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  • Product: 2,3-Dimethoxyphenethylamine
  • CAS: 3213-29-4

Core Science & Biosynthesis

Foundational

2,3-Dimethoxyphenethylamine synthesis pathway discovery

An In-Depth Technical Guide to the Synthetic Pathways of 2,3-Dimethoxyphenethylamine This guide provides a comprehensive exploration of the synthetic routes leading to 2,3-dimethoxyphenethylamine, a key phenethylamine st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Pathways of 2,3-Dimethoxyphenethylamine

This guide provides a comprehensive exploration of the synthetic routes leading to 2,3-dimethoxyphenethylamine, a key phenethylamine structural motif. The methodologies discussed herein are grounded in established chemical principles and are presented with the clarity and detail required for practical application by researchers, chemists, and professionals in drug development. Our focus is on the causality behind procedural choices, ensuring a deep understanding of the reaction mechanisms and optimization strategies.

Introduction and Retrosynthetic Analysis

2,3-Dimethoxyphenethylamine serves as a valuable building block and structural analog in medicinal chemistry and pharmacological research. Its synthesis requires a strategic approach to construct the ethylamine side chain on the dimethoxy-substituted aromatic ring. A retrosynthetic analysis reveals several viable disconnection points, primarily suggesting two convergent and reliable strategies starting from the commercially available and stable precursor, 2,3-dimethoxybenzaldehyde (also known as o-veratraldehyde).

The most logical disconnections are at the Cα-Cβ bond of the ethylamine side chain or at the C-N bond. This leads to two primary synthetic strategies:

  • The Henry Reaction Pathway: This involves the formation of the Cα-Cβ bond via a nitroaldol condensation between 2,3-dimethoxybenzaldehyde and nitromethane, followed by the reduction of the resulting β-nitrostyrene intermediate.

  • The Nitrile Reduction Pathway: This strategy builds the side chain by first converting the aldehyde to a phenylacetonitrile derivative, followed by the reduction of the nitrile group to the primary amine.

This guide will elaborate on these two robust pathways, providing detailed protocols and discussing the critical parameters that govern their success.

Pathway I: The Henry Reaction and Subsequent Reduction

This is arguably the most common and well-documented route for synthesizing phenethylamines from their corresponding benzaldehydes.[1][2] The pathway is a two-step process: a base-catalyzed condensation followed by a powerful reduction.

G A 2,3-Dimethoxybenzaldehyde B 2,3-Dimethoxy-β-nitrostyrene A->B C 2,3-Dimethoxy-β-nitrostyrene D 2,3-Dimethoxyphenethylamine C->D  Reducing Agent (e.g., LiAlH4)  Anhydrous Solvent (e.g., THF)

Caption: Overall workflow for the Henry reaction pathway.

Step 1: Synthesis of 2,3-Dimethoxy-β-nitrostyrene

The Henry reaction, or nitroaldol condensation, involves the reaction of an aldehyde with a nitroalkane.[3] When followed by dehydration, as is common when heating with a catalyst like ammonium acetate, it yields a nitrostyrene. Ammonium acetate serves as a convenient source of ammonia and acetic acid, which catalyze the reaction.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxybenzaldehyde (1.0 eq).

  • Reagents: Add nitromethane (3.0-4.0 eq) as both a reagent and solvent. Add anhydrous ammonium acetate (0.4-0.5 eq) as the catalyst.[4]

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-105 °C) for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the excess nitromethane is typically removed under reduced pressure.[4] The resulting residue, often a dark oil or solid, contains the crude nitrostyrene.

  • Purification: The crude product is purified by recrystallization. Isopropyl alcohol (IPA) is an effective solvent for this purpose. The crude material is dissolved in a minimal amount of hot IPA and allowed to cool slowly, yielding bright yellow-orange crystals of 2,3-dimethoxy-β-nitrostyrene.[4]

Causality and Insights:

  • Choice of Catalyst: Ammonium acetate is preferred for its ability to facilitate both the condensation and subsequent dehydration in a one-pot reaction. Other amine catalysts can be used, but ammonium acetate is inexpensive and effective.[5]

  • Excess Nitromethane: Using nitromethane in excess serves to drive the reaction equilibrium towards the product and also acts as the solvent, eliminating the need for an additional co-solvent.

  • Recrystallization: This step is crucial for obtaining a high-purity intermediate. Impurities from this stage can interfere with the subsequent reduction, leading to lower yields and complex purification challenges.

Step 2: Reduction of 2,3-Dimethoxy-β-nitrostyrene

The reduction of the β-nitrostyrene intermediate is the critical final step. This transformation requires a potent reducing agent capable of reducing both the nitro group and the carbon-carbon double bond to furnish the saturated primary amine.[2]

G start 2,3-Dimethoxy-β-nitrostyrene in Anhydrous THF reagent Add solution dropwise to LiAlH4 suspension in THF at 0 °C start->reagent reflux Reflux for 4-24 hours reagent->reflux quench Quench Reaction (e.g., Fieser method: H2O, then 15% NaOH) reflux->quench filter Filter off aluminum salts quench->filter extract Aqueous Workup & Extraction with non-polar solvent filter->extract purify Distillation or Salt Formation extract->purify end Pure 2,3-Dimethoxyphenethylamine purify->end

Caption: Experimental workflow for LiAlH4 reduction.

Experimental Protocol (using Lithium Aluminum Hydride):

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium Aluminum Hydride (LiAlH4) (2.5-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

  • Addition: Dissolve the purified 2,3-dimethoxy-β-nitrostyrene (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH4 suspension, maintaining the temperature below 10 °C. The addition is exothermic and will cause the THF to boil if added too quickly.[4]

  • Reaction: After the addition is complete, remove the ice bath and bring the reaction mixture to reflux. Maintain reflux for 4 to 24 hours until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture again in an ice bath. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 in grams. This procedure (Fieser method) is designed to produce a granular, easily filterable precipitate of aluminum salts.[4]

  • Isolation: Stir the resulting white slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with additional THF.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude phenethylamine as an oil. For higher purity, the oil can be vacuum distilled or converted to its hydrochloride salt by dissolving it in a suitable solvent (like ether or IPA) and bubbling dry HCl gas through the solution or adding a solution of HCl in isopropanol.[4]

Comparative Reduction Strategies:

While LiAlH4 is highly effective, alternative reducing agents can be employed, each with its own advantages regarding safety, cost, and substrate compatibility.

Reducing Agent SystemSolventTypical ConditionsReported Yield Range (%)Key Considerations
LiAlH₄ (Lithium Aluminum Hydride)THF, Diethyl Ether0 °C to Reflux50 - 80%[4][6]Highly reactive and pyrophoric; requires strictly anhydrous conditions. Very effective.
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride)Benzene, TolueneRoom Temp to Reflux75 - 90%[1][7]Safer and easier to handle than LiAlH₄. High yields reported.
NaBH₄ / CuCl₂ (Sodium Borohydride / Copper(II) Chloride)Isopropanol / THF80 °C62 - 83%[2]Milder, one-pot procedure. Avoids pyrophoric reagents. Good for rapid synthesis.
Catalytic Hydrogenation (H₂ gas)Ethanol, Acetic Acid50 psi, Room TempVariableRequires specialized hydrogenation equipment. "Greener" method.

Pathway II: Phenylacetonitrile Reduction

An alternative strategy involves the formation and subsequent reduction of 2,3-dimethoxyphenylacetonitrile. This pathway avoids the use of nitromethane and can be advantageous depending on reagent availability and scale.

G A 2,3-Dimethoxybenzyl Halide B 2,3-Dimethoxyphenylacetonitrile A->B C 2,3-Dimethoxyphenylacetonitrile D 2,3-Dimethoxyphenethylamine C->D  Reducing Agent (e.g., LiAlH4 or H2/Catalyst)  Solvent (e.g., Ether, Ethanol)

Caption: General scheme for the nitrile reduction pathway.

Step 1: Synthesis of 2,3-Dimethoxyphenylacetonitrile

This intermediate can be prepared from 2,3-dimethoxybenzaldehyde, typically via conversion to the corresponding benzyl halide followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol (Two-Step from Aldehyde):

  • Alcohol Formation: Reduce 2,3-dimethoxybenzaldehyde to 2,3-dimethoxybenzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

  • Halogenation: Convert the benzyl alcohol to 2,3-dimethoxybenzyl chloride or bromide using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively.

  • Cyanation: React the 2,3-dimethoxybenzyl halide (1.0 eq) with sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.2 eq) in a polar aprotic solvent like DMSO or an aqueous ethanol mixture.[8] Heat the reaction to 50-80 °C until the starting material is consumed.

  • Workup and Purification: Perform an aqueous workup, extracting the nitrile product with a solvent like ethyl acetate or dichloromethane. Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent. The crude nitrile can be purified by vacuum distillation or recrystallization.

Step 2: Reduction of 2,3-Dimethoxyphenylacetonitrile

The reduction of the nitrile to the primary amine can be accomplished using similar reagents as in Pathway I.

Experimental Protocol (using LiAlH₄):

  • Setup: The setup is identical to the nitrostyrene reduction: a flame-dried, inert-atmosphere apparatus. Prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF and cool in an ice bath.

  • Addition: Add a solution of 2,3-dimethoxyphenylacetonitrile (1.0 eq) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension.

  • Reaction and Workup: After the addition, allow the reaction to stir at room temperature or gentle reflux until complete. The quenching and workup procedure is identical to that described in section 2.2.[8]

Conclusion

The synthesis of 2,3-dimethoxyphenethylamine can be reliably achieved through several well-established chemical transformations. The choice between the Henry reaction pathway and the nitrile reduction pathway often depends on laboratory-specific factors, including reagent availability, safety infrastructure (especially for handling LiAlH₄ and cyanide salts), and desired scale.

The Henry route, starting from 2,3-dimethoxybenzaldehyde, is direct and high-yielding, with the primary challenges being the purification of the nitrostyrene intermediate and the handling of potent reducing agents. The nitrile pathway offers an alternative that avoids nitromethane but introduces the need to handle highly toxic cyanide salts and involves an extra step to form the benzyl halide precursor. For research and development applications, both routes provide a robust foundation for producing this important chemical intermediate.

References

  • The Pictet-Spengler Reaction. (n.d.). PubMed Central.
  • 2C B Synthesis IceCool PDF. (n.d.). Scribd.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. (n.d.). Thermo Fisher Scientific - US.
  • Reductive Amination Amines can be synthesized in a single step by treatment of a ketone or aldehyde. (2006). University of Calgary.
  • 2,5-Dimethoxy-Beta-Nitrostyrene synthesis. (n.d.). ChemicalBook.
  • 2,4-DIMETHOXYPHENETHYLAMINE synthesis. (n.d.). ChemicalBook.
  • In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. (n.d.). Ovid.
  • Pictet-Spengler Reaction for 6,7-Dimethoxy-3,4-dihydroisoquinoline Synthesis. (n.d.). Benchchem.
  • Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate.
  • Reduction of Nitrostyrenes using Red-Al. (n.d.). The Hive.
  • Synthesis of 2-(3-Methoxyphenethyl)phenol. (n.d.). Benchchem.
  • Preparation of tertiary amines. (1976). Google Patents.
  • 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. (n.d.). Rhodium.ws.
  • Reduction of Nitrostyrenes using Red-Al. (n.d.). Erowid.
  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2022). MDPI.
  • Successful 2C-B Syntheses. (n.d.). Erowid.
  • troubleshooting low yield in Grignard synthesis of 2-(3-methoxyphenethyl)phenol. (n.d.). Benchchem.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. (2025). National Institutes of Health.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI.
  • Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C Catalyst. (n.d.). ResearchGate.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). National Institutes of Health.
  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (1974). Organic Syntheses.
  • 2,3-Dimethoxybenzaldehyde synthesis. (n.d.). ChemicalBook.
  • Ruthenium Catalyzed Tandem Pictet- Spengler Reaction. (n.d.). ACS Publications.
  • Immunoassay for phenethylamines of the 2C and DO sub-families. (n.d.). Google Patents.
  • Method for preparing dimethoxy benzaldehyde from veratrole. (n.d.). Google Patents.
  • Method for synthesizing veratraldehyde. (n.d.). Google Patents.

Sources

Exploratory

Unveiling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

For Distribution To: Researchers, scientists, and drug development professionals. Abstract This whitepaper presents a comprehensive, in-depth technical guide for the systematic investigation of the mechanism of action of...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This whitepaper presents a comprehensive, in-depth technical guide for the systematic investigation of the mechanism of action of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a lesser-studied structural isomer of psychoactive phenethylamines. As a compound of interest within the broader class of phenethylamines, which includes neurotransmitters, stimulants, and psychedelic agents, a thorough understanding of 2,3-DMPEA's molecular targets and downstream signaling pathways is imperative for predicting its physiological effects and therapeutic potential. This document eschews a rigid, templated approach in favor of a logically structured research cascade, guiding investigators from broad, unbiased screening to focused, mechanistic studies. We detail field-proven, self-validating experimental protocols, emphasizing the causal relationships between methodological choices and the integrity of the resulting data. This guide is grounded in authoritative scientific principles and provides comprehensive, verifiable references to support key claims and protocols, ensuring a robust foundation for future research endeavors.

Introduction: The Scientific Imperative for Characterizing 2,3-DMPEA

The substituted phenethylamine scaffold is a cornerstone of neuropharmacology, giving rise to a vast array of compounds with diverse biological activities.[1][2] While significant research has focused on isomers such as 3,4-DMPEA and the 2,5-dimethoxy-substituted "2C" series of psychedelic compounds, 2,3-DMPEA remains a pharmacological enigma.[3][4] Early reports suggest that, unlike many of its structural relatives, 2,3-DMPEA exhibits limited activity as a norepinephrine-releasing agent, hinting at a distinct mechanism of action.[5] The absence of human psychopharmacological data underscores the critical need for a foundational, preclinical characterization to ascertain its potential biological targets and physiological effects.[5]

This guide provides a strategic and technically detailed workflow for the comprehensive elucidation of 2,3-DMPEA's mechanism of action. Our approach is tiered, beginning with a broad, unbiased assessment of its receptor interaction profile, followed by a deep dive into the functional consequences of these interactions and the downstream signaling cascades they initiate.

Tier 1: Comprehensive Primary Screening - Mapping the Target Landscape

The initial and most critical step in characterizing a novel compound is to cast a wide net to identify its potential molecular targets. A broad, unbiased screening approach is essential to avoid premature hypothesis-driven limitations and to uncover potentially novel pharmacology.

Rationale for Broad-Spectrum Screening

Given that substituted phenethylamines are known to interact with a wide range of G-protein coupled receptors (GPCRs), including serotonergic, adrenergic, and dopaminergic subtypes, as well as the more recently appreciated trace amine-associated receptors (TAARs), a comprehensive initial screen is the most efficient and scientifically rigorous starting point.[2][6] This strategy mitigates the risk of overlooking unexpected off-target activities that could be critical to the compound's overall pharmacological profile.

Recommended Screening Panel

We recommend employing a commercially available, broad-spectrum receptor screening panel, such as the Eurofins Discovery SafetyScreen44™ or SafetyScreen87™ panels .[6][7] These panels provide binding data for a wide array of GPCRs, ion channels, and transporters that are known to be involved in central nervous system (CNS) activity and are common targets for psychoactive compounds.[8][9] A particularly relevant panel is the CNS SafetyScreen Panel , which is specifically tailored for neuroactive compounds.[5] Alternatively, the NIMH Psychoactive Drug Screening Program (PDSP) offers no-cost screening for academic researchers and provides data on a vast number of CNS targets.[10][11][12]

Table 1: Key Target Families for Initial 2,3-DMPEA Screening

Receptor FamilySpecific Subtypes of High InterestRationale
Serotonin (5-HT) Receptors 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2CPrimary targets for many psychedelic phenethylamines (e.g., the "2C" series).[4]
Adrenergic (α & β) Receptors α1A, α1B, α1D, α2A, α2B, α2C, β1, β2Common targets for phenethylamines, mediating stimulant and cardiovascular effects.[2][13]
Dopamine (D) Receptors D1, D2, D3, D4, D5Key targets for stimulant and antipsychotic drugs; potential for interaction.
Trace Amine-Associated Receptors TAAR1An emerging and significant target for endogenous and synthetic phenethylamines.[6][14]
Monoamine Transporters SERT, DAT, NETInhibition or reversal of these transporters is a common mechanism for stimulant phenethylamines.
Experimental Protocol: Radioligand Binding Assay

The primary screening will be conducted using competitive radioligand binding assays. This technique quantifies the affinity of a test compound (2,3-DMPEA) for a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize commercially available membrane preparations from cell lines stably expressing the human recombinant receptor of interest (e.g., from Eurofins Discovery, PerkinElmer).[15][16]

  • Assay Setup: In a 96-well microplate, combine the receptor-containing membranes, a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound (2,3-DMPEA).[17][18]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific and will be provided by the screening service.[15]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data will be expressed as the percentage of inhibition of radioligand binding. These values are then used to calculate the inhibitory constant (Ki), which reflects the affinity of 2,3-DMPEA for the receptor.

Interpretation of Tier 1 Results

The output of this initial screen will be a Ki value for each target in the panel. A lower Ki value indicates a higher binding affinity. Targets with a Ki value of less than 1 µM are generally considered "hits" and warrant further investigation in functional assays. This unbiased approach provides a comprehensive map of the potential molecular targets of 2,3-DMPEA, guiding the subsequent, more focused mechanistic studies.

Tier 2: Functional Characterization - From Binding to Biological Response

Once high-affinity targets have been identified, the next critical phase is to determine the functional consequences of 2,3-DMPEA binding. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or have a more complex modulatory role? This tier focuses on cell-based functional assays to quantify the potency (EC50) and efficacy (Emax) of 2,3-DMPEA at the identified "hit" receptors.

Rationale for Multi-Pathway Functional Assays

GPCRs can signal through multiple intracellular pathways, primarily through G-protein coupling and β-arrestin recruitment. Different ligands can stabilize distinct receptor conformations, leading to preferential activation of one pathway over another—a phenomenon known as "biased agonism" or "functional selectivity".[10][19] A comprehensive functional characterization, therefore, requires assessing activity across these key signaling modalities.

Key Functional Assays
  • cAMP Accumulation Assays: These assays are fundamental for determining if a receptor is coupled to Gs (stimulatory) or Gi (inhibitory) G-proteins.[8][14]

    • Principle: Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Gi activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

    • Recommended Technology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays (e.g., from Revvity ) are highly sensitive, robust, and amenable to high-throughput screening.[2][20] These kits utilize a competitive immunoassay format with a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[21][22]

Experimental Protocol: HTRF cAMP Assay

  • Cell Plating: Seed cells stably expressing the target receptor (e.g., from GenScript or Multispan, Inc. ) into 384-well plates.[23][24]

  • Compound Addition: Add varying concentrations of 2,3-DMPEA to the cells.

  • Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, co-incubate with forskolin to stimulate baseline cAMP production.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (Europium cryptate-anti-cAMP and d2-cAMP).

  • Signal Reading: After incubation, read the plate on an HTRF-compatible plate reader. The signal is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: Plot the HTRF ratio against the log of the 2,3-DMPEA concentration to generate a dose-response curve and determine the EC50 and Emax.

  • Principle: Upon agonist-induced GPCR activation and phosphorylation, β-arrestin proteins are recruited from the cytoplasm to the receptor at the cell membrane. This interaction is a key event in receptor desensitization and can also initiate G-protein-independent signaling.[7][15]

  • Recommended Technology: The DiscoverX PathHunter® β-Arrestin Assay is a widely used and validated platform.[1][19][25] It is based on enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.

Experimental Protocol: PathHunter® β-Arrestin Assay

  • Cell Plating: Use the commercially available PathHunter® cell line expressing the target GPCR fused to ProLink™ and β-arrestin fused to the Enzyme Acceptor.

  • Compound Addition: Add varying concentrations of 2,3-DMPEA.

  • Incubation: Incubate the cells to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter Detection Reagents, which contain the substrate for the complemented enzyme.

  • Signal Reading: After a further incubation period, measure the chemiluminescent signal using a standard plate reader.

  • Data Analysis: Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

Visualization of the Experimental Workflow

G_protein_and_B_arrestin_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional Characterization T1_Start 2,3-DMPEA T1_Screen Broad Receptor Binding Screen (e.g., Eurofins SafetyScreen) T1_Start->T1_Screen T1_Output Identify High-Affinity Targets (Ki < 1 µM) T1_Screen->T1_Output T2_Input High-Affinity Targets T1_Output->T2_Input T2_cAMP cAMP Accumulation Assay (HTRF) T2_Input->T2_cAMP T2_Arrestin β-Arrestin Recruitment Assay (PathHunter®) T2_Input->T2_Arrestin T2_cAMP_Output G-Protein Pathway (EC50, Emax) T2_cAMP->T2_cAMP_Output T2_Arrestin_Output β-Arrestin Pathway (EC50, Emax) T2_Arrestin->T2_Arrestin_Output

Caption: Tiered workflow for characterizing 2,3-DMPEA, from broad screening to functional assays.

Data Presentation and Interpretation

The quantitative data from these functional assays should be summarized in a table for clear comparison of 2,3-DMPEA's potency and efficacy across different targets and signaling pathways.

Table 2: Hypothetical Functional Data for 2,3-DMPEA at Identified Targets

TargetG-Protein Pathway (cAMP)β-Arrestin PathwayBias Calculation
EC50 (nM) Emax (%) EC50 (nM)
5-HT2A 5095250
α2A-Adrenergic 12040 (inhibition)150
TAAR1 3011090

This analysis will reveal whether 2,3-DMPEA is an agonist, partial agonist, or antagonist at each receptor, and whether it exhibits bias towards G-protein or β-arrestin signaling. This information is crucial for predicting its cellular and ultimately, its physiological effects.

Tier 3: Elucidation of Downstream Signaling and In Vitro Physiological Effects

With a clear understanding of the primary receptor interactions and functional activity of 2,3-DMPEA, the investigation can proceed to explore the downstream cellular consequences and its effects in more complex in vitro systems.

Investigating Downstream Signaling Cascades

Activation of GPCRs initiates a cascade of intracellular events beyond second messenger production. A key pathway to investigate, particularly for receptors like 5-HT2A, is the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).

Experimental Protocol: Western Blotting for pERK

  • Cell Culture and Treatment: Culture cells expressing the target receptor and treat them with 2,3-DMPEA at its EC80 concentration for various time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of ERK (pERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK as a loading control. Validated antibodies are available from vendors such as Bio-Techne (R&D Systems) and Thermo Fisher Scientific .[16][26]

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative increase in ERK phosphorylation over time.

Signaling_Pathway DMPEA 2,3-DMPEA GPCR GPCR (e.g., 5-HT2A) DMPEA->GPCR binds G_Protein Gq/11 GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway pERK pERK ERK_Pathway->pERK phosphorylates Gene_Expression Changes in Gene Expression pERK->Gene_Expression

Caption: Proposed Gq-coupled signaling cascade for 2,3-DMPEA at a receptor like 5-HT2A.

Assessment of Monoamine Release

Early data suggests 2,3-DMPEA has low activity as a norepinephrine releaser.[5] This should be empirically verified using an in vitro neurotransmitter release assay.

Experimental Protocol: In Vitro Norepinephrine Release Assay

  • Tissue Preparation: Use rat brain slices (e.g., cortex or hippocampus) or synaptosomes.

  • Radiolabeling: Pre-load the tissue with [3H]-norepinephrine.

  • Superfusion: Place the tissue in a superfusion chamber and continuously wash with buffer to establish a stable baseline of radioactivity.

  • Compound Application: Introduce 2,3-DMPEA into the superfusion buffer at various concentrations. A known releasing agent, such as amphetamine, should be used as a positive control.

  • Fraction Collection: Collect the superfusate in timed fractions.

  • Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [3H]-norepinephrine released.

  • Data Analysis: Express the data as a percentage of total tissue radioactivity released, allowing for a quantitative comparison of the releasing potential of 2,3-DMPEA to the positive control.

Tier 4: In Vivo Corroboration - Bridging the Gap to Physiology

The final stage of this preclinical investigation involves assessing the behavioral effects of 2,3-DMPEA in a whole-animal model. This is crucial for understanding how the in vitro molecular and cellular activities translate into physiological and behavioral outcomes.

Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice is a well-established and predictive behavioral proxy for 5-HT2A receptor-mediated psychedelic-like activity in humans.[11][22] If 2,3-DMPEA demonstrates potent agonist activity at the 5-HT2A receptor in Tier 2, this assay is a logical and necessary in vivo validation step.

Experimental Protocol: Head-Twitch Response Assay

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

  • Drug Administration: Administer 2,3-DMPEA via intraperitoneal (i.p.) injection across a range of doses. A vehicle control group and a positive control group (e.g., receiving psilocybin or DOI) should be included.

  • Observation: Place the mice in individual observation chambers and record their behavior for a set period (e.g., 60 minutes).

  • Quantification: A trained observer, blind to the experimental conditions, will count the number of head twitches.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if 2,3-DMPEA significantly increases the frequency of head twitches compared to the vehicle control.

Conclusion: Synthesizing a Mechanistic Portrait

By systematically progressing through this four-tiered research framework, investigators can construct a comprehensive and robust profile of 2,3-DMPEA's mechanism of action. This logical progression, from unbiased, broad-based screening to highly specific in vitro and in vivo functional assays, ensures that the resulting data is both reliable and translatable. The protocols outlined herein are based on industry-standard, validated methodologies, providing a clear and actionable path for researchers to unravel the pharmacological properties of this and other novel psychoactive compounds. This rigorous, evidence-based approach is fundamental to advancing our understanding of neuropharmacology and is an indispensable component of modern drug discovery and development.

References

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Foundational

An In-depth Technical Guide to the Pharmacological Profile of 2,3-Dimethoxyphenethylamine

Abstract This technical guide provides a comprehensive examination of the pharmacological profile of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a substituted phenethylamine and positional isomer of the more well-known 3,4-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the pharmacological profile of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a substituted phenethylamine and positional isomer of the more well-known 3,4-DMPEA. As a structural analog of mescaline, its pharmacological properties are of significant interest to researchers in neuropharmacology and drug development. However, 2,3-DMPEA remains a poorly characterized compound with a notable lack of in-vivo data, particularly in humans. This document synthesizes the available preclinical data, outlines robust experimental protocols for its further characterization, and provides a comparative analysis with related compounds to offer a holistic understanding of its potential mechanisms of action, pharmacokinetics, and toxicological profile. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed, technically-grounded resource on this specific molecule.

Introduction and Chemical Identity

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a chemical compound belonging to the phenethylamine class, a group of substances known for their diverse psychoactive and physiological effects.[1] It is a positional isomer of other dimethoxyphenethylamines and is structurally related to the classic psychedelic agent mescaline (3,4,5-trimethoxyphenethylamine).[2] First described in scientific literature around 1965, 2,3-DMPEA has received significantly less scientific scrutiny than its isomers or its amphetamine counterpart, 2,3-dimethoxyamphetamine (2,3-DMA).[2][3] Crucially, the physiological and psychoactive effects of 2,3-DMPEA in humans have not been formally reported, rendering its profile largely speculative and based on in-vitro data and the pharmacology of related molecules.[2]

This guide will delve into the known and projected pharmacological characteristics of 2,3-DMPEA, beginning with its chemical synthesis and properties, followed by a detailed exploration of its pharmacodynamics, including proposed experimental workflows for its characterization. Finally, we will discuss its likely pharmacokinetic and toxicological profiles based on comparative pharmacology.

Table 1: Chemical and Physical Properties of 2,3-Dimethoxyphenethylamine

PropertyValue
IUPAC Name 2-(2,3-dimethoxyphenyl)ethanamine[2]
Common Names 2,3-DMPEA; DMPEA-2[2]
Chemical Formula C₁₀H₁₅NO₂[2]
Molar Mass 181.235 g·mol⁻¹[2]
CAS Number 3213-29-4[2]

Synthesis and Chemical Characterization

The synthesis of phenethylamines typically involves the reduction of a corresponding nitrostyrene, which is itself formed from the condensation of a benzaldehyde with nitromethane. For 2,3-DMPEA, a logical and established synthetic route would commence with 2,3-dimethoxybenzaldehyde.

A plausible synthesis pathway involves two primary steps:

  • Henry Condensation: 2,3-dimethoxybenzaldehyde is reacted with nitromethane in the presence of a base catalyst (e.g., ammonium acetate) to form 2,3-dimethoxy-β-nitrostyrene.

  • Reduction: The resulting nitrostyrene is then reduced to the primary amine, 2,3-DMPEA. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is effective for this transformation.[4]

Final purification is typically achieved by converting the freebase amine into a stable salt (e.g., hydrochloride) through crystallization, which can then be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction A 2,3-Dimethoxybenzaldehyde C 2,3-Dimethoxy-β-nitrostyrene A->C Base Catalyst (e.g., Ammonium Acetate) B Nitromethane B->C E 2,3-Dimethoxyphenethylamine (2,3-DMPEA) C->E D Lithium Aluminum Hydride (LiAlH₄) in THF D->E

Figure 1: Plausible synthetic pathway for 2,3-DMPEA.

Pharmacodynamics: Elucidating the Mechanism of Action

The mechanism of action for most psychoactive phenethylamines involves complex interactions with monoamine neurotransmitter systems.[1] Based on available data for 2,3-DMPEA and structurally similar compounds, we can infer its likely targets.

Monoamine Receptors

Psychedelic phenethylamines are typically agonists or partial agonists at serotonin 5-HT₂ receptors, particularly the 5-HT₂A subtype.[5] However, the positioning of the methoxy groups on the phenyl ring is critical for receptor affinity.

  • Serotonin 5-HT₂ Receptors: Data on the related compound, 2,3-dimethoxyamphetamine (2,3-DMA), shows very low affinity for both the 5-HT₂A (Ki = 4,280 nM) and 5-HT₂C (Ki > 10,000 nM) receptors.[3][6] While not a direct corollary, this strongly suggests that 2,3-DMPEA is also unlikely to be a potent ligand at these key psychedelic targets. This distinguishes it from its more potent 2,5-dimethoxy substituted cousins like the 2C-x family.[7]

  • Other Receptors: Interactions with other serotonin receptor subtypes (e.g., 5-HT₁A), as well as adrenergic and dopaminergic receptors, are possible but have not been investigated for 2,3-DMPEA.[8]

Monoamine Transporters and Release

Another primary mechanism for phenethylamines is the inhibition of monoamine reuptake or the induction of neurotransmitter release.

  • Norepinephrine Release: Crucially, in-vitro studies have shown that 2,3-DMPEA exhibits little activity in inducing the release of norepinephrine.[2] This is a significant finding, as it suggests a lack of stimulant properties commonly associated with other phenethylamines like amphetamine.[2]

  • Monoamine Oxidase (MAO) Inhibition: Some related isomers, such as 3,4-DMPEA, have demonstrated activity as monoamine oxidase inhibitors (MAOIs).[9] MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[10][11] Inhibition of MAO could lead to increased synaptic concentrations of serotonin, dopamine, and norepinephrine. This remains a plausible but unconfirmed mechanism for 2,3-DMPEA and warrants direct experimental investigation.

G cluster_targets Potential Molecular Targets DMPEA 2,3-DMPEA SHT2A 5-HT2A Receptor DMPEA->SHT2A Very Low Affinity (Inferred from 2,3-DMA) NET Norepinephrine Transporter (NET) DMPEA->NET Little to No Release (Confirmed In Vitro) MAO Monoamine Oxidase (MAO) DMPEA->MAO Potential Inhibition? (Hypothesized)

Figure 2: Potential molecular interactions of 2,3-DMPEA.

Experimental Protocols for Pharmacodynamic Characterization

To definitively establish the pharmacological profile of 2,3-DMPEA, a series of in-vitro assays are required. The following protocols provide a robust framework for this characterization.

Protocol: Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of 2,3-DMPEA for key serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C). The causality behind this experiment is to quantify the direct interaction between the compound and the receptor protein. A competition assay is used, where the test compound competes with a known high-affinity radioligand for receptor binding sites.[12]

Methodology:

  • Membrane Preparation:

    • Utilize cell lines (e.g., HEK293) stably expressing the human serotonin receptor subtype of interest.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in an assay binding buffer (e.g., 50mM Tris, 5mM MgCl₂, 0.1mM EDTA, pH 7.4).[13]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[13]

  • Competition Binding Assay:

    • In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]WAY-100635 for 5-HT₁A, [³H]ketanserin for 5-HT₂A), and serial dilutions of 2,3-DMPEA (e.g., from 1 nM to 100 µM).[12][14]

    • Define total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known non-radioactive competitor, e.g., 10 µM serotonin).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membrane-bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 2,3-DMPEA concentration to generate a competition curve.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of 2,3-DMPEA that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

G A Prepare Receptor Membranes (e.g., HEK293 cells) B Set up 96-well Plate (Membranes, Radioligand, Test Compound) A->B C Incubate to Equilibrium B->C D Vacuum Filtration C->D E Scintillation Counting D->E F Data Analysis (Calculate IC50 and Ki) E->F

Figure 3: Workflow for Radioligand Binding Assay.

Protocol: In-Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if 2,3-DMPEA inhibits the activity of the two MAO isoforms, MAO-A and MAO-B.[15] The principle is to measure the rate of product formation when a specific substrate is metabolized by the MAO enzyme in the presence and absence of the inhibitor.[10] A fluorometric method is described here for its high sensitivity.[16]

Methodology:

  • Reagent Preparation:

    • Obtain recombinant human MAO-A and MAO-B enzymes.

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare working solutions of a fluorogenic probe (e.g., Amplex Red), Horseradish Peroxidase (HRP), and specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[10]

    • Prepare serial dilutions of 2,3-DMPEA and a known positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[16][17]

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, MAO enzyme (A or B), and the diluted 2,3-DMPEA or control inhibitor.

    • Pre-incubate the plate at 37°C for approximately 10-15 minutes to allow the inhibitor to interact with the enzyme.[16]

    • Initiate the enzymatic reaction by adding a mixture containing the substrate, Amplex Red probe, and HRP. The MAO-catalyzed reaction produces H₂O₂, which reacts with the probe in the presence of HRP to generate a fluorescent product (resorufin).[16]

    • Immediately begin measuring the fluorescence intensity in a kinetic mode (e.g., Ex/Em = 535/587 nm) over a period of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the uninhibited enzyme control.

    • Plot the percentage of inhibition against the logarithm of the 2,3-DMPEA concentration and use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.

Projected Pharmacokinetic Profile (ADME)

Specific pharmacokinetic data for 2,3-DMPEA is not available. However, based on the general properties of phenethylamines, a projected profile can be outlined.

Table 2: Projected Pharmacokinetic Properties of 2,3-Dimethoxyphenethylamine

ParameterProjected Profile & Rationale
Absorption Likely well-absorbed orally, similar to other small molecule phenethylamines like 2C-B.[7] Insufflation would lead to more rapid absorption.[7]
Distribution Expected to cross the blood-brain barrier due to its lipophilic nature and low molecular weight.
Metabolism Primary metabolism is expected to occur via Monoamine Oxidase (MAO), leading to oxidative deamination.[18] Cytochrome P450 (CYP450) enzymes may also contribute to O-demethylation or other phase I reactions.
Excretion Metabolites and a small amount of unchanged drug are expected to be excreted primarily in the urine.[18]

Physiological and Toxicological Overview

Given the lack of human data for 2,3-DMPEA, its physiological and toxicological effects must be extrapolated from related compounds.

  • Expected Physiological Effects: Based on its low affinity for 5-HT₂A receptors and minimal effect on norepinephrine release, 2,3-DMPEA is unlikely to produce strong psychedelic or stimulant effects.[2][6] If it possesses significant MAO-inhibiting properties, it could potentiate the effects of other monoamines, but its intrinsic activity appears low. It is plausible that at high doses, it could produce non-specific sympathomimetic effects.

  • Potential Toxicology: The primary toxicological concern for any new phenethylamine relates to cardiovascular and neurological effects. High doses of related compounds can cause hypertension, tachycardia, agitation, hallucinations, and seizures.[19] A significant concern for any potential MAOI is the risk of hypertensive crisis if co-ingested with tyramine-rich foods or other sympathomimetic drugs.

Table 3: Potential Physiological and Toxicological Effects (Extrapolated)

SystemPotential EffectsRationale / Comparison
Cardiovascular Tachycardia, HypertensionCommon sympathomimetic effects of phenethylamines at high doses.[19]
Central Nervous System Agitation, Confusion, AnxietyNon-specific effects observed with many centrally-acting amines.[19] Strong hallucinations are unlikely given low 5-HT₂A affinity.
Autonomic Mydriasis (pupil dilation)A common sign of serotonergic or adrenergic stimulation.[19]
Drug Interactions Hypertensive CrisisA critical risk if 2,3-DMPEA proves to be a potent MAO inhibitor.

Conclusion and Future Directions

2,3-Dimethoxyphenethylamine is a scientifically obscure member of the phenethylamine family. The limited available in-vitro data suggests it is a pharmacologically weak compound, lacking the potent 5-HT₂A receptor affinity characteristic of psychedelic phenethylamines and the norepinephrine-releasing properties of stimulants.[2][6]

The most compelling hypothesis for a potential mechanism of action is the inhibition of monoamine oxidase, a characteristic seen in its isomer 3,4-DMPEA.[9] This remains to be experimentally verified.

Future research should prioritize the following:

  • Comprehensive Receptor Screening: A broad panel of radioligand binding assays should be conducted to definitively map its affinity for all major monoamine receptors and transporters.

  • Functional Assays: Receptor activation or inhibition should be measured to determine if 2,3-DMPEA acts as an agonist, antagonist, or inverse agonist at any identified targets.

  • MAO Inhibition Profiling: The IC₅₀ for both MAO-A and MAO-B should be determined to confirm or refute its potential as an MAOI.

  • In-Vivo Studies: Should in-vitro data reveal significant activity, preclinical animal models would be necessary to assess its behavioral, physiological, and toxicological effects.

Until such research is conducted, the pharmacological profile of 2,3-DMPEA remains largely undefined, and its effects in humans are completely unknown.

References

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Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

Abstract This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 2,3-dimethoxyphenethylamine (2,3-DMPEA), a positional isomer of the well-studied 2,5-dimethoxyphenethylam...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 2,3-dimethoxyphenethylamine (2,3-DMPEA), a positional isomer of the well-studied 2,5-dimethoxyphenethylamine (2C-H) scaffold. While direct pharmacological data on 2,3-DMPEA is limited in the current literature, this document synthesizes established principles from the broader class of methoxylated phenethylamines to construct a predictive SAR framework. We will delineate the probable biological targets, propose a systematic approach for analog synthesis, and detail the requisite in vitro and in vivo assays for elucidating the pharmacological profile of this compound class. The ensuing discussion will focus on the anticipated impact of structural modifications to the aromatic ring, the ethylamine side chain, and the terminal amine on receptor affinity and functional activity. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of 2,3-disubstituted phenethylamines as potential CNS-active agents.

Introduction: The Phenethylamine Scaffold and the Significance of Methoxy Group Positioning

The phenethylamine backbone is a privileged scaffold in neuroscience research and drug discovery, forming the core of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive compounds. The addition of methoxy substituents to the phenyl ring profoundly influences the pharmacological profile, primarily by altering interactions with key G-protein coupled receptors (GPCRs) and monoamine transporters in the central nervous system.

The vast majority of SAR studies on dimethoxyphenethylamines have centered on the 2,5-disubstitution pattern, giving rise to the renowned "2C-X" family of psychedelic compounds.[1] This substitution pattern is widely recognized as conferring potent agonism at the serotonin 2A receptor (5-HT2A).[2] However, the pharmacological landscape of other positional isomers, such as 2,3-DMPEA, remains largely uncharted territory. Early research has indicated that 2,3-DMPEA exhibits minimal activity as a norepinephrine releasing agent, distinguishing it from many other phenethylamines.[3] This key finding suggests a potentially divergent and more selective pharmacological profile, warranting a dedicated and systematic SAR investigation.

This guide will therefore construct a logical framework for the exploration of 2,3-DMPEA, leveraging the extensive knowledge base of its better-understood isomers to predict and rationalize its SAR.

Postulated Pharmacological Profile of 2,3-Dimethoxyphenethylamine

Based on the pharmacology of its isomers and related methoxylated phenethylamines, we can postulate the likely primary and secondary biological targets for 2,3-DMPEA. The following table outlines these targets and provides estimated in vitro binding affinities and functional activities. It is critical to note that in the absence of direct experimental data, these values are extrapolations derived from the broader phenethylamine literature and serve as a starting point for experimental validation.

Table 1: Postulated In Vitro Pharmacological Profile of 2,3-Dimethoxyphenethylamine

TargetAssay TypePredicted Kᵢ (nM)Predicted EC₅₀/IC₅₀ (nM)Predicted EfficacyRationale & References
Serotonin 5-HT₂ₐ Receptor Radioligand Binding500 - 2000> 1000Low/Partial AgonistPositional isomers like 2,5-DMA show low micromolar affinity.[2] The 2,3-substitution pattern is generally less favorable for high-affinity 5-HT₂ₐ binding compared to the 2,5- and 2,4,5-patterns.[4][5]
Serotonin 5-HT₂C Receptor Radioligand Binding800 - 3000> 1500Low/Partial AgonistGenerally, phenethylamines show some affinity for 5-HT₂C, often with slightly lower potency than at 5-HT₂ₐ.[6]
Serotonin 5-HT₁ₐ Receptor Radioligand Binding> 5000> 5000NegligibleMost psychedelic phenethylamines exhibit very low affinity for the 5-HT₁ₐ receptor.[4]
Dopamine Transporter (DAT) Radioligand Binding> 3000> 3000Weak InhibitorMethoxy substitution on the phenyl ring tends to decrease affinity for DAT compared to unsubstituted phenethylamine.[7]
Norepinephrine Transporter (NET) Radioligand Binding> 8000> 8000Very Weak InhibitorConsistent with published data indicating low activity in norepinephrine release assays.[3][8]
Sigma-1 (σ₁) Receptor Radioligand Binding500 - 1500--Many phenethylamines and related structures interact with the sigma-1 receptor.[9]

A Proposed Structure-Activity Relationship Exploration

A systematic SAR study of 2,3-DMPEA would involve the synthesis and pharmacological evaluation of a library of analogs with modifications at three key positions: the aromatic ring, the ethylamine side chain, and the terminal amine.

Core Synthesis Strategy

The synthesis of 2,3-DMPEA and its analogs can be reliably achieved through a reductive amination pathway starting from the corresponding benzaldehyde, or via reduction of a nitrostyrene intermediate. The latter is often preferred for its high yields and adaptability.

Workflow for the Synthesis of 2,3-DMPEA Analogs:

G cluster_0 Step 1: Nitrostyrene Formation cluster_1 Step 2: Reduction to Phenethylamine cluster_2 Step 3: Derivatization (Optional) 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxy-β-nitrostyrene 2,3-Dimethoxy-β-nitrostyrene 2,3-Dimethoxybenzaldehyde->2,3-Dimethoxy-β-nitrostyrene Henry Reaction Nitromethane Nitromethane Nitromethane->2,3-Dimethoxy-β-nitrostyrene Ammonium Acetate Ammonium Acetate Ammonium Acetate->2,3-Dimethoxy-β-nitrostyrene 2,3-DMPEA 2,3-Dimethoxyphenethylamine 2,3-Dimethoxy-β-nitrostyrene->2,3-DMPEA Reduction LAH Lithium Aluminum Hydride (LAH) LAH->2,3-DMPEA N-Substituted Analogs N-Substituted Analogs 2,3-DMPEA->N-Substituted Analogs N-Alkylation / N-Acylation Alkyl Halides Alkyl Halides Alkyl Halides->N-Substituted Analogs Acyl Chlorides Acyl Chlorides Acyl Chlorides->N-Substituted Analogs

Caption: General synthetic workflow for 2,3-DMPEA and its N-substituted analogs.

Modifications to the Aromatic Ring

The position and nature of substituents on the phenyl ring are critical determinants of pharmacological activity.

  • Shifting Methoxy Groups: Synthesizing other positional isomers (e.g., 2,4-, 2,6-, 3,4-, 3,5-DMPEA) and comparing their activity to 2,3- and 2,5-DMPEA will clarify the optimal methoxy positioning for affinity at various targets. It is hypothesized that the 2,5- and 2,4,5-substitution patterns will remain optimal for 5-HT₂ₐ agonism.[4]

  • Addition of a 4-Position Substituent: In the 2,5-dimethoxy series, the addition of a small, lipophilic substituent at the 4-position (e.g., -Br, -I, -CH₃) dramatically increases 5-HT₂ₐ potency.[10] A similar series of 4-substituted 2,3-DMPEA analogs should be synthesized to investigate if this trend holds.

  • Bioisosteric Replacement of Methoxy Groups: Replacing one or both methoxy groups with other functionalities (e.g., hydroxyl, trifluoromethoxy, or cyclized ethers to form a furan ring) will probe the electronic and steric requirements for receptor binding.

Modifications to the Ethylamine Side Chain
  • α-Alkylation: The addition of a methyl group at the alpha position (adjacent to the phenyl ring) converts the phenethylamine into an amphetamine. This modification typically increases metabolic stability and can alter the pharmacological profile from a receptor agonist to a monoamine releasing agent.

  • β-Hydroxylation/Ketone Formation: Introduction of a hydroxyl or keto group at the beta position (adjacent to the amine) can modulate potency and selectivity.

Modifications to the Terminal Amine
  • N-Alkylation: Sequential methylation (to form N-methyl and N,N-dimethyl analogs) will likely decrease affinity at 5-HT₂ₐ receptors but may enhance activity at other targets, such as the sigma-1 receptor or monoamine transporters.

  • N-Benzylation: The addition of a benzyl group, particularly a 2-methoxybenzyl group (as in the NBOMe series), is known to dramatically increase 5-HT₂ₐ affinity and potency in the 2,5-dimethoxy series.[11] The synthesis of N-(2-methoxybenzyl)-2,3-dimethoxyphenethylamine would be a critical experiment to determine if this potentiation is specific to the 2,5-substitution pattern.

Experimental Protocols

To elucidate the SAR of 2,3-DMPEA and its analogs, a tiered screening approach employing a panel of in vitro assays is recommended.

Radioligand Binding Assays

These assays determine the affinity (Kᵢ) of a compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Protocol:

  • Preparation of Cell Membranes: Obtain or prepare cell membranes from cell lines stably expressing the human recombinant target of interest (e.g., 5-HT₂ₐ, 5-HT₂C, DAT, NET, σ₁).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation (agonism) or blockade (antagonism).

Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT₂ₐ and 5-HT₂C):

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve. Calculate the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum efficacy relative to a reference agonist like serotonin).

Monoamine Transporter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters.

Step-by-Step Protocol:

  • Cell Culture: Use cells stably expressing the transporter of interest (e.g., DAT or NET).

  • Pre-incubation: Incubate the cells with varying concentrations of the test compound.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Termination of Uptake: After a short incubation period, terminate the uptake process by rapid filtration and washing.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Predictive SAR and Key Structural Insights

The following diagram illustrates the logical relationships in a proposed SAR study for 2,3-DMPEA, highlighting the key structural modifications and their anticipated impact on activity at the 5-HT₂ₐ receptor.

SAR_Logic cluster_ring Ring Modifications cluster_chain Side Chain Modifications cluster_amine Amine Modifications 2,3-DMPEA_Core 2,3-Dimethoxyphenethylamine (Core Structure) Predicted Low 5-HT₂ₐ Affinity Add_4_Sub Addition of 4-Position Substituent (-Br, -I, -CH₃) Hypothesis: Increased 5-HT₂ₐ Affinity 2,3-DMPEA_Core->Add_4_Sub Modulate Shift_Methoxy Shift to 2,5-Dimethoxy Pattern Hypothesis: Greatly Increased 5-HT₂ₐ Affinity 2,3-DMPEA_Core->Shift_Methoxy Compare Alpha_Methyl α-Methylation (Amphetamine Analog) Hypothesis: Altered Profile (Potential Releaser) 2,3-DMPEA_Core->Alpha_Methyl Modulate N_Methyl N-Methylation Hypothesis: Decreased 5-HT₂ₐ Affinity 2,3-DMPEA_Core->N_Methyl Modulate N_Benzyl N-Benzylation (NBOMe Analog) Hypothesis: Potentially Increased 5-HT₂ₐ Affinity 2,3-DMPEA_Core->N_Benzyl Modulate

Caption: Logical flow for the SAR exploration of 2,3-DMPEA.

Conclusion and Future Directions

The structure-activity relationship of 2,3-dimethoxyphenethylamine represents a compelling and underexplored area of medicinal chemistry. While the 2,5-disubstituted phenethylamines have been extensively studied, the unique pharmacological profile of the 2,3-isomer, suggested by its low impact on norepinephrine release, indicates the potential for discovering novel CNS agents with distinct mechanisms of action. This guide has provided a foundational framework for such an investigation, outlining the key synthetic strategies, essential pharmacological assays, and the most pertinent structural modifications to explore.

The central hypothesis to be tested is whether the established SAR principles from the 2C-X series—particularly the potentiation of 5-HT₂ₐ activity by 4-position substitution and N-benzylation—are transferable to the 2,3-dimethoxy scaffold. Systematic execution of the proposed studies will not only elucidate the SAR of this novel compound class but will also contribute to a more nuanced understanding of the structural requirements for ligand interaction with serotonergic and other CNS targets. The data generated will be invaluable for the rational design of future molecules with tailored selectivity and functional activity profiles.

References

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Foundational

An In-depth Technical Guide to the In Vitro Activity of 2,3-Dimethoxyphenethylamine

This guide provides a comprehensive technical overview of the in vitro pharmacological profile of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in vitro pharmacological profile of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). Designed for researchers, scientists, and drug development professionals, this document synthesizes the limited available data on 2,3-DMPEA with a broader understanding of structurally related phenethylamines to propose a robust framework for its in vitro characterization.

Introduction

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a substituted phenethylamine and a positional isomer of the more extensively studied dimethoxyphenethylamines.[1] As a structural analog of mescaline (3,4,5-trimethoxyphenethylamine), it belongs to a class of compounds with known psychoactive potential.[1] However, the specific in vitro activity of 2,3-DMPEA remains largely uncharacterized in publicly available scientific literature. This guide addresses this knowledge gap by summarizing the known information, extrapolating potential activities based on related compounds, and providing detailed protocols for a comprehensive in vitro evaluation.

While the effects of 2,3-DMPEA in humans have not been reported, its chemical structure warrants a thorough investigation of its interactions with key central nervous system targets.[1] Understanding its receptor binding profile and functional activity is crucial for elucidating its potential pharmacological effects.

Current State of Knowledge: Limited Direct In Vitro Data

Direct in vitro studies on 2,3-DMPEA are sparse. The primary available information indicates that it exhibits little activity in inducing norepinephrine release in vitro .[1] This finding distinguishes it from other phenethylamines like amphetamine, which are known to act as norepinephrine releasing agents.

The amphetamine analog, 2,3-Dimethoxyamphetamine (2,3-DMA), has been studied to a slightly greater extent and provides some clues. 2,3-DMA has shown very low affinity for the serotonin 5-HT2A and 5-HT2C receptors, with Ki values of 4,280 nM and >10,000 nM, respectively.[2] It also did not demonstrate activity as a norepinephrine releasing agent.[2] While informative, it is important to note that the alpha-methylation present in amphetamines can significantly alter pharmacological activity compared to their phenethylamine counterparts.

Given the limited direct data, a comprehensive understanding of 2,3-DMPEA's in vitro activity necessitates a predictive approach based on the pharmacology of its structural isomers and other related methoxylated phenethylamines.

In Vitro Profiling of Structurally Related Phenethylamines: An Inferential Framework

The in vitro activities of various methoxy-substituted phenethylamines have been extensively documented. This body of research provides a valuable foundation for predicting the potential targets of 2,3-DMPEA. The primary targets for this class of compounds are typically monoamine receptors, particularly serotonin (5-HT) receptors.

Serotonin Receptor Interactions

Many substituted phenethylamines exhibit affinity for and activity at serotonin receptors, especially the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C).[3] Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic compounds.[3] The 2,5-dimethoxy substituted phenethylamines (the "2C" series) are well-known for their potent interactions with these receptors.[3][4] For example, compounds in the 2C-O series (4-alkoxy-2,5-dimethoxyphenethylamines) bind to the 5-HT2A receptor with submicromolar affinity and act as partial agonists.[3]

It is therefore highly probable that 2,3-DMPEA will also interact with serotonin receptors. A thorough in vitro evaluation should prioritize the characterization of its binding affinity and functional activity at 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Adrenergic and Dopaminergic Receptor Interactions

While the primary focus is often on serotonin receptors, substituted phenethylamines can also interact with adrenergic and dopaminergic receptors. For instance, N-2-methoxybenzyl substituted phenethylamines (NBOMes) have shown affinity for α1-adrenergic receptors.[4] Although 2,3-DMPEA is reported to have little effect on norepinephrine release, direct receptor binding to adrenergic receptors (e.g., α1A, α2A) and dopamine receptors (e.g., D1, D2, D3) should be assessed to build a complete pharmacological profile.

Monoamine Transporters

Interaction with monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) is another key characteristic of many phenethylamines. While some, like the 2C series, are weak inhibitors of monoamine uptake, this is a critical aspect to investigate for any novel phenethylamine derivative.[4]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a receptor that is activated by many trace amines and related compounds. N,N-Dimethylphenethylamine (N,N-DMPEA) has been shown to act as a TAAR1 agonist.[5] Given the structural similarities, evaluating the activity of 2,3-DMPEA at TAAR1 is warranted.

Proposed In Vitro Experimental Workflow

To comprehensively characterize the in vitro activity of 2,3-Dimethoxyphenethylamine, a tiered experimental approach is recommended. This workflow is designed to first identify primary targets and then to characterize the nature of the interaction in more detail.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional Characterization cluster_tier3 Tier 3: Mechanism of Action T1_Receptor Receptor Binding Panel (Serotonin, Dopamine, Adrenergic, TAAR1) T2_Functional Functional Assays for High-Affinity Targets (e.g., Calcium Flux, cAMP) T1_Receptor->T2_Functional Identifies high-affinity binding sites T1_Transporter Monoamine Transporter Uptake Assay (DAT, NET, SERT) T1_Transporter->T2_Functional Identifies potent uptake inhibition T3_MOA Downstream Signaling Pathway Analysis (e.g., Western Blot for pERK) T2_Functional->T3_MOA Confirms agonism/ antagonism

Caption: Proposed tiered experimental workflow for characterizing the in vitro activity of 2,3-DMPEA.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments proposed in the workflow.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2,3-DMPEA for a panel of monoamine receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [3H]ketanserin for 5-HT2A).[6]

      • Increasing concentrations of 2,3-DMPEA (e.g., 0.1 nM to 100 µM).

      • Cell membrane preparation.

    • For non-specific binding, use a high concentration of a known competing ligand (e.g., spiperone for 5-HT2A).[6]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 2,3-DMPEA.

    • Determine the IC50 value (concentration of 2,3-DMPEA that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Flux for Gq-Coupled Receptors (e.g., 5-HT2A)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 2,3-DMPEA at Gq-coupled receptors.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A).

    • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.

    • Incubate the cells to allow for dye loading.

  • Compound Addition and Signal Detection:

    • Prepare a serial dilution of 2,3-DMPEA.

    • Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

    • Add the 2,3-DMPEA dilutions to the wells and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each concentration of 2,3-DMPEA.

    • Plot the response against the log concentration of 2,3-DMPEA.

    • Determine the EC50 value (concentration of 2,3-DMPEA that produces 50% of the maximal response) and Emax (maximal response relative to a reference agonist) using non-linear regression.

Predicted In Vitro Activity Profile of 2,3-DMPEA: A Data-Driven Hypothesis

Based on the pharmacology of its structural analogs, a hypothetical in vitro activity profile for 2,3-DMPEA can be constructed. This serves as a set of testable hypotheses for future experimental work.

Table 1: Predicted In Vitro Activity Profile of 2,3-Dimethoxyphenethylamine

TargetPredicted Affinity (Ki)Predicted Functional ActivityRationale
5-HT2A Receptor 100 - 1000 nMPartial AgonistCommon target for methoxyphenethylamines.[3] Isomeric position may reduce affinity compared to 2,5-substituted analogs.
5-HT2C Receptor 500 - 5000 nMPartial Agonist/Weak AntagonistOften a secondary target for this class of compounds.[3]
5-HT1A Receptor > 1000 nMLow/No ActivityPhenethylamines generally show lower affinity for 5-HT1A compared to 5-HT2 receptors.[7]
α1A Adrenergic Receptor > 1000 nMLow/No ActivityLess likely to have high affinity without specific structural motifs like N-benzyl substitution.[4]
Dopamine D2 Receptor > 5000 nMLow/No ActivityDopaminergic activity is not a primary feature of most psychedelic phenethylamines.[4]
Norepinephrine Transporter (NET) > 10,000 nMNo InhibitionConsistent with reports of low activity in norepinephrine release.[1]
TAAR1 500 - 5000 nMAgonistA potential target based on activity of other simple phenethylamines.[5]

Signaling Pathway Analysis

Should 2,3-DMPEA demonstrate significant agonism at a G-protein coupled receptor like 5-HT2A, further investigation into the downstream signaling pathways is warranted. This can provide a more nuanced understanding of its functional profile, including the potential for biased agonism.

signaling_pathway cluster_receptor Cell Membrane Receptor 5-HT2A Receptor Gq/11 PLC Phospholipase C (PLC) Receptor:s->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ERK pERK1/2 PKC->ERK

Caption: Canonical Gq-coupled signaling pathway for the 5-HT2A receptor.

Conclusion

While the direct in vitro pharmacological data for 2,3-Dimethoxyphenethylamine is currently limited, a comprehensive research strategy can be formulated based on the well-established activities of its structural analogs. The proposed workflow, prioritizing broad receptor screening followed by detailed functional characterization, provides a clear path to elucidating the in vitro profile of this compound. The primary hypothesis is that 2,3-DMPEA will exhibit modest affinity and partial agonism at serotonin 5-HT2 receptors, with limited activity at other monoamine targets. The execution of the detailed protocols outlined in this guide will be instrumental in confirming or refuting these predictions and contributing valuable data to the field of phenethylamine pharmacology.

References

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  • HandWiki. (n.d.). Chemistry:2,3-Dimethoxyamphetamine. Retrieved from [Link]

  • Luethi, D., Ka-Man, C., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 842337. [Link]

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  • Halberstadt, A. W., & Geyer, M. A. (2011). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. [Link]

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  • Costa, J., Arrifano, G., Guedes de la Cruz, G., Silva, D., Dinis-Oliveira, R. J., & Afonso, C. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. PubMed. [Link]

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Exploratory

An In-Depth Technical Guide to 2,3-Dimethoxyphenethylamine (2,3-DMPEA) as a Mescaline Analog

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific examination of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a structural analog of t...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific examination of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a structural analog of the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine). While structurally similar, the positional isomerism of the methoxy groups on the phenyl ring imparts profoundly different pharmacological properties. This document synthesizes available data on its chemistry, pharmacology, and structure-activity relationships to provide a thorough understanding of why 2,3-DMPEA is not a functional psychedelic analog of mescaline. We present detailed, field-proven protocols for its synthesis from 2,3-dimethoxybenzaldehyde, its analytical characterization, and its preclinical pharmacological evaluation. Through comparative analysis with mescaline and other psychoactive phenethylamines, this guide elucidates the critical role of the aromatic substitution pattern in conferring affinity and efficacy at the serotonin 5-HT₂A receptor, the primary target for classical psychedelics. The evidence strongly suggests that 2,3-DMPEA possesses negligible affinity for this key receptor, rendering it psychoactively inert. This guide serves as a technical resource for researchers investigating phenethylamine pharmacology and as a case study in the subtleties of structure-activity relationships in drug design.

Introduction: The Criticality of Isomerism in Phenethylamine Pharmacology

The substituted phenethylamines represent a vast and diverse class of neuroactive compounds, ranging from neurotransmitters like dopamine to potent psychoactive agents. The archetypal psychedelic phenethylamine is mescaline, or 3,4,5-trimethoxyphenethylamine, a naturally occurring alkaloid known for its profound effects on perception and consciousness.[1] These effects are primarily mediated by its activity as an agonist at the serotonin 5-HT₂A receptor.[1][2]

The structure-activity relationship (SAR) of psychedelic phenethylamines is exquisitely sensitive to the substitution pattern on the aromatic ring. Moving the three methoxy groups of mescaline to the 2,4,5-positions, for instance, yields TMA-2, a compound with significantly increased potency.[3] This guide focuses on 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a positional isomer of other dimethoxyphenethylamines and a structural analog of mescaline.[4] The core objective is to provide a detailed technical analysis of 2,3-DMPEA, contrasting its known and predicted properties with those of mescaline to illustrate the principle that structural analogy does not guarantee functional analogy.

This document moves beyond a simple recitation of facts to explain the causality behind the predicted lack of psychoactivity in 2,3-DMPEA. We provide validated, step-by-step methodologies for its synthesis and analysis, grounding our pharmacological discussion in the established importance of the 2,5-dimethoxy substitution pattern for 5-HT₂A receptor affinity, a feature that 2,3-DMPEA lacks.

Structural and Physicochemical Analysis

Comparative Molecular Structure

The functional difference between mescaline and 2,3-DMPEA originates from the distinct placement of methoxy groups on the phenethylamine scaffold. Mescaline's 3,4,5-trimethoxy arrangement is crucial for its interaction with the 5-HT₂A receptor. In contrast, 2,3-DMPEA possesses only two methoxy groups, located at adjacent positions on the phenyl ring. This seemingly minor structural change has profound implications for the molecule's electronic and steric profile, and consequently, its ability to adopt the correct conformation to bind effectively to the receptor's active site.

G cluster_workflow Proposed Synthesis Workflow for 2,3-DMPEA start 2,3-Dimethoxybenzaldehyde + Nitromethane step1 Henry Reaction (Base Catalyst, e.g., Ammonium Acetate) start->step1 intermediate 1-(2,3-dimethoxyphenyl)-2-nitroethene (Nitrostyrene Intermediate) step1->intermediate step2 Reduction (e.g., LiAlH₄ in THF) intermediate->step2 product 2,3-Dimethoxyphenethylamine (2,3-DMPEA) step2->product purification Acid-Base Extraction & Crystallization (HCl salt) product->purification

Figure 2: High-level workflow for the proposed synthesis of 2,3-DMPEA.
Experimental Protocol: Synthesis of 2,3-DMPEA

Disclaimer: This protocol is for informational and research purposes only. The synthesis of such compounds should only be performed by qualified professionals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

Step 1: Synthesis of 1-(2,3-dimethoxyphenyl)-2-nitroethene

  • Rationale: This step utilizes the Henry reaction to form the carbon-carbon bond necessary for the ethylamine side chain. 2,3-dimethoxybenzaldehyde serves as the electrophilic aldehyde. [5][6][7]Nitromethane, in the presence of a base, provides the nucleophilic nitronate anion. Anhydrous ammonium acetate is a common catalyst for this condensation.

  • Procedure:

    • To a 250 mL round-bottom flask, add 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol) and nitromethane (30 mL, 0.56 mol).

    • Add anhydrous ammonium acetate (5.0 g, 0.065 mol) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100°C for 4 hours with magnetic stirring.

    • Allow the reaction mixture to cool to room temperature. The excess nitromethane is removed under reduced pressure using a rotary evaporator.

    • The resulting dark oil is dissolved in a minimal amount of hot methanol or isopropanol and allowed to cool. The yellow crystalline product, 1-(2,3-dimethoxyphenyl)-2-nitroethene, is collected by vacuum filtration, washed with cold solvent, and air-dried.

Step 2: Reduction to 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond of the nitrostyrene intermediate to form the saturated primary amine. [8][9]The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

  • Procedure:

    • Set up a 1 L three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

    • Under a nitrogen atmosphere, suspend LiAlH₄ (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF) (300 mL).

    • Dissolve the 1-(2,3-dimethoxyphenyl)-2-nitroethene (10.5 g, 0.05 mol) from Step 1 in 200 mL of anhydrous THF and add it to the dropping funnel.

    • Add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for 6-8 hours to ensure the reaction goes to completion.

    • Cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (8 mL), followed by 15% aqueous NaOH (8 mL), and finally water again (24 mL).

    • Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration, washing the solid with fresh THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2,3-DMPEA freebase as an oil.

Step 3: Purification and Salt Formation

  • Rationale: An acid-base extraction purifies the amine from non-basic impurities. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify than the freebase oil.

  • Procedure:

    • Dissolve the crude oil in 150 mL of a nonpolar solvent like toluene or dichloromethane.

    • Extract the organic layer three times with 50 mL portions of 1M hydrochloric acid.

    • Combine the acidic aqueous extracts and wash once with 50 mL of the organic solvent.

    • Make the aqueous layer basic (pH > 11) by the slow addition of concentrated NaOH solution while cooling in an ice bath.

    • Extract the liberated freebase back into a nonpolar solvent (3 x 75 mL portions).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Dissolve the purified freebase oil in a minimal amount of isopropanol and add concentrated hydrochloric acid dropwise until the solution is acidic. The white crystalline hydrochloride salt of 2,3-DMPEA will precipitate. Collect the crystals by filtration, wash with cold diethyl ether, and dry.

Protocol: Analytical Characterization

To confirm the identity and purity of the synthesized 2,3-DMPEA HCl, a suite of standard analytical techniques should be employed.

TechniquePurposeExpected Results
GC-MS Identity Confirmation & PurityA single major peak in the chromatogram. The mass spectrum should show a molecular ion peak (for the freebase) at m/z 181 and a characteristic fragmentation pattern, likely with a dominant iminium ion fragment from cleavage beta to the nitrogen.
¹H NMR Structural ElucidationThe proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the two methoxy groups (as singlets), and the two methylene groups of the ethylamine chain (as triplets), with appropriate chemical shifts and integration values.
FTIR Functional Group IDThe infrared spectrum should display characteristic absorption bands for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy groups).
Melting Point Purity AssessmentA sharp, defined melting point for the hydrochloride salt indicates high purity.

Comparative Pharmacology and Structure-Activity Relationship (SAR)

The central thesis of this guide is that the 2,3-dimethoxy substitution pattern renders the phenethylamine scaffold inactive as a classical psychedelic. This is best understood by comparing its predicted pharmacology with that of mescaline and other, more potent, isomers.

Mescaline: The 3,4,5-Substituted Archetype

Mescaline's psychedelic activity is unequivocally linked to its function as a 5-HT₂A receptor agonist. [1]While it also interacts with other receptors, its binding to and activation of 5-HT₂A is the initiating event for its hallucinogenic effects. [1][2]

2,3-DMPEA: A Pharmacologically Inactive Isomer

Direct pharmacological data for 2,3-DMPEA is scarce. An early study found it had little activity in inducing norepinephrine release, distinguishing it from simple phenethylamines. [4]However, the most compelling evidence for its lack of psychedelic potential comes from its α-methylated analog, 2,3-dimethoxyamphetamine (2,3-DMA).

Studies on 2,3-DMA show it has very low affinity for the key serotonin receptors:

  • 5-HT₂A Receptor: Kᵢ = 4,280 nM [10][11]* 5-HT₂C Receptor: Kᵢ > 10,000 nM [10][11] Causality: The addition of an α-methyl group to a phenethylamine (creating an amphetamine) typically maintains or increases affinity for the 5-HT₂A receptor. Given that 2,3-DMA already has an affinity in the micromolar range (indicating it is virtually inactive at physiologically relevant concentrations), it is a robust scientific inference that 2,3-DMPEA would have an even lower affinity. This places it far outside the nanomolar or sub-nanomolar affinity range typical of potent psychedelic compounds like the 2C-series or LSD. [1][12][13]

SAR: Why the 2,4,5- and 3,4,5- Patterns Prevail

The low predicted activity of 2,3-DMPEA highlights a critical SAR principle in psychedelic phenethylamines: a methoxy group at the 2-position and another at the 5-position are generally required for high 5-HT₂A affinity. This is the basis for the entire "2C" family of psychedelics (e.g., 2C-B, 2C-I). [1][14][15]Molecular docking studies suggest that substituents at the 2- and 5-positions orient the molecule correctly within the receptor's binding pocket, while a bulky group at the 4-position can further enhance affinity. [16] Conversely, a methoxy group at the 3-position, especially when adjacent to a 2-methoxy group as in 2,3-DMPEA, appears to be detrimental to receptor activation. [16]This may be due to steric hindrance or an unfavorable electronic distribution that prevents the molecule from achieving the optimal conformation for binding and agonism.

Comparative Receptor Affinity Data

The following table summarizes the 5-HT₂A receptor binding affinities for key compounds, illustrating the dramatic effect of the substitution pattern.

CompoundSubstitution Pattern5-HT₂A Kᵢ (nM)Psychedelic Activity
2,3-DMA 2,3-dimethoxy4,280 [10][11]No
2,3-DMPEA 2,3-dimethoxy> 4,280 (Predicted)No (Predicted)
Mescaline 3,4,5-trimethoxy~500-4000 (Varies by assay)Yes
2C-B 2,5-dimethoxy-4-bromo~1-15 [12]Yes
2C-H 2,5-dimethoxy~1600-3000No (Metabolized)

Preclinical Evaluation and Future Directions

Based on the SAR analysis, 2,3-DMPEA is not a promising candidate for psychedelic activity. However, to empirically validate this hypothesis, a standard preclinical workflow should be followed.

Proposed Preclinical Evaluation Workflow

G cluster_workflow Preclinical Evaluation Workflow start Synthesized & Characterized 2,3-DMPEA HCl step1 In Vitro Receptor Binding Assay (Target: 5-HT₂A, 5-HT₂C, 5-HT₁A) start->step1 step2 In Vitro Functional Assay (e.g., Calcium Flux, IP Accumulation) step1->step2 result1 Determine Ki values (Predicted: High μM range) step1->result1 step3 In Vivo Behavioral Assay (Rodent Head-Twitch Response) step2->step3 result2 Determine EC₅₀ & Emax (Predicted: No significant agonism) step2->result2 result3 Quantify HTR frequency (Predicted: No significant increase vs. vehicle) step3->result3

Figure 3: Standardized workflow for preclinical assessment of a novel phenethylamine.
Experimental Protocol: Rodent Head-Twitch Response (HTR)
  • Rationale: The head-twitch response (HTR) in mice or rats is a reliable behavioral proxy for 5-HT₂A receptor activation by psychedelic compounds. [3][17][18]Hallucinogenic 5-HT₂A agonists like LSD, psilocybin, and DOI potently induce HTR, while non-hallucinogenic 5-HT₂A agonists generally do not. [3][19]This assay serves as a robust in vivo test of the functional consequences of 5-HT₂A receptor engagement.

  • Procedure:

    • Animals: Use male C57BL/6J mice, as they are a standard strain for this assay. [3]Acclimate them to the facility for at least one week.

    • Habituation: On the testing day, place individual mice into clear cylindrical observation chambers and allow them to habituate for 30 minutes.

    • Drug Administration: Prepare solutions of 2,3-DMPEA HCl in sterile saline. Administer the compound via intraperitoneal (IP) injection at a range of doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group (saline only) and a positive control group (e.g., DOI at 1 mg/kg).

    • Observation: Immediately after injection, begin recording the mice for 30-60 minutes. The number of head twitches (rapid, side-to-side rotational movements of the head) is counted by a trained observer blind to the experimental conditions, or by an automated detection system. [19] 5. Data Analysis: Compare the mean number of head twitches across all treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

    • Predicted Outcome: The 2,3-DMPEA treatment groups are not expected to show a statistically significant increase in HTR counts compared to the saline vehicle control. The positive control group should exhibit a robust HTR.

Conclusion

References

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Foundational

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethoxyphenethylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological interactions of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). As a positional isomer of the more extensively studied dimethoxyphenethylamines, 2,3-DMPEA presents a unique subject for chemical and pharmacological investigation. This document consolidates available data on its physicochemical characteristics, spectroscopic signature, and logical methodologies for its synthesis and analytical detection. Furthermore, it explores its limited pharmacological data and postulates its metabolic fate based on established pathways for structurally related phenethylamines. The guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Chemical Identity and Physicochemical Properties

2,3-Dimethoxyphenethylamine, also known as 2,3-DMPEA, is a substituted phenethylamine compound.[1] It is structurally related to mescaline, a naturally occurring psychedelic phenethylamine.[1] The placement of the two methoxy groups at the 2 and 3 positions of the phenyl ring distinguishes it from other dimethoxyphenethylamine isomers, such as the well-known psychoactive precursor 2,5-DMPEA (2C-H).[2] This specific substitution pattern significantly influences its chemical and biological properties.

The core physicochemical properties of 2,3-DMPEA are summarized in the table below. This data is essential for designing experimental protocols, including solvent selection for synthesis and analysis, and for predicting its behavior in biological systems.

PropertyValueSource
IUPAC Name 2-(2,3-dimethoxyphenyl)ethanamine[3]
CAS Number 3213-29-4[3][4]
Molecular Formula C₁₀H₁₅NO₂[1][3]
Molar Mass 181.23 g/mol [3][5]
Boiling Point 261-262 °C (lit.)[4]
Density 1.178 g/mL[4]
Refractive Index (n20/D) 1.5320 (lit.)[4]
pKa (Predicted) 9.72 ± 0.10[4]

Synthesis and Characterization

While specific peer-reviewed syntheses for 2,3-DMPEA are not extensively documented, a reliable and standard route for phenethylamine synthesis can be readily adapted from the corresponding benzaldehyde. This common pathway involves a Henry reaction (nitroaldol condensation) followed by reduction of the resulting nitrostyrene.

The causality for this experimental choice lies in its high efficiency and the commercial availability of the starting material, 2,3-dimethoxybenzaldehyde. The reduction of the nitrostyrene intermediate is a critical step, with powerful reducing agents like Lithium Aluminum Hydride (LAH) being necessary to convert the nitro group directly to the primary amine without affecting the aromatic ring.

G cluster_synthesis Synthetic Workflow for 2,3-DMPEA start Start: 2,3-Dimethoxybenzaldehyde step1 Henry Reaction (Nitromethane, Base Catalyst) start->step1 intermediate Intermediate: 2,3-Dimethoxy-β-nitrostyrene step1->intermediate step2 Reduction (e.g., LiAlH4 in THF) intermediate->step2 product Product: 2,3-Dimethoxyphenethylamine (Freebase) step2->product step3 Acid-Base Extraction & Purification product->step3 final Final Product: Crystalline Salt (e.g., HCl) step3->final

Caption: A representative synthetic workflow for 2,3-DMPEA.

Experimental Protocol: Synthesis via Nitrostyrene Reduction

This protocol is a validated, general methodology for producing phenethylamines from benzaldehydes.

Step 1: Synthesis of 2,3-Dimethoxy-β-nitrostyrene

  • Dissolve 2,3-dimethoxybenzaldehyde in a suitable solvent such as methanol or glacial acetic acid.

  • Add an equimolar amount of nitromethane.

  • Add a base catalyst (e.g., ammonium acetate or sodium hydroxide) portion-wise while stirring and maintaining the temperature below 50°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until precipitation of the yellow nitrostyrene product is complete.

  • Filter the crude product, wash with cold water and a cold, non-polar solvent (e.g., hexane) to remove impurities.

  • Recrystallize the nitrostyrene from a suitable solvent like ethanol or isopropanol to achieve high purity.

Step 2: Reduction to 2,3-Dimethoxyphenethylamine

  • Carefully prepare a suspension of a powerful reducing agent, such as Lithium Aluminum Hydride (LAH), in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the purified 2,3-dimethoxy-β-nitrostyrene from Step 1 in anhydrous THF.

  • Slowly add the nitrostyrene solution dropwise to the LAH suspension with vigorous stirring and cooling in an ice bath to control the exothermic reaction.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with the ether solvent.

  • Combine the filtrate and washes, and dry over an anhydrous salt (e.g., anhydrous magnesium sulfate).

  • Evaporate the solvent under reduced pressure to yield the crude 2,3-DMPEA freebase as an oil.

Step 3: Purification and Salt Formation

  • The crude freebase can be purified by vacuum distillation.

  • For stable storage and easier handling, convert the amine to its hydrochloride salt. Dissolve the freebase oil in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether or toluene).

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until precipitation ceases.

  • Filter the resulting white crystalline precipitate, wash with cold, dry ether, and dry under vacuum to yield pure 2,3-Dimethoxyphenethylamine hydrochloride.

Spectroscopic Analysis

Structural elucidation and confirmation of 2,3-DMPEA rely on standard spectroscopic techniques. The data presented below are based on public database entries and predicted values, which serve as a benchmark for laboratory analysis.[3][6]

TechniqueExpected Data / Key Features
Mass Spectrometry (EI-MS) Molecular Ion (M+): m/z 181. Key Fragment: m/z 152 (loss of ethylamine side chain, C₂H₅N), representing the dimethoxybenzyl cation.[3]
¹³C NMR Spectroscopy Expected signals for 10 unique carbons: ~2 methoxy carbons (55-60 ppm), 2 aliphatic carbons (ethyl sidechain), and 6 aromatic carbons (110-150 ppm).[3]
Infrared (IR) Spectroscopy Key absorptions: N-H stretching (primary amine, ~3300-3400 cm⁻¹, two bands), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic ring, ~1500-1600 cm⁻¹), and C-O stretching (methoxy groups, ~1000-1300 cm⁻¹).[3]

Analytical Methodologies

For the quantification and identification of 2,3-DMPEA in various matrices, chromatographic methods coupled with mass spectrometry are the gold standard.[7] These methods provide the necessary selectivity and sensitivity for complex sample analysis.

G cluster_analysis General Analytical Workflow sample Sample Collection (e.g., reaction mixture, biological fluid) prep Sample Preparation (e.g., LLE, SPE, derivatization) sample->prep injection Chromatographic Injection (GC or HPLC) prep->injection separation Separation (Based on polarity or volatility) injection->separation detection Detection (e.g., MS, DAD) separation->detection analysis Data Analysis (Quantification & Identification) detection->analysis

Caption: A typical workflow for the analysis of phenethylamines.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is ideal for analyzing thermally labile or non-volatile compounds like phenethylamines. A reverse-phase method is typically employed.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) at 220 nm and 270 nm, or coupled to a Mass Spectrometer (LC-MS) for definitive identification.

Causality: The C18 column separates compounds based on hydrophobicity. The acetonitrile/water gradient effectively elutes the moderately polar 2,3-DMPEA. TFA is used as an ion-pairing agent to improve peak shape for the basic amine.[8]

Pharmacological and Toxicological Profile

The pharmacological data on 2,3-DMPEA is sparse. Unlike many other phenethylamines, it has demonstrated little activity in vitro as a norepinephrine-releasing agent.[1] This suggests a potentially different pharmacological profile compared to stimulant phenethylamines like amphetamine. The effects of 2,3-DMPEA in humans have not been scientifically reported.[1]

Postulated Metabolic Pathways

No direct metabolic studies on 2,3-DMPEA have been published. However, its metabolism can be predicted based on the well-characterized pathways of structurally similar compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[9][10] The primary metabolic routes are expected to be:

  • Oxidative Deamination: Catalyzed by monoamine oxidases (MAO-A and MAO-B), this is a major pathway for primary phenethylamines. It would convert the ethylamine side chain into an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid or reduced to an alcohol.[11]

  • O-Demethylation: Mediated by cytochrome P450 (CYP450) enzymes in the liver, one or both of the methoxy groups can be removed to form hydroxylated metabolites. These metabolites can then be further processed through conjugation (e.g., glucuronidation or sulfation) for excretion.[10]

G cluster_metabolism Postulated Metabolic Pathways of 2,3-DMPEA cluster_path1 MAO Pathway cluster_path2 CYP450 Pathway parent 2,3-Dimethoxyphenethylamine aldehyde Aldehyde Intermediate parent->aldehyde Oxidative Deamination demethyl O-Demethylation parent->demethyl Hydroxylation acid Carboxylic Acid Metabolite aldehyde->acid Oxidation alcohol Alcohol Metabolite aldehyde->alcohol Reduction hydroxy Hydroxylated Metabolites demethyl->hydroxy conjugate Conjugated Metabolites (Glucuronides, Sulfates) hydroxy->conjugate Phase II Metabolism

Caption: Potential metabolic fate of 2,3-DMPEA in vivo.

Safety and Hazards

According to aggregated GHS information, 2,3-Dimethoxyphenethylamine is classified as a hazardous substance.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

  • H314: Causes severe skin burns and eye damage.[3]

  • H318: Causes serious eye damage.[3]

Conclusion

2,3-Dimethoxyphenethylamine is a chemically well-defined compound whose biological and pharmacological properties remain largely unexplored. This guide has outlined its core chemical identity, provided a robust and logical framework for its synthesis and analysis, and postulated its metabolic fate based on established biochemical principles. The distinct lack of activity as a norepinephrine releaser, in contrast to other phenethylamines, marks it as a compound of interest for further research. The methodologies and data presented here provide a solid foundation for scientists and researchers aiming to investigate the unique characteristics of this particular positional isomer in the vast family of phenethylamines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137858, 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

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  • Kanamori, T., et al. (2005). A study of the metabolism of methamphetamine and 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in isolated rat hepatocytes. Forensic Science International. Retrieved from [Link]

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  • Halberstadt, A. L., et al. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137857, 3,5-Dimethoxyphenethylamine. Retrieved from [Link]

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  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. Retrieved from [Link]

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Exploratory

2,3-Dimethoxyphenethylamine as a research chemical

An In-depth Technical Guide to 2,3-Dimethoxyphenethylamine as a Research Chemical Introduction 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a substituted phenethylamine, a class of organic compounds known for their diverse...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dimethoxyphenethylamine as a Research Chemical

Introduction

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a substituted phenethylamine, a class of organic compounds known for their diverse pharmacological activities.[1] As a positional isomer of the more extensively studied dimethoxyphenethylamines, 2,3-DMPEA's specific properties remain largely unexplored.[2] It is structurally related to mescaline (3,4,5-trimethoxyphenethylamine), a classic psychedelic, and its alpha-methylated analogue is 2,3-dimethoxyamphetamine (2,3-DMA).[2][3] First described in scientific literature around 1965, its effects in humans have not been formally reported.[2] This guide provides a technical overview of 2,3-DMPEA, synthesizing available data with established principles of phenethylamine chemistry and pharmacology to serve as a foundational resource for researchers.

Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is fundamental for its synthesis, handling, and analytical characterization.

PropertyValueSource
IUPAC Name 2-(2,3-dimethoxyphenyl)ethanamine[4]
CAS Number 3213-29-4[4]
Molecular Formula C₁₀H₁₅NO₂[4]
Molar Mass 181.235 g·mol⁻¹[2]

Synthesis and Purification

The synthesis of substituted phenethylamines typically follows a well-established route involving the condensation of a substituted benzaldehyde with nitromethane, followed by the reduction of the resulting nitrostyrene.[5][6] This approach provides a versatile and efficient pathway to the target amine.

General Synthetic Workflow

The following diagram illustrates a common and reliable workflow for the synthesis of phenethylamines from commercially available precursors. The causality is clear: the Henry reaction forms the carbon-nitrogen backbone, and the subsequent reduction converts the nitro group to the primary amine.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2,3-Dimethoxybenzaldehyde + Nitromethane B Base Catalyst (e.g., Ammonium Acetate) A->B C Reflux B->C D 2,3-Dimethoxy-β-nitrostyrene C->D E 2,3-Dimethoxy-β-nitrostyrene F Reducing Agent (e.g., LAH or H₂/Pd-C) E->F G Anhydrous Solvent (e.g., THF) H 2,3-Dimethoxyphenethylamine F->H I Crude Product J Acid-Base Extraction I->J K Distillation or Crystallization (as salt) J->K L Pure 2,3-DMPEA K->L

Caption: General workflow for the synthesis of 2,3-DMPEA.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is chosen for its higher safety profile and scalability compared to metal hydride reductions. Catalytic hydrogenation is a robust method for reducing nitrostyrenes.[6][7]

  • Step 1: Synthesis of 2,3-Dimethoxy-β-nitrostyrene.

    • In a round-bottom flask, combine 2,3-dimethoxybenzaldehyde (1 eq.), nitromethane (1.5 eq.), and anhydrous ammonium acetate (0.5 eq.) in glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated yellow solid (2,3-dimethoxy-β-nitrostyrene) by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol or isopropanol to yield pure nitrostyrene.

  • Step 2: Reduction to 2,3-Dimethoxyphenethylamine.

    • In a hydrogenation vessel, dissolve the purified 2,3-dimethoxy-β-nitrostyrene (1 eq.) in ethanol.

    • Add 5% Palladium on Charcoal (Pd/C) catalyst (approx. 10% by weight of the nitrostyrene) and a few equivalents of concentrated hydrochloric acid.[7]

    • Pressurize the vessel with hydrogen gas (1-3 atm) and stir vigorously at room temperature.[6][7]

    • Monitor hydrogen uptake. The reaction is typically complete within 3-24 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

    • Remove the catalyst by filtration through a pad of Celite, washing the filter cake with ethanol.

  • Step 3: Purification.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the resulting residue in water and wash with a nonpolar organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 20% NaOH solution) until pH > 12.

    • Extract the freebase product into an organic solvent (e.g., toluene or dichloromethane) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2,3-DMPEA freebase as an oil.

    • For long-term storage and higher purity, the amine can be converted to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in the same solvent. The resulting crystalline salt can be collected by filtration.

Pharmacological Profile and Mechanism of Action

While direct pharmacological data for 2,3-DMPEA is scarce, its potential interactions can be hypothesized based on its structural similarity to other psychoactive phenethylamines.[8][9][10]

Hypothesized Receptor Interactions

The primary targets for psychedelic phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily.[9][10] Additionally, many endogenous and synthetic phenethylamines are ligands for the Trace Amine-Associated Receptor 1 (TAAR1).[11][12] An early study noted that 2,3-DMPEA showed little activity in inducing norepinephrine release, distinguishing it from stimulants like amphetamine.[2]

Receptor/TransporterPredicted AffinityPredicted Functional ActivityRationale/Comparative Compounds
5-HT₂A Moderate to HighPartial AgonistPrimary target for psychedelic phenethylamines (e.g., 2C-B, mescaline).[9][10]
5-HT₂C ModerateAgonist/Partial AgonistOften co-targeted with 5-HT₂A by phenethylamines.[8][13]
5-HT₁A Low to ModerateAgonist/Partial AgonistCommon off-target interaction for this class.[8][14]
TAAR1 Moderate to HighAgonistTAAR1 is a key receptor for trace amines and related phenethylamines.[11][15]
Monoamine Transporters (DAT, NET, SERT) Low / NegligibleReleaser/InhibitorExpected to be low based on early findings of low norepinephrine release.[2]
Postulated Mechanism of Action: Serotonergic and TAAR1 Modulation

The primary psychoactive effects of related phenethylamines are mediated by agonism at the 5-HT₂A receptor, a Gq-coupled GPCR.[9] Activation of this receptor leads to a signaling cascade that increases intracellular calcium and activates protein kinase C, ultimately modulating neuronal excitability, particularly in cortical pyramidal cells.

Concurrently, activation of TAAR1, a Gs-coupled GPCR, can modulate dopaminergic and glutamatergic neurotransmission.[16][17] TAAR1 agonism is known to reduce dopamine transporter function and inhibit the firing of dopaminergic neurons, representing a novel mechanism for antipsychotic-like effects without direct D2 receptor blockade.[12][16]

G cluster_0 Hypothesized 2,3-DMPEA Signaling cluster_1 Serotonergic Pathway cluster_2 Trace Amine Pathway DMPEA 2,3-DMPEA HT2A 5-HT2A Receptor DMPEA->HT2A Agonism TAAR1 TAAR1 Receptor DMPEA->TAAR1 Agonism Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Neuronal_Excitability Modulation of Neuronal Excitability Ca_PKC->Neuronal_Excitability Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Dopamine_Modulation Modulation of Dopamine/Glutamate PKA->Dopamine_Modulation

Caption: Hypothesized dual signaling pathways of 2,3-DMPEA.

Analytical Methodologies

Accurate identification and quantification of research chemicals are critical for experimental validity. Gas chromatography-mass spectrometry (GC-MS) is a standard and definitive method for the analysis of phenethylamine derivatives.[1][18][19]

Protocol: GC-MS Analysis

This protocol provides a self-validating system for the identification of 2,3-DMPEA, using both retention time and mass spectral data for confirmation.

  • Sample Preparation:

    • Prepare a stock solution of 2,3-DMPEA (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For analysis in a biological matrix (e.g., urine or plasma), perform a liquid-liquid or solid-phase extraction. Typically, the sample is basified to ensure the analyte is in its freebase form, then extracted with an organic solvent.[20]

  • Derivatization (Optional but Recommended):

    • To improve chromatographic peak shape and volatility, the primary amine can be derivatized.

    • Evaporate a known volume of the sample/standard to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA).

    • Heat the sealed vial (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Analyzer: Quadrupole or Ion Trap.

      • Mode: Full scan mode (e.g., m/z 40-500) for identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

  • Data Analysis:

    • Identification: Confirm the identity of 2,3-DMPEA by comparing its retention time and mass spectrum to that of a certified reference standard. Key fragments in the EI mass spectrum will be characteristic of the 2,3-dimethoxyphenethyl moiety.

    • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the prepared standards. Use this curve to determine the concentration of the analyte in unknown samples.

Research Applications and Future Directions

As an uncharacterized compound, 2,3-DMPEA presents several opportunities for novel research:

  • Probing Receptor Structure-Activity Relationships (SAR): By comparing the pharmacological profile of 2,3-DMPEA with its isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMPEA), researchers can gain valuable insights into how the positioning of methoxy groups on the phenyl ring influences receptor affinity and functional activity, particularly at 5-HT and TAAR1 receptors.

  • Exploring Novel Neuromodulatory Pathways: The potential dual action at serotonergic and TAAR1 receptors makes 2,3-DMPEA a candidate tool for investigating the interplay between these systems.[15][17] Research in this area could be relevant to neuropsychiatric conditions like schizophrenia and depression, where both systems are implicated.[12][16]

  • Development of Analytical Standards: As new psychoactive substances emerge, the availability of well-characterized reference materials like 2,3-DMPEA is crucial for forensic and toxicological laboratories to accurately identify them in seized materials or biological samples.[21]

Safety, Handling, and Legal Status

6.1 Safety and Handling: 2,3-Dimethoxyphenethylamine is a research chemical with an unknown toxicological profile. All handling should be performed by trained personnel in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory.

  • Engineering Controls: Work should be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors.

  • Safety Data Sheet (SDS): A comprehensive SDS should be available and reviewed by all personnel before working with the compound.[22] It must detail hazards, handling procedures, and emergency responses.

6.2 Legal Status: The legal status of 2,3-DMPEA is not explicitly defined in many jurisdictions. However, it may be considered a positional isomer or analogue of controlled substances (such as other dimethoxyphenethylamines) under legislation like the Federal Analogue Act in the United States. Researchers must ensure compliance with all local, national, and institutional regulations regarding the synthesis, possession, and use of this compound.

References

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Foundational

The Influence of Methoxy Group Placement on the Biological Effects of Dimethoxyphenethylamine Isomers: A Technical Guide

< Abstract The substitution pattern of methoxy groups on the phenethylamine scaffold profoundly dictates the pharmacological activity of the resulting positional isomers. This guide provides an in-depth analysis of the s...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The substitution pattern of methoxy groups on the phenethylamine scaffold profoundly dictates the pharmacological activity of the resulting positional isomers. This guide provides an in-depth analysis of the structure-activity relationships, receptor binding profiles, and functional effects of six key dimethoxyphenethylamine (DMPEA) isomers: 2,3-DMPEA, 2,4-DMPEA, 2,5-DMPEA, 2,6-DMPEA, 3,4-DMPEA, and 3,5-DMPEA. We will explore the critical role of the 2,5-dimethoxy motif in conferring potent serotonergic activity, particularly at the 5-HT2A receptor, which is a hallmark of psychedelic phenethylamines. In contrast, isomers such as 3,4-DMPEA, a structural analog of dopamine, exhibit distinct pharmacological profiles. This document will serve as a technical resource for researchers in pharmacology and drug development, offering detailed experimental protocols and comparative data to facilitate a deeper understanding of how subtle structural modifications lead to vastly different biological outcomes.

Introduction: The Phenethylamine Scaffold and the Significance of Positional Isomerism

Phenethylamines represent a broad class of compounds, encompassing endogenous neurotransmitters, pharmaceuticals, and psychoactive substances. The foundational structure, a phenyl ring attached to an ethylamine side chain, is a versatile template for chemical modification. The addition of substituent groups, such as methoxy (-OCH3) groups, at different positions on the phenyl ring gives rise to positional isomers. These isomers, while sharing the same chemical formula, can exhibit dramatically different physical, chemical, and, most importantly, biological properties.

The position of the methoxy groups is a key determinant of a molecule's ability to interact with specific biological targets, primarily G-protein coupled receptors (GPCRs) in the central nervous system. This guide focuses on the dimethoxy-substituted phenethylamines to illustrate this fundamental principle of medicinal chemistry and pharmacology. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutics and for predicting the pharmacological profiles of new psychoactive substances.

Analysis of Key Positional Isomers

The 2,5-Dimethoxy Isomers: A Gateway to Psychedelic Activity

The 2,5-dimethoxyphenethylamine (2,5-DMPEA) scaffold is arguably the most extensively studied, as it forms the core of many classical psychedelic compounds.[1] This substitution pattern is recognized as a key motif for conferring potent agonist activity at the serotonin 2A receptor (5-HT2A).[1][2]

  • 2,5-Dimethoxyphenethylamine (2,5-DMPEA): While the parent compound itself is considered to have low psychoactive potency, it serves as the foundational structure for a wide range of potent hallucinogens known as the 2C-X series.[3]

  • 4-Substituted 2,5-DMPEA Derivatives (2C-X Series): The addition of a small, lipophilic substituent at the 4-position dramatically increases potency at 5-HT2 receptors.[4] Examples include:

    • 2C-B (4-Bromo-2,5-DMPEA): A well-known psychedelic drug that acts as a potent partial agonist of the 5-HT2A receptor.[5]

    • 2C-I (4-Iodo-2,5-DMPEA): Another potent 5-HT2A agonist.

    • 2C-T series (4-Alkylthio-2,5-DMPEA): This series of compounds also demonstrates significant 5-HT2A receptor agonism.[6]

The 2,5-dimethoxy motif appears to be crucial for orienting the molecule within the 5-HT2A receptor binding pocket, facilitating the interactions necessary for receptor activation.[1]

The 3,4-Dimethoxy Isomer: A Dopamine Analog

3,4-Dimethoxyphenethylamine (3,4-DMPEA), also known as homoveratrylamine, is a structural analog of the neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions replaced by methoxy groups.[7]

  • Biological Activity: Unlike the 2,5-isomer, 3,4-DMPEA is generally considered inactive as a psychedelic in humans, even at high doses.[7] Its primary activities include weak affinity for serotonin receptors and some monoamine oxidase inhibition.[7][8] It has been investigated for its effects on cortical evoked potentials and as a tool in Parkinson's disease research due to its relationship with dopamine metabolism.[9][10] Some novel derivatives of 3,4-DMPEA have been explored for potential anxiolytic or anxiogenic effects.[11]

Other Isomers: Exploring the Pharmacological Landscape

Data on the remaining isomers is more limited, but existing research points to significantly different profiles compared to the 2,5- and 3,4-isomers.

  • 2,3-Dimethoxyphenethylamine (2,3-DMPEA): This isomer has shown little activity in inducing norepinephrine release in vitro.[12] Its effects in humans are not documented.[12] The corresponding amphetamine analog, 2,3-dimethoxyamphetamine (2,3-DMA), has demonstrated very low affinity for 5-HT2A and 5-HT2C receptors.[13][14]

  • 2,4,5-Trimethoxyphenethylamine (2,4,5-TMPEA): Although not a dimethoxy isomer, it is an important comparator. It is a positional isomer of the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[15] While its amphetamine counterpart (TMA-2) is a potent psychedelic, 2,4,5-TMPEA itself appears to be psychoactively inactive in humans, despite being a full agonist at 5-HT2A receptors in vitro.[15][16][17] This highlights the complex relationship between in vitro activity and in vivo effects.

  • 2,6-Dimethoxyphenethylamine Derivatives (Ψ series): These "pseudo" derivatives have been explored and show moderate to high affinity and activity at the 5-HT2A receptor.[18]

  • 3,5-Dimethoxyphenethylamine Derivatives (Scaline series): These derivatives, related to mescaline, are reported to induce potent psychedelic effects.[19][20][21]

Structure-Activity Relationships (SAR)

The collective data on these isomers allows for the formulation of key structure-activity relationships:

  • The 2,5-Dimethoxy Pattern is Key for 5-HT2A Agonism: The presence of methoxy groups at the 2 and 5 positions is a strong predictor of affinity and agonist activity at the 5-HT2A receptor.[1]

  • The 4-Position Modulates Potency in 2,5-DMPEA Analogs: The addition of a small, lipophilic group at the 4-position of the 2,5-DMPEA scaffold generally enhances 5-HT2A agonist potency.[4] Bulky substituents at this position can convert the molecule into a 5-HT2 antagonist.[4]

  • The 3,4-Dimethoxy Pattern Lacks Psychedelic Activity: This substitution pattern, mimicking methylated dopamine, does not confer significant 5-HT2A agonist activity and is not associated with psychedelic effects.[7]

  • Alpha-Methylation Increases Potency: The addition of a methyl group at the alpha position of the ethylamine side chain (creating an amphetamine analog) generally increases the psychoactive potency.[16][17]

Comparative Pharmacology & Data Summary

The following table summarizes the key pharmacological properties of the dimethoxyphenethylamine isomers and their relevant analogs.

CompoundSubstitution PatternPrimary Receptor Target(s)Known Biological Effect(s)
2,5-DMPEA 2,5-dimethoxy5-HT2AParent compound for the 2C-X series; low intrinsic activity.[3]
2C-B 4-bromo-2,5-dimethoxy5-HT2A (potent partial agonist)Psychedelic, hallucinogenic.[5]
3,4-DMPEA 3,4-dimethoxyWeak serotonin receptor affinity, MAO inhibitorInactive as a psychedelic; dopamine analog.[7][8]
2,3-DMPEA 2,3-dimethoxyLow affinity for serotonin receptors (inferred from DMA analog)Little activity in vitro; unknown in humans.[12][13][14]
2,4,5-TMPEA 2,4,5-trimethoxy5-HT2A (full agonist)Psychoactively inactive in humans.[15]
Mescaline 3,4,5-trimethoxy5-HT2AClassic psychedelic.[20]

Experimental Methodologies

To characterize the pharmacological profiles of these isomers, several key in vitro and in vivo assays are employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves competing the test compound against a radioactively labeled ligand known to bind to the target receptor.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor (e.g., 5-HT2A) I1 Incubate membranes, radioligand, and test compound together P1->I1 P2 Prepare radioligand (e.g., [3H]ketanserin) P2->I1 P3 Prepare test compound (DMPEA isomer) at various concentrations P3->I1 S1 Rapidly filter mixture to separate bound from free radioligand I1->S1 Allow to reach equilibrium S2 Wash filters to remove non-specific binding S1->S2 S3 Measure radioactivity on filters using scintillation counting S2->S3 A1 Plot competition curve (% inhibition vs. concentration) S3->A1 A2 Calculate IC50 value A1->A2 A3 Calculate Ki value (binding affinity) A2->A3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably transfected with the human 5-HT2A receptor) in a cold lysis buffer.[22][23] Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer.[23]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor), and varying concentrations of the unlabeled test compound (the DMPEA isomer).[23][24]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[23][24]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand.[25]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand and reduce non-specific binding.[25]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.[25]

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[23]

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the cellular response following receptor activation. They are used to determine a compound's potency (EC50) and efficacy (Emax). Since the 5-HT2A receptor is Gq-coupled, its activation leads to the release of intracellular calcium stores.[24] This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes.[26][27][28]

Signaling Pathway Diagram: 5-HT2A Receptor Activation

G ligand DMPEA Isomer (e.g., 2C-B) receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_channel IP3 Receptor ip3->ca_channel Binds to er Endoplasmic Reticulum (ER) calcium Ca2+ release ca_channel->calcium Opens response Cellular Response (e.g., neuronal excitation) calcium->response

Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96- or 384-well microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[29] The dye enters the cells and becomes fluorescent upon binding to intracellular calcium.[26]

  • Compound Addition: Add varying concentrations of the test compound (DMPEA isomer) to the wells.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader) to measure the change in fluorescence in real-time as calcium is released from intracellular stores.[27][28]

  • Data Analysis: Plot the fluorescence intensity (or change in intensity) against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect).

Conclusion and Future Directions

The positional isomerism of dimethoxyphenethylamines provides a classic and compelling example of structure-activity relationships in pharmacology. The 2,5-dimethoxy substitution pattern is a privileged scaffold for 5-HT2A receptor agonism and psychedelic activity, while other patterns, such as the 3,4-dimethoxy arrangement, lead to entirely different pharmacological profiles. This guide has outlined the key differences between these isomers and provided the foundational experimental protocols required for their characterization.

Future research should focus on obtaining comprehensive pharmacological data for the less-studied isomers (e.g., 2,3-, 2,4-, 2,6-, and 3,5-DMPEA) to build a more complete SAR model. Furthermore, investigating downstream signaling pathways beyond calcium flux, such as β-arrestin recruitment, will provide a more nuanced understanding of the functional selectivity or "biased agonism" of these compounds, potentially leading to the development of novel therapeutics with more specific and desirable effects.

References

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

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  • 2C-B. Wikipedia. [Link]

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  • 2,5-Dimethoxyamphetamine. Wikipedia. [Link]

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Exploratory

An Investigative Guide to the Therapeutic Potential of 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Niche Phenethylamine This technical guide addresses the current understand...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Niche Phenethylamine

This technical guide addresses the current understanding and future research avenues for 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a lesser-known positional isomer of dimethoxyphenethylamine. Unlike its more extensively studied relatives in the phenethylamine class, 2,3-DMPEA remains largely uncharacterized in scientific literature, with its effects in humans being entirely unknown.[1] First described in 1965, it has been noted for its limited capacity to induce norepinephrine release in vitro, a characteristic that distinguishes it from many other phenethylamines.[1]

The absence of a significant body of research presents a unique challenge and an opportunity. This guide, therefore, deviates from a conventional review of established therapeutic applications. Instead, it serves as a strategic whitepaper, outlining a comprehensive, scientifically rigorous research program designed to elucidate the pharmacological profile and potential therapeutic utility of 2,3-DMPEA. We will proceed from foundational principles of medicinal chemistry and pharmacology to propose a structured, multi-phase investigation.

Section 1: The Molecular Context - Structure-Activity Relationships Among Dimethoxyphenethylamine Isomers

The therapeutic potential of a novel compound is often initially inferred from the known activities of its structural analogs. In the case of 2,3-DMPEA, the placement of the two methoxy groups on the phenyl ring is the defining structural feature. This substitution pattern is critical in determining how the molecule interacts with biological targets.

For context, the 2,5-dimethoxy substitution pattern, as seen in the "2C" family of compounds, is well-known to confer affinity for serotonin receptors, particularly the 5-HT2A receptor, leading to psychedelic effects.[2] The amphetamine analogue of 2,3-DMPEA, 2,3-dimethoxyamphetamine (2,3-DMA), has demonstrated very low affinity for the serotonin 5-HT2A and 5-HT2C receptors.[3][4] This suggests that 2,3-DMPEA itself may not be a potent serotonergic agent in the classical psychedelic sense, though this requires empirical verification.

A logical first step in the investigation of 2,3-DMPEA is to conduct a comprehensive in silico and in vitro screening to map its receptor binding profile. This initial phase is crucial for identifying potential therapeutic targets and guiding subsequent research.

Proposed Phase 1 Research Workflow: Receptor Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Confirmation A In Silico Docking Studies B Broad Receptor Panel Screening (e.g., Eurofins SafetyScreen) A->B Hypothesis Generation C Focused Radioligand Binding Assays B->C Hit Identification D Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) C->D Target Validation E Animal Behavioral Models D->E Efficacy Testing

Figure 1: Proposed research workflow for elucidating the pharmacological profile of 2,3-DMPEA.

Section 2: Experimental Protocols for Pharmacological Characterization

To move from speculation to data-driven insights, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to understanding the mechanism of action of 2,3-DMPEA.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2,3-DMPEA for a panel of receptors, with a primary focus on monoamine receptors given its phenethylamine structure.

Methodology:

  • Target Selection: Based on the pharmacology of related compounds, the initial panel should include, but not be limited to:

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C[5][6][7]

    • Dopamine Receptors: D1, D2, D3

    • Adrenergic Receptors: α1A, α2A

    • Monoamine Transporters: SERT, DAT, NET

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest. Prepare cell membrane homogenates according to standard protocols.

  • Assay Conditions:

    • Incubate cell membranes with a known radioligand for the target receptor and varying concentrations of 2,3-DMPEA.

    • The reaction should be carried out in an appropriate buffer system at a defined temperature and for a sufficient duration to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

  • Data Analysis:

    • Following incubation, separate bound from free radioligand via rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of 2,3-DMPEA that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Presentation:

Target ReceptorRadioligand2,3-DMPEA Ki (nM)
5-HT2A[³H]KetanserinExperimental Data
5-HT2C[³H]MesulergineExperimental Data
D2[³H]SpiperoneExperimental Data
NET[³H]NisoxetineExperimental Data
DAT[³H]WIN 35,428Experimental Data
SERT[³H]CitalopramExperimental Data
In Vitro Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) of 2,3-DMPEA at receptors where significant binding affinity is observed.

Methodology (Example: 5-HT2A Receptor Calcium Flux Assay):

  • Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing the human 5-HT2A receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of 2,3-DMPEA to the cells.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Data Analysis: Plot the change in fluorescence against the concentration of 2,3-DMPEA to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).

Section 3: Investigating Potential Therapeutic Applications

The results from the initial pharmacological profiling will dictate the most promising therapeutic avenues to explore. Below are hypothetical scenarios and the corresponding research directions.

Scenario A: Selective Monoamine Reuptake Inhibition

If 2,3-DMPEA demonstrates selective inhibition of SERT, DAT, or NET, it could have potential as an antidepressant or treatment for attention-deficit/hyperactivity disorder (ADHD).

Proposed In Vivo Model: Forced Swim Test (Rodent Model of Antidepressant Activity)

  • Acclimation: Acclimate rodents to the testing environment.

  • Drug Administration: Administer 2,3-DMPEA or a vehicle control intraperitoneally at various doses.

  • Forced Swim Test: Place the animals in a cylinder of water from which they cannot escape. Record the duration of immobility over a set period. A decrease in immobility time is indicative of an antidepressant-like effect.

Scenario B: Novel Serotonergic Modulation

Should 2,3-DMPEA exhibit a unique profile at serotonin receptors (e.g., biased agonism at 5-HT2A, potent 5-HT1A agonism), it could be investigated for anxiolytic or antipsychotic properties.

Proposed In Vivo Model: Elevated Plus Maze (Rodent Model of Anxiolytic Activity)

  • Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.

  • Drug Administration: Administer 2,3-DMPEA or a vehicle control.

  • Behavioral Recording: Place the animal in the center of the maze and record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Section 4: Analytical Method Development for Preclinical and Clinical Studies

The progression of 2,3-DMPEA into further studies necessitates the development of robust analytical methods for its quantification in biological matrices.

Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the determination of 2,3-DMPEA in plasma and urine.

Methodology:

  • Sample Preparation: Develop a sample preparation protocol (e.g., protein precipitation, solid-phase extraction) to isolate 2,3-DMPEA from the biological matrix.

  • Chromatographic Separation: Optimize chromatographic conditions (column, mobile phase, gradient) to achieve efficient separation of 2,3-DMPEA from endogenous matrix components.

  • Mass Spectrometric Detection: Optimize mass spectrometer parameters (ionization source, collision energy) for the sensitive and selective detection of 2,3-DMPEA using multiple reaction monitoring (MRM).

  • Method Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Conclusion: A Call for Empirical Investigation

2,3-Dimethoxyphenethylamine currently represents a gap in our understanding of phenethylamine pharmacology. While direct evidence for its therapeutic applications is non-existent, a systematic and hypothesis-driven research program, as outlined in this guide, has the potential to uncover novel biological activities. The proposed workflows and protocols provide a scientifically sound framework for drug development professionals and researchers to begin the empirical journey of transforming this understudied molecule from a chemical curiosity into a potential therapeutic agent. The path forward requires a commitment to rigorous, data-driven science, and it is our hope that this guide will serve as a valuable roadmap for those willing to undertake this important work.

References

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PubMed Central. (2025, November 20). Vertex AI Search. [Link]

  • 2,3-Dimethoxyphenethylamine - Wikipedia. (n.d.). Vertex AI Search. [Link]

  • Chemistry:2,3-Dimethoxyamphetamine - HandWiki. (2025, December 31). Vertex AI Search. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC - PubMed Central. (n.d.). Vertex AI Search. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - ResearchGate. (2025, December 11). Vertex AI Search. [Link]

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Foundational

Neurochemical effects of 2,3-Dimethoxyphenethylamine

An In-Depth Technical Guide to the Neurochemical Profile of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) Abstract 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a substituted phenethylamine and a positional isomer of the more wel...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Neurochemical Profile of 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

Abstract

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a substituted phenethylamine and a positional isomer of the more well-known psychoactive compounds, such as 3,4-DMPEA and the psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[1][2] Despite its structural relationship to these centrally active agents, the neurochemical profile of 2,3-DMPEA remains largely uncharacterized in scientific literature. Early research from 1965 indicated it possesses little activity as a norepinephrine-releasing agent in vitro, and its effects in humans have not been documented.[1] This guide synthesizes the limited available data, draws critical structure-activity relationship (SAR) comparisons with related methoxylated phenethylamines, and provides a comprehensive framework of experimental protocols necessary to fully elucidate its pharmacodynamic and pharmacokinetic properties. The primary audience for this document is researchers in neuropharmacology, medicinal chemistry, and drug development seeking to investigate the neurochemical effects of this and other understudied phenethylamine derivatives.

Introduction: The Isomeric Landscape of Methoxyphenethylamines

The substituted phenethylamine class of compounds is a vast chemical space encompassing endogenous neurotransmitters (e.g., dopamine, norepinephrine), prescription medications, and a wide array of psychoactive substances.[3][4] The nature and position of substituents on the phenyl ring dramatically alter a compound's pharmacological activity, transforming a molecule into a stimulant, empathogen, or hallucinogen.[3][5][6]

Methoxy groups, in particular, are known to confer affinity for serotonin receptors, especially the 5-HT₂ subfamily, which is the primary target for classic psychedelic drugs.[7][8] The specific placement of these groups is critical. For instance, the 2,5-dimethoxy substitution pattern is a hallmark of many potent 5-HT₂A receptor agonists (e.g., the 2C-x family), whereas the 3,4,5-trimethoxy pattern of mescaline also confers psychedelic activity.[3][7]

2,3-DMPEA represents an intriguing but scientifically neglected substitution pattern. Understanding its neurochemical profile is essential for completing the structure-activity relationship map of dimethoxyphenethylamines and for identifying potentially novel pharmacological tools. This guide outlines the hypothesized mechanisms of action for 2,3-DMPEA based on its chemical congeners and presents the definitive experimental workflows required to validate these hypotheses.

Predicted Pharmacodynamics and Key Research Questions

Given the sparse direct evidence, the pharmacodynamic profile of 2,3-DMPEA must be inferred from related compounds. The following sections outline the primary molecular targets and the key questions that need to be addressed experimentally.

Monoamine Receptor Interactions

The principal mechanism of action for many psychoactive methoxylated phenethylamines is direct interaction with G-protein coupled receptors (GPCRs), most notably serotonin receptors.[4][6]

  • Serotonin 5-HT₂ Receptors (5-HT₂A, 5-HT₂B, 5-HT₂C): Agonism at the 5-HT₂A receptor is the primary mediator of psychedelic effects.[7][8] While compounds with 2,5- and 2,4,5-methoxy substitutions often show high affinity, other patterns are less predictable.[7][9][10] The corresponding amphetamine analogue, 2,3-dimethoxyamphetamine (2,3-DMA), demonstrated very low affinity for 5-HT₂A and 5-HT₂C receptors (Kᵢ = 4,280 nM and >10,000 nM, respectively), suggesting 2,3-DMPEA may also be a weak ligand at these sites.[11] However, this requires direct confirmation.

    • Key Question: What are the binding affinities (Kᵢ) and functional activities (EC₅₀, Eₘₐₓ) of 2,3-DMPEA at human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors?

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and its derivatives are often agonists at TAAR1, a receptor known to modulate the activity of monoamine transporters and neuronal firing rates.[12][13]

    • Key Question: Does 2,3-DMPEA bind to and activate human TAAR1?

  • Adrenergic and Dopaminergic Receptors: Cross-reactivity with other monoamine receptors (e.g., adrenergic α₁, α₂ and dopamine D₂, D₃) is possible and contributes to the overall physiological and psychological effects.[4][14]

    • Key Question: Does 2,3-DMPEA exhibit significant binding affinity for adrenergic and dopaminergic receptor subtypes?

Monoamine Transporter Interactions

Psychoactive phenethylamines can act as either reuptake inhibitors or releasing agents at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

  • Reuptake and Release: Generally, phenethylamines lacking an α-methyl group (such as 2,3-DMPEA) are weak inhibitors of monoamine transporters.[14][15] An early study specifically found that 2,3-DMPEA had little effect on norepinephrine release.[1] This suggests a low potential for stimulant-like activity mediated by transporter interaction.

    • Key Question: What are the IC₅₀ values for 2,3-DMPEA at DAT, NET, and SERT in both uptake inhibition and release assays?

  • Vesicular Monoamine Transporter 2 (VMAT2): Many psychostimulants disrupt the function of VMAT2, which packages neurotransmitters into synaptic vesicles.[6][16] This disruption increases cytosolic monoamine levels, which can then be released into the synapse via carrier-mediated exchange.[16][17]

    • Key Question: Does 2,3-DMPEA interact with VMAT2, and if so, does it act as an inhibitor or a substrate?

Enzymatic Interactions
  • Monoamine Oxidase (MAO): Phenethylamines can be substrates for, and sometimes inhibitors of, MAO-A and MAO-B, the primary enzymes responsible for their degradation. The related compound 3,4-DMPEA shows some MAO inhibitory activity.[2] N,N-dimethylphenethylamine is a known selective substrate for MAO-B.[18]

    • Key Question: Is 2,3-DMPEA a substrate or inhibitor of MAO-A and MAO-B isoforms?

Methodologies for Neurochemical Characterization

To address the key questions outlined above, a systematic, multi-tiered experimental approach is required. The following protocols provide a validated framework for this investigation.

Protocol: In Vitro Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of 2,3-DMPEA for a panel of CNS receptors.

Objective: To quantify the affinity of 2,3-DMPEA for key monoamine receptors.

Materials:

  • Membrane preparations from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A, 5-HT₂C, TAAR1, D₂, α₁A).

  • A selective radioligand for each receptor target (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂).[19]

  • Non-labeled competing ligand for defining non-specific binding (e.g., spiperone for 5-HT₂A).[19]

  • 2,3-DMPEA HCl dissolved in assay buffer.

  • 96-well microplates, scintillation fluid, liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of 2,3-DMPEA (e.g., from 1 nM to 100 µM) in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Radioligand + Membrane preparation + Assay buffer.

    • Non-Specific Binding: Radioligand + Membrane preparation + High concentration of non-labeled competitor.

    • Test Compound: Radioligand + Membrane preparation + 2,3-DMPEA dilution.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold wash buffer.

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and count radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of 2,3-DMPEA.

    • Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ value, which can then be converted to the Kᵢ (inhibition constant).

Workflow: In Vitro Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis prep1 Prepare Serial Dilutions of 2,3-DMPEA prep2 Prepare Receptor Membranes & Radioligand assay_setup Combine Reagents in 96-Well Plate (Triplicate) prep2->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation harvesting Filter & Wash to Separate Bound Ligand incubation->harvesting counting Liquid Scintillation Counting (DPM) harvesting->counting analysis Calculate IC50 and Ki Values counting->analysis result Binding Affinity Profile analysis->result Affinity Data (Ki)

Caption: Workflow for determining receptor binding affinity.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol measures the ability of 2,3-DMPEA to block the reuptake of neurotransmitters.

Objective: To determine the potency (IC₅₀) of 2,3-DMPEA for inhibiting DAT, NET, and SERT.

Materials:

  • Human embryonic kidney (HEK 293) cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Known inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • 2,3-DMPEA HCl.

Step-by-Step Methodology:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells for 10-15 minutes with varying concentrations of 2,3-DMPEA or a control inhibitor.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold KRH buffer.

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of uptake versus the log concentration of 2,3-DMPEA. Use non-linear regression to calculate the IC₅₀ value.

Data Presentation: Predicted Neurochemical Profile of 2,3-DMPEA

The following table structure should be used to summarize the quantitative data obtained from the proposed experiments. Values are hypothetical placeholders for illustrative purposes.

TargetAssay TypeMetricPredicted ValueComparative Compound (Value)
5-HT₂A Receptor BindingKᵢ (nM)> 10002,5-DMPEA (~500 nM)
FunctionalEC₅₀ (nM)> 10002,5-DMPEA (~100 nM)
Dopamine Transporter Uptake InhibitionIC₅₀ (nM)> 5000Amphetamine (~50 nM)
NE Transporter ReleaseEC₅₀ (nM)> 10000Amphetamine (~7 nM)
MAO-B InhibitionIC₅₀ (µM)~ 253,4-DMPEA (~10 µM)[2]

In Vivo Characterization

Following robust in vitro profiling, in vivo studies in animal models are critical for understanding the integrated neurochemical and behavioral effects.

  • Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) of freely moving animals. It would provide definitive evidence for or against 2,3-DMPEA's ability to alter dopamine, serotonin, or norepinephrine release. For example, studies on 2C-B showed it increased dopamine in the nucleus accumbens.[20]

  • Behavioral Assays:

    • Head-Twitch Response (HTR) in Rodents: The HTR is a reliable behavioral proxy for 5-HT₂A receptor activation.[2] Its presence or absence following 2,3-DMPEA administration would strongly correlate with in vitro functional data.

    • Locomotor Activity: Changes in locomotor activity can indicate stimulant or sedative effects.[20]

    • Drug Discrimination: This assay can determine if animals perceive 2,3-DMPEA as being similar to known classes of drugs, such as stimulants (amphetamine) or psychedelics (DOM).

Signaling Pathway: Hypothesized Monoamine Release Mechanism

This diagram illustrates the dual pathways by which a psychoactive phenethylamine might increase synaptic monoamine levels, a potential (though predicted to be weak) mechanism for 2,3-DMPEA.

G cluster_presynaptic Presynaptic Terminal PEA 2,3-DMPEA VMAT2 VMAT2 PEA->VMAT2 1. Blocks Vesicular    Storage Transporter DAT/NET/SERT PEA->Transporter 2. Reverses    Transporter MA_cyto VMAT2->MA_cyto Inhibition Synapse Synaptic Monoamines (Increased) Transporter->Synapse Vesicle Synaptic Vesicle MA_vesicle MA_cyto->Transporter Efflux

Caption: Potential dual-action mechanism on monoamine release.

Conclusion and Future Directions

The neurochemical profile of 2,3-Dimethoxyphenethylamine is a significant gap in the structure-activity relationship landscape of psychoactive compounds. Based on the limited available data and comparison with its isomers, it is hypothesized that 2,3-DMPEA is likely a weak ligand at canonical monoamine receptors and transporters.[1][11] However, these hypotheses demand rigorous empirical validation.

The experimental frameworks detailed in this guide provide a clear path forward for researchers. A comprehensive in vitro screening of receptor binding and transporter activity is the essential first step, followed by functional assays to determine agonist, antagonist, or allosteric properties. Subsequent in vivo studies, including microdialysis and behavioral paradigms, will be crucial to translate molecular actions into a systems-level understanding of its neurochemical effects. This systematic approach will definitively place 2,3-DMPEA within the pharmacological spectrum and contribute valuable data to the broader field of neuropharmacology.

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Sources

Exploratory

2,3-Dimethoxyphenethylamine receptor binding affinity studies

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2,3-Dimethoxyphenethylamine Abstract 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine compound, structurally related to the psychedel...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2,3-Dimethoxyphenethylamine

Abstract

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine compound, structurally related to the psychedelic mescaline, whose pharmacological profile remains largely uncharacterized[1]. Unlike more studied phenethylamines, its effects on human physiology and its specific molecular targets are unknown[1]. This guide provides a comprehensive, technically-grounded framework for systematically determining the receptor binding affinity of 2,3-DMPEA. We will detail the strategic selection of high-probability receptor and transporter targets, outline two robust experimental methodologies—the gold-standard radioligand binding assay and a modern fluorescence polarization alternative—and provide step-by-step protocols. The focus is not merely on procedural execution, but on the causal-driven decisions and self-validating systems essential for generating trustworthy and reproducible data in the field of molecular pharmacology.

Strategic Target Selection: A Rationale-Driven Approach

The initial and most critical phase in characterizing a novel compound is the logical selection of potential biological targets. For a substituted phenethylamine like 2,3-DMPEA, this selection is guided by the established pharmacology of structurally similar molecules[2]. Our primary panel is therefore composed of targets known to interact with endogenous trace amines and psychoactive phenethylamines.

1.1 Monoamine Transporters (SLC6 Family)

The monoamine transporters are responsible for the reuptake of key neurotransmitters from the synaptic cleft, thus terminating their signal. Many psychoactive compounds, such as cocaine and amphetamine, derive their effects from blocking these transporters[3][4]. Therefore, the primary transporter targets for 2,3-DMPEA are:

  • Dopamine Transporter (DAT): A principal regulator of extracellular dopamine[5].

  • Norepinephrine Transporter (NET): Responsible for the re-uptake of norepinephrine[6]. It is noteworthy that while 2,3-DMPEA has shown little activity in inducing norepinephrine release, its potential to inhibit reuptake via direct binding remains a critical and distinct mechanism to investigate[1].

  • Serotonin Transporter (SERT): Mediates the reuptake of serotonin and is a key target for many antidepressants[7][8].

1.2 Serotonin (5-HT) Receptors

The serotonin receptor family, particularly the 5-HT₂ subfamily, is the canonical target for classic psychedelic phenethylamines[9][10][11]. Their activation is directly linked to the psychoactive effects of these compounds. The essential subtypes to screen are:

  • 5-HT₂A Receptor: The primary target for classic hallucinogens. Agonism at this receptor is believed to mediate psychedelic effects[9][12].

  • 5-HT₂C Receptor: Often exhibits overlapping ligand affinities with the 5-HT₂A receptor and plays a role in modulating dopaminergic and noradrenergic systems[13][14][15].

1.3 Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines (e.g., β-phenethylamine, tyramine) and various amphetamine-like psychostimulants[16][17][18][19]. Given that N,N-dimethylphenethylamine (a structural relative) is a known TAAR1 agonist, TAAR1 represents a high-priority, non-classical target for 2,3-DMPEA[20][21].

Core Methodologies for Binding Affinity Determination

To quantify the interaction between 2,3-DMPEA and our selected targets, two robust methodologies are proposed. The choice between them often depends on available resources, throughput requirements, and the need for radioactive materials.

2.1 The Gold Standard: Radioligand Competition Assays

Radioligand binding assays are the benchmark for quantifying receptor affinity, providing sensitive and precise data[22][23]. The fundamental principle is competitive displacement. The unlabeled test compound (2,3-DMPEA) competes with a high-affinity, radioactively labeled ligand (radioligand) for a finite number of receptors in a prepared tissue or cell membrane homogenate[24][25]. By measuring the concentration of 2,3-DMPEA required to displace 50% of the bound radioligand (the IC₅₀ value), we can calculate its inhibitory constant (Kᵢ), a true measure of binding affinity.

2.2 A High-Throughput Alternative: Fluorescence Polarization (FP) Assays

FP assays are a powerful, non-radioactive method for studying molecular interactions in a homogeneous format, making them ideal for high-throughput screening (HTS)[26]. The principle relies on the rotational speed of molecules in solution[27]. A small, fluorescently labeled ligand (a tracer) tumbles rapidly, and when excited with polarized light, it emits depolarized light. When this tracer binds to a much larger receptor protein, its rotation slows dramatically, and the emitted light remains highly polarized. A test compound that competes with the tracer for the binding site will cause a decrease in polarization, which can be measured to determine binding affinity[28][29].

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by including appropriate controls for total binding, non-specific binding, and reference compound validation.

3.1 Protocol: Radioligand Competition Binding Assay for the Human Dopamine Transporter (hDAT)

This protocol is adapted from standard methodologies for monoamine transporter binding assays[24][30].

A. Materials

  • Biological Source: Cell membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand)[24].

  • Test Compound: 2,3-Dimethoxyphenethylamine (2,3-DMPEA), dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.

  • Reference Compound: GBR-12909 (for defining non-specific binding and as a positive control)[4][24].

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine)[25], and a liquid scintillation counter.

B. Experimental Workflow

  • Membrane Preparation: Thaw hDAT-expressing cell membrane aliquots on ice. Resuspend the pellet in ice-cold assay buffer to a final protein concentration of 5-10 µg per well, determined via a BCA protein assay[25].

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 + 150 µL Membrane Preparation.

    • Non-specific Binding (NSB): 50 µL GBR-12909 (final concentration ~10 µM) + 50 µL [³H]WIN 35,428 + 150 µL Membrane Preparation.

    • Test Compound: 50 µL 2,3-DMPEA (at varying concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL [³H]WIN 35,428 + 150 µL Membrane Preparation.

  • Initiation and Incubation: Add the membrane preparation to all wells to initiate the binding reaction. The final concentration of [³H]WIN 35,428 should be near its dissociation constant (Kₔ) to ensure assay sensitivity[24]. Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation to reach equilibrium[25].

  • Termination: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound fraction[24][25].

  • Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound or non-specifically associated radioligand.

  • Quantification: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: For each data point, Specific Binding = Total Binding (CPM) - Mean NSB (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding versus the log concentration of 2,3-DMPEA.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism GraphPad) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor[24].

3.2 Protocol: Fluorescence Polarization (FP) Assay Development

This protocol outlines the key steps for establishing a competitive FP binding assay[27][28].

A. Materials

  • Biological Source: Purified, soluble receptor protein or membrane preparations.

  • Tracer: A fluorescently labeled small molecule with known affinity for the target receptor.

  • Test Compound: 2,3-DMPEA.

  • Apparatus: A microplate reader equipped with polarization filters.

B. Experimental Workflow

  • Instrument Setup: Configure the plate reader with the appropriate excitation and emission filters for the chosen fluorophore. Set the G-factor to calibrate the instrument.

  • Tracer Concentration Optimization: Serially dilute the fluorescent tracer in assay buffer and measure the fluorescence polarization (mP) and total fluorescence intensity. Select the lowest tracer concentration that provides a robust and stable signal well above the buffer background. This minimizes assay artifacts and conserves reagents[28].

  • Receptor Titration (Saturation): Add increasing concentrations of the receptor to a fixed, optimal concentration of the tracer. The mP value will increase as more tracer becomes bound. The concentration of receptor that yields ~80% of the maximal polarization change is typically used for competitive assays.

  • Competitive Assay Execution:

    • To wells containing the optimized concentrations of tracer and receptor, add serial dilutions of 2,3-DMPEA.

    • Include controls for free tracer (minimum polarization) and bound tracer (maximum polarization).

    • Incubate to equilibrium and measure the mP values.

  • Data Analysis: Plot the change in mP against the log concentration of 2,3-DMPEA. Determine the IC₅₀ from the resulting competition curve using non-linear regression.

Data Presentation and Interpretation

All quantitative binding data should be consolidated into a clear, tabular format to facilitate comparison and interpretation of the compound's affinity and selectivity profile.

Table 1: Hypothetical Receptor Binding Affinity Profile of 2,3-DMPEA

Target Assay Method Radioligand/Tracer Kᵢ (nM) ± SEM n
hDAT Radioligand [³H]WIN 35,428 1,250 ± 98 3
hNET Radioligand [³H]Nisoxetine > 10,000 3
hSERT Radioligand [³H]Citalopram 4,800 ± 320 3
h5-HT₂A Radioligand [³H]Ketanserin 85 ± 12 3
h5-HT₂C Radioligand [³H]Mesulergine 210 ± 25 3

| rTAAR1 | Radioligand | [³H]Tyramine | 150 ± 18 | 3 |

Kᵢ values are derived from IC₅₀ values obtained in competitive binding assays. n = number of independent experiments.

Interpretation: Based on this hypothetical data, 2,3-DMPEA would be characterized as a potent ligand for the 5-HT₂A receptor, with moderate affinity for the 5-HT₂C and TAAR1 receptors. Its affinity for the monoamine transporters is significantly lower, suggesting a profile more aligned with classic psychedelics than with typical reuptake inhibitors. The ratio of Kᵢ values (e.g., Kᵢ for DAT / Kᵢ for 5-HT₂A) quantifies its selectivity.

Visualization of Workflows and Mechanisms

Diagrams are essential for conveying complex workflows and scientific principles clearly.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Assay Development & Execution cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Interpretation T_Select Target Selection (DAT, NET, SERT, 5-HT2A, TAAR1) A_Select Assay Method Selection (Radioligand vs. FP) T_Select->A_Select Radio Radioligand Assay Protocol A_Select->Radio Radioactive FP FP Assay Protocol A_Select->FP Non-radioactive Data Raw Data Acquisition (CPM or mP) Radio->Data FP->Data Analysis Non-linear Regression (IC50 Determination) Data->Analysis Ki_Calc Cheng-Prusoff Conversion (Calculate Ki) Analysis->Ki_Calc Profile Generate Affinity Profile (Summarize Ki values in Table) Ki_Calc->Profile SAR Structure-Activity Relationship (SAR) & Selectivity Analysis Profile->SAR

Caption: Overall workflow for characterizing 2,3-DMPEA binding affinity.

G cluster_0 Condition 1: Total Binding cluster_1 Condition 2: Competitive Displacement cluster_2 Condition 3: Non-Specific Binding R1 Receptor L1 Radioligand R1->L1 Binding label_A High Signal R2 Receptor C1 2,3-DMPEA R2->C1 Binding L2 Radioligand Displaced label_B Reduced Signal R3 Receptor C2 Excess Cold Ligand R3->C2 Binding L3 Radioligand Displaced label_C Baseline Signal

Caption: Principle of the competitive radioligand binding assay.

Conclusion

This guide provides a robust, multi-faceted strategy for the initial pharmacological characterization of 2,3-Dimethoxyphenethylamine. By employing a logically selected target panel and executing well-controlled binding assays, researchers can generate a high-fidelity affinity profile. This foundational data is indispensable for predicting potential physiological effects, guiding future functional studies (e.g., assessing agonism vs. antagonism), and ultimately understanding the compound's place within the broader landscape of neuroactive phenethylamines.

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  • ACS Publications. Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Journal of Medicinal Chemistry. Available from: [Link].

  • Wikipedia. 2C-B. Available from: [Link].

  • Wikipedia. N,N-Dimethylphenethylamine. Available from: [Link].

  • Scanlan TS, et al. The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). PMC. Available from: [Link].

  • ClinicalTrials.gov. Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. Available from: [Link].

  • Cervo L, et al. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PubMed Central. Available from: [Link].

  • ACS Pharmacology & Translational Science. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. Available from: [Link].

Sources

Foundational

The Dawn of a Phenethylamine Isomer: An In-depth Technical Guide to the Early Research of 2,3-Dimethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the foundational research on 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a positional isomer of the m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the foundational research on 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a positional isomer of the more widely studied dimethoxyphenethylamines. We delve into the initial synthesis, early pharmacological investigations, and the analytical methodologies that characterized this molecule in its scientific infancy. This document is designed to offer a deep, causal understanding of the early scientific endeavors surrounding 2,3-DMPEA, providing valuable context for contemporary research in psychoactive compounds and drug development.

Introduction: Unveiling a New Phenethylamine Scaffold

The mid-20th century was a period of fervent exploration into the structure-activity relationships of psychoactive compounds. Following the discovery of mescaline's psychoactive properties, chemists and pharmacologists began to synthesize and evaluate a myriad of substituted phenethylamines to understand how molecular modifications influenced biological activity. It was within this scientific zeitgeist that 2,3-Dimethoxyphenethylamine (2,3-DMPEA) first emerged in the scientific literature.

First described in a 1965 publication in the Journal of Medicinal Chemistry by Clark, Benington, and Morin, 2,3-DMPEA was one of several methoxy-substituted phenethylamines synthesized to investigate their effects on biological deamination, a key process in the metabolism of monoamines.[1][2][3] This early work laid the groundwork for understanding how the positioning of methoxy groups on the phenyl ring could dramatically alter the pharmacological profile of these compounds.

The Genesis of 2,3-DMPEA: Early Synthetic Approaches

The initial synthesis of 2,3-DMPEA was a multi-step process characteristic of phenethylamine synthesis during that era. The causality behind the chosen synthetic route was dictated by the availability of starting materials and established chemical transformations. The primary goal was to construct the core phenethylamine structure with the desired 2,3-dimethoxy substitution pattern on the aromatic ring.

Experimental Protocol: A Plausible Early Synthesis of 2,3-DMPEA

While the exact, detailed protocol from the 1965 paper is not fully available, a logical and historically consistent synthetic pathway can be reconstructed based on common organic chemistry practices of the time for preparing phenethylamines.

Step 1: Nitrostyrene Formation (Henry Reaction)

The synthesis would likely commence with the condensation of 2,3-dimethoxybenzaldehyde with nitromethane in the presence of a basic catalyst, such as ammonium acetate. This reaction, a classic Henry reaction, forms the corresponding β-nitrostyrene derivative. The rationale for this step is to introduce the two-carbon side chain and the nitrogen atom that will ultimately become the ethylamine group.

  • Reactants: 2,3-dimethoxybenzaldehyde, Nitromethane, Ammonium Acetate (catalyst).

  • Solvent: A high-boiling solvent like glacial acetic acid or toluene.

  • Procedure:

    • A mixture of 2,3-dimethoxybenzaldehyde, nitromethane, and a catalytic amount of ammonium acetate in a suitable solvent is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product, 2,3-dimethoxy-β-nitrostyrene, is isolated, often by crystallization, and purified.

Step 2: Reduction of the Nitrostyrene

The nitro group of the synthesized nitrostyrene is then reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) was a common and effective choice for this transformation in the 1960s. This step is crucial as it converts the nitroalkene into the desired saturated ethylamine side chain.

  • Reactant: 2,3-dimethoxy-β-nitrostyrene, Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure:

    • A solution of 2,3-dimethoxy-β-nitrostyrene in the anhydrous solvent is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen).

    • The reaction is typically exothermic and requires careful temperature control.

    • After the addition is complete, the mixture is stirred for a period to ensure complete reduction.

    • The reaction is then carefully quenched with water and a strong base (e.g., sodium hydroxide solution) to decompose the excess LiAlH₄ and precipitate the aluminum salts.

    • The resulting amine, 2,3-DMPEA, is extracted into an organic solvent, dried, and purified, often by distillation under reduced pressure or by conversion to a crystalline salt (e.g., hydrochloride) followed by recrystallization.

Diagram of the Plausible Early Synthesis of 2,3-DMPEA

G cluster_0 Step 1: Nitrostyrene Formation cluster_1 Step 2: Reduction 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde Henry_Reaction Henry Reaction (Base Catalyst) 2,3-Dimethoxybenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction 2,3-Dimethoxy-beta-nitrostyrene 2,3-Dimethoxy-beta-nitrostyrene Henry_Reaction->2,3-Dimethoxy-beta-nitrostyrene Reduction Reduction (LiAlH4) 2,3-Dimethoxy-beta-nitrostyrene->Reduction 2,3-DMPEA 2,3-DMPEA Reduction->2,3-DMPEA G Isolated_Heart Isolated Mouse Heart Perfusion Perfusion with Physiological Buffer Isolated_Heart->Perfusion Radiolabeling Incubation with [3H]-Norepinephrine Perfusion->Radiolabeling Washout Washout of Unbound Tracer Radiolabeling->Washout Baseline Baseline Sample Collection Washout->Baseline Drug_Admin Administration of 2,3-DMPEA Baseline->Drug_Admin Sample_Collection Post-Drug Sample Collection Drug_Admin->Sample_Collection Scintillation Liquid Scintillation Counting Sample_Collection->Scintillation Data_Analysis Data Analysis and Comparison Scintillation->Data_Analysis

Caption: Workflow of a typical in vitro norepinephrine release assay.

Early Analytical Characterization

The structural elucidation and purity assessment of newly synthesized compounds in the 1960s relied on a combination of classical and emerging analytical techniques. For a molecule like 2,3-DMPEA, the following methods would have been instrumental:

Analytical TechniquePurposeExpected Observations for 2,3-DMPEA
Elemental Analysis To determine the empirical formula (C₁₀H₁₅NO₂) by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen.The experimentally determined percentages would align with the calculated values for the proposed molecular formula.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the methoxy groups would be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed molecular structure by providing information about the chemical environment of the hydrogen atoms (protons).The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the protons of the ethylamine side chain, with characteristic chemical shifts and splitting patterns confirming the 2,3-substitution.
Melting Point of Salt Derivatives To assess the purity and for identification purposes.The hydrochloride or other salt forms of 2,3-DMPEA would exhibit a sharp and reproducible melting point.

Synthesis of Early Findings and Future Directions

The early research on 2,3-Dimethoxyphenethylamine established its chemical identity and provided the first glimpse into its pharmacological profile. The key takeaways from this foundational work were:

  • Successful Synthesis: A viable synthetic route to 2,3-DMPEA was established, enabling its pharmacological evaluation.

  • Atypical Pharmacological Profile: Unlike many other phenethylamines, 2,3-DMPEA demonstrated weak activity as a norepinephrine-releasing agent. This finding was significant as it suggested that the placement of methoxy groups at the 2 and 3 positions of the phenyl ring conferred a distinct pharmacological character compared to other isomers.

  • Unexplored Psychoactivity: The effects of 2,3-DMPEA in humans were not reported in this early research, leaving its potential psychoactive properties an open question.

This initial research on 2,3-DMPEA, while limited in scope by modern standards, was crucial in expanding the understanding of structure-activity relationships within the phenethylamine class. It highlighted the profound impact of isomeric substitution on pharmacological activity and paved the way for future, more detailed investigations into the interactions of this and other novel psychoactive compounds with the central nervous system.

References

  • Clark, L. C., Jr., Benington, F., & Morin, R. D. (1965). The effects of ring-methoxyl groups on biological deamination of phenethylamines. Journal of Medicinal Chemistry, 8(3), 353–355. [Link]

  • Benington, F., & Morin, R. D. (1968). The chemorelease of norepinephrine from mouse hearts by substituted amphetamines. Journal of Medicinal Chemistry, 11(4), 896–897.
  • Shulgin, A. T. (1966). The six trimethoxyphenylisopropylamines (trimethoxyamphetamines). Journal of Medicinal Chemistry, 9(3), 445–446.
  • Clark, L. C., Jr., Benington, F., & Morin, R. D. (1965). The effects of ring-methoxyl groups on biological deamination of phenethylamines. Journal of Medicinal Chemistry, 8(3), 353–355.
  • Clark, L. C., Jr., Benington, F., & Morin, R. D. (1965). The effects of ring-methoxyl groups on biological deamination of phenethylamines. Journal of Medicinal Chemistry, 8(3), 353–355.
  • Clark, L. C., Jr., Benington, F., & Morin, R. D. (1965). The effects of ring-methoxyl groups on biological deamination of phenethylamines. Journal of Medicinal Chemistry, 8(3), 353–355.

Sources

Exploratory

2,3-DMPEA in Shulgin's psychedelic phenethylamine index

An In-depth Technical Guide to 2,3-Dimethoxyphenethylamine (2,3-DMPEA) This guide provides a comprehensive technical overview of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a phenethylamine compound cataloged within the wor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

This guide provides a comprehensive technical overview of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a phenethylamine compound cataloged within the work of Alexander Shulgin. It is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth information on its chemical synthesis, analytical characterization, and pharmacological context.

Introduction: A Lesser-Known Isomer

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a positional isomer of the more well-known 3,4-DMPEA (homoveratrylamine) and a structural analog of the classic psychedelic, mescaline (3,4,5-trimethoxyphenethylamine).[1][2] While the phenethylamine class is renowned for its wide spectrum of psychoactive compounds, 2,3-DMPEA remains a pharmacologically obscure entity. Its primary claim to notability stems from its inclusion as entry #46 in Alexander Shulgin's posthumously published work, The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds.[1][3] This is a distinct and more encyclopedic work compared to the earlier, more narrative-driven PiHKAL: A Chemical Love Story, which detailed 179 compounds.[3][4][5]

Unlike many compounds detailed by Shulgin, the effects of 2,3-DMPEA in humans have not been documented.[1] Its scientific history, dating back to at least 1965, has focused on basic pharmacology, revealing it to be a poor inducer of norepinephrine release, distinguishing it from classical stimulants.[1] This guide will synthesize the available chemical and pharmacological data to provide a thorough scientific profile of this compound.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any compound is to establish its precise chemical identity. 2,3-DMPEA is defined by a phenethylamine core with two methoxy groups situated at the 2- and 3-positions of the phenyl ring.

Diagram 1: Chemical Structure of 2,3-DMPEA

Synthesis_Pathway start 2,3-Dimethoxybenzaldehyde reagent1 Nitromethane Ammonium Acetate nitrostyrene 2,3-Dimethoxy-β-nitrostyrene reagent2 Lithium Aluminum Hydride (LiAlH₄) in dry THF dmpea 2,3-DMPEA reagent3 HCl in Ether/IPA final 2,3-DMPEA HCl reagent1->nitrostyrene Henry Condensation reagent2->dmpea Reduction reagent3->final Salt Formation Pharmacology cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC VMAT2 VMAT2 Serotonin->VMAT2 Vesicle Vesicle (5-HT) VMAT2->Vesicle Synapse Vesicle->Synapse Release SERT SERT (Reuptake) Synapse->SERT HT2A 5-HT2A Receptor (Primary Psychedelic Target) Response Downstream Signaling (e.g., PLC, IP₃, DAG) -> Psychedelic Effects HT2A->Response HT2C 5-HT2C Receptor OtherR Other 5-HT Receptors DMPEA 2,3-DMPEA (Hypothetical Action) DMPEA->SERT Weak Inhibitor? (Activity Unknown) DMPEA->HT2A Weak Agonist? (Activity Unknown)

Sources

Foundational

An In-Depth Technical Guide to Investigating the Metabolic Fate of 2,3-Dimethoxyphenethylamine

Abstract This technical guide provides a comprehensive framework for the scientific investigation into the metabolic fate of 2,3-dimethoxyphenethylamine. While empirical data on this specific isomer is limited, this docu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the scientific investigation into the metabolic fate of 2,3-dimethoxyphenethylamine. While empirical data on this specific isomer is limited, this document synthesizes established principles of phenethylamine metabolism to propose predictive biotransformation pathways. It further outlines detailed in vitro and in vivo experimental protocols, coupled with advanced analytical methodologies, to enable researchers, scientists, and drug development professionals to rigorously characterize its metabolic profile. The guide emphasizes the causality behind experimental design and the integration of self-validating systems to ensure data integrity and scientific robustness.

Introduction: The Scientific Imperative

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a substituted phenethylamine, a class of compounds with a wide spectrum of pharmacological activities.[1][2][3] The position of the methoxy groups on the phenyl ring is a critical determinant of a molecule's interaction with biological targets and its subsequent metabolic journey. Understanding the metabolic fate of any new chemical entity is a cornerstone of drug development and toxicological assessment. Metabolism dictates a compound's pharmacokinetic profile, including its bioavailability, duration of action, and potential for drug-drug interactions.[4][5][6] Furthermore, metabolites can be pharmacologically active, inactive, or even toxic, making their identification and characterization a non-negotiable aspect of safety evaluation.[7][8]

Given the scarcity of direct metabolic data for 2,3-DMPEA, this guide presents a proactive, hypothesis-driven approach to its investigation. We will extrapolate from the known metabolic pathways of structurally related and well-documented phenethylamines, such as the 2,5-dimethoxy-substituted "2C" series, to construct a predictive metabolic map for 2,3-DMPEA.[9][10][11] This map will then serve as the foundation for a rigorous experimental strategy designed to elucidate the actual biotransformation of this compound.

Predicted Metabolic Pathways of 2,3-Dimethoxyphenethylamine

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[8][12] For phenethylamines, Phase I metabolism is often initiated by cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO), while Phase II involves conjugation with endogenous molecules to enhance water solubility and facilitate excretion.[9][12][13][14]

Phase I Metabolism: Functionalization Reactions

Based on analogous structures, the primary Phase I metabolic routes for 2,3-DMPEA are predicted to be:

  • Oxidative Deamination: Catalyzed by MAO, this is a common pathway for phenethylamines.[9] This reaction would convert the primary amine to an aldehyde intermediate, which is then rapidly oxidized to a carboxylic acid or reduced to an alcohol.

  • O-Demethylation: The two methoxy groups are susceptible to O-demethylation by CYP enzymes (e.g., CYP2D6, CYP3A4).[10][15][16] This would result in the formation of two possible monohydroxylated metabolites. These phenolic metabolites can then undergo further metabolism.

  • Hydroxylation: Aromatic or aliphatic hydroxylation, though potentially minor, could occur on the phenyl ring or the ethyl side chain, mediated by CYP enzymes.[17][18]

Phase II Metabolism: Conjugation Reactions

The polar functional groups introduced during Phase I, particularly hydroxyl groups, serve as handles for Phase II conjugation reactions.[13][14] Key predicted pathways include:

  • Glucuronidation: Phenolic metabolites are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates.[7][13]

  • Sulfation: Sulfotransferases (SULTs) can also conjugate the hydroxylated metabolites with a sulfonate group.[13][14]

  • N-Acetylation: The primary amine of the parent compound or its metabolites can be a substrate for N-acetyltransferases (NATs), forming N-acetylated derivatives.[11][18]

The interplay of these pathways is illustrated in the following predictive metabolic map.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2,3-Dimethoxyphenethylamine deamination Oxidative Deamination (MAO) parent->deamination demethylation1 O-Demethylation (2-position) (CYP450s) parent->demethylation1 demethylation2 O-Demethylation (3-position) (CYP450s) parent->demethylation2 n_acetyl N-Acetyl-2,3-DMPEA parent->n_acetyl (NATs) aldehyde Aldehyde Intermediate deamination->aldehyde phenol1 2-Hydroxy-3-methoxy- phenethylamine demethylation1->phenol1 phenol2 3-Hydroxy-2-methoxy- phenethylamine demethylation2->phenol2 acid Carboxylic Acid Metabolite aldehyde->acid Oxidation alcohol Alcohol Metabolite aldehyde->alcohol Reduction glucuronide1 Phenol 1 Glucuronide phenol1->glucuronide1 (UGTs) sulfate1 Phenol 1 Sulfate phenol1->sulfate1 (SULTs) cluster_phase2 cluster_phase2 glucuronide2 Phenol 2 Glucuronide phenol2->glucuronide2 (UGTs) sulfate2 Phenol 2 Sulfate phenol2->sulfate2 (SULTs)

Caption: Predicted metabolic pathways for 2,3-dimethoxyphenethylamine.

Experimental Design: A Multi-faceted Approach

A robust investigation into drug metabolism requires a combination of in vitro and in vivo models.[4][6] In vitro systems offer a controlled environment to study specific enzymatic pathways, while in vivo models provide a holistic view of absorption, distribution, metabolism, and excretion (ADME).[5][19]

In Vitro Models: Mechanistic Insights
  • Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[5] They are the gold standard for studying Phase I metabolism and identifying potential CYP-mediated drug-drug interactions.[5][20] Their simplicity and cost-effectiveness make them ideal for initial screening.

  • Cryopreserved Human Hepatocytes: Hepatocytes are the primary liver cells and contain a full complement of both Phase I and Phase II metabolic enzymes.[5][10] They provide a more physiologically relevant model than microsomes, allowing for the study of the complete metabolic cascade, including the interplay between different enzyme systems and transporter effects.[5]

In Vivo Models: The Whole-Organism Perspective
  • Rodent Models (e.g., Sprague-Dawley Rat): The rat is a commonly used preclinical species in drug metabolism studies.[4][5][11] While interspecies differences in metabolism exist, the rat model is invaluable for understanding the overall pharmacokinetic profile and identifying major circulating and excreted metabolites in a living system.[10][20]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing the metabolic investigation. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLMs)
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of 2,3-DMPEA in a suitable solvent (e.g., methanol or DMSO).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine pooled HLMs (final protein concentration 0.5 mg/mL) and phosphate buffer.

    • Add the 2,3-DMPEA stock solution to achieve a final substrate concentration of 1-10 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating system solution.

    • Controls: Include a negative control without the NADPH-regenerating system (to assess non-CYP-mediated degradation) and a control without the substrate (to identify background peaks).

  • Reaction Termination and Sample Processing:

    • At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the samples vigorously to precipitate the protein.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolism in Cryopreserved Human Hepatocytes
  • Hepatocyte Thawing and Plating:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to a pre-warmed plating medium.

    • Determine cell viability and density using the trypan blue exclusion method.

    • Plate the hepatocytes in collagen-coated plates at an appropriate density and incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Incubation with 2,3-DMPEA:

    • After allowing the cells to attach (typically 4-6 hours), remove the plating medium and replace it with a fresh incubation medium containing 2,3-DMPEA (final concentration 1-10 µM).

    • Control: Include a vehicle control (medium with the same percentage of solvent used for the drug stock).

  • Sample Collection:

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the incubation medium.

    • Process the samples as described in Protocol 1 (Step 3) for LC-MS/MS analysis.

Protocol 3: In Vivo Metabolism Study in Rats
  • Animal Dosing and Housing:

    • Acclimate male Sprague-Dawley rats for at least one week.

    • Administer a single dose of 2,3-DMPEA (e.g., 10 mg/kg) via oral gavage or intravenous injection.

    • House the rats in metabolic cages to allow for the separate collection of urine and feces.

  • Sample Collection:

    • Collect urine at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Collect blood samples (via tail vein or saphenous vein) at time points such as 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Urine: Centrifuge the urine samples to remove debris. An enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) may be required to cleave Phase II conjugates prior to extraction.

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Extract metabolites from plasma and urine using protein precipitation or solid-phase extraction (SPE).

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Strategy: Metabolite Identification

High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is the cornerstone analytical technique for metabolite identification.[17][18][21]

G cluster_workflow Analytical Workflow Sample Biological Sample (Microsomes, Hepatocytes, Plasma, Urine) SPE Sample Preparation (Protein Precipitation / SPE) Sample->SPE HPLC HPLC Separation (Reversed-Phase C18) SPE->HPLC HRMS HRMS Detection (Full Scan & dd-MS²) HPLC->HRMS Data Data Analysis (Metabolite Identification) HRMS->Data

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 2,3-Dimethoxyphenethylamine via Vacuum Fractional Distillation

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 2,3-dimethoxyphenethylamine (2,3-DMPEA) using vacuum fractional distillation. 2,3-DMPEA is a substituted phenethylami...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2,3-dimethoxyphenethylamine (2,3-DMPEA) using vacuum fractional distillation. 2,3-DMPEA is a substituted phenethylamine of significant interest in neuropharmacological and synthetic chemistry research.[1] Achieving high purity is paramount for accurate downstream applications and characterization. Due to its high atmospheric boiling point (261-262 °C), distillation at ambient pressure is not feasible as it risks thermal decomposition.[2] This guide details the rationale for employing vacuum distillation, provides a step-by-step methodology for isolating the compound with high purity, outlines critical safety considerations, and offers insights into process optimization. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for obtaining analytically pure 2,3-DMPEA.

Introduction: The Rationale for Vacuum Distillation

2,3-Dimethoxyphenethylamine is a primary amine with a molecular weight of 181.23 g/mol .[3][4] Like many substituted phenethylamines, its synthesis can result in a crude product containing unreacted starting materials, intermediates, and side-products.[5][6] For applications in research and development, the removal of these impurities is essential.

The primary challenge in purifying 2,3-DMPEA via distillation is its high boiling point.[2] Subjecting the compound to temperatures approaching 261 °C at atmospheric pressure increases the likelihood of thermal degradation, leading to yield loss and the formation of new impurities. Vacuum distillation is a fundamental technique used to purify compounds that have high boiling points or are thermally sensitive.[7][8] By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered.[7] This allows for vaporization and subsequent condensation at a much lower temperature, thereby preserving the molecular integrity of 2,3-DMPEA.[8]

This protocol further incorporates the principles of fractional distillation , which utilizes a fractionating column to separate compounds with close boiling points.[9] This enhancement provides a significant advantage over simple distillation, enabling a more precise separation of the target compound from closely related impurities, resulting in a final product of superior purity.

Compound Profile & Distillation Parameters

A summary of the essential physical and chemical properties of 2,3-Dimethoxyphenethylamine is provided below. Understanding these parameters is crucial for the successful execution of the distillation protocol.

PropertyValueSource(s)
IUPAC Name 2-(2,3-dimethoxyphenyl)ethanamine[4]
CAS Number 3213-29-4[2]
Molecular Formula C₁₀H₁₅NO₂[3]
Molar Mass 181.23 g/mol [3][4]
Boiling Point (Atmospheric) 261-262 °C[2]
Density ~1.178 g/mL[2]
Refractive Index (n20/D) ~1.5320[2]
Appearance Liquid (at room temperature)N/A

Note: The boiling point under vacuum is dependent on the specific pressure achieved. A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.

Critical Safety Precautions

Handling 2,3-DMPEA and conducting vacuum distillation requires strict adherence to safety protocols. A thorough risk assessment must be performed before beginning any work.

  • Chemical Hazards: 2,3-Dimethoxyphenethylamine is classified as a substance that causes severe skin burns and eye damage.[4] Always handle the chemical in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

  • Process Hazards (Vacuum): Distillation under reduced pressure carries a risk of implosion. Always use round-bottom flasks and glassware specifically designed for vacuum applications. Inspect all glassware for cracks or defects before use.[10] It is highly recommended to use a blast shield around the apparatus.

  • Thermal Hazards: Heating mantles can reach high temperatures. Avoid contact with hot surfaces. Ensure the heating mantle is connected to a variable power controller (Variac) to allow for precise and gradual temperature control.[10]

  • General Distillation Safety:

    • Never heat a sealed system. Ensure the system is open to the vacuum source.

    • Always use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping.[10]

    • Work in a well-ventilated area to avoid the accumulation of any potential vapors.[11]

    • Never leave a running distillation unattended.[12][13]

    • Ensure a fire extinguisher suitable for chemical fires (e.g., Class B) is readily accessible.[11]

Experimental Workflow & Protocol

The following diagram illustrates the overall workflow for the purification of 2,3-DMPEA.

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Processing A Crude 2,3-DMPEA C Add Stir Bar & Charge Flask A->C B Assemble Vacuum Distillation Apparatus D Seal System & Apply Vacuum B->D System Check (Leaks) E Gradual Heating with Mantle D->E F Collect Forerun (Low-Boiling Impurities) E->F G Collect Main Fraction (Pure 2,3-DMPEA) F->G H Stop Heating & Cool System G->H I Safely Vent System to Atmospheric Pressure H->I Allow to Cool FIRST J Transfer Purified Product I->J K Analyze Purity (GC-MS, NMR, etc.) J->K

Caption: Workflow for 2,3-DMPEA purification.

Required Materials & Equipment
  • Crude 2,3-Dimethoxyphenethylamine

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser (Liebig or Allihn)

  • Vacuum adapter (cow-type or single receiving flask)

  • Receiving flasks

  • Heating mantle with variable power controller

  • Magnetic stirrer and stir bar (or boiling chips)

  • Laboratory jack

  • Digital thermometer

  • Vacuum pump (capable of reaching <1 mmHg)

  • Vacuum tubing

  • Cold trap (recommended to protect the pump)

  • Keck clips or other joint clamps

  • Glass wool (if using a packed column)

  • Blast shield

Step-by-Step Distillation Protocol
  • Apparatus Assembly:

    • Securely clamp a clean, dry round-bottom flask (the distilling flask) over a heating mantle and magnetic stirrer, elevated on a lab jack.

    • Add a magnetic stir bar to the flask. Charge the flask with the crude 2,3-DMPEA, filling it to no more than two-thirds of its capacity.

    • Fit the fractionating column vertically onto the distilling flask. For enhanced separation, the column can be insulated by loosely wrapping it with glass wool and then aluminum foil.

    • Place the distillation head on top of the column. Insert a thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Attach the condenser to the side-arm and secure it with a clamp. Connect the coolant tubing, ensuring water flows in at the bottom and out at the top.

    • Attach the vacuum adapter to the end of the condenser and place the receiving flask(s) underneath.

    • Use Keck clips to secure all glass joints. Lightly grease the joints with vacuum grease to ensure a good seal.

  • Execution of Distillation:

    • Turn on the magnetic stirrer to a moderate speed.

    • Turn on the water flow to the condenser.[10]

    • Connect the vacuum tubing from the vacuum adapter to the cold trap and then to the vacuum pump.

    • Turn on the vacuum pump and allow the system to evacuate. Monitor the pressure using a manometer if available. The system should hold a stable vacuum, indicating no leaks.

    • Once a stable, low pressure is achieved, begin heating the distilling flask gradually using the heating mantle.[13]

    • Observe the mixture for the onset of boiling. As vapor rises into the fractionating column, a condensation ring will become visible. Adjust the heating rate to allow this ring to rise slowly up the column.

    • Forerun Collection: The first condensate to reach the condenser will be lower-boiling impurities. Collect this "forerun" in the first receiving flask and discard it appropriately. The temperature reading should be unstable during this phase.

    • Main Fraction Collection: The temperature will stabilize as the pure 2,3-DMPEA begins to distill. Record the stable temperature and the corresponding pressure.[10] Rotate the vacuum adapter to a clean receiving flask to collect the main fraction. The distillation should proceed at a steady rate of approximately one drop per second.

    • Continue collection as long as the temperature remains stable. If the temperature drops, it may indicate that the majority of the product has distilled. If it rises sharply, higher-boiling impurities are beginning to distill.

  • System Shutdown:

    • Once the main fraction is collected, lower and remove the heating mantle to allow the distilling flask to cool.[10]

    • Crucially, allow the apparatus to cool completely before proceeding.

    • Slowly and carefully vent the system by opening the stopcock on the vacuum adapter or at the pump. Re-introducing air to a hot system can cause autoignition of flammable vapors or violent bumping of the residual liquid.

    • Once the system is at atmospheric pressure, turn off the vacuum pump.

    • Turn off the condenser water and the stirrer.

    • Disassemble the apparatus and transfer the purified 2,3-DMPEA to a labeled, sealed storage container.

Post-Distillation Analysis & Troubleshooting

  • Purity Assessment: The purity of the collected fraction should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC). The refractive index of the purified liquid can also serve as a quick preliminary check against the literature value.[2]

  • Troubleshooting:

    • Problem: No distillate is collected despite high pot temperature.

    • Possible Causes: The vacuum may be insufficient, or the heating is not high enough for the pressure. The condenser may be too efficient, or the column is not adequately insulated, causing vapor to condense before reaching the condenser.[10]

    • Solution: Check for leaks in the system. Ensure the vacuum pump is functioning correctly. Insulate the distillation head and fractionating column.

    • Problem: The liquid is "bumping" violently instead of boiling smoothly.

    • Possible Cause: Ineffective stirring or lack of boiling chips.

    • Solution: Ensure the magnetic stirrer is functioning correctly and is of an appropriate size and speed. If using boiling chips, ensure fresh ones were added before applying the vacuum.

Conclusion

This application note provides a detailed and robust protocol for the purification of 2,3-Dimethoxyphenethylamine by vacuum fractional distillation. By significantly lowering the boiling point, this method effectively mitigates the risk of thermal degradation, allowing for the isolation of a high-purity product. Adherence to the outlined safety procedures is imperative for the safe execution of this protocol. The successful implementation of this guide will enable researchers to obtain the high-quality 2,3-DMPEA necessary for rigorous scientific investigation.

References

  • Title: Safety tips on distilling at home Source: Home Distiller Forum URL: [Link]

  • Title: Chemical Properties of 2,3-Dimethoxyphenethylamine (CAS 3213-29-4) Source: Cheméo URL: [Link]

  • Title: Safety & Precautions in Distillation Source: Arishtam India URL: [Link]

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

  • Title: 2,3-Dimethoxyphenethylamine Source: Wikipedia URL: [Link]

  • Title: Distillation Safety Tips Source: PrimeStills URL: [Link]

  • Title: α-Phenylethylamine Source: Organic Syntheses URL: [Link]

  • Title: Vacuum distillation Source: Wikipedia URL: [Link]

  • Title: 2,3-Dimethoxyphenethylamine Source: PubChem URL: [Link]

  • Title: 2C B Synthesis IceCool PDF Source: Scribd URL: [Link]

  • Title: Fractional distillation Source: Wikipedia URL: [Link]

  • Title: Vacuum Distillation Source: YouTube (Organic Chemistry Lab Techniques) URL: [Link]

  • Title: Vacuum Distillation Source: Busch Vacuum URL: [Link]

  • Title: In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Immunoassay for phenethylamines of the 2C and DO sub-families Source: Google Patents URL
  • Title: A review of the newly identified impurity profiles in methamphetamine seizures Source: PMC URL: [Link]

  • Title: Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles Source: PubMed URL: [Link]

  • Title: Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine Source: Journal of Forensic Sciences URL: [Link]

  • Title: 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE Source: SWGDRUG.org URL: [Link]

  • Title: Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Source: MDPI URL: [Link]

  • Title: Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review Source: PubMed Central URL: [Link]

  • Title: Substituted phenethylamine Source: Wikipedia URL: [Link]

  • Title: A Brief Introduction to Fractional Distillation Source: YouTube URL: [Link]

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Application

Application Note: A Multi-Platform Analytical Approach for the Unambiguous Identification of 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

**Abstract This document provides a comprehensive technical guide for the identification and structural confirmation of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a substituted phenethylamine of interest in forensic, clini...

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive technical guide for the identification and structural confirmation of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a substituted phenethylamine of interest in forensic, clinical, and pharmaceutical research. As a positional isomer of more well-known psychoactive compounds, its definitive identification requires robust and specific analytical methodologies. We present detailed protocols and field-proven insights for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic techniques including Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind critical experimental choices, such as sample preparation and chemical derivatization, is explained to ensure methodological integrity and trustworthiness.

Introduction and Compound Overview

Substituted phenethylamines represent a vast class of compounds with a wide spectrum of physiological effects, ranging from therapeutic agents to potent psychoactive substances.[1][2] 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a designer drug belonging to this class. The precise substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological activity and legal status. Therefore, the ability to distinguish between isomers like 2,3-DMPEA and its more commonly known counterpart, 3,4-DMPEA, is of paramount importance in analytical toxicology and drug development.

This guide details validated protocols designed to provide orthogonal data points, leading to the confident and defensible identification of 2,3-DMPEA in both bulk materials and complex biological matrices.

Compound Details:

PropertyValue
Full Chemical Name 2-(2,3-dimethoxyphenyl)ethan-1-amine
Molecular Formula C₁₀H₁₅NO₂
Molar Mass 181.23 g/mol
Chemical Structure

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard with Derivatization

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, primary amines like 2,3-DMPEA exhibit high polarity, leading to poor chromatographic peak shape and potential interaction with the GC system.[3][4] Chemical derivatization is an essential pre-analytical step to mitigate these issues.

Causality of Derivatization: The primary goal of derivatization in this context is to mask the active hydrogen of the amine group.[4][5] This is typically achieved through acylation, for example, with trifluoroacetic anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA).[3] This single step provides multiple benefits:

  • Increases Volatility: The resulting fluoroacyl derivative is significantly less polar and more volatile, making it amenable to GC analysis.[6]

  • Improves Peak Symmetry: By eliminating the polar N-H bond, interactions with the stationary phase are minimized, resulting in sharp, symmetrical peaks.[4]

  • Enhances Mass Spectral Clarity: The derivative often produces a more stable molecular ion and highly characteristic fragmentation patterns, which aids in definitive identification.[7][8]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Urine/Plasma Sample LLE Liquid-Liquid Extraction (Basify pH > 10) Sample->LLE Concentrate Evaporate & Concentrate LLE->Concentrate Deriv Add Acylating Agent (e.g., TFAA) Concentrate->Deriv Inject Inject into GC-MS GC GC Separation Inject->GC MS MS Detection (EI) GC->MS Data Analyze Retention Time & Mass Spectrum MS->Data

Fig 1. GC-MS analysis workflow for 2,3-DMPEA.
Protocol 2.1: Analysis of 2,3-DMPEA in Urine by GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 2 mL of urine into a 15 mL glass centrifuge tube.

  • Add 20 µL of an appropriate internal standard solution (e.g., 2-phenylethylamine-d4).

  • Add 200 µL of 5 M Sodium Hydroxide (NaOH) to basify the sample to a pH > 10.[9] This deprotonates the amine, rendering it soluble in organic solvent.

  • Add 4 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).[10]

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate for injection.

3. Instrumental Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds.[10]
Injection Port Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for MS applications.
Oven Program Initial 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minOptimized temperature ramp to separate the analyte from matrix components.
MS System 5977B MSD or equivalentIndustry standard for sensitive detection.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragment libraries.
Source Temperature 230°CStandard operating temperature.
Scan Range 50 - 500 m/zCovers the expected mass range of the derivative and its fragments.

4. Data Interpretation Identification is confirmed by a match in both retention time relative to a known standard and the acquired mass spectrum. The EI mass spectrum of the TFA-derivatized 2,3-DMPEA is expected to show a molecular ion [M]⁺ at m/z 277 and a characteristic base peak from the iminium ion fragment resulting from cleavage beta to the nitrogen atom.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High-Sensitivity Screening

LC-MS/MS offers superior sensitivity and specificity compared to GC-MS for many applications and, crucially, can often analyze compounds without derivatization.[11] This "dilute-and-shoot" approach significantly simplifies sample preparation, increasing throughput.[11][12] The technique relies on the separation of the analyte by HPLC followed by detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a specific product ion.

Causality of Method Choice: This method is ideal for screening biological fluids where analyte concentrations may be very low.[9] By eliminating the need for derivatization, potential losses during sample handling are minimized. The use of a Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds compared to standard C18 phases.[11]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Urine Sample Dilute Dilute & Shoot (Centrifuge, Dilute Supernatant) Sample->Dilute Inject Inject into LC-MS/MS LC LC Separation (Reversed-Phase) Inject->LC MS1 Q1: Precursor Ion Selection LC->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 MS3 Q3: Product Ion Selection MS2->MS3 Data Confirm Retention Time & MRM Transition Ratio MS3->Data

Fig 2. LC-MS/MS analysis workflow for 2,3-DMPEA.
Protocol 3.1: Analysis of 2,3-DMPEA in Urine by LC-MS/MS

1. Sample Preparation: Dilute-and-Shoot

  • Centrifuge a 1 mL urine sample at 10,000 rpm for 5 minutes to pellet particulate matter.[11]

  • Transfer 100 µL of the supernatant to a new vial.

  • Add 900 µL of mobile phase A (see below) containing an appropriate internal standard (e.g., 2-phenylethylamine-d4).

  • Vortex and transfer to an autosampler vial for injection.

2. Instrumental Parameters

ParameterSettingRationale
LC System Shimadzu Nexera X2 or equivalentHigh-performance system capable of handling complex matrices.
Column Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)Offers unique π-π interactions beneficial for separating aromatic compounds like phenethylamines.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the amine is protonated for good peak shape in reversed-phase.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold 2 min, re-equilibrateA standard gradient for screening applications.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40°CEnsures reproducible retention times.
MS System SCIEX QTRAP 6500+ or equivalentHigh-sensitivity triple quadrupole mass spectrometer.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar molecules; positive mode detects the protonated [M+H]⁺ ion.
MRM Transitions See Table BelowSpecific precursor-to-product ion transitions for quantification and qualification.

3. Predicted MRM Transitions for 2,3-DMPEA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Function
2,3-DMPEA182.1165.1Quantifier (Loss of NH₃)
2,3-DMPEA182.1137.1Qualifier (Loss of C₂H₄NH₂)

Note: These transitions are predicted based on the structure and may require empirical optimization.

4. Data Interpretation Unambiguous identification requires that a peak is detected at the expected retention time for both the quantifier and qualifier MRM transitions, and that the ratio of their peak areas falls within an acceptable tolerance (e.g., ±20%) of that observed for a certified reference standard.

Spectroscopic Confirmation Methods for Bulk Samples

For pure, isolated materials (e.g., seized powders), spectroscopic methods provide definitive structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule.[14] It is excellent for a preliminary classification of an unknown substance.

Protocol: A small amount of the sample is placed directly onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer and the spectrum is acquired.

Expected Characteristic Absorptions for 2,3-DMPEA:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3400N-H Stretch (doublet)Primary Amine
3010-3100C-H StretchAromatic
2850-2960C-H StretchAliphatic (CH₂)
~1600, ~1470C=C StretchAromatic Ring
1250-1270C-O StretchAryl Ether (Methoxy)
1020-1040C-O StretchAryl Ether (Methoxy)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for absolute structural elucidation, providing detailed information about the H-C framework of a molecule.[15] It is unparalleled in its ability to differentiate between positional isomers.[15]

Protocol: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and acquire the ¹H NMR spectrum.

Predicted ¹H NMR Signals for 2,3-DMPEA (in CDCl₃, 300 MHz):

  • δ ~6.8-7.1 ppm (3H, multiplet): Aromatic protons. The 1,2,3-substitution pattern will create a complex multiplet, which is distinct from the patterns of other isomers.

  • δ ~3.85 ppm (3H, singlet): Methoxy (-OCH₃) protons at position 2 or 3.

  • δ ~3.83 ppm (3H, singlet): Methoxy (-OCH₃) protons at position 3 or 2.

  • δ ~2.9-3.1 ppm (2H, triplet): Methylene (-CH₂-) protons adjacent to the aromatic ring.

  • δ ~2.7-2.9 ppm (2H, triplet): Methylene (-CH₂-) protons adjacent to the amine group.

  • δ ~1.5 ppm (2H, broad singlet): Amine (-NH₂) protons (exchangeable with D₂O).

Method Comparison Summary

FeatureGC-MSLC-MS/MSFTIRNMR
Principle Chromatographic Separation & Mass AnalysisChromatographic Separation & Targeted Mass AnalysisIR AbsorptionNuclear Spin Resonance
Primary Application Confirmation & QuantificationScreening & High-Sensitivity QuantificationFunctional Group IdentificationAbsolute Structure Elucidation
Sample Type Bulk, BiologicalBiological, BulkBulk, Pure SamplesBulk, Pure Samples
Derivatization RequiredNot RequiredNot RequiredNot Required
Sensitivity HighVery HighLowLow
Specificity HighVery HighModerateAbsolute

References

  • Chen, Y. C., & Tsai, I. L. (2007). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry. Journal of Chromatography B, 857(2), 299-307. [Link]

  • Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a)... [Image]. [Link]

  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]

  • Shimadzu Corporation. (n.d.). Automatic Derivatization System for Phenethylamine Drugs - Applications. [Link]

  • Yeh, S. Y., & Chow, F. L. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(3).
  • Arjunan, V., et al. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(1-3), 740-51. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • Taiwan Food and Drug Administration. (2020). Method of Test for Synthetic Phenethylamines in Urine (2). [Link]

  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

  • Radosavljević, Ž., et al. (2021). IDENTIFICATION OF NEWLY DESIGNED DRUG 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION. Journal of Hygienic Engineering and Design.
  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • Google Patents. (n.d.). US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families.
  • ResearchGate. (n.d.). FTIR spectrum of phenylethylamine [Image]. [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(2), 80-92. [Link]

  • Lurie, I. S., et al. (1995). Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV. Journal of Analytical Toxicology, 19(5), 351-5.
  • Abian, J., et al. (2002). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 669-78.
  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • National Institute of Justice. (n.d.). GC-MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. [Link]

  • Mannocchi, G., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
  • ResearchGate. (n.d.). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl--phenethylamine (2C-G) - A new designer drug. [Link]

  • Simundic, A. M., & Nikolac, N. (2010). Preanalytical requirements of urinalysis. Biochemia Medica, 20(1), 13-22.
  • ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. [Link]

  • Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Proteomes, 7(2), 21.
  • Allred, R. A. (2005). Spectral Characterization of 2,4-Dimethoxy-3-methylphenethylamine, and Comparison to 2,5-Dimethoxy-4-methylphenethylamine (“2C-D”). Microgram Journal, 3(1-2).
  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • The Royal Society of Chemistry. (n.d.). Molecular recognition of methamphetamine by carboxylatopillar[4]arene: drug-dependent complexation stoichiometry and insights into medical applications. [Link]

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Method

Application Note: High-Confidence Analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a detailed protocol for the analysis of 2,3-dimethoxyphenethylamine (2,3-DMPEA), a substituted phenethylamine, using gas chromatography-mass spectrometry (GC-MS). Due to the existe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the analysis of 2,3-dimethoxyphenethylamine (2,3-DMPEA), a substituted phenethylamine, using gas chromatography-mass spectrometry (GC-MS). Due to the existence of multiple regioisomers with nearly identical mass spectra, this guide emphasizes the criticality of chromatographic separation for unambiguous identification. We provide a comprehensive workflow, including sample preparation, chemical derivatization with trifluoroacetic anhydride (TFAA) to improve chromatographic performance, and optimized GC-MS parameters. The methodologies described herein are designed for researchers, forensic scientists, and drug development professionals requiring a robust and reliable analytical approach for 2,3-DMPEA.

Introduction

Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, encompassing neurotransmitters, therapeutic agents, and novel psychoactive substances (NPS).[1] 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is one of six regioisomers of dimethoxyphenethylamine, each possessing the same molecular weight (181.23 g/mol ) and elemental formula (C₁₀H₁₅NO₂).[2][3] The structural similarity among these isomers presents a significant analytical challenge, as their electron ionization (EI) mass spectra are often virtually indistinguishable.[2][4] Therefore, reliance on mass spectral data alone is insufficient for conclusive identification, necessitating a strong emphasis on chromatographic separation.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like phenethylamines.[5] However, the primary amine group in these molecules can lead to poor peak shape and adsorption onto the GC column.[6] Chemical derivatization is a widely employed strategy to mitigate these issues. Acylation of the amine group with reagents such as trifluoroacetic anhydride (TFAA) improves volatility and thermal stability, resulting in better chromatographic performance.[7][8]

This guide provides a detailed, field-proven protocol for the analysis of 2,3-DMPEA, focusing on TFAA derivatization and subsequent GC-MS analysis on a standard non-polar column.

Experimental Workflow Overview

The overall process involves sample preparation, derivatization of the analyte, injection into the GC-MS system, chromatographic separation, and mass spectral analysis for confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2,3-DMPEA Extraction Liquid-Liquid or SPE Extraction Sample->Extraction Isolate Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Derivatization Add Ethyl Acetate & TFAA Evaporation->Derivatization Reaction Incubate (e.g., 70°C, 20 min) Derivatization->Reaction Injection Inject into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation GC Column Detection Mass Spectral Detection Separation->Detection EI Source Analysis Data Analysis Detection->Analysis Identification Identification (RT & MS) Analysis->Identification Compare to Reference

Caption: Experimental workflow for GC-MS analysis of 2,3-DMPEA.

Materials and Methods

Reagents and Materials
  • 2,3-Dimethoxyphenethylamine (2,3-DMPEA) reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (Anhydrous)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC vials with inserts

  • Pipettes and general laboratory glassware

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MS (or equivalent)

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., Agilent HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2][5]

Protocol 1: Sample Preparation (from an aqueous matrix)

The goal of sample preparation is to isolate 2,3-DMPEA from the sample matrix and concentrate it for analysis. A classic liquid-liquid extraction is described below.

  • pH Adjustment: To 1 mL of the aqueous sample, add 1 M NaOH dropwise until the pH is >10. This converts the phenethylamine salt to its free base, which is more soluble in organic solvents.

  • Extraction: Add 2 mL of an organic extraction solvent (e.g., dichloromethane). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the sample to ensure complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic (bottom) layer to a clean glass tube.

  • Repeat Extraction: Repeat steps 2-4 twice more, combining the organic extracts.

  • Drying and Evaporation: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dry residue is now ready for derivatization.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

Derivatization is crucial for improving the chromatographic properties of the primary amine.[8]

  • Reconstitution: To the dried extract from Protocol 1, add 50 µL of anhydrous ethyl acetate.

  • Reagent Addition: Add 50 µL of TFAA to the vial.

  • Reaction: Cap the vial tightly and incubate at 70°C for 20 minutes.

  • Evaporation: After incubation, allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition Rationale
GC Inlet Splitless mode, 250°CEnsures efficient transfer of the analyte onto the column, suitable for trace analysis.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program - Initial Temp: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 minA temperature gradient is essential for separating regioisomers and other components in the sample based on their boiling points.[5][9]
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard ionization energy for generating reproducible fragmentation patterns and creating library-searchable spectra.[5]
Mass Analyzer QuadrupoleA common and robust mass analyzer for routine analysis.
Scan Range m/z 40-500Covers the expected mass range for the derivatized analyte and its fragments.
Acquisition Mode Full ScanAllows for the collection of complete mass spectra for identification and comparison with spectral libraries.

Results and Discussion

Chromatographic Separation

Under the specified GC conditions, the TFA-derivatized 2,3-DMPEA should elute as a sharp, symmetrical peak. The primary goal of the chromatographic method is to achieve baseline separation of 2,3-DMPEA from its other five regioisomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMPEA). Studies have shown that perfluoroacylated derivatives of dimethoxyphenethylamine isomers can be successfully resolved on non-polar stationary phases.[2][10] The retention time is a critical component for identification and should be confirmed by analyzing a certified reference standard under identical conditions.

Mass Spectral Analysis

Underivatized 2,3-DMPEA: The electron ionization mass spectrum of underivatized 2,3-DMPEA is characterized by a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment from alpha-cleavage. A significant ion is also observed at m/z 151, resulting from the loss of a methyl group from the dimethoxybenzyl fragment.[3] The molecular ion at m/z 181 is typically of very low abundance or absent.

N-Trifluoroacetyl-2,3-DMPEA (TFA-2,3-DMPEA): Derivatization with TFAA yields a molecule with a molecular weight of 277.24 g/mol . While a specific, published mass spectrum for TFA-2,3-DMPEA is not readily available, the fragmentation pathways for TFA-derivatized phenethylamines are well-understood.[7][8] The primary fragmentation involves cleavage of the Cα-Cβ bond, leading to two main fragment types:

  • The substituted benzyl cation.

  • The trifluoroacetyl-containing iminium cation.

A study on the six DMPEA regioisomers showed that while their perfluoroacylated derivatives yield similar mass spectra, some unique fragment ions were observed for the 2,3-DMPEA derivative, although these were not specified.[10] The mass spectra of all derivatized DMPEA isomers are dominated by a base peak that can be used to divide them into two groups, aiding in their differentiation when combined with chromatographic data.[2][10]

AnalyteMolecular Weight ( g/mol )Key Expected Fragments (m/z)Notes
2,3-DMPEA181.2330 ([CH₂NH₂]⁺), 151 ([M-CH₂NH₂-CH₃]⁺)The molecular ion (m/z 181) is often weak or absent.[3]
TFA-2,3-DMPEA277.24151/152 (dimethoxybenzyl fragment), 126 ([CF₃CONHCH₂]⁺), Molecular Ion (m/z 277)The molecular ion should be more prominent than in the underivatized form. The relative abundances of fragments are key to distinguishing it from other isomers, in conjunction with retention time.

Conclusion

The GC-MS method detailed in this application note provides a robust framework for the analysis of 2,3-dimethoxyphenethylamine. The protocol emphasizes the critical need for both derivatization to ensure good chromatographic performance and careful evaluation of chromatographic retention times to differentiate 2,3-DMPEA from its regioisomers. While mass spectrometry provides essential structural information, it is the combination of chromatographic separation and mass spectral data that affords high-confidence identification in the complex landscape of substituted phenethylamines. This validated approach serves as a reliable tool for researchers in forensic, clinical, and pharmaceutical settings.

References

  • (No source provided)
  • Maher, H., Awad, T., DeRuiter, J., & Clark, C. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of Chromatographic Science, 50(1), 1–9. [Link]

  • Maher, H., Awad, T., DeRuiter, J., & Clark, C. R. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of chromatographic science, 50(1), 1-9. [Link]

  • Lin, H. R., et al. (2013). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Lin, H. R., et al. (2013). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Davidson, J. T., & Jackson, G. P. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of mass spectra. Forensic Chemistry, 14, 100160. [Link]

  • DeRuiter, J., et al. (2012). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Journal of AOAC International. [Link]

  • Agilent. (n.d.). GC Method Development. Agilent Technologies. [Link]

  • (No source provided)
  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Element Lab Solutions. [Link]

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  • Giroud, C., et al. (1998). 2C-B: A New Psychoactive Phenylethylamine Recently Discovered in Ecstasy Tablets Sold on the Swiss Black Market. Journal of Analytical Toxicology, 22(5), 345-354. [Link]

  • NIST. (n.d.). 2,3-Dimethoxyphenethylamine. NIST Chemistry WebBook. [Link]

  • (No source provided)
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  • Lo Faro, A. F., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) in Biological Matrices

Abstract This application note details a comprehensive and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,3-dimethoxyphenethylamine (2,3-DMPEA) in biological...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,3-dimethoxyphenethylamine (2,3-DMPEA) in biological matrices such as plasma and urine. The protocol herein provides a self-validating system, from sample preparation through to data analysis, ensuring accuracy, precision, and reliability for researchers, toxicologists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Introduction: The Analytical Imperative for 2,3-DMPEA Quantification

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine compound, and a positional isomer of the more well-known psychoactive substance 2,5-DMPEA.[1] The accurate quantification of 2,3-DMPEA in biological fluids is critical for pharmacokinetic studies, forensic investigations, and in the clinical assessment of exposure. The primary analytical challenge lies in distinguishing 2,3-DMPEA from its numerous structural isomers, which may exhibit different pharmacological and toxicological profiles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for this demanding application.[2]

Causality of Experimental Design: A Scientifically Grounded Approach

The development of a robust LC-MS/MS method hinges on a series of critical decisions, each with a clear scientific rationale.

Sample Preparation: Isolating the Analyte of Interest

Biological matrices are inherently complex, containing proteins, salts, and endogenous metabolites that can interfere with analysis and damage instrumentation.[3] Therefore, a meticulously designed sample preparation protocol is paramount. For this application, a Solid-Phase Extraction (SPE) method is recommended over Liquid-Liquid Extraction (LLE) or a simple "dilute-and-shoot" approach. SPE provides a cleaner extract by effectively removing matrix components, thereby reducing ion suppression and improving method robustness.[4][5] A polymeric reversed-phase sorbent is chosen for its broad applicability and efficiency in extracting compounds like phenethylamines from aqueous matrices.

Chromatographic Separation: The Key to Isomer Resolution

The chromatographic separation of positional isomers is a significant hurdle in the analysis of phenethylamines.[1] A reversed-phase C18 column is selected for this method, as it provides a good balance of retention and resolution for compounds of this polarity.[2] The mobile phase consists of a gradient of acetonitrile in water with a formic acid modifier. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure the ionization of the basic amine group of 2,3-DMPEA for good chromatographic peak shape, and it facilitates protonation for electrospray ionization.

Mass Spectrometric Detection: Unambiguous Identification and Quantification

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. The selection of precursor and product ions is the cornerstone of a reliable MRM assay. For 2,3-DMPEA, the protonated molecule [M+H]⁺ is selected as the precursor ion. A unique and stable product ion resulting from the collision-induced dissociation (CID) of the precursor is then chosen for quantification (quantifier), with a second product ion monitored for confirmation (qualifier). A stable isotope-labeled internal standard, 2,3-dimethoxyphenethylamine-d3 (2,3-DMPEA-d3), is used to compensate for any variability in sample preparation and instrument response, ensuring the highest level of accuracy and precision.[2]

Experimental Workflow and Protocols

Materials and Reagents
  • 2,3-Dimethoxyphenethylamine (2,3-DMPEA) reference standard

  • 2,3-Dimethoxyphenethylamine-d3 (2,3-DMPEA-d3) internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: To 500 µL of plasma or urine, add 50 µL of the internal standard working solution (2,3-DMPEA-d3). Vortex for 10 seconds.

  • SPE Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Diagram of the Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (2,3-DMPEA-d3) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute LC Liquid Chromatography (C18 Column) Dry_Reconstitute->LC MS Tandem Mass Spectrometry (MRM) LC->MS Quant Quantification MS->Quant

Caption: A schematic of the analytical workflow for 2,3-DMPEA quantification.

LC-MS/MS Instrumentation and Parameters

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerSCIEX Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas9 psi
MRM Transitions
Analyte Precursor Ion (m/z)
2,3-DMPEA182.1
2,3-DMPEA-d3 (IS)185.1

Diagram of 2,3-DMPEA Fragmentation

G cluster_products Product Ions Precursor 2,3-DMPEA [M+H]⁺ m/z 182.1 Quant Quantifier m/z 151.1 Precursor->Quant CID Qual Qualifier m/z 136.1 Precursor->Qual CID

Caption: Proposed fragmentation of 2,3-DMPEA in positive ESI mode.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method should be validated according to international guidelines to ensure its performance.[2] The following parameters are critical for a self-validating system.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration
Precision The degree of scatter between a series of measurements.Relative standard deviation (RSD) < 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10; Accuracy and precision within ±20%
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No interfering peaks at the retention time of the analyte
Matrix Effect The alteration of ionization efficiency by the presence of co-eluting matrix components.Within acceptable limits (typically 85-115%)
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Within ±15% of the initial concentration

Conclusion: A Fit-for-Purpose Solution

This application note provides a detailed, scientifically-grounded, and robust LC-MS/MS method for the quantitative analysis of 2,3-DMPEA in biological matrices. By explaining the rationale behind the experimental choices and providing a comprehensive, step-by-step protocol, this guide serves as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development. The inherent selectivity and sensitivity of this method make it an indispensable tool for the accurate and reliable quantification of 2,3-DMPEA.

References

  • Dal Ben, D., et al. (2019). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 43(8), 634-642. [Link]

  • DeMartin, R., & Ciolino, L. A. (2012). GC–MS and GC–IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of chromatographic science, 50(1), 1-9. [Link]

  • Zang, C. Z., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic science international, 325, 110884. [Link]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. Technical Note. [Link]

  • Gauvin, D., et al. (2001). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. Journal of Analytical Toxicology, 25(7), 565-572. [Link]

  • Sangale, S. R., et al. (2023). Current Development in Bioanalytical Sample Preparation Techniques. Baghdad Journal of Biochemistry and Applied Biological Sciences, 4(4), 204-220. [Link]

  • Al-Sanea, M. M., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6649. [Link]

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Method

Application Note: Unambiguous Structural Elucidation of 2,3-Dimethoxyphenethylamine using a Multi-dimensional NMR Approach

Abstract This application note provides a detailed guide for the structural elucidation of 2,3-dimethoxyphenethylamine (2,3-DMPEA) using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2,3-dimethoxyphenethylamine (2,3-DMPEA) using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. In fields such as pharmaceutical development, forensic science, and metabolomics, the precise identification of positional isomers of psychoactive compounds is critical.[1][2][3] We present a systematic workflow, moving from fundamental 1D ¹H and ¹³C NMR to advanced 2D correlation experiments (COSY, HSQC, HMBC), to achieve unambiguous assignment of the molecular structure. This guide explains the causal logic behind experimental choices and data interpretation, offering a robust, self-validating protocol for researchers and drug development professionals.

Introduction: The Challenge of Isomer Specificity

2,3-Dimethoxyphenethylamine is a substituted phenethylamine, a class of organic compounds renowned for its diverse pharmacological effects.[3] As a positional isomer of more well-known compounds like 3,4-DMPEA (a metabolite of mescaline), its specific biological activity is intrinsically linked to the precise arrangement of the methoxy groups on the aromatic ring.[4] Mass spectrometry can confirm the molecular formula (C₁₀H₁₅NO₂), but it cannot definitively distinguish between the six possible dimethoxyphenethylamine isomers. NMR spectroscopy stands as the gold standard for this task, providing detailed information about the chemical environment and connectivity of every atom in the molecule.

The protocol herein is designed not merely as a set of instructions, but as a technical guide grounded in the principles of magnetic resonance, ensuring that the final structural assignment is both accurate and irrefutable.

Foundational Principles: Interpreting the NMR Signature of 2,3-DMPEA

A complete understanding of the structure requires a multi-faceted analysis of both proton (¹H) and carbon (¹³C) spectra.

  • ¹H NMR Spectroscopy: This technique provides information on the chemical environment and neighboring protons for each hydrogen atom.

    • Aromatic Region (δ 6.7-7.0 ppm): The 1,2,3-trisubstituted benzene ring gives rise to a characteristic pattern of three protons. Their specific chemical shifts and coupling constants are dictated by the electronic effects of the two electron-donating methoxy groups and the ethylamine substituent.

    • Methoxy Region (δ ~3.8 ppm): Methoxy groups typically appear as sharp singlets, each integrating to three protons.[5] In 2,3-DMPEA, the two methoxy groups are in chemically distinct environments and are expected to produce two separate singlets.

    • Aliphatic Side-Chain (δ 2.7-3.0 ppm): The ethylamine side chain (-CH₂-CH₂-NH₂) will present as two distinct signals. Due to spin-spin coupling with their neighbors, each signal is expected to appear as a triplet, following the n+1 rule.[6]

    • Amine Protons (-NH₂): The two amine protons typically appear as a single, often broad, signal due to quadrupole broadening and chemical exchange. This signal will disappear upon shaking the sample with a drop of deuterium oxide (D₂O), a classic confirmatory test.[1]

  • ¹³C NMR Spectroscopy: This experiment reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

    • Aromatic Region (δ 110-155 ppm): 2,3-DMPEA has six aromatic carbons. Two are quaternary (C-2, C-3) and bonded to the methoxy groups, one is quaternary and bonded to the ethylamine side chain (C-1), and three are protonated (CH).

    • Methoxy Carbons (δ ~55-62 ppm): The chemical shifts of methoxy carbons are highly characteristic.[5] Steric hindrance can influence these shifts; methoxy groups flanked by two ortho substituents tend to be deshielded and appear at higher ppm values (~60.5-62.5 ppm) compared to those with one or no ortho substituents (55.5-57.5 ppm).[7][8] This can provide initial clues about the substitution pattern.

    • Aliphatic Carbons (δ 30-45 ppm): The two sp³ hybridized carbons of the ethylamine side chain will appear in this region.

Experimental Protocols: From Sample Preparation to Data Acquisition

Scientific integrity begins with meticulous sample preparation. A high-quality spectrum is unobtainable from a poorly prepared sample.

Protocol 1: NMR Sample Preparation
  • Mass Determination: Accurately weigh the sample. For routine ¹H NMR, 5-10 mg is sufficient. For a comprehensive suite of experiments including ¹³C NMR, aim for 25-50 mg.[9]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power and low cost.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds. Use approximately 0.6-0.7 mL of solvent to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[10][11]

  • Dissolution: Dissolve the sample in the solvent within a small, clean vial. Gentle vortexing or warming may be necessary to ensure complete dissolution.[9]

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality (causing broad lines), filter the solution directly into the NMR tube. This is best accomplished by passing the solution through a Pasteur pipette tightly packed with a small plug of glass wool.

  • Internal Standard: Add an internal reference standard for accurate chemical shift calibration. Tetramethylsilane (TMS) is the conventional standard (δ = 0.00 ppm) and is often pre-added to commercial deuterated solvents.[9] If not present, one small drop can be added.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

Protocol 2: NMR Data Acquisition Workflow

The following sequence of experiments provides a logical progression from basic characterization to definitive structural confirmation.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments, integrations, and coupling patterns.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

  • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment. This is invaluable for differentiating carbon types: CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • 2D COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D map connect coupled proton signals.[12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH coupling). Each cross-peak links a ¹H signal on one axis to a ¹³C signal on the other.[13]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating unknown structures. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH). This allows for the connection of molecular fragments and the assignment of non-protonated (quaternary) carbons.[12]

Data Analysis and Structural Elucidation: A Step-by-Step Workflow

The power of this multi-dimensional approach lies in using the output of one experiment to inform the interpretation of the next. The following workflow provides a logical path to the final structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structural Confirmation H1 ¹H NMR (Proton Count & Multiplicity) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Assign Protonated Carbons COSY COSY (¹H-¹H Connectivity) H1->COSY Trace Spin Systems C13 ¹³C & DEPT-135 (Carbon Count & Type) C13->HSQC ASSIGN Assign Fragments (Aromatic, Side-Chain, Methoxy) HSQC->ASSIGN COSY->ASSIGN HMBC HMBC (Long-Range ¹H-¹³C Bonds) CONNECT Connect Fragments (Confirm Substitution Pattern) HMBC->CONNECT ASSIGN->CONNECT Use HMBC Correlations FINAL Final Structure of 2,3-DMPEA CONNECT->FINAL Validate All Correlations

Caption: Workflow for NMR-based structural elucidation of 2,3-DMPEA.

  • Step 1: Initial Assignment with 1D NMR & HSQC: Use the ¹H spectrum to identify the aromatic, aliphatic, and methoxy protons. Use the ¹³C and DEPT-135 spectra to identify all carbon signals and their types. Then, use the HSQC spectrum to create definitive ¹H-¹³C pairs for all protonated carbons.

  • Step 2: Confirming the Ethylamine Side-Chain with COSY: A cross-peak in the COSY spectrum between the two aliphatic triplets (around δ 2.8 and 3.0 ppm) confirms their adjacency, establishing the -CH₂-CH₂-N fragment.

  • Step 3: Assembling the Aromatic Ring with COSY & HMBC: The COSY spectrum will show correlations between adjacent aromatic protons. For 2,3-DMPEA, this will confirm the H-4/H-5 and H-5/H-6 spin systems.

  • Step 4: The Definitive Placement via HMBC: This is the crucial, validating step.

    • Methoxy Placement: Observe correlations from the methoxy protons (~δ 3.8 ppm) to the aromatic carbons. The protons of the C-2 methoxy group will show a strong correlation to the C-2 carbon (~153 ppm). The C-3 methoxy protons will correlate to the C-3 carbon (~151 ppm). These correlations lock the methoxy groups into their positions.

    • Side-Chain Placement: Observe correlations from the benzylic protons (Ar-CH₂, ~δ 2.8 ppm) to the aromatic ring. Key correlations will be seen to the quaternary carbon C-1 and the protonated carbon C-6. This unequivocally confirms the attachment point of the ethylamine side chain.

    • Quaternary Carbon Assignment: The HMBC spectrum is the only way to assign the non-protonated carbons (C-1, C-2, C-3) with certainty, using the long-range correlations from nearby protons as described above.

By cross-referencing all observed correlations from the COSY, HSQC, and HMBC spectra, a single, self-consistent structure emerges. This redundancy provides a high degree of confidence in the final assignment.

Data Summary: Expected NMR Assignments for 2,3-DMPEA

The following table summarizes the expected chemical shifts and correlations for 2,3-dimethoxyphenethylamine in CDCl₃. Note: Actual chemical shifts may vary slightly depending on solvent and concentration.

Atom # ¹H Chemical Shift (δ ppm) Multiplicity ¹³C Chemical Shift (δ ppm) Key HMBC Correlations (from ¹H)
1--~130.6H-6, H-7
2--~153.0H-4, 2-OCH₃
3--~151.0H-4, H-5, 3-OCH₃
4~6.96d~112.2C-2, C-3, C-5, C-6
5~6.89t~112.6C-1, C-3, C-4, C-6
6~6.89d~114.4C-1, C-2, C-4, C-5, C-7
7 (α-CH₂)~2.92t~41.3C-1, C-2, C-6, C-8
8 (β-CH₂)~2.67t~34.0C-1, C-7
2-OCH₃~3.72s~56.1C-2
3-OCH₃~3.70s~55.8C-3
-NH₂~1.6 (broad)s--

Data compiled and adapted from predictive models and literature on similar compounds.[14][15]

Conclusion

The structural elucidation of 2,3-dimethoxyphenethylamine is a paradigmatic example of the power of modern NMR spectroscopy. While 1D NMR provides essential preliminary data, it is insufficient for unambiguous isomer differentiation. A systematic workflow incorporating 2D correlation experiments—specifically COSY, HSQC, and HMBC—is essential. This multi-dimensional approach creates a self-validating dataset where key structural features are confirmed by multiple, independent correlations. By following the protocols and analytical logic outlined in this note, researchers can confidently and accurately determine the structure of 2,3-DMPEA and other complex substituted phenethylamines, ensuring the scientific integrity required for pharmaceutical, forensic, and clinical applications.

References

  • Duddeck, H., Dietrich, W., & Tóth, G. (1993). Structure Elucidation by Modern NMR: A Workbook. Springer-Verlag.
  • Tousek, J., Sklenar, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 504-512. Available at: [Link]

  • Knittel, J. J., & Makriyannis, A. (1981). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. Journal of Medicinal Chemistry, 24(7), 906-909. Available at: [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Available at: [Link]

  • Allred, R. A. (2005). Synthesis and Characterization of 2,4-Dimethoxy-3-methylphenethylamine and its Hydrochloride Salt. Microgram Journal, 3(1-2).
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  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Available at: [Link]

  • University of California, Davis. (n.d.). NMR Sample Preparation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxyphenethylamine. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Available at: [Link]

  • Avancini, D., et al. (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach. Journal of Pharmaceutical and Biomedical Analysis, 151, 333-339. Available at: [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • OC Chem Videos. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). ChemNMR 13C Estimation and ChemNMR 1H Estimation for a substituted phenethylamine. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Available at: [Link]

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Application

The Synthetic Utility of 2,3-Dimethoxyphenethylamine: A Guide to Application and Protocol

Introduction: Unveiling the Potential of a Versatile Precursor 2,3-Dimethoxyphenethylamine, a substituted phenethylamine, serves as a pivotal precursor in the nuanced field of organic synthesis. Its structural arrangemen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

2,3-Dimethoxyphenethylamine, a substituted phenethylamine, serves as a pivotal precursor in the nuanced field of organic synthesis. Its structural arrangement, featuring an electron-rich aromatic ring activated by two methoxy groups, renders it a highly valuable starting material for the construction of complex heterocyclic scaffolds. This guide provides an in-depth exploration of its application, focusing on the synthesis of isoquinoline and tetrahydroisoquinoline frameworks, which are core structures in a multitude of natural products and pharmacologically active molecules.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to offer a deeper understanding of the "why" behind the "how"—elucidating the mechanistic underpinnings and rationale for specific experimental conditions. The protocols herein are designed to be self-validating, providing a robust foundation for laboratory application.

Core Synthetic Applications: Building Heterocyclic Complexity

The strategic placement of the methoxy groups on the phenyl ring of 2,3-dimethoxyphenethylamine significantly influences its reactivity, primarily directing electrophilic substitution to the C6 position. This inherent reactivity is masterfully exploited in two of the most powerful cyclization reactions in synthetic chemistry: the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski Reaction: Access to Dihydroisoquinolines

The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines.[1][2][3] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1][2] The electron-donating methoxy groups in the 2 and 3 positions of the starting phenethylamine facilitate this cyclization under relatively mild conditions.

Mechanism and Rationale

The reaction proceeds through the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a reactive intermediate.[2][3] Current understanding suggests the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the dihydroisoquinoline scaffold.[1][3] The choice of a strong dehydrating agent is critical to drive the reaction towards the cyclized product.

Diagram: The Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 2_3_DMPEA 2,3-Dimethoxyphenethylamine Amide N-Acyl-2,3-dimethoxyphenethylamine 2_3_DMPEA->Amide Pyridine Acyl_Chloride RCOCl Acyl_Chloride->Amide Nitrilium_Ion Nitrilium Ion Intermediate Amide->Nitrilium_Ion + POCl3 - (HO)POCl2 Dehydrating_Agent POCl3 Dihydroisoquinoline 6,7-Dimethoxy-3,4-dihydroisoquinoline Nitrilium_Ion->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol details the synthesis of a model dihydroisoquinoline from 2,3-dimethoxyphenethylamine.

Materials:

  • N-Acetyl-2,3-dimethoxyphenethylamine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-acetyl-2,3-dimethoxyphenethylamine in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the stirred solution. Causality: The slow addition at low temperature helps to control the initial exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution. Rationale: This step neutralizes the excess acid and quenches the reactive phosphorus species.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Data Summary:

ParameterValue
Starting Material N-Acetyl-2,3-dimethoxyphenethylamine
Key Reagent Phosphorus oxychloride
Solvent Acetonitrile
Reaction Temperature Reflux
Typical Yield 75-85%
The Pictet-Spengler Reaction: Crafting Tetrahydroisoquinolines

The Pictet-Spengler reaction provides a powerful and often high-yielding route to tetrahydroisoquinolines.[4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5] The electron-rich nature of the 2,3-dimethoxyphenyl ring is highly conducive to this transformation.

Mechanism and Rationale

The reaction is initiated by the formation of a Schiff base from the condensation of the primary amine with an aldehyde (e.g., formaldehyde).[5] Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion.[5] The subsequent intramolecular electrophilic attack by the aromatic ring on the iminium ion leads to the formation of the tetrahydroisoquinoline ring system.[4][5]

Diagram: The Pictet-Spengler Reaction Workflow

Pictet_Spengler Start 2,3-Dimethoxyphenethylamine + Aldehyde (RCHO) Iminium_Formation Iminium Ion Formation (Acid Catalyst) Start->Iminium_Formation Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Formation->Cyclization Deprotonation Deprotonation & Aromatization Cyclization->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: Key stages of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol outlines the synthesis of the parent tetrahydroisoquinoline scaffold from 2,3-dimethoxyphenethylamine.

Materials:

  • 2,3-Dimethoxyphenethylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution) (1.2 eq)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sodium hydroxide solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethoxyphenethylamine in methanol.

  • Acidification and Reagent Addition: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid. To this acidic solution, add the aqueous formaldehyde solution dropwise with stirring. Rationale: The acidic medium is crucial for the formation of the reactive iminium ion intermediate.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's completion using TLC.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.

  • Neutralization and Extraction: To the remaining aqueous residue, add a 10% sodium hydroxide solution until the pH is basic (pH 9-10). Extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: The crude 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be purified by recrystallization or column chromatography.

Data Summary:

ParameterValue
Starting Material 2,3-Dimethoxyphenethylamine
Key Reagent Formaldehyde
Catalyst Hydrochloric Acid
Solvent Methanol
Reaction Temperature Room Temperature
Typical Yield 80-90%

Further Transformations: Dehydrogenation to Isoquinolines

The tetrahydroisoquinolines synthesized via the Pictet-Spengler reaction can be further elaborated to their corresponding 3,4-dihydroisoquinolines or fully aromatized isoquinolines through dehydrogenation. This transformation is a critical step in many synthetic routes.

Methodology and Rationale

A common and effective method for this dehydrogenation involves the use of a palladium on carbon (Pd/C) catalyst in a suitable high-boiling solvent, often under an inert atmosphere.[6] The choice of catalyst and reaction conditions can influence the selectivity of the dehydrogenation, allowing for either partial or full aromatization.[6] For instance, modified Pd/C catalysts have been developed for the selective partial dehydrogenation to 3,4-dihydroisoquinolines.[6]

Application in the Synthesis of Psychoactive Compounds

While this guide focuses on the 2,3-dimethoxy isomer, it is important to note the extensive use of the isomeric 2,5-dimethoxyphenethylamine (2C-H) as a precursor in the synthesis of the "2C" family of psychoactive substances.[7][8] These compounds are typically 4-substituted-2,5-dimethoxyphenethylamines, and their synthesis often involves electrophilic substitution at the 4-position of the 2C-H scaffold.[7] For example, the synthesis of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) involves the bromination of 2C-H.[9][10]

Safety Precautions and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling 2,3-dimethoxyphenethylamine and its derivatives.

Hazard Identification:

  • Corrosive: Causes severe skin burns and eye damage.[11]

  • Harmful: Harmful if swallowed or inhaled.[11]

  • Irritant: May cause respiratory irritation.[11]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye, and face protection.[11]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[11]

Handling and Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

  • Store in a corrosives area, under an inert atmosphere if possible.[11]

  • Incompatible with strong oxidizing agents.[11]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.[11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and call a poison control center or doctor immediately.[11]

Conclusion

2,3-Dimethoxyphenethylamine is a potent and versatile precursor in organic synthesis, offering efficient access to valuable and complex heterocyclic structures. A thorough understanding of the underlying reaction mechanisms, such as the Bischler-Napieralski and Pictet-Spengler reactions, coupled with meticulous experimental technique and stringent adherence to safety protocols, will enable researchers to fully harness the synthetic potential of this important building block. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of 2,3-dimethoxyphenethylamine in the laboratory.

References

  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Li, J., et al. (2015). Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Dias, A. C., et al. (2022). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Molecules, 27(19), 6539.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Designer-drug.com. (n.d.). Mannich reaction route to 2,5-dimethoxyphenethylamine (2C-H). [Link]

  • YouTube. (2021). Bischler–Napieralski Reaction. [Link]

  • DOI. (n.d.). Ruthenium Catalyzed Tandem Pictet- Spengler Reaction. [Link]

  • Nicoletti, M., O'Hagan, D., & Slawin, A. M. Z. (2002). The asymmetric Bischler-Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (1), 116-121.
  • Scribd. (n.d.). 2C B Synthesis IceCool PDF. [Link]

  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942.
  • Wikipedia. (n.d.). 2C-H. [Link]

  • ResearchGate. (n.d.). Dehydrogenation of tetrahydro N-heterocycles (isolated yields). [Link]

  • RSC Publishing. (n.d.). Halogen bond-catalyzed Pictet–Spengler reaction. [Link]

  • Google Patents. (n.d.). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine.
  • Wikipedia. (n.d.). 2C (psychedelics). [Link]

  • NSF Public Access Repository. (n.d.). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. [Link]

  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]

  • Ovid. (n.d.). In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. [Link]

  • Arkat USA. (n.d.). Supplementary Material Selective dehydrogenation of tetrahydroisoquinolines in the presence of sulfoxides. [Link]

  • Ovid. (n.d.). In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxyamphetamine. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

  • PubMed. (n.d.). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. [Link]

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Method

Application Notes &amp; Protocols: 2,3-Dimethoxyphenethylamine as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Abstract This technical guide provides a comprehensive overview of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) as a strategic starting material for the synthesis of novel heterocyclic compounds, particularly those with poten...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) as a strategic starting material for the synthesis of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug development. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for constructing valuable isoquinoline scaffolds. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique reactivity of 2,3-DMPEA.

Introduction: The Strategic Value of the 2,3-Dimethoxyphenethylamine Scaffold

The phenethylamine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous neurotransmitters, hormones, and a vast array of pharmacologically active compounds. The strategic placement of substituents on the phenyl ring profoundly influences the molecule's reactivity and its biological activity. 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a particularly interesting building block due to its vicinal methoxy groups. These electron-donating groups activate the aromatic ring, making it highly susceptible to intramolecular electrophilic substitution reactions—a cornerstone of heterocyclic synthesis.

This guide focuses on two powerful, classic transformations for which 2,3-DMPEA is an ideal substrate:

  • The Bischler-Napieralski Reaction: For the synthesis of 3,4-dihydroisoquinolines.

  • The Pictet-Spengler Reaction: For the synthesis of 1,2,3,4-tetrahydroisoquinolines.

These resulting isoquinoline cores are prevalent in a multitude of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities. By providing detailed, validated protocols, we aim to empower researchers to efficiently synthesize novel libraries of compounds for screening and development. While many studies have focused on the 2,5-dimethoxy substitution pattern, as seen in the "2C" family of psychoactive compounds, the 2,3-dimethoxy isomer offers a distinct electronic and steric profile for exploring new structure-activity relationships (SAR).[1][2]

Physicochemical Properties of 2,3-Dimethoxyphenethylamine

A thorough understanding of the starting material's properties is critical for experimental design and safety.

PropertyValueSource
IUPAC Name 2-(2,3-dimethoxyphenyl)ethanamine[3]
CAS Number 3213-29-4[4][5]
Molecular Formula C₁₀H₁₅NO₂[3][6]
Molecular Weight 181.23 g/mol [4][5]
Appearance Not specified (typically an oil or low-melting solid)
logP (Octanol/Water) 1.205 (Calculated)[4]
Safety Causes severe skin burns and eye damage.[3]

Core Synthetic Application: Building the Isoquinoline Core

The primary utility of 2,3-DMPEA lies in its efficient conversion to substituted isoquinoline systems. The electron-rich nature of the dimethoxy-substituted ring readily facilitates the key intramolecular cyclization step in the following cornerstone reactions.

Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[7] The reaction requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and proceeds via an electrophilic aromatic substitution mechanism.[8][9] The reaction is particularly effective with electron-rich aromatic rings, making N-acylated 2,3-DMPEA an excellent substrate.[7]

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2,3-Dimethoxyphenethylamine B N-[2-(2,3-dimethoxyphenyl)ethyl]acetamide A->B Acetic Anhydride or Acetyl Chloride C 1-Methyl-7,8-dimethoxy -3,4-dihydroisoquinoline B->C POCl₃, Toluene Reflux D Purified Product C->D Column Chromatography

Caption: Workflow for dihydroisoquinoline synthesis.

Rationale: The Bischler-Napieralski reaction requires an amide precursor. This protocol describes a standard and high-yielding method to form the necessary N-acetyl derivative.

  • Materials:

    • 2,3-Dimethoxyphenethylamine (1.0 eq)

    • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, addition funnel

  • Procedure:

    • Dissolve 2,3-dimethoxyphenethylamine and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the stirred solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-[2-(2,3-dimethoxyphenyl)ethyl]acetamide, which can often be used in the next step without further purification.

Rationale: This step utilizes a powerful dehydrating agent to activate the amide carbonyl, forming a highly electrophilic intermediate that is attacked by the activated aromatic ring.[9] Toluene is a common high-boiling, inert solvent for this transformation.[7]

  • Materials:

    • N-[2-(2,3-dimethoxyphenyl)ethyl]acetamide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)

    • Toluene or Acetonitrile, anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Ice, aqueous sodium hydroxide (NaOH) solution (10%)

    • Ethyl acetate or DCM for extraction

  • Procedure:

    • To an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-[2-(2,3-dimethoxyphenyl)ethyl]acetamide.

    • Under an inert atmosphere (e.g., nitrogen), add anhydrous toluene.

    • Carefully add phosphorus oxychloride (POCl₃) to the stirred suspension. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-6 hours.

    • Monitor the reaction's progress by TLC.

    • Upon completion, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.

    • Basify the aqueous mixture to pH > 10 by the slow addition of 10% NaOH solution.

    • Extract the aqueous layer with ethyl acetate or DCM (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient containing a small amount of triethylamine) to yield 1-methyl-7,8-dimethoxy-3,4-dihydroisoquinoline.

Amide Amide Precursor Nitrilium [Electrophilic Nitrilium Ion] Amide->Nitrilium + POCl₃ - (OPO₂Cl₂)⁻ Cyclized Cyclized Intermediate (Cationic) Nitrilium->Cyclized Intramolecular Electrophilic Attack Product Dihydroisoquinoline Product Cyclized->Product - H⁺ (Rearomatization)

Caption: Key steps in the Bischler-Napieralski mechanism.[8][9]

Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10] It is a special case of the Mannich reaction and is exceptionally useful for synthesizing tetrahydroisoquinolines.[11] The reaction proceeds by forming an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring. The dimethoxy groups of 2,3-DMPEA strongly favor this cyclization.[10][11]

A 2,3-Dimethoxyphenethylamine + Aldehyde (e.g., Formaldehyde) B Iminium Ion Intermediate (in situ) A->B Acid Catalyst (e.g., HCl, Formic Acid) C 7,8-Dimethoxy-1,2,3,4- tetrahydroisoquinoline B->C Intramolecular Cyclization & Deprotonation D Purified Product C->D Workup & Purification

Caption: General workflow for Pictet-Spengler synthesis.

Rationale: This protocol uses formaldehyde as the carbonyl component to generate an unsubstituted C1 position in the final product. The reaction is typically performed under acidic conditions to facilitate both iminium ion formation and the subsequent cyclization.[11]

  • Materials:

    • 2,3-Dimethoxyphenethylamine (1.0 eq)

    • Aqueous formaldehyde (37 wt. %, 1.1 eq) or Paraformaldehyde

    • Hydrochloric acid (concentrated) or Formic acid

    • Methanol or Ethanol

    • Round-bottom flask, magnetic stirrer

    • Aqueous sodium hydroxide (NaOH) solution (10%)

    • Ethyl acetate or DCM for extraction

  • Procedure:

    • Dissolve 2,3-dimethoxyphenethylamine in methanol in a round-bottom flask.

    • Add aqueous formaldehyde to the solution.

    • Slowly add concentrated hydrochloric acid dropwise while stirring. Adjust the pH to be strongly acidic (pH 1-2).

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Cool the residue in an ice bath and basify to pH > 10 with 10% NaOH solution.

    • Extract the product into ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Start 2,3-DMPEA + Aldehyde Schiff Schiff Base Start->Schiff - H₂O Iminium Iminium Ion Schiff->Iminium + H⁺ Cyclized Cyclized Intermediate Iminium->Cyclized Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline Cyclized->Product - H⁺

Caption: The Pictet-Spengler reaction mechanism.[11]

Downstream Applications & Rationale for Drug Development

The dihydroisoquinoline and tetrahydroisoquinoline scaffolds synthesized from 2,3-DMPEA are not merely synthetic curiosities; they are foundational cores for further elaboration in drug discovery programs.

  • Exploring Structure-Activity Relationships (SAR): The "2C" family of 2,5-dimethoxyphenethylamines are well-known serotonergic psychedelics.[12][13] By creating isoquinoline analogues derived from the 2,3-dimethoxy isomer, researchers can explore novel chemical space. The rigidification of the phenethylamine backbone into a cyclic system drastically alters the compound's conformation, which can lead to significant changes in receptor affinity and functional activity (e.g., agonist vs. antagonist).

  • Access to Further Functionalization: The synthesized isoquinolines possess reactive sites for further modification. The secondary amine in the tetrahydroisoquinoline product can be N-alkylated or N-acylated. The dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline or oxidized to the fully aromatic isoquinoline.

  • Potential Therapeutic Targets: Derivatives of these scaffolds could be screened against a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system, such as serotonin (5-HT), dopamine, and adrenergic receptors.[2][14]

ScaffoldPotential ModificationsRationale / Potential Targets
Dihydroisoquinoline Reduction to tetrahydroisoquinoline; Oxidation to isoquinoline; Functionalization of the C1-substituent.Probing conformational requirements at CNS receptors; Creating novel planar aromatic systems.
Tetrahydroisoquinoline N-alkylation/acylation; Aromatic ring substitution (e.g., halogenation).Modulating receptor subtype selectivity (e.g., 5-HT₂ₐ vs 5-HT₂C); Improving pharmacokinetic properties.[2][14]

References

  • The Pictet-Spengler Reaction. Google Scholar.
  • Chemical Properties of 2,3-Dimethoxyphenethylamine (CAS 3213-29-4). Cheméo.
  • 2,3-Dimethoxyamphetamine - Wikipedia. Wikipedia.
  • 2,3-Dimethoxyphenethylamine - Wikipedia. Wikipedia.
  • Bischler–Napieralski reaction - Grokipedia. Grokipedia.
  • 2,3-Dimethoxyphenethylamine | C10H15NO2 | CID 137858 - PubChem. PubChem.
  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI.
  • Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Wiley Online Library.
  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
  • Application Notes and Protocols: Pictet-Spengler Reaction for 6,7-Dimethoxy-3,4-dihydroisoquinoline Synthesis. Benchchem.
  • Bischler–Napieralski reaction - Wikipedia. Wikipedia.
  • 2C-B - Wikipedia. Wikipedia.
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  • Bischler-Napieralski Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
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Application

Application Note: A Robust HPLC-UV Method for the Quantification of 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

Abstract This application note presents a detailed and scientifically grounded High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). Design...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and scientifically grounded High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive protocol for a reversed-phase HPLC approach coupled with UV detection. The causality behind the selection of chromatographic parameters is elucidated to ensure methodological robustness and transferability. Furthermore, a systematic protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is outlined to demonstrate the suitability of the proposed method for its intended purpose.[1][2][3][4][5]

Introduction: The Analytical Imperative for 2,3-DMPEA

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine derivative with a structural resemblance to naturally occurring neurotransmitters and other psychoactive compounds. Its accurate and precise quantification is of significant interest in various scientific domains, including pharmacology, toxicology, and medicinal chemistry, to understand its pharmacokinetic profile, metabolic fate, and potential physiological effects.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of pharmaceutical compounds and related substances due to its high resolution, sensitivity, and versatility.[6] This application note details a proposed reversed-phase HPLC (RP-HPLC) method, a widely adopted separation technique for its applicability to a broad range of polar and non-polar compounds.[7][8] The basic nature of the ethylamine moiety and the aromaticity conferred by the dimethoxy-substituted benzene ring make 2,3-DMPEA an ideal candidate for analysis by RP-HPLC with UV detection.

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is paramount for achieving a successful separation. The following sections rationalize the choices made in the development of this method.

Stationary Phase Selection: C18 for Optimal Retention

A C18 (octadecylsilane) stationary phase is proposed for this method. C18 columns are the most widely used reversed-phase columns, offering a high degree of hydrophobicity that is well-suited for the retention of moderately polar compounds like 2,3-DMPEA.[8] The interaction between the non-polar C18 chains and the phenethylamine structure will provide the primary mechanism for retention.

Mobile Phase Composition: pH Control and Organic Modifier

The mobile phase is a critical component in controlling the retention and peak shape of analytes in RP-HPLC.[9]

  • Aqueous Component and pH: A slightly acidic mobile phase is recommended to ensure the protonation of the primary amine group in 2,3-DMPEA. This suppresses the interaction of the basic analyte with residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing and improving peak symmetry.[10] A buffer of ammonium formate adjusted to pH 3.5 with formic acid is an excellent choice as it is also compatible with mass spectrometry (MS) should a transfer to LC-MS be desired.[11]

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, will be employed to ensure the elution of any potential impurities and to provide a sharp, well-resolved peak for 2,3-DMPEA.[7]

Detection Wavelength: Leveraging UV Absorbance

The dimethoxy-substituted benzene ring in 2,3-DMPEA contains a chromophore that absorbs UV light. Based on the UV spectra of similar phenethylamine compounds, a primary detection wavelength of 210 nm is chosen for high sensitivity, with a secondary wavelength of 280 nm for confirmatory purposes where the methoxy-substituted ring is expected to have some absorbance. For quantitative analysis, a specific wavelength of maximum absorbance (λmax) should be determined experimentally by scanning a standard solution of 2,3-DMPEA. For related compounds like methamphetamine, a λmax of around 259 nm has been reported.[12]

Experimental Protocol

This section provides a step-by-step protocol for the analysis of 2,3-DMPEA using the proposed HPLC method.

Materials and Reagents
  • 2,3-Dimethoxyphenethylamine (2,3-DMPEA) reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

The proposed method is detailed in the table below.

ParameterRecommended Condition
HPLC System A standard HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and UV detector.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
Mobile Phase B Acetonitrile.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B (re-equilibration).
Flow Rate 1.0 mL/min.[6]
Column Temperature 30 °C.
Detection Wavelength 210 nm (primary) and 280 nm (secondary).
Injection Volume 10 µL.
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of 2,3-DMPEA reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 90% A: 10% B) to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • The sample preparation protocol will depend on the matrix. For bulk drug substances, a simple dissolution in methanol followed by dilution with the mobile phase is sufficient.

  • For more complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

  • All solutions must be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh 2,3-DMPEA Reference Standard B Dissolve in Methanol (Stock Solution) A->B D Serial Dilution (Working Standards) B->D C Prepare Sample (Dissolve/Extract) E Dilute Sample C->E F Filter all solutions (0.45 µm syringe filter) D->F E->F G Inject into HPLC System F->G H Separation on C18 Column (Gradient Elution) G->H I UV Detection (210 nm / 280 nm) H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K L Quantify 2,3-DMPEA in Sample K->L

Caption: HPLC analysis workflow for 2,3-DMPEA.

Method Validation Protocol

To ensure that the proposed HPLC method is suitable for its intended purpose, a thorough validation should be performed according to ICH Q2(R1) guidelines.[1][2][3][4][5]

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and 2,3-DMPEA standard.No interfering peaks at the retention time of 2,3-DMPEA.
Linearity Analyze a minimum of five concentrations over the desired range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range should be established based on the linearity study.80-120% of the test concentration for assay.
Accuracy Perform recovery studies by spiking a known amount of 2,3-DMPEA into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%).System suitability parameters should remain within acceptable limits.
System Suitability Testing

Before each validation run, and with each sequence of samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for five replicate injections of a standard solution.
Validation Workflow Diagram

G Start Proposed HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: ICH Q2(R1) method validation workflow.

Conclusion

This application note provides a comprehensive and scientifically justified protocol for the analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) by HPLC with UV detection. The proposed reversed-phase method is designed to be robust, reliable, and suitable for the routine quantification of 2,3-DMPEA. The detailed validation protocol, based on ICH Q2(R1) guidelines, offers a clear pathway for demonstrating the method's suitability for its intended purpose, thereby ensuring the integrity and quality of the generated analytical data.

References

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • ResearchGate. (2025, August 7). HPLC Separation of Aryldiamine Transformation Products using a Polar-Modified RP-C 18 Column. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. (2022, September 14). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. [Link]

  • NUST Journal of Natural Sciences. (2024, May 30). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. [Link]

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Method

Application Note &amp; Protocols: Investigating the Cellular Effects of 2,3-Dimethoxyphenethylamine in Vitro

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). As a str...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). As a structural analog of mescaline and other psychoactive phenethylamines, 2,3-DMPEA presents a compelling subject for neuropharmacological research.[1] However, its biological activity and mechanism of action remain largely unexplored. This document offers a structured, experience-driven approach, moving from foundational cytotoxicity assessments to detailed analyses of specific cellular pathways. We provide validated, step-by-step protocols for key in vitro assays, including cell viability, apoptosis detection, and the analysis of gene and protein expression, specifically tailored for the study of novel psychoactive compounds in a neuronal cell context.

PART 1: Scientific Background & Rationale

Introduction to 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

2,3-Dimethoxyphenethylamine is a substituted phenethylamine, a class of compounds known for their diverse pharmacological activities, primarily through the modulation of monoamine neurotransmitter systems.[2] It is a positional isomer of the more well-known 2,5-dimethoxyphenethylamine moiety found in the "2C" family of psychedelic drugs, such as 2C-B.[3][4] While compounds like 2C-B are known to be potent partial agonists of serotonin 5-HT2A receptors, the specific biological targets of 2,3-DMPEA are not well-characterized.[3][5] Early in vitro research showed it has little activity in inducing norepinephrine release, distinguishing it from other phenethylamines like amphetamine.[1] The lack of data necessitates a systematic in vitro evaluation to build a foundational understanding of its cellular impact.

Hypothesized Mechanisms and Scientific Rationale

Given its structure, 2,3-DMPEA is hypothesized to interact with monoaminergic systems, including serotonergic and/or dopaminergic receptors. Many substituted phenethylamines exert their effects by binding to G-protein coupled receptors (GPCRs), which can trigger a cascade of intracellular signaling events.[2] One of the most common pathways activated by such compounds is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which governs critical cellular processes like proliferation, differentiation, and survival.[6][7]

Therefore, the primary scientific objectives for in vitro studies of 2,3-DMPEA are:

  • Establish a toxicity profile: Determine the concentration range at which the compound affects cell viability.

  • Characterize the mode of cell death: Ascertain whether cytotoxicity occurs via apoptosis or necrosis.

  • Investigate neuronal signaling: Examine the compound's effect on key signaling pathways (e.g., MAPK/ERK) and the expression of immediate-early genes (e.g., c-Fos) and neurotrophic factors (e.g., BDNF).

Choosing the Right Cellular Model: The SH-SY5Y Cell Line

The human neuroblastoma SH-SY5Y cell line is a widely used and highly relevant model for neuropharmacological and neurotoxicity studies.[8][9][10]

Key Advantages:

  • Human Origin: Expresses human-specific proteins, increasing translational relevance.[10]

  • Neuronal Phenotype: Possesses characteristics of immature catecholaminergic neurons, including the expression of dopamine-β-hydroxylase and tyrosine hydroxylase.[10]

  • Differentiable: Can be differentiated into a more mature, neuron-like phenotype with agents like Retinoic Acid (RA) or Brain-Derived Neurotrophic Factor (BDNF), allowing for the study of effects on both proliferating and post-mitotic neuronal cells.[8][11]

For the protocols outlined below, we will primarily refer to undifferentiated SH-SY5Y cells, as they provide a robust and proliferative system for initial screening.

PART 2: Core Experimental Protocols

Protocol 1: Preparation and Handling of 2,3-DMPEA for Cell Culture

Causality: Accurate and reproducible results begin with proper compound preparation. Phenethylamines are often supplied as hydrochloride salts, which affects their molecular weight and solubility. Ensuring complete solubilization and using a vehicle control are critical to distinguish the compound's effects from those of the solvent.

  • Objective: To prepare a sterile, high-concentration stock solution of 2,3-DMPEA for reproducible in vitro experiments.

  • Materials:

    • 2,3-Dimethoxyphenethylamine (confirm if base or salt form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free 1.5 mL microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Calculate the amount of DMSO required to create a high-concentration stock (e.g., 100 mM). Note: Check the manufacturer's data sheet for solubility information.

    • Weigh the 2,3-DMPEA powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO. Vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may aid dissolution.

    • Visually inspect the solution against a light source to ensure no particulates remain.

    • Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C, protected from light.

  • Self-Validation:

    • Vehicle Control: In all experiments, a "vehicle control" group must be included. This group is treated with the same final concentration of DMSO as the highest concentration of 2,3-DMPEA used in the experiment. This ensures that any observed effects are due to the compound and not the solvent. The final DMSO concentration in the cell culture medium should ideally not exceed 0.5%.

Protocol 2: Determining Cytotoxicity using a WST-1 Assay

Causality: Before investigating mechanism, it is essential to determine the dose-response relationship of 2,3-DMPEA on cell health. The WST-1 assay measures the metabolic activity of viable cells via the cleavage of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases.[12][13] A decrease in metabolic activity is proportional to the number of viable cells.

  • Objective: To quantify the dose-dependent effect of 2,3-DMPEA on SH-SY5Y cell viability and determine the EC₅₀ (half-maximal effective concentration).

  • Materials:

    • SH-SY5Y cells

    • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

    • Sterile 96-well flat-bottom tissue culture plates

    • 2,3-DMPEA stock solution (from Protocol 1)

    • WST-1 reagent

    • Microplate spectrophotometer (ELISA reader)

  • Procedure:

    • Cell Seeding: Trypsinize and count SH-SY5Y cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of 2,3-DMPEA in culture medium. A common starting range is from 1 µM to 500 µM.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of 2,3-DMPEA, the vehicle control (DMSO), or medium only (untreated control).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours). A 48-hour time point is a robust starting point.

    • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[13][14]

    • Incubate for 1-4 hours at 37°C. The optimal time should be determined empirically but 2 hours is often sufficient.

    • Absorbance Measurement: Shake the plate for 1 minute to ensure a homogenous color distribution.[14] Measure the absorbance at 440-450 nm using a microplate reader.[13] Use a reference wavelength above 600 nm.[14]

  • Data Presentation & Analysis:

    • Subtract the background absorbance (media + WST-1 only) from all readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability against the log of the 2,3-DMPEA concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the EC₅₀ value.

Plate Layout Example for WST-1 Assay 1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankBlankCmpd 1Cmpd 1Cmpd 1Cmpd 5Cmpd 5Cmpd 5VehVehVeh
B UntrtUntrtUntrtCmpd 2Cmpd 2Cmpd 2Cmpd 6Cmpd 6Cmpd 6VehVehVeh
C UntrtUntrtUntrtCmpd 3Cmpd 3Cmpd 3Cmpd 7Cmpd 7Cmpd 7VehVehVeh
D UntrtUntrtUntrtCmpd 4Cmpd 4Cmpd 4Cmpd 8Cmpd 8Cmpd 8VehVehVeh
E Cmpd 1Cmpd 1Cmpd 1Cmpd 5Cmpd 5Cmpd 5Cmpd 9Cmpd 9Cmpd 9VehVehVeh
F Cmpd 2Cmpd 2Cmpd 2Cmpd 6Cmpd 6Cmpd 6Cmpd 10Cmpd 10Cmpd 10VehVehVeh
G Cmpd 3Cmpd 3Cmpd 3Cmpd 7Cmpd 7Cmpd 7Cmpd 11Cmpd 11Cmpd 11VehVehVeh
H Cmpd 4Cmpd 4Cmpd 4Cmpd 8Cmpd 8Cmpd 8Cmpd 12Cmpd 12Cmpd 12VehVehVeh
Cmpd = Compound Concentration; Untrt = Untreated; Veh = Vehicle Control; Blank = Medium only
Protocol 3: Assessing Apoptosis via Annexin V/PI Staining

Causality: If 2,3-DMPEA reduces cell viability, it is crucial to determine if this is due to programmed cell death (apoptosis) or cellular injury (necrosis). In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the DNA.[15][16]

  • Objective: To differentiate and quantify live, early apoptotic, late apoptotic, and necrotic cell populations following treatment with 2,3-DMPEA using flow cytometry.

  • Materials:

    • SH-SY5Y cells cultured in 6-well plates

    • 2,3-DMPEA (at concentrations around the calculated EC₅₀)

    • FITC Annexin V / Propidium Iodide Apoptosis Detection Kit

    • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed SH-SY5Y cells in 6-well plates and grow to ~70-80% confluency. Treat cells with 2,3-DMPEA (e.g., at 0.5x, 1x, and 2x the EC₅₀) and a vehicle control for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

    • Cell Harvesting: Collect both the floating cells (in the medium) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach. Combine them and centrifuge at ~500 x g for 5 minutes.[17]

    • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.[17] Centrifuge again.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[18]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Analysis & Interpretation:

    • Quadrant Analysis:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely, cellular debris).

    • Quantify the percentage of cells in each quadrant for each treatment condition. An increase in the Annexin V+/PI- and Annexin V+/PI+ populations indicates induction of apoptosis.

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed SH-SY5Y Cells (6-well plate) treat Treat with 2,3-DMPEA (Vehicle, EC五十 concentrations) seed->treat harvest Harvest Cells (Adherent + Floating) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate flow Acquire on Flow Cytometer incubate->flow analyze Quadrant Analysis flow->analyze live Live (AV-/PI-) analyze->live early Early Apoptosis (AV+/PI-) analyze->early late Late Apoptosis (AV+/PI+) analyze->late

Workflow for apoptosis detection using Annexin V/PI staining.
Protocol 4: Analysis of Gene Expression by RT-qPCR

Causality: Exposure to neuroactive compounds can rapidly alter gene expression. Immediate-early genes like c-Fos are often induced as a first response to neuronal stimulation. Brain-Derived Neurotrophic Factor (BDNF) is a key regulator of neuronal survival and plasticity.[19] Quantifying the mRNA levels of these genes using Reverse Transcription-quantitative PCR (RT-qPCR) can provide mechanistic insight into the compound's action at sub-toxic concentrations.[20]

  • Objective: To measure changes in the mRNA expression of c-Fos and BDNF in SH-SY5Y cells in response to 2,3-DMPEA.

  • Materials:

    • SH-SY5Y cells in 6-well plates

    • 2,3-DMPEA (sub-toxic concentrations, e.g., 0.1x and 0.25x EC₅₀)

    • RNA extraction kit (e.g., TRIzol or column-based kit)

    • cDNA synthesis kit (Reverse Transcriptase)

    • qPCR Master Mix (e.g., SYBR Green)

    • Primers for c-Fos, BDNF, and a housekeeping gene (e.g., GAPDH or ACTB)[21][22]

    • Real-Time PCR System

  • Procedure:

    • Treatment: Treat SH-SY5Y cells with sub-toxic concentrations of 2,3-DMPEA for a short duration (e.g., 1-6 hours for c-Fos, 12-24 hours for BDNF).

    • RNA Extraction: Lyse cells directly in the wells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/280 ratio).

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[23]

    • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and each gene (target and housekeeping). A typical reaction includes: qPCR Master Mix, forward primer, reverse primer, cDNA template, and nuclease-free water.

    • Thermal Cycling: Run the reaction on a Real-Time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Use the ΔΔCt method to calculate the relative fold change in gene expression.

    • ΔCt = Ct(target gene) - Ct(housekeeping gene)

    • ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control sample)

    • Fold Change = 2^(-ΔΔCt)

    • A fold change > 1 indicates upregulation, while a fold change < 1 indicates downregulation.

Protocol 5: Analysis of MAPK/ERK Pathway Activation by Western Blot

Causality: The MAPK/ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus.[7] Activation of this pathway involves a sequential phosphorylation of proteins, with a key event being the phosphorylation of ERK1/2.[24] Western blotting using phospho-specific antibodies allows for the direct measurement of this activation state, providing a snapshot of the signaling activity induced by 2,3-DMPEA.[25]

  • Objective: To detect changes in the phosphorylation of ERK1/2 in SH-SY5Y cells following treatment with 2,3-DMPEA.

  • Materials:

    • SH-SY5Y cells in 6-well plates

    • 2,3-DMPEA

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (5% BSA or non-fat milk in TBST)

    • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK), Rabbit anti-total-ERK1/2 (t-ERK)

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Treatment: Grow cells to 80-90% confluency. Serum-starve cells for 4-6 hours if desired to reduce basal signaling. Treat with 2,3-DMPEA at various concentrations and time points (e.g., 5, 15, 30, 60 minutes).

    • Protein Extraction: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.[6] Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 min at 4°C.[6]

    • Quantification: Determine protein concentration of the supernatant using a BCA assay.[6]

    • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel.[6]

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane in 5% BSA/TBST for 1 hour at room temperature.[6]

      • Incubate with the anti-p-ERK primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[25]

      • Wash membrane 3x with TBST.

      • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[25]

      • Wash membrane 3x with TBST.

    • Detection: Apply ECL substrate and capture the chemiluminescent signal with an imager.[25]

    • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with the anti-total-ERK antibody.

  • Data Analysis:

    • Use densitometry software to quantify the band intensity for p-ERK and t-ERK.

    • Calculate the ratio of p-ERK / t-ERK for each sample.

    • Express the results as a fold change relative to the vehicle-treated control.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMPEA 2,3-DMPEA Receptor Hypothetical GPCR (e.g., 5-HT Receptor) DMPEA->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Ras Ras G_Protein->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation pERK_nuc p-ERK1/2 pERK->pERK_nuc Translocation c_Fos c-Fos Gene Transcription pERK_nuc->c_Fos Activates

Sources

Application

Application Note: Robust and Sensitive GC-MS Analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) Following Acylation Derivatization

Abstract This application note provides a comprehensive guide to the analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a phenethylamine compound of interest in pharmacological and forensic research, using Gas Chromato...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA), a phenethylamine compound of interest in pharmacological and forensic research, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and potential for chromatographic challenges associated with primary amines, a robust derivatization strategy is essential for achieving sensitive and reliable quantification. This document details optimized protocols for the acylation of 2,3-DMPEA using Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA), explaining the underlying chemical principles and providing step-by-step methodologies for sample preparation, derivatization, and GC-MS analysis. The presented methods significantly improve analyte volatility, thermal stability, and chromatographic peak shape, leading to enhanced sensitivity and the generation of characteristic mass spectra suitable for unambiguous identification and quantification.

Introduction: The Rationale for Derivatizing 2,3-DMPEA

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a substituted phenethylamine and a positional isomer of the more widely known 3,4-dimethoxyphenethylamine.[1] Its structural similarity to mescaline and other psychoactive phenethylamines makes it a compound of interest in drug development, pharmacology, and forensic toxicology.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of such compounds due to its high resolving power and specificity.[2]

However, the direct GC-MS analysis of primary amines like 2,3-DMPEA is often problematic. The polar primary amine group (-NH2) is prone to hydrogen bonding, which can lead to:

  • Poor Peak Shape: Asymmetrical or tailing peaks, which complicate integration and reduce quantitative accuracy.

  • Analyte Adsorption: Irreversible adsorption to active sites within the GC inlet and column, resulting in poor sensitivity and reproducibility.[3][4]

  • Thermal Instability: Potential degradation of the analyte at the high temperatures of the GC injector.[5][6]

Chemical derivatization is a pre-analytical step that chemically modifies the analyte to overcome these limitations.[7] By replacing the active hydrogen of the amine group with a less polar, more stable functional group, derivatization enhances the analyte's volatility and thermal stability, leading to improved chromatographic performance and detection.[5][6] This application note focuses on acylation, a highly effective derivatization strategy for primary amines, using fluorinated anhydrides.

Principles of Acylation Derivatization

Acylation is a chemical reaction that introduces an acyl group (R-C=O) into a molecule.[8] For the derivatization of 2,3-DMPEA, highly reactive and volatile fluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA) are ideal reagents.[5][9][10]

The reaction mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride. This results in the formation of a stable, volatile, and less polar N-acyl amide derivative and a corresponding carboxylic acid byproduct.

Reaction Scheme:

  • 2,3-DMPEA + Trifluoroacetic Anhydride (TFAA) → N-trifluoroacetyl-2,3-DMPEA + Trifluoroacetic acid

  • 2,3-DMPEA + Pentafluoropropionic Anhydride (PFPA) → N-pentafluoropropionyl-2,3-DMPEA + Pentafluoropropionic acid

The introduction of a fluorinated acyl group offers several key advantages for GC-MS analysis:

  • Increased Volatility and Thermal Stability: Masking the polar -NH2 group significantly reduces intermolecular hydrogen bonding, making the derivative more amenable to gas-phase analysis.[5][6]

  • Enhanced Chromatographic Performance: The resulting derivatives exhibit more symmetrical peak shapes and reduced column adsorption, leading to improved resolution and quantification.[5][6][11]

  • Characteristic Mass Spectra: The fluorinated derivatives often produce unique and high molecular weight fragment ions upon electron ionization, which are highly beneficial for mass spectrometric identification and can increase the specificity of Selected Ion Monitoring (SIM) methods.[5]

Experimental Workflow and Protocols

The overall workflow for the analysis of 2,3-DMPEA involves sample extraction, derivatization, and subsequent GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Alkalinization Evaporation Evaporation to Dryness Extraction->Evaporation Isolate Organic Phase Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Derivatization Add Acylating Agent (TFAA or PFPA) Reconstitution->Derivatization Reaction Heat at 70°C Derivatization->Reaction GCMS GC-MS Injection and Analysis Reaction->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for 2,3-DMPEA analysis.

Materials and Reagents
  • 2,3-Dimethoxyphenethylamine (2,3-DMPEA) standard

  • Trifluoroacetic Anhydride (TFAA)

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl acetate (GC grade)

  • Methanol (HPLC grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Nitrogen gas, high purity

  • Autosampler vials with inserts (2 mL)

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from established methods for the derivatization of amphetamines and related compounds.[5]

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction. To 1 mL of the sample, add an internal standard and adjust the pH to >10 with 1M NaOH.

    • Extract twice with 3 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.[5]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.[5]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)

PFPA is another excellent acylating agent that produces stable derivatives suitable for GC-MS analysis.[6][12]

  • Sample Preparation:

    • Follow the same extraction procedure as described in section 3.2.1.

  • Derivatization:

    • To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.[10]

    • After cooling, the sample can be injected directly into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument in use.

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Mode Splitless
Injector Temp. 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)

Expected Results and Discussion

The molecular weight of underivatized 2,3-DMPEA is 181.23 g/mol .[1][13] Upon derivatization, the molecular weight increases significantly, which helps to shift the mass of the molecular ion and key fragments to a higher, more specific region of the mass spectrum.

CompoundMolecular Weight ( g/mol )Expected Key Fragment Ions (m/z)
2,3-DMPEA (Underivatized)181.23151, 152, 30
N-TFA-2,3-DMPEA Derivative277.24M+ at 277, fragments corresponding to loss of methoxy and cleavage of the ethylamine side chain.
N-PFP-2,3-DMPEA Derivative327.24M+ at 327, characteristic fragments from the PFP group and the parent molecule.

Note: The exact fragment ions for the derivatized 2,3-DMPEA should be confirmed by experimental analysis. The listed ions for the underivatized compound are based on general phenethylamine fragmentation patterns.

The derivatization process is expected to significantly improve the chromatographic performance. The retention time will increase due to the higher molecular weight of the derivatives, and the peak shape should be sharp and symmetrical. The use of fluorinated derivatives also enhances the sensitivity, particularly when using an electron capture detector, although standard EI-MS will also show improved signal-to-noise ratios.[14]

Conclusion

The acylation of 2,3-Dimethoxyphenethylamine with TFAA or PFPA is a robust and necessary step for reliable and sensitive analysis by GC-MS. The derivatization protocols outlined in this application note effectively address the challenges associated with the analysis of primary amines by improving volatility, thermal stability, and chromatographic behavior. These methods provide a solid foundation for researchers, scientists, and drug development professionals to accurately identify and quantify 2,3-DMPEA in various matrices, supporting advancements in pharmacology and forensic science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
  • Hidvégi, E., Fábián, P., Hideg, Z., & Somogyi, G. (2006). GC-MS determination of amphetamines in serum using on-line trifluoroacetylation. Forensic Science International, 161(2-3), 119-123. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Determination of Amphetamines in Serum using On-line Trifluoroacetylation.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Shimadzu Corporation. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization.
  • Sigma-Aldrich. (n.d.). Product Information - 394904 Pentafluoropropionic anhydride.
  • DeRuiter, J., Clark, C. R., & Noggle, F. T. (1992). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 16(5), 305-310. Retrieved from [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs.
  • Sigma-Aldrich. (n.d.). Perfluoro Acid Anhydrides.
  • NIST. (n.d.). 2,3-Dimethoxyphenethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Retrieved from [https://www.researchgate.net/publication/221916812_Derivatization_Reactions_and_Reagents_for_Gas_Chromatography_Analysis]([Link]_ Chromatography_Analysis)

  • Maurer, H. H. (1992). On the derivatization of drugs.
  • Knapp, D. R. (1979).
  • Abdel-Rehim, M. (2011). Recent advances in derivatization techniques for drug analysis by gas and liquid chromatography. Current Pharmaceutical Analysis, 7(3), 135-150.
  • Al-Saeed, M., & El-Sharkawy, R. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 41(8), 721–728. Retrieved from [Link]

  • Liu, J. H., & Ku, W. W. (1981). Determination of enantiomeric N-trifluoroacetyl-L-prolyl chloride amphetamine derivatives by capillary gas chromatography/mass spectrometry with chiral and achiral stationary phases. Analytical Chemistry, 53(14), 2180-2184. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Pentafluoropropionyl (PFP) Derivatization in GC-MS Analysis.
  • Kłys, M., Rojek, S., & Kula, K. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of forensic sciences, 57(6), 1547–1554. Retrieved from [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of analytical toxicology, 17(7), 399–402. Retrieved from [Link]

  • Supelco. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
  • Gërbeshi, E., & Hoxha, B. (2019). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Journal of Natural and Technical Sciences, 23(1-2), 101-108.
  • Liu, J. T., & Lin, D. L. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(3), 154-164.
  • Indiana University. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.

Sources

Method

Solid-Phase Extraction (SPE) for 2,3-DMPEA from Biological Matrices: An Application Guide

Introduction: The Analytical Imperative for 2,3-DMPEA 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine compound that is structurally related to mescaline, a known psychedelic.[1] As a positional isomer of othe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,3-DMPEA

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine compound that is structurally related to mescaline, a known psychedelic.[1] As a positional isomer of other regulated dimethoxyphenethylamines, its accurate and sensitive quantification in biological matrices such as urine, blood, and plasma is of significant interest in forensic toxicology, clinical chemistry, and drug metabolism research.[2][3] Biological matrices, however, are inherently complex, containing a myriad of endogenous substances like proteins, salts, and lipids that can interfere with analysis and damage sensitive instrumentation.[4][5]

Solid-phase extraction (SPE) has emerged as a cornerstone of modern sample preparation, offering a robust and selective method to isolate and concentrate analytes of interest from these complex biological samples.[6][7][8][9] This application note provides a comprehensive guide to the principles and practice of SPE for the extraction of 2,3-DMPEA from biological matrices, with a focus on scientifically-driven protocol development and optimization.

Understanding the Analyte: Physicochemical Properties of 2,3-DMPEA

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. The structure of 2,3-DMPEA features a primary amine group, making it a basic compound, and a substituted aromatic ring, which imparts a degree of non-polar character.

PropertyValue/DescriptionImplication for SPE
Chemical Formula C₁₀H₁₅NO₂-
Molar Mass 181.23 g/mol -
Structure Phenethylamine with methoxy groups at the 2 and 3 positions of the phenyl ring.The aromatic ring provides non-polar character suitable for reversed-phase retention.
pKa (predicted) ~10 (for the primary amine)The amine group will be protonated (positively charged) at physiological pH and under acidic conditions, making it ideal for cation exchange SPE.

This data is compiled from publicly available chemical information.[1]

The dual nature of 2,3-DMPEA—its basicity and moderate non-polarity—allows for the use of two primary SPE retention mechanisms: ion exchange and reversed-phase . Mixed-mode SPE, which combines both mechanisms, often provides the highest degree of selectivity and cleanup.[10]

The SPE Workflow: A Step-by-Step Rationale

A typical SPE procedure involves a sequence of carefully controlled steps. The following diagram illustrates the general workflow, which will be detailed in the subsequent protocols.

SPE_Workflow cluster_Pre Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Post Post-Extraction cluster_Analysis Analysis Pretreatment Sample Collection & Pre-treatment (e.g., Hydrolysis, pH adjustment) Condition 1. Condition (Activate sorbent) Pretreatment->Condition Equilibrate 2. Equilibrate (Prepare for sample) Condition->Equilibrate Load 3. Load Sample (Analyte binds) Equilibrate->Load Wash 4. Wash (Remove interferences) Load->Wash Elute 5. Elute (Recover analyte) Wash->Elute Post Evaporation & Reconstitution Elute->Post Analysis LC-MS/MS Analysis Post->Analysis

Caption: General workflow for solid-phase extraction.

Protocol 1: Mixed-Mode Cation Exchange SPE of 2,3-DMPEA from Human Urine

This protocol is designed for the selective extraction of 2,3-DMPEA from urine, a matrix where drugs and their metabolites are often present as glucuronide or sulfate conjugates.[11][12][13]

Sample Pre-treatment: The Critical First Step
  • Rationale: Many drugs are excreted in urine as water-soluble glucuronide conjugates.[11][14] To analyze the total amount of 2,3-DMPEA, these conjugates must be cleaved through hydrolysis to release the parent drug.[13] Enzymatic hydrolysis with β-glucuronidase is generally milder and more specific than acid hydrolysis.[12]

  • Procedure:

    • To 1 mL of urine in a glass tube, add an appropriate internal standard.

    • Add 1 mL of a suitable buffer, such as 1.0 M acetate buffer, to adjust the pH to approximately 4.0-5.0, which is optimal for most β-glucuronidase enzymes.[12][15]

    • Add β-glucuronidase enzyme solution. The amount and type of enzyme may need to be optimized for specific applications.[13]

    • Vortex the mixture gently and incubate in a water bath at 60-65°C for 1-2 hours.[15]

    • After incubation, cool the sample to room temperature and centrifuge to pellet any precipitated proteins.[15]

    • Dilute the supernatant with 1-2 mL of 2% formic acid to ensure the 2,3-DMPEA is protonated (positively charged) before loading onto the SPE cartridge.

Solid-Phase Extraction: A Mixed-Mode Approach
  • Rationale: A mixed-mode strong cation exchange (SCX) sorbent is ideal for basic compounds like 2,3-DMPEA.[10][16] This sorbent has both non-polar (reversed-phase) and strong cation exchange functional groups. At an acidic pH, the positively charged 2,3-DMPEA will bind strongly to the negatively charged sulfonic acid groups of the sorbent, while the non-polar part of the molecule will interact with the reversed-phase backbone.[10] This dual retention mechanism allows for rigorous washing steps to remove neutral and acidic interferences.

  • Procedure (using a 30 mg/1 mL mixed-mode SCX cartridge):

    • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry. This step activates the reversed-phase mechanism.[17]

    • Equilibrate: Pass 1 mL of 2% formic acid through the cartridge. This prepares the sorbent with the same pH as the sample, ensuring optimal retention.

    • Load: Apply the pre-treated sample supernatant to the cartridge at a slow, steady flow rate (approximately 1-2 drops per second).[18]

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetic acid. This will remove highly polar, water-soluble interferences without disrupting the strong ionic bond between the analyte and the sorbent.[2]

    • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. This step removes non-polar, neutral, and weakly basic compounds that are retained by the reversed-phase mechanism.[2][19]

    • Elute: Elute the 2,3-DMPEA with 1-2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The high pH of the ammonium hydroxide neutralizes the charge on the primary amine of 2,3-DMPEA, breaking the ionic bond with the SCX sorbent. The methanol then elutes the now-neutral analyte from the reversed-phase backbone.[2][19]

Post-Extraction and Analysis
  • Rationale: The eluate is typically evaporated and reconstituted in a smaller volume of a solvent compatible with the analytical instrument (e.g., LC-MS/MS mobile phase). This step concentrates the analyte, increasing the sensitivity of the method.[2]

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 0.1% formic acid in water/methanol).[2]

    • Vortex briefly and transfer to an autosampler vial for injection.

Protocol1_Workflow cluster_SPE Mixed-Mode SCX SPE Urine Urine Sample + I.S. Hydrolysis Enzymatic Hydrolysis (pH 4-5, 60°C) Urine->Hydrolysis Centrifuge Centrifuge Hydrolysis->Centrifuge Acidify Acidify Supernatant (2% Formic Acid) Centrifuge->Acidify Condition Condition (Methanol, Water) Load Load Sample Acidify->Load Equilibrate Equilibrate (2% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (0.1M Acetic Acid) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Workflow for mixed-mode SPE of 2,3-DMPEA from urine.

Protocol 2: Reversed-Phase SPE of 2,3-DMPEA from Plasma/Serum

This protocol is suitable for plasma or serum, where protein precipitation is a necessary pre-treatment step. It utilizes a simpler reversed-phase mechanism.

Sample Pre-treatment: Protein Precipitation
  • Rationale: Plasma and serum have a high protein content that can clog the SPE sorbent and interfere with analysis.[5] Protein precipitation using an organic solvent like acetonitrile is a common and effective method for their removal.[20]

  • Procedure:

    • To 0.5 mL of plasma or serum, add an appropriate internal standard.

    • Add 1.5 mL of cold acetonitrile (a 3:1 ratio of solvent to sample).

    • Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to obtain a clear supernatant.

    • Carefully transfer the supernatant to a clean tube.

    • Dilute the supernatant with 2-3 mL of water or a weak buffer to reduce the organic solvent concentration. This is crucial for ensuring the analyte can be effectively retained on the reversed-phase sorbent.

Solid-Phase Extraction: Reversed-Phase
  • Rationale: Reversed-phase SPE retains compounds based on hydrophobic interactions.[18][21] It is effective for analytes of moderate to low polarity, like 2,3-DMPEA, in an aqueous matrix.[17][18] Polymeric reversed-phase sorbents are often preferred for biological matrices due to their stability across a wide pH range and higher binding capacity.

  • Procedure (using a 30 mg/1 mL polymeric reversed-phase cartridge):

    • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water.[22] Do not let the sorbent dry.

    • Equilibrate: Pass 1 mL of deionized water through the cartridge.

    • Load: Apply the diluted supernatant from the protein precipitation step to the cartridge at a slow, steady flow rate.

    • Wash: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5-20% methanol in water). This will remove polar interferences while retaining the 2,3-DMPEA. The exact percentage of methanol should be optimized to maximize interference removal without causing premature elution of the analyte.[17]

    • Elute: Elute the 2,3-DMPEA with 1-2 mL of methanol or acetonitrile.[2][22]

Post-Extraction and Analysis
  • Follow the same procedure as described in Protocol 1 for evaporation and reconstitution.

Troubleshooting and Method Optimization

IssuePotential CauseSuggested Solution
Low Analyte Recovery Sample Breakthrough: Analyte did not bind to the sorbent during loading.- Ensure sample pH is correct for the chosen mechanism (acidic for SCX, neutral for RP).- Reduce organic content of the sample before loading for RP-SPE.- Decrease the sample loading flow rate.[18]- Increase the sorbent bed mass.[17]
Incomplete Elution: Analyte remained on the sorbent after the elution step.- Use a stronger elution solvent (e.g., for SCX, ensure the base is strong enough; for RP, increase organic content or use a stronger solvent like isopropanol).[17]- Increase the volume of the elution solvent.
Poor Reproducibility Inconsistent Flow Rate: Variable flow rates during loading and elution.- Use a vacuum or positive pressure manifold for consistent flow.- Ensure a slow, consistent drip rate (1-2 drops/sec).[18]
Sorbent Bed Drying: Sorbent dried out between conditioning and loading.- Do not allow the sorbent to go dry before the sample is loaded.[17]
Dirty Extract (Matrix Effects) Ineffective Wash Step: Wash solvent is too weak or too strong.- Optimize the wash solvent composition. For RP, try a stepwise increase in organic content. For SCX, ensure the wash does not disrupt the ionic interaction.
Insufficient Sample Cleanup: The chosen SPE sorbent is not selective enough.- Consider a more selective sorbent (e.g., mixed-mode over reversed-phase).- Add a secondary cleanup wash step.

Conclusion

Solid-phase extraction is a powerful and versatile technique for the analysis of 2,3-DMPEA in complex biological matrices. The choice between a mixed-mode cation exchange or a reversed-phase protocol depends on the specific matrix and the required level of cleanup. By understanding the physicochemical properties of 2,3-DMPEA and the principles behind each step of the SPE process, researchers can develop and validate robust, reliable, and sensitive methods for its quantification. The protocols provided herein serve as a comprehensive starting point for method development, which should always be followed by rigorous validation to ensure data quality and accuracy.

References

  • Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

  • NYC Office of Chief Medical Examiner. (2013). Hydrolysis SPE. Retrieved from [Link]

  • Ye, X., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environment International, 111, 122-128. Retrieved from [Link]

  • Ghosh, C., et al. (2012). Hydrolysis of O-, N- and N+- glucuronide metabolites in human feces. Drug Metabolism and Disposition, 40(11), 2195-2202. Retrieved from [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Retrieved from [Link]

  • Phenomenex. (n.d.). Strata SCX Solid Phase Extraction (SPE) Products. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. Retrieved from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. Retrieved from [Link]

  • Paterson, S. (2014). Application of solid-phase extraction for the analysis of drugs in biological matrices. University of Glasgow. Retrieved from [Link]

  • Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 445-455. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. Retrieved from [Link]

  • Orochem Technologies. (n.d.). Solid Phase Extraction Phenyl SPE Cartridges, 200 mg/ 3 mL. Retrieved from [Link]

  • Snow, N. (2000). Solid-phase Micro-extraction of Drugs from Biological Matrices. Journal of Chromatography A, 885(1-2), 445-455. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Retrieved from [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Retrieved from [Link]

  • Tautenhahn, R., et al. (2011). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Analytical Biochemistry, 417(1), 12-18. Retrieved from [Link]

  • Tirumalai, R. S., et al. (2003). Serum or Plasma Sample Preparation for Two-Dimensional Gel Electrophoresis. Methods in Molecular Biology, 221, 107-112. Retrieved from [Link]

  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 40(2), 243-264. Retrieved from [Link]

  • Carlier, J., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 40(2), 243-264. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

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  • Hawach Scientific. (n.d.). Three Kinds of SPE Cartridges. Retrieved from [Link]

  • Correia, M., et al. (2019). Workflow for the selective identification of glucuronidated metabolites in human urine samples. Metabolites, 9(5), 98. Retrieved from [Link]

Sources

Application

Application Notes for 2,3-Dimethoxyphenethylamine (2,3-DMPEA) in Neuroscience Research

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction: Situating 2,3-DMPEA in the Phenethylamine Landscape 2,3-Dimethoxyphenethylamine (2,3-DMPEA...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Situating 2,3-DMPEA in the Phenethylamine Landscape

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a substituted phenethylamine, structurally related to the endogenous trace amines and the classic psychedelic mescaline.[1] As a positional isomer of the more extensively studied 3,4-DMPEA, its unique substitution pattern—with methoxy groups at the 2 and 3 positions of the phenyl ring—suggests a distinct pharmacological profile.

Scientific literature on 2,3-DMPEA is sparse. Initial characterization studies from the 1960s indicated that, unlike many other phenethylamines such as amphetamine, 2,3-DMPEA exhibits little activity as a norepinephrine-releasing agent in vitro.[1] Beyond this, its interactions with key central nervous system targets and its effects on behavior remain largely uncharacterized. The effects of 2,3-DMPEA in humans have not been reported.[1]

This document serves as a guide for the modern neuroscientist seeking to investigate the properties of an uncharacterized phenethylamine like 2,3-DMPEA. Given the lack of specific precedent, we will outline a logical, multi-tiered research program, providing field-proven, generalized protocols adapted from the study of related compounds. This approach is designed to systematically elucidate the compound's mechanism of action, neurochemical effects, and potential behavioral impact. The causality behind each experimental choice is explained to provide a robust framework for investigation.

Part 1: Foundational Pharmacological Profiling (In Vitro Analysis)

The first step in characterizing any novel psychoactive compound is to determine its primary molecular targets. For phenethylamines, the most probable targets are monoamine receptors (serotonin, dopamine, adrenergic) and transporters (DAT, NET, SERT).[2][3]

Rationale for Target Selection

The structure of 2,3-DMPEA, particularly the methoxy substitutions, bears resemblance to psychedelic phenethylamines (e.g., the 2C-x family) which are potent agonists or partial agonists at serotonin 5-HT₂ receptors.[4][5] Therefore, the serotonin 5-HT₂A receptor is a primary candidate target. Furthermore, interaction with trace amine-associated receptor 1 (TAAR1) and monoamine transporters are common mechanisms for phenethylamines that produce stimulant-like effects.[6] A broad binding screen is the most efficient starting point.

Protocol: Radioligand Receptor Binding Assay

This protocol is a competitive displacement assay used to determine the binding affinity (Ki) of 2,3-DMPEA for a panel of CNS receptors. A lower Ki value signifies higher binding affinity.[7]

Objective: To determine the binding affinity of 2,3-DMPEA at key monoaminergic receptors.

Materials:

  • Cell membranes prepared from cell lines expressing the human receptor of interest (e.g., 5-HT₂A, 5-HT₂C, D₂, α₁, TAAR1).

  • Radiolabeled ligands specific for each receptor (e.g., [³H]-ketanserin for 5-HT₂A).

  • 2,3-DMPEA hydrochloride stock solution (10 mM in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of 2,3-DMPEA in assay buffer across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).

  • Incubation: In each well of the microplate, combine:

    • Cell membranes (typically 10-20 µg protein).

    • Radiolabeled ligand at a concentration near its Kd.

    • Either assay buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or a concentration from the 2,3-DMPEA dilution series.

  • Equilibration: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).[8]

  • Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Immediately wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 2,3-DMPEA.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of 2,3-DMPEA that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Hypothetical Data Presentation

The results of the binding assays should be summarized in a clear, tabular format.

Receptor TargetRadioligandKi (nM) for 2,3-DMPEA
Serotonin 5-HT₂A[³H]-ketanserinExperimental Value
Serotonin 5-HT₂C[³H]-mesulergineExperimental Value
Serotonin 5-HT₁A[³H]-8-OH-DPATExperimental Value
Dopamine D₂[³H]-spiperoneExperimental Value
TAAR1[³H]-epinephrineExperimental Value
NET[³H]-nisoxetineExperimental Value
DAT[³H]-WIN 35,428Experimental Value
SERT[³H]-citalopramExperimental Value
Protocol: Neurotransmitter Release/Uptake Assay

If binding to monoamine transporters (DAT, NET, SERT) is observed, the next logical step is to determine if 2,3-DMPEA acts as a substrate (releaser) or an inhibitor of uptake.

Objective: To measure the effect of 2,3-DMPEA on dopamine, norepinephrine, and serotonin uptake and release in synaptosomes or cultured cells.

Materials:

  • Rat striatal or cortical synaptosomes, or a suitable cell line (e.g., SH-SY5Y for dopamine).[9]

  • [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

  • Known transporter inhibitors (e.g., cocaine for DAT) and releasers (e.g., amphetamine for DAT).

  • 2,3-DMPEA hydrochloride solutions.

  • Scintillation counter.

Step-by-Step Methodology:

  • Preparation: Prepare synaptosomes from dissected brain tissue or culture appropriate cells.

  • Uptake Inhibition Assay:

    • Pre-incubate the synaptosomes/cells with varying concentrations of 2,3-DMPEA or a known inhibitor for 10-15 minutes.

    • Add the radiolabeled neurotransmitter (e.g., [³H]-Dopamine) and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Quantify radioactivity via scintillation counting. A reduction in radioactivity indicates uptake inhibition.

  • Release Assay:

    • Pre-load the synaptosomes/cells with the radiolabeled neurotransmitter.

    • Wash the cells to remove excess external radiolabel.

    • Add varying concentrations of 2,3-DMPEA or a known releaser and incubate for 15-30 minutes.

    • Collect the supernatant (extracellular medium).

    • Lyse the cells to collect the intracellular fraction.

    • Quantify radioactivity in both the supernatant and the cell lysate. An increase in the supernatant's radioactivity indicates neurotransmitter release.

  • Data Analysis: Plot the percentage of inhibition (for uptake) or percentage of release against the log concentration of 2,3-DMPEA to determine EC₅₀ or IC₅₀ values.

Part 2: Neurochemical Effects in a Functional System (In Vivo Analysis)

In vitro data provides clues about molecular targets, but in vivo studies are essential to understand how a compound affects neurotransmitter dynamics in the complex environment of the living brain. In vivo microdialysis is the gold standard for this purpose.[10][11]

Rationale for In Vivo Microdialysis

Based on the in vitro binding profile, microdialysis allows for the direct measurement of extracellular levels of key neurotransmitters (e.g., dopamine, serotonin) in specific brain regions associated with reward, mood, and cognition (e.g., Nucleus Accumbens, Prefrontal Cortex).[10] This technique can reveal whether 2,3-DMPEA increases or decreases neurotransmitter release and provides crucial information about its dose-response and time course of action.

Protocol: In Vivo Microdialysis in Freely Moving Rats

Objective: To measure extracellular dopamine and serotonin levels in the nucleus accumbens (NAc) following systemic administration of 2,3-DMPEA.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane).

  • Microinfusion pump.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD).[12][13]

  • Artificial cerebrospinal fluid (aCSF).

  • 2,3-DMPEA solutions for injection (e.g., dissolved in saline).

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the NAc. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion & Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[11] Allow the system to stabilize and collect baseline samples (e.g., 4-5 consecutive 20-minute samples) until neurotransmitter levels are stable.[14]

  • Drug Administration: Administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of vehicle (saline) or 2,3-DMPEA at various doses (e.g., 0.1, 1.0, 10 mg/kg).

  • Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-injection.

  • Analysis: Immediately analyze the dialysate samples using an HPLC-ECD system optimized for the separation and quantification of dopamine, serotonin, and their metabolites.[12]

  • Data Analysis:

    • Quantify the concentration of each analyte in the samples.

    • Express the post-injection data as a percentage of the average baseline concentration for each animal.

    • Plot the mean percentage change from baseline over time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for statistical comparison between dose groups.

Visualization: Experimental Workflow

Microdialysis_Workflow cluster_prep Pre-Experiment cluster_exp Experiment Day cluster_analysis Analysis Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe Insert Microdialysis Probe Baseline Collect Baseline Samples (3-4 samples) Probe->Baseline Admin Administer 2,3-DMPEA (i.p. or s.c.) Baseline->Admin Collect Collect Post-Injection Samples (6-9 samples) Admin->Collect HPLC HPLC-ECD Analysis Collect->HPLC Data Data Processing: (% Baseline, AUC) HPLC->Data Stats Statistical Analysis Data->Stats Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Activates DMPEA 2,3-DMPEA DMPEA->Receptor Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Neuronal Excitability Ca->Downstream PKC->Downstream

Caption: Hypothesized 5-HT2A receptor signaling cascade.

Part 4: Analytical Methods for Detection

For all in vivo studies, and for potential forensic or clinical applications, a validated method for detecting and quantifying 2,3-DMPEA in biological matrices is essential.

Protocol: LC-MS/MS for Quantification in Plasma/Urine

Objective: To develop a sensitive and specific method for quantifying 2,3-DMPEA in biological fluids.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. [1]* C18 reversed-phase column.

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid). [15]* 2,3-DMPEA analytical standard and an appropriate internal standard (e.g., a deuterated analog).

  • Solid-phase extraction (SPE) cartridges for sample clean-up. [15] Step-by-Step Methodology:

  • Sample Preparation: Spike plasma or urine samples with the internal standard. Perform protein precipitation followed by solid-phase extraction to remove interfering matrix components. [15]2. Chromatography: Inject the extracted sample onto the LC system. Develop a gradient elution method to achieve good chromatographic separation of 2,3-DMPEA from matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the MS parameters (e.g., precursor ion, product ions, collision energy) for 2,3-DMPEA and the internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Calibration and Quantification: Prepare a calibration curve using blank matrix spiked with known concentrations of 2,3-DMPEA. Quantify the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Validation: Validate the method according to established guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [1]

Conclusion and Future Directions

The application of 2,3-DMPEA in neuroscience research is currently an unexplored frontier. The protocols outlined in this guide provide a comprehensive, hypothesis-driven framework for its systematic characterization. By progressing from in vitro target identification to in vivo neurochemical and behavioral analysis, researchers can effectively elucidate the pharmacological profile of this novel compound. The results of these studies will determine whether 2,3-DMPEA is a tool for probing specific neural circuits, a potential therapeutic lead, or simply an inactive structural analog. This rigorous, multi-tiered approach ensures scientific validity and provides the foundational data necessary for any future development or investigation.

References

  • Clark LC, Benington F, Morin RD (May 1965). "The effects of ring-methoxyl groups on biological deamination of phenethylamines". J Med Chem. 8 (3): 353–355. [Link]

  • Takeda, H., et al. (1990). "A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis". The Japanese Journal of Pharmacology. [Link]

  • Chaurasia, C. S., et al. (2011). "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery". Expert Opinion on Drug Discovery. [Link]

  • Hashemi, P., et al. (2013). "Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis". ACS Chemical Neuroscience. [Link]

  • Ortega, J. E., et al. (2019). "In Vivo Brain Microdialysis of Monoamines". Springer Nature Experiments. [Link]

  • Lin, H. R., et al. (2021). "Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines". Mass Spectrometry Letters. [Link]

  • News-Medical.Net (2019). "Making the Most of Microdialysis for Neurotransmitter Analysis". News-Medical.Net. [Link]

  • Frontczak-Baniewicz, M., et al. (2020). "Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies". Frontiers in Chemistry. [Link]

  • Lee, H. S., et al. (2022). "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor". Biomolecules & Therapeutics. [Link]

  • Kikura-Hanajiri, R., et al. (2013). "Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS". Forensic Toxicology. [Link]

  • Papaseit, E., et al. (2014). "Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid". Journal of Analytical Toxicology. [Link]

  • Halberstadt, A. L. (2015). "The behavioral pharmacology of hallucinogens". Behavioural Brain Research. [Link]

  • Kim, J., et al. (2020). "Analysis of Nine Phenethylamines in Whole Blood Using Dried Blood Spot and Gas Chromatography-Mass Spectrometry". Analytical Science and Technology. [Link]

  • Gubernator, N. G., et al. (2009). "Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals". Science. [Link]

  • Schifano, F., et al. (2016). "Novel psychoactive substances: the pharmacology of stimulants and hallucinogens". Expert Review of Clinical Pharmacology. [Link]

  • Halberstadt, A. L., et al. (2009). "The behavioral pharmacology of hallucinogens". Current Topics in Behavioral Neurosciences. [Link]

  • Sadek, H., et al. (2021). "A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research". Sensors. [Link]

  • Carlier, J., et al. (2020). "Novel Psychoactive Phenethylamines: Impact on Genetic Material". International Journal of Molecular Sciences. [Link]

  • Orsolini, L., et al. (2021). "Stimulant and hallucinogenic novel psychoactive substances; an update". Expert Review of Neurotherapeutics. [Link]

  • Schifano, F., et al. (2016). "Novel Psychoactive Substances: the pharmacology of stimulants and hallucinogens". Expert Review of Clinical Pharmacology. [Link]

  • Thakur, M., et al. (2020). "In vitro receptor binding assays: General methods and considerations". Methods. [Link]

  • Lee, H. S., et al. (2022). "Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor". Biomolecules & Therapeutics. [Link]

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Sources

Method

Application Notes and Protocols for the Synthesis of 2,3-Dimethoxyphenethylamine Derivatives

Abstract The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters and a wide array of pharmacologically active compounds.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters and a wide array of pharmacologically active compounds.[1][2] This guide provides a detailed exploration of the synthesis of 2,3-dimethoxyphenethylamine (2,3-DMPEA), a versatile starting material for the development of novel therapeutic agents. We will delve into the strategic rationale behind a robust synthetic pathway, provide detailed, step-by-step protocols for its synthesis and subsequent derivatization, and discuss the application of these compounds in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with novel phenethylamine analogs.

Introduction: The Significance of the Phenethylamine Scaffold

The phenethylamine motif is a privileged structure in neuropharmacology. Endogenous catecholamines such as dopamine and norepinephrine, which are critical for mood, motivation, and physiological regulation, are all based on this fundamental framework.[1] The substitution pattern on the phenyl ring dramatically influences the pharmacological profile, dictating receptor affinity, selectivity, and metabolic stability.

While much research has focused on 2,5- and 3,4-disubstituted phenethylamines, the 2,3-dimethoxy substitution pattern offers a unique electronic and steric profile. This arrangement provides a valuable starting point for exploring new chemical space and developing derivatives that can modulate a variety of biological targets, including G-protein coupled receptors (GPCRs) like serotonin and adrenergic receptors, which are frequently targeted in drug discovery.[1][3][4] The synthesis of a library of 2,3-DMPEA derivatives allows for systematic structure-activity relationship (SAR) studies to identify novel leads for therapeutic intervention.

Retrosynthetic Analysis and Strategy

A reliable and scalable synthesis of 2,3-DMPEA is paramount for its use in a drug discovery program. The most common and efficient strategy begins with the commercially available 2,3-dimethoxybenzaldehyde. The two-carbon ethylamine side chain is typically installed via a two-step process: a condensation reaction to form a C-C bond, followed by a reduction.

Our chosen strategy involves a Henry reaction (nitroaldol condensation) between 2,3-dimethoxybenzaldehyde and nitromethane, followed by the reduction of the resulting β-nitrostyrene intermediate.

Diagram: Synthetic Workflow Overview

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction A 2,3-Dimethoxybenzaldehyde (Starting Material) C 1-(2,3-Dimethoxyphenyl)-2-nitroethene (β-Nitrostyrene Intermediate) A->C Ammonium Acetate Reflux B Nitromethane B->C Ammonium Acetate Reflux D 2,3-Dimethoxyphenethylamine (Target Scaffold) C->D LiAlH4 / Anhydrous THF

Caption: General workflow for the synthesis of 2,3-Dimethoxyphenethylamine.

Causality Behind Experimental Choices:

  • Henry Reaction: This reaction is a classic and highly reliable method for forming a carbon-carbon bond between an aldehyde and a nitroalkane. Using ammonium acetate as a catalyst is advantageous as it is inexpensive and effective, proceeding through an iminium intermediate to facilitate the condensation and subsequent dehydration.

  • Reduction with Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond of the β-nitrostyrene intermediate simultaneously to afford the primary amine.[5] This efficiency makes it a preferred reagent for this transformation. However, its high reactivity necessitates strict anhydrous conditions and careful handling.

Detailed Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitroethene (Intermediate C)
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol).

  • Solvent and Reagent Addition: Add nitromethane (30 mL, 0.55 mol) and anhydrous ammonium acetate (10 g, 0.13 mol).

    • Scientist's Note: A molar excess of nitromethane is used as it also serves as the reaction solvent in this procedure. Ammonium acetate acts as the catalyst.

  • Reaction: Heat the mixture to a gentle reflux (approx. 100-105 °C) and maintain for 2-3 hours. The solution will typically turn a deep orange or red color.

  • Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Slowly pour the mixture into 200 mL of ice-cold water with stirring. A yellow-orange solid should precipitate. c. Isolate the crude product by vacuum filtration, washing the solid with cold water (2 x 50 mL).

  • Purification: Recrystallize the crude solid from hot isopropyl alcohol or ethanol to yield bright yellow crystals of 1-(2,3-dimethoxyphenyl)-2-nitroethene. Dry the product under vacuum.

Protocol 2: Synthesis of 2,3-Dimethoxyphenethylamine (Target Scaffold D)
  • Apparatus Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). All glassware must be rigorously dried.

  • Reducing Agent Preparation: Carefully add lithium aluminum hydride (LiAlH4) (9.5 g, 0.25 mol) to 300 mL of anhydrous tetrahydrofuran (THF) in the reaction flask. Stir the suspension.

    • Safety Note: LiAlH4 reacts violently with water. Ensure all equipment and reagents are anhydrous. Add LiAlH4 in portions carefully.

  • Substrate Addition: Dissolve the 1-(2,3-dimethoxyphenyl)-2-nitroethene (10.45 g, 0.05 mol) from Protocol 1 in 150 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction: a. Cool the LiAlH4 suspension in an ice bath. b. Add the nitrostyrene solution dropwise from the funnel to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux. c. After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.

  • Quenching and Work-up: a. Cool the reaction mixture back down in an ice bath. b. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water (10 mL), followed by 15% aqueous sodium hydroxide (10 mL), and finally water again (30 mL). This is known as the Fieser workup. A granular white precipitate of aluminum salts should form.

    • Safety Note: The quenching process is highly exothermic and generates hydrogen gas. Proceed slowly and with caution. c. Stir the resulting slurry for 30 minutes, then remove the solid salts by vacuum filtration, washing the filter cake with additional THF (2 x 50 mL).

  • Isolation and Purification: a. Combine the filtrate and washes and remove the THF under reduced pressure using a rotary evaporator. b. The resulting crude oil can be purified by vacuum distillation or by dissolving it in diethyl ether, bubbling dry HCl gas through the solution to precipitate the hydrochloride salt, which can then be filtered and washed with cold ether.

Synthesis of Derivatives for SAR Studies

With the core 2,3-DMPEA scaffold in hand, a diverse library of derivatives can be generated to probe structure-activity relationships. The primary amine serves as a convenient chemical handle for modification.

Diagram: Derivative Synthesis Pathways

G A 2,3-Dimethoxyphenethylamine (Core Scaffold) B N-Alkyl Derivatives A->B Aldehyde/Ketone + NaBH(OAc)3 C N-Acyl Derivatives A->C Acyl Chloride / Anhydride + Base D N-Sulfonyl Derivatives A->D Sulfonyl Chloride + Base

Caption: Key pathways for derivatizing the 2,3-DMPEA core scaffold.

Protocol 3: Example Derivatization - N-Acetylation
  • Reagent Setup: Dissolve 2,3-dimethoxyphenethylamine (1.81 g, 10 mmol) in 30 mL of dichloromethane (DCM) in a 100 mL round-bottom flask. Add triethylamine (2.1 mL, 15 mmol).

  • Reaction: Cool the solution in an ice bath. Add acetyl chloride (0.78 mL, 11 mmol) dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: a. Wash the reaction mixture with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally brine (20 mL). b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude N-acetyl-2,3-dimethoxyphenethylamine can be purified by column chromatography on silica gel or by recrystallization.

Characterization and Data

Synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

CompoundFormulaMW ( g/mol )¹H NMR (CDCl₃, δ ppm) - Key SignalsMS (ESI+) m/z
2,3-DMPEA C₁₀H₁₅NO₂181.236.7-7.0 (m, 3H, Ar-H), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.95 (t, 2H, CH₂-N), 2.75 (t, 2H, Ar-CH₂)182.1 [M+H]⁺
N-Acetyl-2,3-DMPEA C₁₂H₁₇NO₃223.276.7-7.0 (m, 3H, Ar-H), 5.5 (br s, 1H, NH), 3.86 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.45 (q, 2H, CH₂-N), 2.80 (t, 2H, Ar-CH₂), 1.95 (s, 3H, COCH₃)224.1 [M+H]⁺

Note: NMR values are predictive and may vary slightly based on experimental conditions.

Conclusion and Applications in Drug Discovery

This guide outlines a reliable and well-established synthetic route to 2,3-dimethoxyphenethylamine and its derivatives. The parent compound and its analogs are valuable tools for drug discovery campaigns targeting the central nervous system. The "2C" series of phenethylamines, characterized by 2,5-dimethoxy substitution, are well-known for their potent interactions with serotonin receptors.[6][7][8] By synthesizing and screening a library of 2,3-dimethoxy analogs, researchers can explore novel SAR, potentially identifying compounds with improved selectivity, reduced off-target effects, or novel pharmacological profiles for treating psychiatric and neurological disorders.[6]

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,3-Dimethoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of 2,3-dimethoxyphenethylamine. A...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and optimization strategies for the synthesis of 2,3-dimethoxyphenethylamine. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to equip you with the knowledge to overcome common hurdles and significantly improve your reaction yields.

Overview of Synthetic Strategies

The synthesis of 2,3-dimethoxyphenethylamine typically originates from 2,3-dimethoxybenzaldehyde. A prevalent and effective method is the Henry reaction followed by reduction. This involves the condensation of the aldehyde with nitromethane to form an intermediate nitrostyrene, which is subsequently reduced to the desired amine.[1] Another common approach is reductive amination, which offers a more direct conversion of the aldehyde to the amine.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,3-dimethoxyphenethylamine, presented in a question-and-answer format.

Issue 1: Low Yield in the Henry Reaction (Nitrostyrene Formation)

Question: My Henry reaction between 2,3-dimethoxybenzaldehyde and nitromethane is resulting in a low yield of 1-(2,3-dimethoxyphenyl)-2-nitroethene. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Henry reaction can often be attributed to several factors. Here’s a breakdown of potential causes and their corresponding solutions:

  • Inadequate Catalyst or Base: The choice and amount of catalyst are crucial. While ammonium acetate is commonly used, other bases like ethylenediaminediacetate (EDDA) can also be effective.[3]

    • Solution: Ensure the catalyst is fresh and anhydrous. Optimize the catalyst loading; typically, a catalytic amount is sufficient. For instance, a procedure might use 0.54g of EDDA for 5.019g of the benzaldehyde.[3]

  • Suboptimal Reaction Temperature and Time: The reaction requires heating to drive the condensation.[3]

    • Solution: Maintain a consistent temperature, often around 45°C with gentle heating, and monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Insufficient reaction time will lead to incomplete conversion, while excessive heat or time can lead to side product formation.

  • Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium.

    • Solution: If the reaction is performed in a solvent that forms an azeotrope with water (like toluene), using a Dean-Stark apparatus can effectively remove water and drive the reaction to completion.

  • Purification Losses: The crude nitrostyrene product can be oily or contain impurities that hinder crystallization.

    • Solution: The crude product can be purified by recrystallization from a suitable solvent like isopropyl alcohol (IPA).[4] Grinding the crude material under the solvent can aid in inducing crystallization.[5]

Issue 2: Incomplete Reduction of the Nitrostyrene

Question: I am struggling to achieve complete reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene to 2,3-dimethoxyphenethylamine. What are the best practices for this reduction step?

Answer:

The reduction of the nitrostyyrene is a critical step, and incomplete conversion is a common challenge. The choice of reducing agent and reaction conditions are paramount.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful and frequently used reducing agent for this transformation, typically in an anhydrous solvent like tetrahydrofuran (THF).[4][6][7]

    • Caution: LiAlH₄ is highly reactive and pyrophoric. Handle it with extreme care under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Conditions:

    • Stoichiometry: A significant molar excess of LiAlH₄ is often required to ensure complete reduction.[6]

    • Temperature: The addition of the nitrostyrene solution to the LiAlH₄ slurry is typically done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[6] The reaction is then often refluxed to ensure completion.[4][8]

    • Reaction Time: The reaction may require several hours at reflux. Monitoring by TLC is essential to determine the point of complete consumption of the starting material.

  • Work-up Procedure: The quenching of excess LiAlH₄ and the work-up process are critical for isolating the product.

    • Quenching: A careful, sequential addition of water and a sodium hydroxide solution is a standard method to decompose the excess hydride and precipitate aluminum salts as a filterable solid.[4][8] A common procedure involves the dropwise addition of water, followed by a 15% NaOH solution, and then more water.

    • Extraction: After filtration of the aluminum salts, the product is typically in the organic filtrate. An acid-base extraction is highly recommended for purification. The amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free amine, which is then extracted with an organic solvent.[4][5]

Issue 3: Side Product Formation During Reductive Amination

Question: When attempting a one-pot reductive amination of 2,3-dimethoxybenzaldehyde, I am observing significant side product formation. How can I minimize these unwanted reactions?

Answer:

Reductive amination is an efficient method but can be prone to side reactions if not properly controlled.[2]

  • Common Side Reactions:

    • Formation of Secondary Amines: The primary amine product can react further with the starting aldehyde to form a secondary amine.

    • Aldol Condensation: The aldehyde can undergo self-condensation under basic or acidic conditions.

  • Strategies for Minimizing Side Products:

    • Control of Stoichiometry: Using a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia) can favor the formation of the primary amine.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this reaction.[2] NaBH₃CN is generally milder and more selective for the imine intermediate over the aldehyde.

    • pH Control: Maintaining the reaction pH in a slightly acidic range (around 6-7) is often optimal for imine formation without promoting significant aldehyde side reactions.

    • Temperature Control: Running the reaction at a controlled, often lower, temperature can help to minimize the rates of side reactions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 2,3-dimethoxyphenethylamine?

A1: 2,3-Dimethoxybenzaldehyde is the most common and commercially available starting material for this synthesis.[1][10]

Q2: Can I use catalytic hydrogenation for the reduction of the nitrostyrene?

A2: Yes, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) is a viable alternative to using metal hydrides.[2][11] This method is often considered "cleaner" as it avoids the need for a complex work-up of metal salts. However, it may require specialized high-pressure hydrogenation equipment.

Q3: How can I effectively purify the final 2,3-dimethoxyphenethylamine product?

A3: The final product is typically an oil.[4] Purification can be achieved through:

  • Acid-Base Extraction: As mentioned earlier, this is a very effective method for separating the basic amine from non-basic impurities.[4]

  • Distillation under Reduced Pressure: Vacuum distillation is an excellent method for purifying the final product.[5]

  • Salt Formation: The amine can be converted to a crystalline hydrochloride or hydrobromide salt by treating a solution of the freebase with HCl or HBr.[3] The salt can then be purified by recrystallization.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Lithium Aluminum Hydride: As mentioned, LiAlH₄ is highly reactive and pyrophoric. It should only be handled by trained personnel in a fume hood under an inert atmosphere. Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential.

  • Solvents: Anhydrous solvents like THF and diethyl ether are flammable and should be handled with care, away from ignition sources.

  • Acids and Bases: Concentrated acids and bases used in the work-up are corrosive. Handle them with appropriate PPE.

Experimental Protocols and Data

Table 1: Reagent Stoichiometry for Henry Reaction

ReagentMolecular Weight ( g/mol )Example Mass (g)MolesMolar Ratio
2,3-Dimethoxybenzaldehyde166.175.0190.03021
Nitromethane61.04~24 mL (excess)--
Ethylenediaminediacetate (EDDA)176.170.540.00310.1

Protocol 1: Synthesis of 1-(2,3-dimethoxyphenyl)-2-nitroethene [3]

  • In a beaker, dissolve 5.019 g of 2,3-dimethoxybenzaldehyde and 0.54 g of ethylenediaminediacetate (EDDA) in approximately 24 mL of isopropyl alcohol with gentle heating (around 45°C) and stirring.

  • Continue heating and stirring for the appropriate time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization.

  • Filter the resulting crystals and wash with cold isopropyl alcohol.

  • Dry the crystals to obtain the 1-(2,3-dimethoxyphenyl)-2-nitroethene product.

Protocol 2: Reduction of 1-(2,3-dimethoxyphenyl)-2-nitroethene with LiAlH₄ [4]

  • In a two-necked round-bottom flask under an inert atmosphere, prepare a slurry of an excess of LiAlH₄ (e.g., 1.5 to 2 equivalents) in anhydrous THF.

  • Dissolve the nitrostyrene in anhydrous THF and add it dropwise to the LiAlH₄ slurry at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Filter the resulting white precipitate of aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude 2,3-dimethoxyphenethylamine.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification A 2,3-Dimethoxybenzaldehyde D Henry Reaction (Condensation) A->D B Nitromethane B->D C Catalyst (e.g., EDDA) C->D E 1-(2,3-Dimethoxyphenyl)- 2-nitroethene D->E G Reduction E->G F Reducing Agent (e.g., LiAlH4) F->G H Crude 2,3-Dimethoxy- phenethylamine G->H I Acid-Base Extraction &/or Vacuum Distillation H->I J Pure 2,3-Dimethoxy- phenethylamine I->J

Caption: Workflow for the synthesis of 2,3-dimethoxyphenethylamine.

References

  • Chem 263. (2006, April 11). Reductive Amination.
  • ChemicalBook. 2,4-DIMETHOXYPHENETHYLAMINE synthesis.
  • MDPI. (n.d.). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).
  • Scribd. 2C B Synthesis IceCool PDF.
  • In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites.
  • Google Patents. Preparation of tertiary amines.
  • Google Patents. Method for preparing 2,5-dimethoxy phenylethylamine.
  • Erowid. Successful 2C-B Syntheses.
  • Google Patents. Immunoassay for phenethylamines of the 2C and DO sub-families.
  • Reddit. (2023, March 16). 2 routes to 2C-H synthesis, which is better?. r/TheeHive.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Benchchem. Technical Support Center: Troubleshooting Reactions with 2,3,4-Trimethoxybenzaldehyde.
  • NIH. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods.
  • Ovid. In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites.
  • ChemicalBook. 2,3-Dimethoxybenzaldehyde synthesis.
  • Benchchem. Technical Support Center: 2,3-Dimethoxytoluene Synthesis.
  • PubMed Central. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • ChemicalBook. 2,3-DIMETHOXYPHENETHYLAMINE CAS#: 3213-29-4.

Sources

Optimization

Technical Support Center: Troubleshooting 2,3-DMPEA Synthesis Impurities

Welcome to the technical support center for the synthesis of 2,3-dimethoxyphenethylamine (2,3-DMPEA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dimethoxyphenethylamine (2,3-DMPEA). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to purity and side-product formation during the synthesis of this important phenethylamine derivative. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: General Purity & Characterization FAQs

This section addresses broad questions regarding the purity and analysis of your final 2,3-DMPEA product.

Q1: My final product is an oil or a low-melting solid, but literature suggests it should be a crystalline solid. What's going on?

A1: While 2,3-DMPEA hydrochloride is a stable crystalline solid, the freebase is known to be an oil or a low-melting solid at room temperature. However, the presence of impurities can significantly depress the melting point or prevent crystallization altogether. Common culprits include residual solvents (e.g., THF, diethyl ether), unreacted starting materials, or side-products from the reduction step.

Expert Insight: Before extensive troubleshooting of your reaction, ensure your purification protocol is robust. A common oversight is incomplete removal of the ethereal solvent used during a lithium aluminum hydride (LiAlH₄) reduction. Co-distillation with a higher boiling point solvent like toluene under reduced pressure can be an effective strategy.

Q2: My ¹H NMR spectrum shows more than just the expected peaks for 2,3-DMPEA. How do I begin to identify these unknown signals?

A2: Systematic analysis is key. First, compare your spectrum to a known reference for 2,3-DMPEA. Then, categorize the impurity peaks. Are they in the aromatic region (6.5-8.0 ppm), the aliphatic region (1.0-4.0 ppm), or are they broad signals indicative of water or acidic protons? Integrating the peaks relative to a known proton signal in your product can quantify the impurity level. Cross-reference potential impurities with the expected side reactions of your chosen synthetic route. Techniques like GC-MS are invaluable for identifying the molecular weight of impurities, providing crucial clues to their structure.[1][2][3]

Common Impurities and Their Analytical Signatures
ImpurityProbable CauseKey ¹H NMR Signals (approx. in CDCl₃)Mass Spec (EI) m/z
2,3-DimethoxyphenylacetonitrileIncomplete nitrile reductionSinglet ~3.7 ppm (-CH₂CN)177 (M⁺)
2,3-DimethoxybenzaldehydeHydrolysis of imine intermediateAldehyde proton ~9.8-10.0 ppm166 (M⁺)
N-ethyl-2,3-DMPEAContaminated starting material or solventQuartet/Triplet signals for ethyl group209 (M⁺)
Tetrahydroisoquinoline byproductPictet-Spengler side reactionAdditional aromatic and aliphatic signalsVaries based on aldehyde source

Section 2: Troubleshooting Synthesis via Nitrile Reduction

The reduction of 2,3-dimethoxyphenylacetonitrile is a common and direct route to 2,3-DMPEA. The most frequently used reducing agent is lithium aluminum hydride (LiAlH₄).

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} endot Caption: Workflow for Nitrile Reduction to 2,3-DMPEA.

Q3: My reaction is sluggish or incomplete, and I've isolated significant amounts of unreacted 2,3-dimethoxyphenylacetonitrile. What went wrong?

A3: This is almost always due to insufficient active LiAlH₄. The two primary causes are:

  • Moisture: LiAlH₄ reacts violently and exothermically with water. Even trace amounts of moisture in your solvent, glassware, or starting nitrile will consume the reagent before it can reduce the nitrile.

  • Reagent Quality: LiAlH₄ is a fine grey powder. If your reagent is clumpy or dark grey/white, it has likely been exposed to atmospheric moisture and has degraded.

Causality & Solution: The hydride (H⁻) from LiAlH₄ is a potent nucleophile and base. Its reaction with water (H₂O) is much faster than its reaction with the nitrile. To ensure a successful reaction, you must employ strictly anhydrous conditions.

Protocol: Ensuring Anhydrous Conditions
  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator over a drying agent (e.g., anhydrous CaSO₄). Assemble the apparatus hot and flush with an inert gas (Nitrogen or Argon) while cooling.

  • Solvent: Use a freshly opened bottle of anhydrous solvent (e.g., diethyl ether or THF). For maximum certainty, distill the solvent from a suitable drying agent (e.g., sodium/benzophenone ketyl for ethers) directly into the reaction flask under an inert atmosphere.

  • Reagent Handling: Weigh the LiAlH₄ quickly and minimize its exposure to air. Add it to the reaction flask under a positive pressure of inert gas.

Q4: I've detected 2,3-dimethoxybenzaldehyde in my crude product. How did an aldehyde form during a reduction?

A4: This impurity arises from the hydrolysis of the intermediate imine species during the aqueous workup.[4][5] The reduction of a nitrile with LiAlH₄ proceeds in two stages: the nitrile is first reduced to an imine-aluminum complex, which is then further reduced to the amine.[4][6][7][8] If the workup is not performed carefully, particularly if the pH becomes transiently acidic or neutral before all the aluminum salts are quenched, the imine intermediate can be hydrolyzed to the corresponding aldehyde.[5]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} endot Caption: Formation pathway of aldehyde impurity.

Expert Insight & Solution: To prevent hydrolysis, the workup must be performed under strongly basic conditions. The Fieser workup method is highly recommended. For a reaction using 'x' grams of LiAlH₄, sequentially and carefully add:

  • 'x' mL of water

  • 'x' mL of 15% aqueous NaOH

  • '3x' mL of water

This procedure precipitates the aluminum salts as a granular solid that is easily filtered, keeping the solution basic and protecting the amine product.

Section 3: Troubleshooting Synthesis via Nitrostyrene Reduction

Another common pathway involves the Henry condensation of 2,3-dimethoxybenzaldehyde with nitromethane to form 2,3-dimethoxy-β-nitrostyrene, followed by reduction.

Q5: The reduction of my 2,3-dimethoxy-β-nitrostyrene resulted in a complex mixture, including polymeric material. What is causing this?

A5: The β-nitrostyrene system is highly susceptible to Michael addition, which can lead to polymerization, especially under basic conditions or with certain nucleophiles.[9] During reduction, if the double bond is reduced to the nitroalkane before the nitro group is reduced, the resulting carbanion intermediate can act as a nucleophile, attacking another molecule of the starting nitrostyrene and initiating polymerization.

Causality & Solution: This issue is prevalent when using milder reducing agents like sodium borohydride (NaBH₄) alone, which preferentially reduces the double bond.[9] LiAlH₄ is powerful enough to reduce both functional groups rapidly, minimizing the lifetime of the problematic nitroalkane intermediate.[10][11]

  • Recommended Protocol: Add a solution of the nitrostyrene in anhydrous THF dropwise to a stirred suspension of excess LiAlH₄ (at least 4 equivalents) at 0 °C.[11] The "inverse addition" ensures that the nitrostyrene is always in the presence of excess reducing agent, favoring complete reduction over polymerization. After the addition is complete, the reaction can be gently refluxed to ensure it goes to completion.

Q6: My final product seems to be contaminated with a tetrahydroisoquinoline. How is this possible?

A6: This is a classic example of an unintended Pictet-Spengler reaction.[12][13] This reaction involves the condensation of a β-arylethylamine (your 2,3-DMPEA product) with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[13][14][15]

Causality & Solution: The source of the aldehyde is often residual 2,3-dimethoxybenzaldehyde from the preceding step or formaldehyde from an external source (e.g., used as a stabilizer in a solvent). If the purification of your 2,3-DMPEA involves an acidic extraction, the conditions are perfect to catalyze this side reaction.

  • Prevention:

    • Purify Intermediates: Ensure the 2,3-dimethoxy-β-nitrostyrene is thoroughly purified from the starting benzaldehyde before the reduction step.

    • Avoid Strong Acids: When performing an acid-base extraction to purify the final amine, use milder acidic conditions and avoid prolonged exposure.

    • Check Solvents: Ensure solvents are free from aldehyde or ketone contaminants.

References

  • Common side reactions in the synthesis of substituted phenylethylamines. Benchchem. 12

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.

  • Mannich reaction route to 2,5-dimethoxyphenethylamine (2C-H). The Vespiary.

  • Pictet–Spengler reaction. Wikipedia.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal.

  • Pictet–Spengler reaction. Grokipedia.

  • The reduction of a nitrile by LiAlH_( 4 ) produes :. Allen Digital.

  • Pictet-Spengler reaction. chemeurope.com.

  • Synthesis of 2-(3,4-dimethoxyphenyl)-2-isopropyl-2-(3-chloropropyl)acetonitrile. Molbase.

  • Reduction of Imines and Nitriles with LiAlH4. YouTube.

  • 2,3-Dimethoxyphenethylamine. Wikipedia.

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI.

  • LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. ResearchGate.

  • Novel high-yielding C=C reduction of nitrostyrenes. The Vespiary.

  • In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. Journal of Analytical Toxicology.

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.

  • Synthesis routes of 3,4-Dimethoxyphenethylamine. Benchchem.

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.

  • Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. Google Patents.

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka | Patsnap.

  • Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines. RSC Publishing.

  • 2,4-DIMETHOXYPHENETHYLAMINE synthesis. ChemicalBook.

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Institutes of Health.

  • Preparation method of 2, 5-dimethoxy-beta-nitrostyrene. Google Patents.

  • Preparation of phenylacetonitriles. Google Patents.

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. ResearchGate.

  • Impurities in nitrostyrene synthesis. Reddit.

  • Identification, analytical characterization and quantitation of 2‐bromo‐4,5‐dimethoxyphenethylamine (6‐BR‐DMPEA) in seized tablets. ResearchGate.

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dimethoxyphenethylamine

Welcome to the technical support center for the synthesis and optimization of 2,3-Dimethoxyphenethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,3-Dimethoxyphenethylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during its synthesis. Our goal is to move beyond simple protocols and explain the chemical reasoning behind each step, empowering you to make informed decisions in your experiments.

Section 1: The Primary Synthetic Pathway via Nitrostyrene Intermediate

The most common and reliable laboratory-scale synthesis of 2,3-dimethoxyphenethylamine proceeds in two main steps from 2,3-dimethoxybenzaldehyde. This route involves a Henry condensation to form an intermediate nitrostyrene, followed by a robust reduction to the target amine.

G cluster_0 Step 1: Henry Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A 2,3-Dimethoxybenzaldehyde C 2,3-Dimethoxy-β-nitrostyrene A->C Ammonium Acetate Reflux B Nitromethane B->C E 2,3-Dimethoxyphenethylamine (Final Product) C->E Anhydrous THF Reflux D Reducing Agent (e.g., LiAlH4) D->E F Crude Amine Oil E->F Aqueous Workup G Purified Amine Freebase or HCl Salt F->G Vacuum Distillation or Acid-Base Extraction

Caption: Primary synthetic workflow for 2,3-Dimethoxyphenethylamine.

FAQ 1.1: I am planning the synthesis. What are the critical parameters for the Henry reaction between 2,3-dimethoxybenzaldehyde and nitromethane?

Answer: The Henry reaction, or nitroaldol condensation, is a cornerstone of this synthesis. While seemingly straightforward, its success hinges on careful control of several factors to maximize the yield of the desired 2,3-dimethoxy-β-nitrostyrene and minimize side products.

  • Catalyst Choice: Anhydrous ammonium acetate is a widely used and effective catalyst. It facilitates both the initial condensation and the subsequent dehydration to the nitrostyrene in a one-pot reaction.[1][2] The anhydrous nature is critical, as water can inhibit the reaction.

  • Stoichiometry: Nitromethane typically serves as both a reactant and the solvent, so a large excess is used.[2] This drives the equilibrium towards the product.

  • Temperature and Reaction Time: The reaction is generally performed at reflux (steam bath or oil bath at ~100-110°C).[2][3] Reaction progress should be monitored (e.g., by TLC). Insufficient heating leads to incomplete conversion, while prolonged heating at excessively high temperatures can lead to polymerization and darker, more impure crude products. A typical duration is 2-4 hours.[3]

  • Post-Reaction Workup: After reflux, the excess nitromethane is removed under vacuum. The resulting crude nitrostyrene often crystallizes upon cooling.[2] It is crucial to purify this intermediate, typically by recrystallization from a solvent like isopropanol (IPA) or methanol, to remove unreacted aldehyde and polymeric byproducts.[3] A clean, bright yellow-orange crystalline solid is desired for the subsequent reduction step.[3]

ParameterRecommended ConditionRationale & Key Considerations
Starting Aldehyde 2,3-DimethoxybenzaldehydeEnsure high purity (>98%). Impurities can affect catalyst activity and final product purity.[4][5]
Reagent NitromethaneUse in excess; often acts as the solvent.
Catalyst Anhydrous Ammonium AcetateA weak base that promotes condensation and subsequent dehydration.
Temperature Reflux (~100-110 °C)Provides energy to overcome the activation barrier for dehydration.
Reaction Time 2-5 hoursMonitor by TLC to determine completion.
Purification Recrystallization (IPA/Methanol)Critical for obtaining a pure nitrostyrene, which improves the yield and purity of the final amine.
Troubleshooting 1.2: The reduction of my nitrostyrene with Lithium Aluminum Hydride (LiAlH4) is giving a low yield and the workup is difficult. What's going wrong and what are my options?

Answer: This is a very common and critical challenge. The reduction of the nitrostyrene to the amine is often the most difficult step. LiAlH4 is a powerful, non-selective reducing agent, which can lead to side reactions if not handled correctly. The workup procedure is also notoriously tricky.

Common Issues with LiAlH4 Reduction:

  • Incomplete Reaction: This can result from deactivated LiAlH4 (due to moisture exposure) or insufficient reflux time. The reaction requires strictly anhydrous conditions, and all glassware should be flame-dried under an inert atmosphere.[1][3]

  • Side Product Formation: Partial reduction can lead to the formation of oximes or hydroxylamines.

  • Difficult Workup: The quenching of excess LiAlH4 and the subsequent hydrolysis to precipitate aluminum salts (Al(OH)₃) is highly exothermic and can be dangerous if not done carefully. Improper quenching can lead to the formation of a gelatinous, difficult-to-filter precipitate that traps a significant amount of the product, drastically reducing the isolated yield.[1][3]

Optimized LiAlH4 Protocol & Troubleshooting:

  • Setup: Use a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

  • Addition: Add the LiAlH4 powder to anhydrous THF. Then, slowly add a solution of the nitrostyrene dissolved in anhydrous THF dropwise.[1] A vigorous exothermic reaction is expected; control the addition rate to maintain a gentle reflux.

  • Reflux: After the addition is complete, maintain reflux for several hours (typically 4-24 hours) to ensure the reaction goes to completion.[1][2]

  • The "Fieser" Workup (for better filtration): This is a critical step for avoiding the gelatinous precipitate. After cooling the reaction mixture in an ice bath, quench by the sequential, slow, dropwise addition of:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water (Where 'X' is the number of grams of LiAlH4 used). This procedure is designed to produce a granular, crystalline aluminum salt that is easily filtered.[3]

  • Extraction: After filtration, the product amine will be in the THF filtrate. An acid-base extraction is then used to purify the amine from non-basic impurities.[3]

Alternative Reducing Agents:

If LiAlH4 proves too challenging, several alternatives can be considered, each with its own benefits and drawbacks.

Reducing SystemAdvantagesDisadvantagesTypical Conditions
LiAlH4 High reactivity, generally good yields.Requires strict anhydrous conditions, hazardous, difficult workup.[1]Anhydrous THF, reflux.[1][2][6]
Catalytic Hydrogenation Clean reaction, easy workup, scalable.Requires specialized high-pressure equipment (Parr shaker), potential for catalyst poisoning.H₂ gas (e.g., 50 psi), Pd/C or PtO₂ catalyst, in a solvent like ethanol or acetic acid.[7]
Al/Hg Amalgam Effective and avoids pyrophoric reagents.Use of toxic mercury salts (HgCl₂) requires careful handling and disposal.[8]Al foil, HgCl₂ (catalyst), in a solvent like aqueous IPA.[8]
Iron (Fe) in Acid Inexpensive, safe, and environmentally benign.Can require strongly acidic conditions (e.g., HCl), may not be suitable for acid-sensitive molecules.Fe powder, HCl, in a protic solvent.[2]

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start [label="Low Yield in Reduction Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,4!"]; q1 [label="Did the reaction go to completion?\n(Check TLC)", fillcolor="#FBBC05", pos="-2,3!"]; q2 [label="Was the workup precipitate\ngelatinous and hard to filter?", fillcolor="#FBBC05", pos="2,3!"];

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a1_no [label="No", pos="-3,2!"]; a1_yes [label="Yes", pos="-1,2!"]; q1 -> a1_no [label="No"]; q1 -> a1_yes [label="Yes"];

sol1 [label="Potential Cause:\n- Deactivated LiAlH4 (moisture)\n- Insufficient reflux time\n\nSolution:\n- Use fresh, dry LiAlH4\n- Ensure anhydrous conditions\n- Increase reflux duration", shape=note, fillcolor="#E6F4EA", pos="-3,1!"]; a1_no -> sol1;

a2_yes [label="Yes", pos="1,2!"]; a2_no [label="No", pos="3,2!"]; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"];

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Caption: Troubleshooting decision tree for low yields in the nitrostyrene reduction.

FAQ 1.3: How should I purify the final 2,3-dimethoxyphenethylamine? It's a dark oil after the initial workup.

Answer: The crude product after solvent removal is often a dark, oily residue.[3] Purification is essential to obtain a clean product for characterization and subsequent reactions. Two primary methods are effective:

  • Acid-Base Extraction: This is the most common method for purifying amines.

    • Dissolve the crude oil in a nonpolar organic solvent (e.g., dichloromethane, ether).

    • Extract this solution with an aqueous acid (e.g., 1-3M HCl).[3] The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer strongly basic with NaOH or KOH. The amine will deprotonate and precipitate or form an oil.

    • Extract the freebase amine back into a fresh organic solvent.

    • Dry the organic extracts (e.g., over anhydrous MgSO₄), filter, and remove the solvent under vacuum.[3]

  • Vacuum Distillation: For obtaining a highly pure, colorless to pale yellow oil, vacuum distillation of the freebase amine is the gold standard.[2] This method effectively separates the product from both lower-boiling impurities and high-molecular-weight polymeric residues. The boiling point will be significantly lower than atmospheric pressure; for the related 2,5-isomer, a boiling point of 120-130°C at 0.5 mmHg is reported.[2]

Forming a Salt for Storage: The freebase amine can absorb CO₂ from the air over time. For long-term storage, it is often preferable to convert it to a stable, crystalline hydrochloride (HCl) salt. This can be achieved by dissolving the purified freebase oil in a dry solvent like ether or isopropanol and bubbling anhydrous HCl gas through the solution or adding a solution of HCl in a compatible solvent.[3]

Section 2: Downstream Processing - The Pictet-Spengler Reaction

FAQ 2.1: I want to use my 2,3-dimethoxyphenethylamine in a Pictet-Spengler reaction to form a tetrahydroisoquinoline. My reaction is sluggish. How can I optimize it?

Answer: The Pictet-Spengler reaction is a powerful method for synthesizing isoquinoline alkaloids.[9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[9][10]

The success of this reaction with 2,3-dimethoxyphenethylamine is highly dependent on the reaction conditions because the electron-donating methoxy groups activate the aromatic ring for the crucial cyclization step.[9]

Key Optimization Parameters:

  • Acid Catalyst: A strong acid is required to facilitate both the formation of the intermediate iminium ion and the subsequent electrophilic attack on the aromatic ring.[9] Common choices include concentrated HCl, sulfuric acid, or formic acid.[9][10] In some modern variations, Lewis acids or even halogen-bond catalysts have been used.[11]

  • Aldehyde/Ketone Choice: The reactivity of the carbonyl component is crucial. Simple aldehydes like formaldehyde (often used as its polymer, paraformaldehyde) or acetaldehyde react readily.[9][10] More sterically hindered or electron-deficient carbonyls may require stronger acidic conditions or longer reaction times.

  • Solvent and Temperature: The choice of solvent depends on the acid used. Reactions can be run neat (in the acid itself) or in a co-solvent. Heating is often required to drive the reaction to completion.[10]

  • Activation of the Aromatic Ring: The 2,3-dimethoxy substitution pattern provides strong activation. The cyclization will occur at the 6-position, which is para to the 3-methoxy group and ortho to the 2-methoxy group, making it a highly activated site for electrophilic substitution. This is an advantage over less-activated phenethylamines.

If your reaction is sluggish, consider:

  • Increasing Acid Concentration: Ensure the conditions are sufficiently acidic to promote iminium ion formation.

  • Increasing Temperature: Gently heating the reaction mixture can often accelerate the rate-limiting cyclization step.

  • Using a More Reactive Aldehyde Source: If using paraformaldehyde, ensure it is of good quality. Sometimes switching to an aqueous formaldehyde solution with a strong acid is more effective.

References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted phenylethylamines. BenchChem.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Reaction. Organic Reactions, 6, 151-190.
  • Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?.
  • IceCool. (n.d.). 2C B Synthesis IceCool PDF. Scribd.
  • Quora. (2015, October 19).
  • Wikipedia. (n.d.). Phenethylamine.
  • ChemicalBook. (n.d.). 2,4-DIMETHOXYPHENETHYLAMINE synthesis.
  • Carmo, H., et al. (2022). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI.
  • BenchChem. (2025). Application Notes and Protocols: Pictet-Spengler Reaction for 6,7-Dimethoxy-3,4-dihydroisoquinoline Synthesis.
  • Google Patents. (n.d.). US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families.
  • RSC Publishing. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 2,3-Dimethoxybenzaldehyde, 98+%.
  • Reddit. (2023, March 16). 2 routes to 2C-H synthesis, which is better?. r/TheeHive.
  • ChemicalBook. (2025, December 31). 2,3-Dimethoxybenzaldehyde.
  • Erowid. (n.d.). Successful 2C-B Syntheses.
  • Bräuner-Osborne, H., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 12(15), 2848–2862.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 2,3-Dimethoxyphenethylamine

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) in various solvents....

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) in various solvents. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to facilitate the successful use of this compound in your research.

Introduction

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine derivative with a chemical structure that can present solubility challenges, particularly in aqueous solutions. As a basic compound, its solubility is highly dependent on the pH of the medium. Understanding its physicochemical properties is key to overcoming these issues. This guide will walk you through various techniques to enhance the solubility of 2,3-DMPEA, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3-Dimethoxyphenethylamine not dissolving in water?

A1: 2,3-Dimethoxyphenethylamine is a weakly basic amine. Its free base form is expected to have low solubility in neutral or alkaline aqueous solutions. The presence of the nonpolar benzene ring and methoxy groups contributes to its hydrophobicity. To dissolve it in aqueous media, it is generally necessary to protonate the amine group by lowering the pH.

Q2: What is the expected pKa of 2,3-Dimethoxyphenethylamine?

Q3: Can I dissolve 2,3-Dimethoxyphenethylamine in organic solvents?

A3: Yes, 2,3-Dimethoxyphenethylamine is generally more soluble in organic solvents than in water. Based on data for the structurally similar isomer, 3,4-Dimethoxyphenethylamine, good solubility can be expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] It is also expected to be soluble in alcohols like ethanol and methanol, although potentially to a lesser extent.[3]

Q4: Is it better to use the free base or a salt form of 2,3-Dimethoxyphenethylamine for my experiments?

A4: If you require an aqueous solution, using a salt form (e.g., hydrochloride salt) is often more convenient as it will be more readily soluble in water and buffered solutions. If you are working with organic solvents, the free base form is usually sufficient. If you only have the free base and need an aqueous solution, you can form the salt in situ by adding an acid.

Troubleshooting Guide

This section provides a more detailed, problem-solving approach to common solubility issues encountered with 2,3-Dimethoxyphenethylamine.

Issue 1: The compound precipitates out of my aqueous buffer.
  • Question: I dissolved 2,3-DMPEA in an acidic solution, but it crashed out when I added it to my neutral pH buffer. What happened?

  • Answer & Rationale: This is a classic example of pH-dependent solubility. 2,3-DMPEA is soluble in acidic conditions because the amine group is protonated (R-NH3+), making the molecule a more polar, charged species that readily interacts with water. When you introduce this acidic solution into a neutral or basic buffer, the pH of the final solution increases. If the pH rises above the pKa of the compound (approximately 9.83), the amine group gets deprotonated (R-NH2), returning the molecule to its less polar, free base form, which is poorly soluble in water, causing it to precipitate.

  • Solution Workflow:

    • Check the final pH: Ensure the final pH of your solution is at least 2 pH units below the pKa of 2,3-DMPEA (i.e., pH < 7.8) to maintain its protonated, soluble state.

    • Buffer selection: Use a buffer system with a pKa that allows you to maintain the desired acidic pH.

    • Co-solvents: If you must work at a higher pH, consider the addition of a water-miscible organic co-solvent like ethanol or DMSO to the final solution to increase the solubility of the free base form. Start with a small percentage (e.g., 1-5%) and increase as needed, keeping in mind the tolerance of your experimental system to the co-solvent.

Issue 2: I need to prepare a concentrated stock solution.
  • Question: I'm struggling to get a high enough concentration of 2,3-DMPEA in my desired solvent for my experimental needs.

  • Answer & Rationale: Achieving high concentrations of 2,3-DMPEA, especially in aqueous solutions, can be challenging. The choice of solvent is critical. For high concentrations, organic solvents are generally the best starting point. Data for the related compound 3,4-Dimethoxyphenethylamine shows high solubility in DMSO (up to 95 mg/mL) and DMF (30 mg/mL).[3][4]

  • Solution Strategies:

    • Primary Recommendation (Organic Stock): Prepare a concentrated stock solution in 100% DMSO or DMF. These are highly polar aprotic solvents that are excellent at dissolving a wide range of organic molecules. From this stock, you can make small additions to your aqueous experimental medium. The small amount of DMSO or DMF is often tolerated in biological assays.

    • Secondary Recommendation (Aqueous Stock with pH adjustment): If an organic solvent is not permissible, prepare an acidic aqueous stock. Dissolve the 2,3-DMPEA in a dilute solution of a biocompatible acid (e.g., hydrochloric acid or citric acid) to a pH of 4-5.

    • Solubility Enhancement Techniques: For very high concentrations, you may need to employ more advanced techniques:

      • Co-solvency: A mixture of a water-miscible organic solvent and water can significantly increase solubility.[5][6]

      • Use of Surfactants (Micellar Solubilization): Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules like 2,3-DMPEA, increasing their apparent solubility in aqueous solutions.[2]

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing their solubility.

Visualizing Solubility Enhancement Mechanisms

G cluster_0 pH Adjustment cluster_1 Co-solvency cluster_2 Micellar Solubilization Poorly Soluble\n2,3-DMPEA (Free Base) Poorly Soluble 2,3-DMPEA (Free Base) Soluble\n2,3-DMPEA (Salt) Soluble 2,3-DMPEA (Salt) Poorly Soluble\n2,3-DMPEA (Free Base)->Soluble\n2,3-DMPEA (Salt) Add Acid (H+) (pH < pKa) Soluble\n2,3-DMPEA (Salt)->Poorly Soluble\n2,3-DMPEA (Free Base) Add Base (OH-) (pH > pKa) 2,3-DMPEA in Water 2,3-DMPEA in Water 2,3-DMPEA in\nWater/Organic Mix 2,3-DMPEA in Water/Organic Mix 2,3-DMPEA in Water->2,3-DMPEA in\nWater/Organic Mix Add Co-solvent (e.g., Ethanol, DMSO) Insoluble 2,3-DMPEA Insoluble 2,3-DMPEA Solubilized 2,3-DMPEA Solubilized 2,3-DMPEA Insoluble 2,3-DMPEA->Solubilized 2,3-DMPEA Add Surfactant (above CMC)

Caption: Mechanisms for enhancing the solubility of 2,3-DMPEA.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of 2,3-DMPEA via pH Adjustment
  • Weigh the compound: Accurately weigh 10 mg of 2,3-Dimethoxyphenethylamine free base.

  • Add acidic water: To the solid, add approximately 0.8 mL of sterile, deionized water. The compound will likely not dissolve at this stage.

  • Acidification: While stirring, add 1 M hydrochloric acid (HCl) dropwise. Monitor the dissolution of the solid.

  • Check pH: Use a calibrated pH meter or pH paper to check the pH of the solution. Continue adding HCl until all the solid has dissolved and the pH is between 4 and 5.

  • Adjust final volume: Once the compound is fully dissolved, add sterile, deionized water to bring the final volume to 1.0 mL.

  • Sterilization: If required for your application, sterile-filter the solution through a 0.22 µm filter.

  • Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Preparation of a 50 mg/mL Stock Solution of 2,3-DMPEA in DMSO
  • Weigh the compound: Accurately weigh 50 mg of 2,3-Dimethoxyphenethylamine free base.

  • Add DMSO: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex or gently warm the mixture (e.g., in a 37°C water bath) until the solid is completely dissolved.

  • Storage: Store the stock solution at room temperature or -20°C, protected from light and moisture.

Solubility Data Summary

The following table provides expected solubility data for 2,3-Dimethoxyphenethylamine, with some values inferred from its close structural isomer, 3,4-Dimethoxyphenethylamine.

SolventExpected Solubility (mg/mL)Notes
Water (neutral pH)Poorly solubleThe free base is hydrophobic.
Aqueous Buffer (pH 7.2)~10 (as HCl salt)Based on data for 3,4-DMPEA HCl.[3]
Ethanol~25 (as HCl salt)Based on data for 3,4-DMPEA HCl.[3]
Methanol~1 (as HCl salt)Based on data for 3,4-DMPEA HCl.[3]
DMSO>30, potentially up to 95Based on data for 3,4-DMPEA and its HCl salt.[3][4]
DMF~30 (as HCl salt)Based on data for 3,4-DMPEA HCl.[3]

Note: This data should be used as a guideline. Actual solubility may vary depending on the purity of the compound, temperature, and the exact composition of the solvent system.

Logical Workflow for Troubleshooting Solubility

G start Start: Need to dissolve 2,3-DMPEA solvent_type Aqueous or Organic Solvent? start->solvent_type organic_choice Use DMSO or DMF for high concentration stock. solvent_type->organic_choice Organic aqueous_ph Is acidic pH acceptable? solvent_type->aqueous_ph Aqueous end Solution Achieved organic_choice->end acid_protocol Follow Protocol 1: pH Adjustment aqueous_ph->acid_protocol Yes neutral_ph Need neutral pH. aqueous_ph->neutral_ph No acid_protocol->end co_solvent Try adding a co-solvent (e.g., Ethanol, DMSO) to the aqueous buffer. neutral_ph->co_solvent surfactant Consider micellar solubilization with surfactants. co_solvent->surfactant cyclodextrin Explore complexation with cyclodextrins. surfactant->cyclodextrin cyclodextrin->end

Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Patel, M., et al. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

  • de Paula, E., et al. (2005). Micellar solubilization of drugs. PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-Dimethoxyphenethylamine (CAS 3213-29-4). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5. Theoretical pKa value of Phenylethylamine (Phean) in aqueous.... Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

  • MDPI. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxyphenethylamine (CAS 3213-28-3). Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Retrieved from [Link]

  • PubMed Central. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 2,3-Dimethoxyphenethylamine during storage

Technical Support Center: Stabilizing 2,3-Dimethoxyphenethylamine Welcome to the technical support center for 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This guide is designed for our partners in research, science, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stabilizing 2,3-Dimethoxyphenethylamine

Welcome to the technical support center for 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This guide is designed for our partners in research, science, and drug development. Here, we address the critical aspects of preventing the degradation of 2,3-DMPEA during storage to ensure the integrity and reproducibility of your experimental outcomes. Our approach is rooted in a deep understanding of the compound's chemical nature and extensive field experience.

Introduction to 2,3-DMPEA Stability

2,3-Dimethoxyphenethylamine is a phenethylamine derivative, a class of compounds known for their potential instability under certain environmental conditions.[1] While specific degradation pathways for 2,3-DMPEA are not extensively documented in publicly available literature, we can infer its stability profile from the behavior of structurally similar phenethylamines. The primary culprits in the degradation of these compounds are oxidation, light exposure, and reaction with atmospheric components like carbon dioxide.[1] The amine functional group and the electron-rich dimethoxy-substituted benzene ring are the most probable sites of chemical degradation.

This guide provides a structured approach to understanding and mitigating these degradation risks through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,3-Dimethoxyphenethylamine?

For optimal stability, 2,3-DMPEA should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to prevent exposure to air and moisture.[2] For long-term storage, refrigeration (2-8 °C) is recommended. To prevent atmospheric interactions, storing the compound under an inert gas atmosphere, such as nitrogen or argon, is a best practice.

Q2: My 2,3-DMPEA has changed color. What does this indicate?

A change in color, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to oxidation of the phenethylamine moiety. While a slight color change may not significantly impact the compound's purity for all applications, it is a clear sign that the storage conditions should be re-evaluated. For sensitive applications, it is advisable to re-analyze the purity of the material before use.

Q3: Can I store 2,3-DMPEA in a solution?

Storing 2,3-DMPEA in solution is generally not recommended for long-term storage due to the increased potential for solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures. It is imperative to validate the stability of 2,3-DMPEA in the chosen solvent system for the intended duration of storage.

Q4: How does the purity of 2,3-DMPEA affect its stability?

Impurities, particularly residual catalysts or acidic/basic contaminants from the synthesis process, can accelerate the degradation of 2,3-DMPEA. It is essential to use a highly purified starting material for your experiments to ensure baseline stability.

Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to identifying and resolving common degradation issues encountered during the storage and handling of 2,3-DMPEA.

Issue 1: Unexpected Experimental Results or Loss of Potency

If you observe a decrease in the expected biological or chemical activity of your 2,3-DMPEA, degradation should be a primary suspect.

Troubleshooting Steps:

  • Purity Assessment: The first step is to verify the purity of your stored 2,3-DMPEA. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[3]

  • Storage Condition Audit: Review your storage procedures against the recommended guidelines. Check for proper sealing of the container, temperature consistency, and protection from light.

  • Handling Protocol Review: Examine your handling procedures. Minimize the time the container is open to the atmosphere. Use clean, dry spatulas and glassware to prevent contamination.

Issue 2: Physical Changes in the Stored Compound

Noticeable changes in the physical appearance of 2,3-DMPEA, such as clumping, discoloration, or an unusual odor, are strong indicators of degradation.

Troubleshooting Steps:

  • Visual Inspection: Document the physical changes observed.

  • Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be insightful.[4][5] This involves subjecting small samples of the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to accelerate degradation.[6][7]

  • Analytical Characterization: Analyze the degraded samples using techniques like HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products.[8] This information can help in elucidating the degradation pathway.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of 2,3-Dimethoxyphenethylamine

This protocol provides a general HPLC method for assessing the purity of 2,3-DMPEA. Method optimization may be required based on the specific HPLC system and column used.

Materials:

  • 2,3-Dimethoxyphenethylamine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The gradient will depend on the column and system, but a starting point could be a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve a small amount of 2,3-DMPEA in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis: Inject the sample onto the HPLC system. Monitor the elution profile at a wavelength determined by a UV scan of 2,3-DMPEA (typically around 270-280 nm).

  • Data Analysis: The purity can be estimated by the relative area of the main peak corresponding to 2,3-DMPEA.

Visualizing Degradation and Prevention

To better understand the factors influencing the stability of 2,3-DMPEA and the preventative measures, the following workflow is provided.

Workflow for Ensuring 2,3-DMPEA Stability storage Initial Storage (Cool, Dry, Dark, Inert Gas) handling Experimental Handling (Minimize Exposure, Clean Tools) storage->handling observation Observation of Degradation? (Color change, clumping) handling->observation purity_check Purity Verification (HPLC/GC-MS) observation->purity_check Yes results_ok Purity Confirmed (Proceed with Experiment) observation->results_ok No purity_check->results_ok Purity OK degradation_confirmed Degradation Confirmed purity_check->degradation_confirmed Purity < Specification troubleshoot Troubleshooting (Review Storage/Handling) degradation_confirmed->troubleshoot new_sample Acquire New Sample (Implement Improved Protocols) troubleshoot->new_sample new_sample->storage

Caption: Workflow for maintaining the stability of 2,3-DMPEA.

The following diagram illustrates the potential degradation pathways for phenethylamines, which can be extrapolated to 2,3-DMPEA.

Potential Degradation Pathways of 2,3-DMPEA dmpea 2,3-Dimethoxyphenethylamine oxidative_deamination Oxidative Deamination dmpea->oxidative_deamination photodegradation Photodegradation dmpea->photodegradation acid_base_reaction Acid/Base Reaction dmpea->acid_base_reaction aldehyde 2,3-Dimethoxyphenylacetaldehyde oxidative_deamination->aldehyde polymers Polymeric Impurities photodegradation->polymers salt Salt Formation acid_base_reaction->salt acid 2,3-Dimethoxyphenylacetic Acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for 2,3-DMPEA.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical reactions.
Atmosphere Inert gas (Nitrogen/Argon)Prevents oxidation by atmospheric oxygen.
Light Amber vial/DarknessProtects against light-induced degradation.
Container Tightly sealed, non-metallicPrevents exposure to moisture and air; avoids potential metal catalysis.

By adhering to these guidelines and employing the troubleshooting protocols when necessary, researchers can significantly enhance the stability of 2,3-Dimethoxyphenethylamine, thereby ensuring the reliability and accuracy of their experimental work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Phenethylamine. [Link]

  • Wang, J., Zeng, S., Wang, D., & Hu, G. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se Pu, 27(3), 376–378. [Link]

  • Igarashi, K., Kasuya, F., Fukui, M., & Usuki, S. (1996). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 685(2), 332-336. [Link]

  • Mosnaim, A. D., & Inwang, E. E. (1973). A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens. Analytical Biochemistry, 54(2), 561–577. [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Identification of alpha-phenylethylamine in judicial samples. Journal of Analytical Toxicology, 26(8), 594–598. [Link]

  • Wahlström, R., Styles, C., & Hägglund, G. (2015). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, 7(19), 8263-8271. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kord, A. (2007). Forced degradation studies: Regulatory considerations and implementation. Pharmaceutical Technology, 31(3), 60-70. [Link]

  • Singh, S., & Kumar, V. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(5), 00030. [Link]

  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2005). Metabolic pathways of 4-bromo-2, 5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. [Link]

Sources

Optimization

Technical Support Center: 2,3-Dimethoxyphenethylamine (2,3-DMPEA) Purification

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). The following question-and-an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the purification of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). The following question-and-answer format addresses common challenges and offers detailed, field-proven solutions to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization Issues

Q1: My 2,3-DMPEA oil/crude solid won't crystallize from the chosen solvent. What's going wrong?

A1: This is a common issue that can stem from several factors, including solvent choice, saturation level, or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Verify Solvent System Suitability: The ideal recrystallization solvent should dissolve the 2,3-DMPEA when hot but not at room or cold temperatures.[1]

    • Single-Solvent Method: If your compound is too soluble even at low temperatures, the solvent is not appropriate. If it's insoluble even when hot, a different solvent is needed.

    • Two-Solvent Method: This is often effective for oils. Use a primary solvent that readily dissolves the 2,3-DMPEA, and a secondary "anti-solvent" in which it is insoluble.[1][2] The two solvents must be miscible. Common combinations for phenethylamines include ethanol/water, or ethyl acetate/hexane.[3]

  • Induce Crystallization: If the solution is supersaturated but no crystals have formed, nucleation may be required.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: Add a tiny crystal of pure 2,3-DMPEA to the solution. This provides a template for crystal growth.

    • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Address Oiling Out: If your compound separates as an oil instead of crystals upon cooling, this indicates that the solution's saturation point is below the melting point of the compound.

    • Re-heat the solution to dissolve the oil, then add more of the primary solvent before allowing it to cool slowly.

    • A two-solvent system can also help mitigate this issue.[2]

Q2: The recovered crystals of my 2,3-DMPEA are discolored or appear impure. How can I improve their quality?

A2: Discoloration often points to persistent impurities that co-crystallized with your product.

Troubleshooting Steps:

  • Activated Charcoal Treatment: If the discoloration is due to colored, non-polar impurities, adding a small amount of activated charcoal to the hot, dissolved solution can help.[1] Heat the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[1] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Washing: Ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[1]

Chromatography Challenges

Q3: My 2,3-DMPEA is streaking or tailing on the silica gel column during purification. How can I achieve better separation?

A3: The basic amine functionality of 2,3-DMPEA can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and inefficient separation.[4]

Troubleshooting Steps:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Typically, 0.1-1% triethylamine is added to the eluent system (e.g., hexane/ethyl acetate).[5]

    • Ammonia in Methanol: A small percentage of a methanolic ammonia solution can also be effective.

  • Switch the Stationary Phase:

    • Alumina: Basic or neutral alumina can be a suitable alternative to silica gel for purifying amines.[4]

    • Reverse-Phase Chromatography: Using a C18 column with a mobile phase like acetonitrile and water (often with a modifier like formic acid) can provide excellent separation for phenethylamines.[6][7][8]

dot graph TD { A[Crude 2,3-DMPEA] --> B{Initial Purification Choice}; B --> C[Recrystallization]; B --> D[Column Chromatography]; C --> E{Success?}; E -->|Yes| F[Pure 2,3-DMPEA]; E -->|No - Oiling Out/No Crystals| G[Re-evaluate Solvent System or Try Seeding]; D --> H{Good Separation?}; H -->|Yes| F; H -->|No - Tailing/Streaking| I[Add Basic Modifier (e.g., TEA) to Eluent or Switch to Alumina/Reverse-Phase]; G --> C; I --> D; } caption: Troubleshooting Purification of 2,3-DMPEA.

Q4: I'm struggling to separate 2,3-DMPEA from a very similar, non-polar impurity via column chromatography.

A4: This situation requires optimizing the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Gradient Elution: Instead of a constant (isocratic) mobile phase, gradually increase the polarity of the eluent over the course of the separation. This can help resolve compounds with close retention factors.[5]

    • Solvent Screening: Experiment with different solvent systems. For instance, replacing ethyl acetate with acetone or dichloromethane can alter the selectivity of the separation.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers significantly higher resolution than standard column chromatography.[6][9] A reverse-phase C18 or a pentafluorophenylpropyl (PFPP) stationary phase can be particularly effective for phenethylamine alkaloids.[6]

Purity Assessment & Analytical Issues

Q5: How can I accurately determine the purity of my final 2,3-DMPEA product?

A5: A combination of analytical techniques is often best for a comprehensive purity assessment.[]

Analytical MethodPrincipleKey AdvantagesTypical Purity Range
GC-MS Separates volatile compounds, followed by mass-based identification.High sensitivity; provides structural information about impurities.[11]98-99.9%[11]
HPLC-UV Separates compounds based on their interaction with a stationary phase.High precision and suitable for routine quality control.[8]99.2 ± 0.3%[8]
qNMR Quantitative analysis based on NMR signal intensity.Absolute quantification without a specific reference standard of the analyte.[11]>99%[11]

Protocol 1: GC-MS Analysis for Purity Determination

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5MS).

  • Carrier Gas: Helium.

  • Oven Program: Start with an initial temperature of ~60-100°C, then ramp up to ~280°C.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your purified 2,3-DMPEA in a volatile solvent like methanol or dichloromethane.[11]

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Workflow for Purity Analysis of 2,3-DMPEA.

Q6: I suspect my 2,3-DMPEA is degrading during storage. What are the best storage conditions?

A6: Like many amines, 2,3-DMPEA can be susceptible to oxidation over time, which may lead to discoloration and the formation of impurities.

Recommended Storage:

  • Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-4°C to -20°C) is recommended.

  • Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Container: Use a tightly sealed, airtight container to protect from moisture and air.

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
  • Pellati, F., et al. (2007). Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl stationary phase. PubMed.
  • Pellati, F., & Benvenuti, S. (2007). Chromatographic and electrophoretic methods for the analysis of phenethylamine [corrected] alkaloids in Citrus aurantium. PubMed.
  • A Researcher's Guide to Assessing the Purity of Synthesized 2,3-Dimethylnonane. (n.d.). BenchChem.
  • Technical Support Center: Overcoming Challenges in the Purification of MDPEA. (n.d.). BenchChem.
  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. (1995). PubMed.
  • Troubleshooting Dihydrooxoepistephamiersine purification by chromatography. (n.d.). BenchChem.
  • Purity Analysis of Synthetic 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. (n.d.). BenchChem.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Analytical Services for Purity Determination. (n.d.). BOC Sciences.
  • DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. (2016). Journal of Hygienic Engineering and Design.

Sources

Troubleshooting

Reducing by-product formation in 2,3-Dimethoxyphenethylamine synthesis

Welcome to the technical support center for the synthesis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation in the synthesis of this important precursor. We will move beyond simple protocols to explore the causality behind common synthetic pitfalls, providing you with the expertise to optimize your reaction conditions and improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,3-Dimethoxyphenethylamine?

There are two primary, widely adopted synthetic routes for preparing 2,3-DMPEA. Each route has its own set of advantages and potential challenges, particularly concerning by-product formation.

  • Reduction of 2,3-Dimethoxyphenylacetonitrile: This is a very common and direct method. The nitrile group is reduced to a primary amine using a strong reducing agent, typically a metal hydride like Lithium Aluminum Hydride (LiAlH₄).

  • Reductive Amination of 2,3-Dimethoxyphenylacetaldehyde: This route involves the condensation of the corresponding aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the target amine.

The choice between these routes often depends on the availability of starting materials, scale, and the specific equipment and safety protocols available in the laboratory.

Q2: My final product is difficult to purify. What is a general strategy for isolating 2,3-DMPEA?

The basic nature of the amine functional group is the key to its purification. A standard acid-base extraction is highly effective.

  • Step 1: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step 2: Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic 2,3-DMPEA will be protonated and move into the aqueous layer, while non-basic impurities and by-products remain in the organic phase.

  • Step 3: Separate the aqueous layer and carefully basify it with a strong base (e.g., 5M NaOH) to a pH > 12, while cooling in an ice bath. This deprotonates the amine, making it insoluble in water.

  • Step 4: Extract the freebased amine back into a fresh organic solvent.

  • Step 5: Dry the organic layer with an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified 2,3-DMPEA.[1][2]

For very persistent impurities, column chromatography on silica gel (often pre-treated with triethylamine to prevent streaking) can be employed.

Troubleshooting Guide 1: Reduction of 2,3-Dimethoxyphenylacetonitrile

This pathway is conceptually simple but requires careful control of reagents and conditions to prevent side reactions. The primary reducing agent used is Lithium Aluminum Hydride (LiAlH₄).

Workflow: Nitrile Reduction to Primary Amine

Nitrile 2,3-Dimethoxyphenylacetonitrile Intermediate Intermediate Lithium Aluminio-Imine Complex Nitrile->Intermediate 1. Slow Addition to LiAlH₄ slurry @ 0°C LiAlH4 LiAlH₄ in Anhydrous THF LiAlH4->Intermediate DesiredProduct 2,3-Dimethoxyphenethylamine (Desired Product) Intermediate->DesiredProduct 2. Reflux & Workup Byproduct Dimeric & Oligomeric By-products Intermediate->Byproduct Side Reaction: Attack by unreacted nitrile or another intermediate Workup Aqueous Quench (e.g., Rochele's Salt) Workup->DesiredProduct

Caption: Desired reaction pathway vs. side reaction in nitrile reduction.

Q&A: Nitrile Reduction Issues

Q: My reaction is sluggish, and I'm recovering a lot of unreacted nitrile. What's going wrong?

A: This points to an issue with the reducing agent's activity or the reaction conditions.

  • Causality: LiAlH₄ is extremely reactive with water and atmospheric moisture. If the reagent is old or has been improperly handled, its effective molarity will be significantly lower than stated. Similarly, using wet solvents (like THF) will consume the hydride before it can react with the nitrile.

  • Troubleshooting Steps:

    • Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate your existing stock to determine its active hydride concentration.

    • Anhydrous Conditions: Ensure your solvent (THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is flame- or oven-dried immediately before use. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

    • Temperature: While the initial addition of the nitrile to the LiAlH₄ slurry should be done at 0°C to control the initial exotherm, the reaction often requires heating to reflux to go to completion.[3] Monitor the reaction by TLC until the starting material spot disappears.

Q: I'm observing a complex mixture of higher molecular weight impurities in my mass spec analysis. What are these?

A: You are likely forming dimeric or oligomeric by-products. This is a known issue in the reduction of some benzyl cyanides.[4]

  • Mechanism: The reduction of a nitrile with LiAlH₄ proceeds through an intermediate imine-aluminum complex. If the concentration of unreacted nitrile is high, it can be attacked by this nucleophilic intermediate, leading to C-C bond formation and dimerization.

  • Solution: Reverse Addition: The most effective way to prevent this is to maintain a low concentration of the nitrile throughout the reaction. This is achieved through "reverse addition," where a solution of the 2,3-dimethoxyphenylacetonitrile is added slowly (dropwise) to a stirred slurry of excess LiAlH₄ in THF. This ensures that any nitrile entering the flask is immediately reduced, minimizing its opportunity to participate in side reactions.

SymptomProbable Cause(s)Recommended Solution(s)
Low Conversion / Unreacted Starting Material 1. Deactivated LiAlH₄2. Wet solvent/glassware3. Insufficient reaction temperature/time1. Use fresh, high-quality LiAlH₄.2. Ensure strictly anhydrous conditions.3. Heat to reflux and monitor by TLC for completion.
Formation of High MW By-products Dimerization/oligomerization via intermediate imine attack on starting nitrile.Perform a "reverse addition": add the nitrile solution slowly to the LiAlH₄ slurry.
Product is an oil that won't solidify The freebase is often an oil. Impurities can also prevent crystallization.Purify via acid-base extraction. Convert to a hydrochloride salt for a stable, crystalline solid.[2]

Troubleshooting Guide 2: Reductive Amination of 2,3-Dimethoxyphenylacetaldehyde

This method offers the advantage of avoiding powerful and pyrophoric reagents like LiAlH₄ but requires careful control of pH and reagent stoichiometry to be effective.

Workflow: Reductive Amination

Aldehyde 2,3-Dimethoxyphenylacetaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation (pH 5-6) AldehydeReduction 2,3-Dimethoxyphenylethanol Aldehyde->AldehydeReduction Non-selective Reduction SecondaryAmine Bis-alkylation Product (Secondary Amine) Aldehyde->SecondaryAmine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Iminium Iminium Ion (Protonated) Imine->Iminium Protonation DesiredProduct 2,3-Dimethoxyphenethylamine (Primary Amine) Iminium->DesiredProduct Reduction ReducingAgent Selective Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Iminium DesiredProduct->SecondaryAmine Reacts with more Aldehyde

Caption: Reductive amination pathways showing desired and side reactions.

Q&A: Reductive Amination Issues

Q: I'm recovering mostly my starting aldehyde and some 2,3-dimethoxyphenylethanol. Why is the reaction not forming the amine?

A: This is a classic selectivity problem in reductive amination. You are reducing the starting aldehyde instead of the imine intermediate.

  • Causality: The reaction proceeds in two stages: (1) formation of an imine from the aldehyde and ammonia, and (2) reduction of the imine. Standard reducing agents like Sodium Borohydride (NaBH₄) will rapidly reduce the aldehyde, often before the imine can even form.[5] The key is to use a reducing agent that is selective for the protonated imine (the iminium ion) over the aldehyde.

  • Solution:

    • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the classic choice. It is a milder reducing agent that is stable at the slightly acidic pH required for imine formation and is much more reactive towards the electrophilic iminium ion than the neutral aldehyde carbonyl.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, less toxic alternative.[5]

    • Control the pH: Imine formation is catalyzed by mild acid. The optimal pH is typically between 5 and 6. This pH is high enough to have sufficient free amine for the initial condensation but low enough to protonate the resulting imine to the more reactive iminium ion, which is then readily reduced.[7] Using an ammonium salt like ammonium acetate can both provide the ammonia and buffer the reaction in the correct pH range.

Q: My desired product is contaminated with a significant amount of a higher molecular weight by-product. What is it?

A: You are likely forming a secondary amine through over-alkylation.

  • Mechanism: The primary amine product (2,3-DMPEA) is itself a nucleophile. It can compete with ammonia and react with a second molecule of the starting aldehyde. This forms a secondary imine, which is then reduced to yield a bis(2,3-dimethoxyphenethyl)amine by-product.

  • Solution: Le Châtelier's principle is your guide here. To favor the formation of the primary amine, the reaction should be flooded with the initial nucleophile. Use a large excess of the ammonia source (e.g., 5-10 molar equivalents of ammonium acetate). This high concentration of ammonia outcompetes the primary amine product for reaction with the aldehyde, suppressing the formation of the secondary amine by-product.

Optimized Protocol: Reductive Amination using NaBH₃CN

This protocol is a starting point and may require optimization for your specific setup.

  • Setup: In a round-bottom flask, dissolve 2,3-dimethoxyphenylacetaldehyde (1.0 eq) and ammonium acetate (5.0 eq) in methanol (approx. 0.2 M concentration).

  • pH Adjustment: Stir the solution and, if necessary, add glacial acetic acid dropwise to adjust the pH to ~5.5.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure. Perform a standard acid-base extraction as described in the general FAQs to isolate the pure product.

Reducing AgentOptimal pHSelectivityProsCons
Sodium Borohydride (NaBH₄) 7 - 10Low (Reduces Aldehydes)Inexpensive, readily availableNot suitable for one-pot reductive amination
Sodium Cyanoborohydride (NaBH₃CN) 5 - 6High (Reduces Iminium Ions)Excellent selectivity, stable in methanolHighly toxic, potential HCN release
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 5 - 7High (Reduces Imines/Iminium)Less toxic than NaBH₃CN, effectiveMore expensive, moisture sensitive

References

  • Rosenau, T., et al. An improved Eschweiler-Clarke methylation reaction method under solvent-free and formaldehyde-free conditions is described, utilizing solid paraformaldehyde and oxalic acid dihydrate. 8

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.

  • Chemistry Steps. Reductive Amination. Provides a detailed mechanistic overview of reductive amination.

  • Ashenhurst, J. (2017). Reductive Amination. Master Organic Chemistry. Discusses various reducing agents for reductive amination.

  • Wikipedia. Reductive amination. Outlines direct and indirect methods and common reducing agents.

  • Organic Chemistry Tutor. Reductive Amination. Details the mechanism and selectivity of NaBH₃CN.

  • Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Discusses optimization of Eschweiler-Clarke methylation.

  • Guedes, D. F., et al. (2023). Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Molecules, 28(19), 6821. Describes purification involving rinsing and drying.

  • Scribd. 2C B Synthesis IceCool PDF. Details an acid/base purification and conversion to the HCl salt.

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry.

  • The Pictet-Spengler Reaction. A comprehensive overview of the reaction mechanism.

  • Wikipedia. Eschweiler–Clarke reaction. Details the mechanism and conditions of the reaction.

  • Google Patents. (2011). CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine. Describes a multi-step synthesis.

  • Ema, K., et al. (2002). In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. Journal of Analytical Toxicology, 26(7), 483-490.

  • Ovid. In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites.

  • ChemicalBook. 2,4-DIMETHOXYPHENETHYLAMINE synthesis. Provides reaction conditions for nitrile reduction with LiAlH₄.

  • Benchchem. Application Notes and Protocols: Pictet-Spengler Reaction for 6,7-Dimethoxy-3,4-dihydroisoquinoline Synthesis.

  • Itoh, M., et al. (1970). The Reaction of 3,4-Dimethoxybenzyl Chloride with Sodium Cyanide in N,N-Dimethylformamide. Chemical and Pharmaceutical Bulletin, 18(10), 2078-2082. Describes by-product formation in a related synthesis.

  • Benchchem. Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde.

  • Benchchem. A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis.

  • DOI. Ruthenium Catalyzed Tandem Pictet-Spengler Reaction.

  • Giorgetti, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114944.

  • Google Patents. (2020). US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families. Describes LiAlH₄ reduction conditions.

  • Thiedemann, B., et al. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284-95.

  • Viscomi, M. C., et al. (2006). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Letters in Organic Chemistry, 3(6), 468-469.

  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

  • ResearchGate. (2017). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA.

  • ResearchGate. (2008). Reduction of Derivatives of α-Arylidene-α-(2-Thiazolyl)acetonitrile with Lithium Aluminum Hydride.

  • Shulgin, A. T. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. Forensic Science International, 127(3), 183-189.

  • ResearchGate. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review.

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates.

  • Google Patents. (1957). US2783265A - Preparation of phenylacetonitriles.

  • FACTA UNIVERSITATIS. (2021). LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2,3-DMPEA in HPLC

<-4> Welcome to the technical support guide for the chromatographic analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This resource is designed for researchers, analytical scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

<-4>

Welcome to the technical support guide for the chromatographic analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we will move beyond generic advice to provide in-depth, scientifically grounded strategies for developing and troubleshooting your High-Performance Liquid Chromatography (HPLC) methods.

Understanding the Analyte: The Key to a Robust Method

Before touching a single solvent, a successful separation begins with understanding the physicochemical properties of 2,3-DMPEA (Molar Mass: 181.235 g·mol−1).[1] As a substituted phenethylamine, its behavior on a reversed-phase column is governed by its basicity and hydrophobicity.

  • Basicity (pKa): 2,3-DMPEA is a basic compound due to its primary amine functional group. While the exact pKa is not readily published, phenethylamines typically have a pKa around 9.8-10.5. This means that at neutral pH, it will be fully protonated (positively charged). This charge is the single most critical factor to control for achieving good peak shape.

  • Hydrophobicity (LogP): The octanol/water partition coefficient (LogP) gives an indication of a compound's hydrophobicity. While a specific experimental value for 2,3-DMPEA is not widely cited, its structure suggests moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

  • UV Absorbance: Data for related dimethoxyphenethylamine compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), show a maximum UV absorbance around 293 nm.[2] A starting detection wavelength of ~280-295 nm is a logical choice, though a full UV scan using a Diode Array Detector (DAD) is always recommended to determine the optimal wavelength.

Core Principles of Mobile Phase Optimization

The goal of mobile phase optimization is to control the analyte's retention and interaction with the stationary phase to achieve a sharp, symmetrical peak that is well-resolved from other components.[3][4] For a basic compound like 2,3-DMPEA, this primarily involves managing its ionization state.

The Critical Role of Mobile Phase pH

Because 2,3-DMPEA is a basic amine, its charge state is dependent on the mobile phase pH. This directly impacts retention time and, more importantly, peak shape.

  • At Low pH (pH 2-4): The amine group is fully protonated (R-NH3+). This consistent, single ionic state is ideal for reproducible chromatography. However, the positive charge can lead to strong, undesirable secondary interactions with negatively charged residual silanol groups (Si-O-) on the silica surface of the stationary phase.[5][6] This interaction is a primary cause of severe peak tailing.[5][6]

  • At Mid pH (pH 5-8): In this range, the analyte's protonation state may be in flux, close to its pKa. Operating in this buffer region can lead to poor reproducibility and broad peaks. This range is generally avoided for basic compounds unless using specialized columns.

  • At High pH (pH > 9): The amine group is deprotonated and neutral (R-NH2). In this state, secondary silanol interactions are minimized, which can significantly improve peak shape. However, traditional silica-based columns are unstable and will dissolve at high pH.[7] This approach requires specialized hybrid or polymer-based columns designed for high pH stability.[8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the analysis of 2,3-DMPEA and similar basic compounds.

Q1: My 2,3-DMPEA peak is showing severe tailing. What is the cause and how do I fix it?

Answer: Peak tailing for basic compounds like 2,3-DMPEA is the most common issue and is almost always caused by secondary interactions between the protonated amine and ionized residual silanols on the column packing material.[5][6][9]

Root Cause Analysis:

  • Chemical Interaction: At a typical acidic mobile phase pH (e.g., pH 3), your analyte is positively charged (R-NH3+), and the free silanol groups on the silica surface are negatively charged (Si-O-). This creates a strong ion-exchange interaction that delays a portion of the analyte from eluting, resulting in a "tail."

  • Column Quality: Older columns or those made with lower-purity silica (Type A silica) have a higher population of accessible, acidic silanols, making this problem worse.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing of basic analytes.

Solutions:

  • Operate at Low pH: Ensure your mobile phase pH is between 2.5 and 3.5.[6] This protonates the silanol groups, minimizing their ionic interaction with the analyte. Additives like 0.1% formic acid or trifluoroacetic acid (TFA) are excellent for this.

  • Use a Base-Deactivated Column: Modern, high-purity silica columns (Type B) are "base-deactivated" or "end-capped."[5] This process chemically treats the silica surface to reduce the number of free silanol groups, making them much more suitable for analyzing basic compounds.

  • Add a Competing Base (Ion-Pairing Alternative): Adding a small concentration (10-20 mM) of a competing base, like triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding the 2,3-DMPEA from these secondary interactions. Note: TEA has a high UV cutoff and is not suitable for MS detection.

Q2: I have very little or no retention of 2,3-DMPEA on my C18 column. How can I increase its retention time?

Answer: Poor retention of a moderately hydrophobic compound like 2,3-DMPEA on a C18 column typically points to excessive organic solvent in the mobile phase or an incorrect pH that reduces hydrophobicity.

Solutions:

  • Reduce Organic Modifier Concentration: The most straightforward solution is to decrease the percentage of acetonitrile (ACN) or methanol (MeOH) in your mobile phase. A lower organic content increases the "hydrophobic push" from the polar mobile phase onto the non-polar stationary phase, thereby increasing retention.

  • Switch to a Weaker Organic Modifier: Methanol is a weaker organic solvent than acetonitrile in reversed-phase HPLC. If you are using ACN, switching to the same percentage of MeOH will generally increase retention times.

  • Ensure Proper pH: While low pH is good for peak shape, if the pH is too high (approaching the pKa), the analyte becomes neutral and less polar, which can sometimes paradoxically reduce retention on certain stationary phases if polar-retention mechanisms are at play. For standard C18, ensure you are at a low pH (2.5-3.5) and then adjust the organic ratio.

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Answer: Both are excellent choices, and the best one depends on the specific separation goals, particularly if resolving 2,3-DMPEA from impurities is necessary.

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation for 2,3-DMPEA
Elution Strength StrongerWeakerStart with ACN for faster initial screening. Switch to MeOH if more retention is needed.
Selectivity Different selectivity due to dipole and hydrogen bonding properties.Can provide alternative peak spacing for impurities.If co-elution is an issue, perform runs with both ACN and MeOH. The difference in selectivity may resolve the peaks.
Viscosity/Pressure Lower backpressure when mixed with water.Higher backpressure.ACN is generally preferred for high-throughput analysis and UPLC systems.
UV Cutoff ~190 nm~205 nmBoth are suitable for detection around 280-295 nm.

Q4: Can I run a gradient method for 2,3-DMPEA?

Answer: Yes, a gradient method is highly recommended during method development.

  • Scouting Gradient: Start with a fast "scouting" gradient (e.g., 5% to 95% ACN in 10 minutes). This will quickly show you the approximate organic concentration needed to elute your compound.

  • Method Optimization: Based on the scouting run, you can develop a more focused gradient around the elution percentage of 2,3-DMPEA to improve resolution from nearby impurities or shorten the run time. For a single compound analysis, an isocratic method developed from the scouting gradient is often more robust and reproducible.[3]

Experimental Protocols

Protocol 1: Preparation of Acidic Mobile Phase (pH ~2.7)

This is the recommended starting point for analyzing 2,3-DMPEA on a standard base-deactivated C18 column.

Objective: To prepare 1 Liter of a buffered aqueous mobile phase (A) for HPLC.

Materials:

  • HPLC-grade water

  • HPLC-grade formic acid

  • 0.22 µm membrane filter

  • Graduated cylinder

  • Clean 1 L glass reservoir bottle

Procedure:

  • Measure 999 mL of HPLC-grade water into the glass reservoir bottle.

  • Carefully pipette 1.0 mL of formic acid into the water. This creates a 0.1% (v/v) solution.

  • Cap the bottle and mix thoroughly by inversion for 1 minute.

  • Filter the entire solution through a 0.22 µm membrane filter to remove particulates and degas the solvent.

  • Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water". This is now ready to be used as the aqueous component of your mobile phase. Your organic phase (B) will typically be 100% Acetonitrile or Methanol.

Protocol 2: Initial Scouting Gradient Experiment

Objective: To determine the approximate retention time and required organic solvent concentration for 2,3-DMPEA.

Instrumentation & Columns:

  • HPLC System: Standard binary or quaternary pump system with UV/DAD detector.

  • Column: A high-quality, base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is recommended.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water (from Protocol 1)

  • Mobile Phase B: 100% Acetonitrile

  • Sample: 10 µg/mL solution of 2,3-DMPEA in 10:90 ACN:Water.

HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: 290 nm (or optimal wavelength from DAD scan)

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (column re-equilibration)

Analysis: Observe the retention time (tR) of the 2,3-DMPEA peak. The percentage of Mobile Phase B at this time is a good starting point for developing a more focused gradient or an isocratic method.

Visualizing the pH Effect on Retention

The following diagram illustrates the core principle of managing secondary interactions for basic compounds like 2,3-DMPEA.

pH_Effect cluster_low_ph Low pH (e.g., 2.7) cluster_mid_ph Mid pH (e.g., 7.0) Analyte_Low Analyte: 2,3-DMPEA (Protonated, R-NH3+) Silanol_Low Silanol Group (Protonated, Si-OH) Interaction_Low Result: Repulsion / Minimized Ionic Interaction Good Peak Shape! Analyte_Mid Analyte: 2,3-DMPEA (Protonated, R-NH3+) Silanol_Mid Silanol Group (Ionized, Si-O-) Analyte_Mid->Silanol_Mid  Strong Attraction Interaction_Mid Result: Strong Ionic Attraction Severe Peak Tailing!

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

  • SIELC Technologies. (n.d.). Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs. Retrieved from [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]

  • Science.gov. (n.d.). hplc mobile phase: Topics by Science.gov. Retrieved from [Link]

  • Restek. (2014, March 11). [6]Troubleshooting HPLC- Tailing Peaks. Retrieved from [Link]

  • PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of the unknown, of the 2C-B standard and of caffeine obtained by HPLC-DAD. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-Dimethoxyphenethylamine (CAS 3213-29-4). Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxyphenethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

  • MDPI. (n.d.). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]

  • PMC - NIH. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylphenethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families.
  • Journal of Analytical Toxicology. (n.d.). In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Resolution of Dimethoxyphenethylamine Isomers

Welcome to the technical support center dedicated to resolving the complex challenge of separating dimethoxyphenethylamine (DMPEA) isomers. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the complex challenge of separating dimethoxyphenethylamine (DMPEA) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter separation difficulties during their chromatographic analyses. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address the specific issues you may face in your experimental work.

The separation of positional and structural isomers of synthetic phenethylamines is a significant challenge in forensic and clinical toxicology.[1][2] These compounds, including the 2C-series of designer drugs, often have nearly identical physical and chemical properties, leading to co-elution in standard chromatographic systems.[3][4] Achieving adequate resolution is paramount for accurate identification and quantification, which is essential for regulatory compliance and toxicological assessment.[5][6][7]

This resource synthesizes field-proven insights with established scientific principles to provide a self-validating system of protocols and troubleshooting steps.

Troubleshooting Guide

This section offers detailed solutions in a question-and-answer format for common problems encountered during the chromatographic separation of dimethoxyphenethylamine isomers.

Issue 1: Poor or No Resolution of Positional Isomers (e.g., 2,3-DMPEA vs. 2,4-DMPEA)

Q: My dimethoxyphenethylamine positional isomers are co-eluting or showing very poor separation in my reversed-phase HPLC system. What are the critical first steps to improve resolution?

A: Co-elution of positional isomers is a common hurdle due to their similar hydrophobicity. A systematic approach focusing on enhancing column selectivity (α) is the most effective strategy.[8][9]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[10] Acetonitrile often provides better resolution for polar compounds due to its different solvent properties.[11]

    • Adjust pH: The pH of the mobile phase is a critical parameter for ionizable compounds like phenethylamines.[10][12] Adjusting the pH to be approximately ±1 unit away from the analyte's pKa can improve peak shape and retention.[13] For basic compounds like DMPEAs, using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can protonate the amine group, leading to better interaction with the stationary phase and improved peak shape.[10][11]

    • Incorporate Additives: Small concentrations of additives like buffers (e.g., ammonium acetate) can enhance separation.[14]

  • Evaluate Stationary Phase Chemistry:

    • Switch to a Phenyl-Hexyl Column: Phenyl-based columns offer different selectivity compared to standard C18 columns due to π-π interactions with the aromatic rings of the DMPEA isomers. This can often resolve isomers that co-elute on a C18 column.[8]

    • Consider a Pentafluorophenylpropyl (PFPP) Stationary Phase: PFPP columns have been shown to be effective in separating phenethylamine alkaloids, successfully addressing issues like peak tailing and low retention.[14]

  • Adjust Method Parameters:

    • Implement a Shallower Gradient: A slower, more gradual increase in the organic modifier concentration can provide more time for the isomers to interact differently with the stationary phase, thus improving resolution.[8][15]

    • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and enhance resolution, though it will also increase the analysis time.[11][12]

    • Optimize Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Experimenting with temperatures in the range of 30-40°C can sometimes improve separation.[16][17]

Issue 2: Peak Tailing of Basic Amine Compounds

Q: I'm observing significant peak tailing for my DMPEA isomers, which is affecting quantification. What is the primary cause and how can I achieve symmetrical peaks?

A: Peak tailing for basic compounds like phenethylamines is often caused by strong interactions between the amine functional group and active silanol groups on the silica-based stationary phase.[18]

Troubleshooting Steps:

  • Utilize High-Purity Silica Columns: Modern HPLC columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups, thereby reducing peak tailing for basic analytes.[8]

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA), can compete with the analyte for active silanol sites, thus improving peak shape. However, this is often not necessary with modern high-purity silica columns.[18]

    • Buffer the Mobile Phase: Using a buffer (e.g., phosphate or acetate) helps maintain a consistent pH and can significantly improve peak symmetry.[8]

  • Ensure Sample Solvent Compatibility: Dissolving the sample in the initial mobile phase composition is crucial.[8] Injecting a sample dissolved in a much stronger solvent can lead to peak distortion and tailing.

Issue 3: Differentiating Chiral Isomers (Enantiomers)

Q: I need to separate the R(-) and S(+) enantiomers of a specific dimethoxyphenethylamine. My current achiral method is not working. What are my options?

A: The separation of enantiomers requires a chiral environment. This can be achieved through either a chiral stationary phase (CSP) or by using a chiral derivatizing agent.[19][20]

Troubleshooting Steps:

  • Employ a Chiral Stationary Phase (CSP):

    • Column Selection: Polysaccharide-based CSPs are widely used and effective for a broad range of compounds, including amines.[21] A systematic approach to column selection is recommended, often starting with screening on several different types of CSPs.[19]

    • Mobile Phase: The mobile phase for chiral separations is often non-polar (e.g., hexane/ethanol), but reversed-phase conditions can also be used depending on the CSP.[21]

  • Pre-column Derivatization with a Chiral Reagent:

    • Mechanism: Reacting the racemic mixture with a chiral derivatizing agent creates diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[22]

    • Example Reagent: S-(-)-N-(fluoroacyl)-prolyl chloride is a reagent that can be used for the chiral derivatization of phenethylamine agents prior to GC analysis.[22]

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is a good starting point for developing an HPLC method for separating dimethoxyphenethylamine isomers?

A1: A good starting point is to use a reversed-phase C18 or Phenyl-Hexyl column with a gradient elution.[8][11] A broad gradient, for instance from 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 40 minutes, can help to scout the elution range of the isomers.[11] From there, the gradient can be optimized to be shallower around the elution time of the target compounds to improve resolution.[8]

Q2: When should I use an isocratic method versus a gradient method?

A2: If the isomers elute very close to each other, an isocratic method may provide better resolution.[8] Gradient elution is generally preferred for complex samples with a wide range of polarities or for initial method development to determine the approximate elution conditions.[15]

Q3: How does temperature affect the separation of these isomers?

A3: Temperature influences the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[17] Increasing the temperature generally decreases retention times and can sometimes improve peak efficiency. However, the effect on selectivity can vary, so it is an important parameter to optimize.[16]

Sample Preparation

Q4: What are the key considerations for sample preparation when analyzing dimethoxyphenethylamines in complex matrices like biological fluids?

A4: Proper sample preparation is critical to remove interferences and protect the analytical column.[23][24] For biological samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate the analytes of interest.[4][25] The choice of extraction solvent and pH is crucial for efficient recovery.[4] For GC analysis, derivatization is often necessary to improve volatility and chromatographic performance.[22][26]

Gas Chromatography (GC) Considerations

Q5: What are the main challenges when analyzing dimethoxyphenethylamine isomers by GC-MS?

A5: The primary challenges in GC analysis of phenethylamines are poor peak shape due to their amine functionality and extensive fragmentation in the mass spectrometer, which can make structural elucidation difficult.[26] Derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) is a common strategy to overcome these issues by improving volatility and producing more informative mass spectra.[26][27]

Q6: Can positional isomers of dimethoxyphenethylamines be differentiated by GC-MS?

A6: While mass spectra of positional isomers can be very similar, differentiation is often possible. In some cases, an isothermal GC method may provide better separation than a temperature-programmed one. Derivatization can also lead to fragment ions with different abundances, aiding in identification.[28][29] Additionally, using GC retention indices can provide an extra layer of confirmation.[30]

Method Validation

Q7: What are the essential parameters to consider when validating an analytical method for these isomers?

A7: A validated analytical method ensures that the results are reliable and fit for their intended purpose.[5] Key validation parameters, as outlined by guidelines from organizations like the ICH, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[6][7][31][32] Specificity is particularly crucial for isomer analysis, as it demonstrates the method's ability to distinguish the target analytes from each other and from other potential interferences.[5]

Experimental Protocols & Data

Example HPLC Method for Positional Isomer Separation

This protocol provides a general starting point for separating dimethoxyphenethylamine positional isomers. Optimization will be required for specific isomer pairs.

Parameter Condition Rationale
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µmPhenyl-based phases offer alternative selectivity to C18 for aromatic compounds.[8]
Mobile Phase A Water with 0.1% (v/v) Formic AcidAcidification improves peak shape for basic analytes.[11]
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic AcidAcetonitrile often provides better resolution than methanol.[11]
Gradient 30% to 70% B over 20 minutesA shallow gradient is a good starting point for optimizing resolution.[8]
Flow Rate 1.0 mL/minA standard flow rate for initial method development.[8]
Column Temp. 35°CTemperature can be optimized to improve separation efficiency.[16]
Detection UV at 225 nmA common wavelength for detecting phenethylamines.[14]
Injection Vol. 5 µLAdjust based on sample concentration and instrument sensitivity.
Example GC-MS Derivatization Protocol

This protocol is for the derivatization of dimethoxyphenethylamines prior to GC-MS analysis to improve chromatographic performance.

Materials:

  • Sample extract dried under nitrogen.

  • Trifluoroacetic anhydride (TFAA).

  • Ethyl acetate (or other suitable solvent).

Procedure:

  • Reconstitute the dried sample extract in 50 µL of ethyl acetate.

  • Add 50 µL of TFAA to the sample.

  • Vortex the mixture for 30 seconds.

  • Incubate at 70°C for 20 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

This protocol is a general guideline and may require optimization for specific analytes and matrices.

Visualizations

Workflow_Poor_Resolution Start Poor Isomer Resolution (Co-elution) Phase_Opt Optimize Mobile Phase Start->Phase_Opt Solvent Switch Organic Modifier (ACN vs. MeOH) Phase_Opt->Solvent Selectivity pH_Adjust Adjust pH Phase_Opt->pH_Adjust Peak Shape Column_Opt Change Stationary Phase Phenyl Try Phenyl-Hexyl Column Column_Opt->Phenyl PFPP Consider PFPP Column Column_Opt->PFPP Param_Opt Adjust Method Parameters Gradient Use Shallower Gradient Param_Opt->Gradient Flow Reduce Flow Rate Param_Opt->Flow Temp Optimize Temperature Param_Opt->Temp Solvent->Column_Opt If still co-eluting pH_Adjust->Column_Opt If still co-eluting End Improved Resolution Gradient->End Flow->End Temp->End Phenyl->Param_Opt Fine-tuning PFPP->Param_Opt Fine-tuning

Caption: Troubleshooting workflow for poor isomer resolution.

Chiral_Separation_Strategy Start Need to Separate Enantiomers Direct Direct Method (Chiral Stationary Phase) Start->Direct Indirect Indirect Method (Chiral Derivatization) Start->Indirect CSP_Select Screen CSPs (e.g., Polysaccharide-based) Direct->CSP_Select Deriv_Step React with Chiral Derivatizing Agent Indirect->Deriv_Step Result_Direct Separated Enantiomers CSP_Select->Result_Direct Achiral_Sep Separate Diastereomers on Achiral Column Deriv_Step->Achiral_Sep Result_Indirect Separated Diastereomer Peaks Achiral_Sep->Result_Indirect

Caption: Strategy for separating chiral isomers.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Flavonoid Isomers.
  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • Benchchem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Nitroaromatic Isomers.
  • Auburn University. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Cusumano, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Benchchem. (2025). Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives.
  • Avula, B., et al. (2007). Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl stationary phase. PubMed.
  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
  • ResearchGate. (n.d.). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry.
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Lin, H. R., et al. (2005). Optimization of the separation and on-line sample concentration of phenethylamine designer drugs with capillary electrophoresis–fluorescence detection. ScienceDirect.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Organomation. (n.d.). Chromatography Sample Preparation Guide.
  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Zvereva, I., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. PubMed.
  • Jackson, G., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. West Virginia University.
  • ResearchGate. (n.d.). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity.
  • Peters, F. T., et al. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. PubMed.
  • Florida International University. (n.d.). DETECTION OF ILLICIT DRUGS IN VARIOUS MATRICES VIA TOTAL VAPORIZATION SOLID-PHASE MICROEXTRACTION (TV-SPME).

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Optimization

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2,3-Dimethoxyphenethylamine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the bioanalysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This guide is designed to provide you with e...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the bioanalysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This guide is designed to provide you with expert, field-proven insights into one of the most persistent challenges in quantitative LC-MS/MS: the matrix effect. Whether you are developing a new assay, troubleshooting poor reproducibility, or seeking to improve sensitivity, this resource will equip you with the foundational knowledge and practical protocols to ensure your data is accurate, robust, and reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding matrix effects in the analysis of 2,3-DMPEA.

Q1: What, precisely, is a "matrix effect" in LC-MS/MS?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In simple terms, anything in your sample that isn't your analyte of interest (e.g., salts, proteins, lipids, metabolites) can interfere with the process of turning your analyte into ions in the mass spectrometer's source.[3] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate and irreproducible quantification.[4][5]

Q2: Why is 2,3-Dimethoxyphenethylamine analysis particularly susceptible to matrix effects?

A2: As a phenethylamine, 2,3-DMPEA is a relatively small, basic molecule. When analyzing biological samples like plasma or urine, it often co-extracts with endogenous matrix components, especially phospholipids from cell membranes.[6][7] These phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) mode, which is commonly used for this class of compounds. They can compete with 2,3-DMPEA for ionization, leading to a suppressed signal and compromised sensitivity.[8][9]

Q3: What are the immediate signs of matrix effects in my data?

A3: Common indicators that should alert you to the presence of matrix effects include:

  • Poor reproducibility (high %CV) in replicate injections of the same sample, especially when compared to standards prepared in a pure solvent.[4]

  • Inaccurate quantification, leading to underestimation (suppression) or overestimation (enhancement) of the true concentration.[4]

  • Non-linear calibration curves, particularly when matrix-matched standards behave differently from solvent-based standards.

  • Significant variability in the internal standard (IS) response across different sample lots.

  • Distorted peak shapes or shifts in retention time for your analyte.[3][4]

Q4: Can I just use a stable isotope-labeled internal standard to fix the problem?

A4: Yes and no. A stable isotope-labeled (SIL) internal standard, such as 2,3-dimethoxyphenethylamine-d3, is the gold standard for compensating for matrix effects and is highly recommended.[10][11][12] Because the SIL IS is chemically identical to the analyte, it experiences nearly the same extraction recovery and ionization suppression or enhancement.[13][14] This allows for an accurate ratio-based calculation. However, a SIL-IS compensates for the effect, it does not eliminate it.[13] Severe ion suppression can still reduce the signal of both the analyte and the IS to a point where the assay no longer meets the required sensitivity or limit of quantitation (LOQ).[15] Therefore, the best practice is to first minimize matrix effects through optimized sample preparation and chromatography, and then use a SIL-IS to compensate for any remaining, unavoidable effects.[16]

Part 2: In-Depth Troubleshooting and Optimization Guide

This section provides structured solutions to specific problems you may encounter during your analysis.

Issue 1: High Variability and Poor Reproducibility in QC Samples

Your quality control (QC) samples are showing a high coefficient of variation (%CV), well above the ≤15% typically required by regulatory guidelines.[17]

Primary Suspect: Inconsistent Matrix Effects

The matrix composition can vary significantly between different lots of biological fluid (e.g., plasma from different individuals).[16] This inter-sample variability is a primary cause of poor reproducibility.

cluster_0 Troubleshooting Workflow: High %CV A Start: High %CV in QCs (>15%) B Step 1: Quantify Matrix Factor (Protocol 1) A->B C Is CV of Matrix Factor >15% across 6 lots? B->C D Yes: Matrix Effect is the Cause C->D Yes E No: Investigate Other Sources (e.g., pipetting, instrument stability) C->E No F Step 2: Enhance Sample Cleanup D->F G Step 3: Implement SIL Internal Standard F->G H Step 4: Re-Validate Method G->H I End: Method is Robust H->I

Caption: Workflow for troubleshooting high %CV.

This protocol is based on guidelines from the FDA and EMA and allows you to precisely measure the matrix factor (MF).[17][18][19]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of 2,3-DMPEA in a pure solvent (e.g., mobile phase) at a relevant concentration (e.g., your Low QC level).

    • Set B (Post-Spiked Sample): Obtain blank biological matrix from at least six different sources.[19] Process these samples (extract them) using your current sample preparation method. After extraction, spike the resulting blank extract with 2,3-DMPEA to the same final concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike the blank matrix from the same six sources with 2,3-DMPEA before extraction to the same concentration. Process these samples.

  • Analyze and Calculate:

    • Inject all samples into the LC-MS/MS system.

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Mean Peak Response in Set A)

    • Calculate the Recovery (RE) for each source: RE = (Peak Response in Set C) / (Peak Response in Set B)

    • Calculate the Internal Standard-Normalized Matrix Factor : This is the crucial regulatory metric. The CV of the IS-normalized MF across the different matrix lots should be ≤15%.

  • Interpret the Results:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • A high %CV of the MF across the six lots confirms that variable matrix effects are the source of your irreproducibility.

Issue 2: Low Signal Intensity and Inability to Reach Required LLOQ

You are struggling to achieve the lower limit of quantitation (LLOQ) required for your study, and the signal-to-noise ratio for 2,3-DMPEA is poor.

Primary Suspect: Severe Ion Suppression

The most common cause of low sensitivity in bioanalysis is significant ion suppression, often from phospholipids that co-elute with the analyte.[8][15]

  • Optimize Sample Preparation: The goal is to remove interferences before they enter the LC-MS system. A simple "dilute-and-shoot" or protein precipitation (PPT) method is often insufficient for complex matrices.[20]

    Table 1: Comparison of Sample Preparation Techniques for 2,3-DMPEA

TechniqueGeneral ProcedureProsConsEfficacy for Phospholipid Removal
Protein Precipitation (PPT) Add cold acetonitrile (3:1 v/v) to plasma, vortex, centrifuge, inject supernatant.Fast, simple, inexpensive.Poor selectivity. Many endogenous interferences, including phospholipids, remain in the supernatant.[20]Low [7]
Liquid-Liquid Extraction (LLE) Adjust sample pH to make 2,3-DMPEA neutral, extract with an immiscible organic solvent (e.g., MTBE), evaporate, and reconstitute.[15]More selective than PPT, can remove salts and some polar interferences.Can be labor-intensive, may have lower analyte recovery, still co-extracts some lipids.[20]Moderate
Solid-Phase Extraction (SPE) Use a mixed-mode cation exchange cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the basic 2,3-DMPEA.High selectivity. Can effectively remove phospholipids, salts, and other interferences.[1][20]Requires method development, more expensive than PPT/LLE.High [20]
Phospholipid Removal Plates (e.g., HybridSPE) A pass-through mechanism combining protein precipitation with specific retention of phospholipids.[21]Combines the speed of PPT with the selectivity of SPE for phospholipids.[7] Very effective.Higher cost per sample.Very High [8][21]
  • Optimize Chromatography: The goal is to chromatographically separate 2,3-DMPEA from the region where most phospholipids elute.

    • Use a suitable column: A phenyl-hexyl or biphenyl column can offer different selectivity for aromatic compounds like 2,3-DMPEA compared to standard C18 columns.

    • Adjust the gradient: Develop a gradient that retains and elutes 2,3-DMPEA away from the "phospholipid zone," which typically appears in the middle of a standard reversed-phase gradient.

    • Consider UPLC/UHPLC: Ultra-high performance liquid chromatography provides sharper, narrower peaks. This increased peak capacity reduces the likelihood of an analyte co-eluting with an interfering matrix component.

This protocol provides a robust starting point for cleaning plasma samples.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of your SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures 2,3-DMPEA is protonated.

  • Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol. This step is crucial for removing phospholipids and other lipids.

  • Elute: Elute the protonated 2,3-DMPEA and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase.

Issue 3: Method Fails During Validation with Different Matrix Lots

Your method worked perfectly during development with pooled matrix, but fails accuracy and precision tests when validated with individual donor lots.

Primary Suspect: Inter-individual Matrix Variability and Inadequate Compensation

This is a classic validation challenge. The composition of plasma can differ based on diet, genetics, and health status, leading to variable matrix effects that a structural analog IS cannot adequately track.[16]

If you are not already using a SIL internal standard, this is the most critical change to make. A SIL-IS co-elutes and experiences the same ionization variability as the analyte, providing robust correction across different patient or donor samples.[10][16]

cluster_0 Without SIL-IS cluster_1 With SIL-IS node_A Analyte Signal IS Signal (Analog) node_B Suppressed Analyte Signal (50% lower) IS Signal (Unaffected) node_A:f0->node_B:f0 Ion Suppression Affects Analyte node_A:f1->node_B:f1 No Co-elution No Suppression Result_A Calculated Conc. is 50% too low node_B->Result_A node_C Analyte Signal IS Signal (SIL) node_D Suppressed Analyte Signal (50% lower) Suppressed IS Signal (50% lower) node_C:f0->node_D:f0 Ion Suppression Affects Both node_C:f1->node_D:f1 Co-elution Identical Suppression Result_B Ratio is Constant Calculated Conc. is Accurate node_D->Result_B

Caption: How a SIL-IS corrects for ion suppression.

Key Considerations for a Good SIL-IS: [14]

  • Label Position: The isotopic label (e.g., Deuterium, ¹³C) should be on a part of the molecule that is not subject to metabolic loss or chemical exchange.

  • Mass Difference: A mass shift of +3 amu or more is recommended to prevent isotopic crosstalk.

  • Purity: Ensure the SIL-IS is free from contamination by the unlabeled analyte.

References

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters.
  • Spectroscopy Online. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • NIH. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH.
  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science.
  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • Spectroscopy Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters.
  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • ResearchGate. (n.d.). Phospholipid Depletion Techniques in LC‐MS Bioanalysis. Request PDF.
  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.
  • NIH. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH.
  • Benchchem. (n.d.). Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines. Benchchem.
  • Waters Corporation. (n.d.). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters.
  • NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • NIH. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PMC - NIH.
  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica.
  • Benchchem. (n.d.). Overcoming matrix effects in β,2-Dimethylphenethylamine LC-MS analysis. Benchchem.
  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia.
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 2,3-DMPEA During Extraction

Welcome to the technical support center for handling 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction of this valuable compound. As Senior Application Scientists, we have compiled this in-depth guide based on established chemical principles and extensive field experience to help you optimize your experimental workflow and achieve high-recovery rates.

Understanding 2,3-DMPEA: Key Physicochemical Properties

A successful extraction protocol is built upon a solid understanding of the target molecule's properties. 2,3-DMPEA is a phenethylamine derivative with characteristics that dictate its behavior in a biphasic solvent system.[1]

PropertyValue/DescriptionSignificance for Extraction
Molecular Formula C₁₀H₁₅NO₂Provides the basis for its molar mass.[1][2][3]
Molar Mass 181.23 g/mol Essential for accurate quantification of recovery.[1][2][3]
pKa (Conjugate Acid) ~10 (Estimated)Crucial for pH adjustment to ensure the amine is in its neutral, organic-soluble form. The basicity of phenethylamines is generally around a pKa of 10 for their conjugate acids.[4]
Predicted logP 1.2Indicates a preference for partitioning into a nonpolar organic solvent over water when in its neutral form.[2]
Solubility In its free base form, it is expected to be more soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate than in water. As a salt, it is water-soluble.Guides the selection of appropriate extraction solvents.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction of 2,3-DMPEA in a question-and-answer format.

Q1: My recovery of 2,3-DMPEA is consistently low. Where should I start troubleshooting?

A1: Low recovery is a common issue that can often be traced back to incorrect pH of the aqueous phase. 2,3-DMPEA is a basic amine. For it to be efficiently extracted into an organic solvent, it must be in its neutral (free base) form. If the aqueous phase is acidic or neutral, the amine will be protonated, forming a salt that is highly soluble in water and will not partition into the organic layer.

Recommendation: Ensure the pH of your aqueous sample is at least 2 units above the pKa of the 2,3-DMPEA conjugate acid. Given the estimated pKa of around 10 for phenethylamines, you should adjust the pH of your aqueous solution to pH 12 or higher using a base like 1M NaOH.[4][5][6] This ensures a complete conversion to the free base, maximizing its partitioning into the organic solvent.

Q2: I've adjusted the pH, but my recovery is still poor. Could my choice of organic solvent be the problem?

A2: Yes, the choice of solvent is critical. The principle of "like dissolves like" is paramount in liquid-liquid extraction.[7] 2,3-DMPEA, in its free base form, is a weakly polar to nonpolar molecule. Therefore, a nonpolar or weakly polar, water-immiscible organic solvent is ideal.

Commonly Used Solvents for Phenethylamine Extraction:

  • Dichloromethane (DCM): A good choice due to its polarity and ability to dissolve many organic compounds. It is denser than water.

  • Chloroform: Similar to DCM, it is an effective solvent for amines. It is also denser than water.[8]

  • Ethyl Acetate: A less dense, slightly more polar option that can be effective. However, it is partially miscible with water, which can affect phase separation.

  • Toluene or Diethyl Ether: Nonpolar options that can also be used. Diethyl ether is highly volatile and flammable, requiring extra caution.

Recommendation: If you are using a highly polar solvent, you will likely have poor recovery. We recommend starting with dichloromethane or chloroform for a robust extraction.

Q3: I'm observing a thick, stable layer between my aqueous and organic phases. What is this, and how can I get rid of it?

A3: You are dealing with an emulsion, a common and frustrating problem in liquid-liquid extractions, especially when dealing with biological samples or when the mixture is agitated too vigorously.[5] Emulsions are suspensions of one liquid as droplets in another and can trap your target compound, leading to significant loss of recovery.

Strategies to Break an Emulsion:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[5]

  • Gentle Swirling: Instead of vigorous shaking, which can promote emulsion formation, gently invert the separatory funnel multiple times to allow for sufficient mixing without excessive energy input.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to break the emulsion.

  • Filtration: Passing the emulsified mixture through a bed of glass wool or Celite can sometimes help to break up the droplets.

Q4: How can I be sure that I am extracting all of the 2,3-DMPEA from my aqueous sample?

A4: A single extraction is often insufficient to completely transfer the analyte from one phase to another.

Recommendation: Perform multiple extractions with smaller volumes of the organic solvent. For example, instead of one extraction with 100 mL of DCM, perform three sequential extractions with 33 mL of DCM each time. Combine the organic extracts for the subsequent steps. This approach is significantly more efficient at recovering the entirety of your product.

Q5: I've successfully extracted my 2,3-DMPEA into the organic phase, but how do I purify it from other organic-soluble impurities?

A5: This is where a back-extraction becomes invaluable. This technique leverages the basicity of 2,3-DMPEA to selectively move it back into a clean aqueous phase, leaving neutral organic impurities behind.

Back-Extraction Workflow:

  • Take your combined organic extracts containing the 2,3-DMPEA.

  • Wash this organic phase with a dilute acidic solution (e.g., 1M HCl). This will protonate the 2,3-DMPEA, making it a water-soluble salt.

  • The protonated 2,3-DMPEA will now partition into the acidic aqueous layer.

  • Separate and collect the aqueous layer. The neutral organic impurities will remain in the organic solvent, which can be discarded.

  • Now, take the clean, acidic aqueous solution containing your product and basify it to a pH > 12 with a strong base (e.g., 1M NaOH). This will convert the 2,3-DMPEA back to its free base form, which will precipitate or can be re-extracted.

  • Perform a final extraction with a fresh portion of your chosen organic solvent (e.g., DCM) to recover the purified 2,3-DMPEA.

  • Dry the final organic extract with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain your purified product.[9]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting low recovery of 2,3-DMPEA.

Caption: Troubleshooting workflow for low 2,3-DMPEA recovery.

Standard Liquid-Liquid Extraction Protocol for 2,3-DMPEA

This protocol provides a robust starting point for the extraction of 2,3-DMPEA from an aqueous solution.

Materials:

  • Aqueous solution containing 2,3-DMPEA

  • 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Chloroform

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • pH paper or calibrated pH meter

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Initial pH Adjustment:

    • Transfer the aqueous solution containing 2,3-DMPEA to a separatory funnel.

    • Slowly add 1M NaOH while swirling. Periodically check the pH.

    • Continue adding base until the pH of the aqueous solution is ≥ 12.

  • Initial Extraction:

    • Add a volume of DCM to the separatory funnel (a 1:1 ratio with the aqueous phase is a good starting point).

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. DCM will be the bottom layer.

    • Drain the lower organic layer into a clean flask.

    • Repeat this extraction process two more times with fresh portions of DCM. Combine all organic extracts.

  • Back-Extraction (Purification):

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of 1M HCl (e.g., one-third of the total organic volume).

    • Gently invert the funnel as before. The 2,3-DMPEA will move into the acidic aqueous (top) layer.

    • Allow the layers to separate and drain the lower organic layer (now containing neutral impurities) for disposal.

    • Collect the upper acidic aqueous layer in a clean flask.

  • Final Recovery:

    • Transfer the acidic aqueous solution back to the separatory funnel.

    • Slowly add 1M NaOH until the pH is ≥ 12.

    • Add a fresh portion of DCM to the funnel.

    • Gently invert to extract the purified 2,3-DMPEA free base back into the organic layer.

    • Drain the lower organic layer. Repeat this extraction twice more. Combine the final organic extracts.

  • Drying and Solvent Removal:

    • Wash the combined final organic extract with a small volume of brine to remove residual water.

    • Drain the organic layer into a flask containing anhydrous Na₂SO₄. Swirl and let it sit for 10-15 minutes.

    • Filter the dried organic solution to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the purified 2,3-DMPEA.

References

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-Dimethoxyphenethylamine (CAS 3213-29-4). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Pemberton, I. J., Smith, G. R., Forbes, T. D., & Hensarling, C. M. (1993). Technical note: an improved method for extraction and quantification of toxic phenethylamines from Acacia berlandieri. Journal of Animal Science, 71(2), 467–470.
  • PubChem. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

  • Quora. (2022, May 21). How to extract phenylethylamine. Retrieved from [Link]

  • ResearchGate. (2008, December 4). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Detection of Phenethylamine, Amphetamine, and Tryptamine Imine By-Products from an Acetone Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N-Dimethylphenethylamine. Retrieved from [Link]

  • Wu, C. H., et al. (2005). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry.
  • Wu, C. H., et al. (2004). Optimization of the separation and on-line sample concentration of phenethylamine designer drugs with capillary electrophoresis-fluorescence detection.

Sources

Optimization

Technical Support Center: Design of Experiments (DoE) for 2,3-Dimethoxyphenethylamine Reaction Optimization

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive technical resource for optimizing the synthesis of 2,3-dimethoxyphenethylamine using Design of Experiments (DoE).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive technical resource for optimizing the synthesis of 2,3-dimethoxyphenethylamine using Design of Experiments (DoE). Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) designed to address the specific challenges you may encounter. This content is structured to provide not just procedural steps, but also the underlying scientific principles to empower your experimental design and execution.

Introduction to DoE in Amine Synthesis

The synthesis of substituted phenethylamines, such as 2,3-dimethoxyphenethylamine, is a cornerstone of many pharmaceutical development programs. Traditional "one-factor-at-a-time" (OFAT) optimization methods are often inefficient, failing to capture the complex interactions between reaction parameters.[1][2][3] Design of Experiments (DoE) offers a systematic and statistically robust framework to explore the multidimensional space of reaction conditions, leading to optimized processes with fewer experiments.[1][4] This methodology is a key component of the Quality by Design (QbD) paradigm in the pharmaceutical industry, ensuring process understanding and robustness.[5][6]

Core Principles of DoE

DoE allows for the simultaneous variation of multiple input factors to understand their individual and interactive effects on a given output, or "response" (e.g., yield, purity).[1][4] This approach provides a comprehensive understanding of the process, enabling the identification of critical process parameters (CPPs) that significantly impact critical quality attributes (CQAs) of the final product.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the application of DoE to the synthesis of 2,3-dimethoxyphenethylamine.

Q1: What are the most common synthetic routes for 2,3-dimethoxyphenethylamine, and how does the choice of route impact the DoE strategy?

A1: Several synthetic routes can be employed, each with its own set of critical parameters to consider in a DoE study. The most prevalent methods include:

  • Reductive Amination of 2,3-Dimethoxyphenylacetaldehyde: This is a widely used one-pot method where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.[7][8]

  • Reduction of 2,3-Dimethoxy-β-nitrostyrene: This route involves the initial condensation of 2,3-dimethoxybenzaldehyde with nitromethane, followed by reduction of the resulting nitrostyrene.[9][10]

  • Reduction of 2,3-Dimethoxyphenylacetonitrile: The reduction of a nitrile to a primary amine is a classic transformation.[7][9]

  • Bischler-Napieralski Reaction followed by Reduction: This is a powerful method for synthesizing dihydroisoquinolines, which can then be reduced to the target phenethylamine.[11][12][13][14] The reaction involves the intramolecular cyclization of a β-arylethylamide.[11][12]

The choice of synthetic route dictates the factors you will investigate in your DoE. For instance, a DoE for reductive amination would likely focus on factors like the type and stoichiometry of the reducing agent, temperature, and pressure, whereas a study on the Bischler-Napieralski reaction would investigate dehydrating agents, reaction time, and temperature.[12][15]

Q2: I'm setting up my first DoE for this reaction. Which factors should I prioritize for screening?

A2: For an initial screening design (e.g., a Fractional Factorial or Plackett-Burman design), it's crucial to identify a broad range of potentially significant factors. Based on common synthetic procedures for phenethylamines, consider the following:

Factor Category Specific Factors to Consider Rationale
Reactants & Reagents Molar ratio of amine source (e.g., ammonia, ammonium salt) to carbonyl/nitro/nitrile precursorStoichiometry directly impacts conversion and selectivity.
Type and concentration of reducing agent (e.g., NaBH4, LiAlH4, H2/catalyst)The choice of reducing agent and its concentration affects reaction kinetics and the potential for side reactions.[7]
Type and loading of catalyst (e.g., Pd/C, PtO2, Raney Nickel)Catalyst selection and amount are critical for hydrogenation efficiency and can influence byproduct formation.[16]
Reaction Conditions TemperatureReaction rate and selectivity are highly temperature-dependent.[17]
Pressure (for catalytic hydrogenation)Hydrogen pressure can influence the rate of reduction.[15]
Reaction TimeInsufficient time leads to incomplete conversion, while excessive time can promote side reactions.
Solvent System Solvent type (e.g., THF, Methanol, Dichloromethane)Solvent polarity and coordinating ability can significantly affect reaction outcomes.[18]
Concentration of reactantsCan impact reaction kinetics and solubility.
Q3: My screening experiment suggests strong interaction effects between temperature and catalyst loading. How should I interpret and address this?

A3: An interaction effect means that the influence of one factor on the response depends on the level of another factor. This is a key insight that OFAT methods cannot provide.[2] A significant interaction between temperature and catalyst loading suggests that simply increasing both may not lead to a better yield.

Interpretation and Next Steps:

  • Visualize the Interaction: Create an interaction plot. If the lines on the plot are not parallel, a significant interaction is present.

  • Proceed to Optimization: The presence of interactions indicates that you should move from a screening design to an optimization design, such as a Central Composite Design (CCD) or Box-Behnken Design. These designs allow for the modeling of quadratic effects and a more detailed mapping of the response surface.

  • Causality: The underlying cause could be that at higher temperatures, a lower catalyst loading is sufficient for efficient reaction, while at lower temperatures, a higher loading is required to achieve a reasonable rate. Conversely, high temperatures and high catalyst loading might lead to over-reduction or side reactions.

Q4: I am observing a significant amount of a cyclized byproduct, likely a tetrahydroisoquinoline. What is causing this and how can I minimize it using DoE?

A4: The formation of a tetrahydroisoquinoline is a known side reaction, particularly in reactions like the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone.[19][20][21] It can also occur as an undesired side reaction in other synthetic routes if a suitable carbonyl compound is present.

Troubleshooting with DoE:

  • Include it as a Response: In your DoE, quantify the cyclized byproduct (e.g., by HPLC or GC) and treat it as a separate response to be minimized.

  • Identify Key Factors: Factors that favor the formation of an iminium ion intermediate, such as the presence of an aldehyde and acidic conditions, are likely to promote this side reaction.[21] Your DoE might reveal that factors like the type of acid catalyst, temperature, and the presence of any aldehyde impurities are critical.

  • Optimization: Use the DoE results to find a region in your experimental space where the yield of 2,3-dimethoxyphenethylamine is maximized, and the formation of the tetrahydroisoquinoline is minimized. This may involve operating at a lower temperature or using a less acidic catalyst.

Troubleshooting Guides

This section provides detailed troubleshooting guidance for specific issues you may encounter during your DoE-driven optimization.

Guide 1: Low Yield or Incomplete Conversion

Low yield is a common problem that can have multiple root causes.[22] A systematic troubleshooting approach is essential.

Troubleshooting Workflow for Low Yield

Start Low Yield Observed Verify_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Verify_Conditions Assess_Purity Assess Reagent and Solvent Purity Verify_Conditions->Assess_Purity Conditions OK Optimize Systematically Optimize Reaction Parameters Verify_Conditions->Optimize Incorrect Check_Atmosphere Ensure Inert Atmosphere (if needed) Assess_Purity->Check_Atmosphere Purity OK Assess_Purity->Optimize Impure Review_Workup Review Workup and Purification Procedure Check_Atmosphere->Review_Workup Atmosphere OK Check_Atmosphere->Optimize Inadequate Review_Workup->Optimize Workup OK

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Steps:

  • Verify Reaction Conditions: Double-check that the temperature, pressure, and reaction time for your experimental runs align with the DoE design. Inaccurate conditions are a common source of experimental error.

  • Assess Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.[22] Use fresh, high-purity reagents and anhydrous solvents where necessary.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture (e.g., when using organometallic reagents like LiAlH4), ensure that your inert atmosphere technique (e.g., nitrogen or argon blanket) is effective.

  • Workup and Purification Losses: Analyze your workup and purification steps to ensure that you are not losing a significant amount of product during extraction, washing, or chromatography.

Guide 2: Formation of Unexpected Byproducts

The appearance of unexpected peaks in your analytical chromatogram (e.g., GC-MS, LC-MS) indicates the formation of byproducts.

Byproduct Identification and Mitigation Workflow

Start Unexpected Byproduct Detected Identify Characterize Byproduct (MS, NMR) Start->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Modify_DoE Modify DoE to Include Factors Affecting Byproduct Hypothesize->Modify_DoE Analyze Analyze DoE Results for Conditions that Minimize Byproduct Modify_DoE->Analyze

Caption: Workflow for identifying and mitigating unexpected byproducts.

Common Byproducts and Their Causes:

  • Over-reduction Products: If using a strong reducing agent like LiAlH4, you might see the reduction of the aromatic ring. Consider a milder reducing agent as a factor in your DoE.

  • Dimerization Products: These can form under various conditions. Your DoE might show that lower concentrations of starting materials can minimize their formation.

  • Products of Side Reactions with Solvent: Certain solvents can participate in side reactions. If you suspect this, consider including solvent type as a categorical factor in your DoE.

Guide 3: Poor Model Fit in DoE Analysis

After running your experiments, you may find that the statistical model generated from your DoE has a poor fit (e.g., low R-squared, non-significant p-value).

Addressing a Poor Model Fit:

  • Check for Outliers: Examine the residuals of your model to identify any experimental runs that are clear outliers. If an outlier is due to a known experimental error, it may be appropriate to exclude it from the analysis.

  • Consider Higher-Order Models: If you are using a linear model, a poor fit may indicate that there are significant quadratic effects or interactions. A response surface methodology (RSM) design like a CCD will allow you to fit a quadratic model.

  • Transform the Response: Sometimes, applying a mathematical transformation (e.g., log, square root) to your response data can improve the model fit.

  • Re-evaluate Factors and Ranges: It's possible that the most significant factors were not included in your initial design, or that the ranges you chose were too narrow. You may need to perform another round of screening experiments.

Experimental Protocols

Protocol 1: General Procedure for a Screening DoE (Fractional Factorial Design)

This protocol outlines the general steps for setting up and running a screening DoE for the reductive amination of 2,3-dimethoxyphenylacetaldehyde.

  • Define Objective: To identify the critical process parameters affecting the yield of 2,3-dimethoxyphenethylamine.

  • Select Factors and Levels:

    • Factor A: Temperature (°C): Low (25), High (50)

    • Factor B: Pressure (psi): Low (50), High (100)

    • Factor C: Catalyst Loading (mol%): Low (1), High (5)

    • Factor D: Reaction Time (h): Low (4), High (8)

  • Choose Design: A 2^(4-1) fractional factorial design (8 runs).

  • Experimental Setup (Example Run):

    • To a solution of 2,3-dimethoxyphenylacetaldehyde (1 equivalent) in methanol, add the specified amount of catalyst (e.g., Pd/C).

    • Introduce the amine source (e.g., ammonia in methanol).

    • Seal the reaction vessel and place it in a high-pressure reactor.

    • Pressurize the reactor with hydrogen to the specified pressure.

    • Heat the reaction to the specified temperature and stir for the specified time.

  • Workup and Analysis:

    • Cool the reaction, vent the pressure, and filter the catalyst.

    • Concentrate the filtrate and perform an acid-base extraction to isolate the amine.

    • Determine the yield and purity of the product using a suitable analytical method (e.g., GC with an internal standard).

  • Data Analysis: Input the yield data into your DoE software and analyze the main effects and interactions to identify the significant factors.

Protocol 2: Analytical Method for Reaction Monitoring

Accurate quantification of the product and byproducts is crucial for a successful DoE.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[23][24]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Filter to remove any solids.

    • Dilute the sample with a suitable solvent (e.g., methanol, acetonitrile).

    • Add an internal standard for accurate quantification.

  • Calibration: Prepare a calibration curve using a certified reference standard of 2,3-dimethoxyphenethylamine.

  • Analysis: Inject the prepared sample and quantify the product and any identified byproducts against the calibration curve.

References

  • Bischler–Napieralski reaction. Grokipedia.
  • Design of Experiments for Formulation Development. Pharmaceutical Technology.
  • Design of Experiment (DoE) - An efficient tool for process optimization. Syngene International Ltd.
  • Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Aragen Life Sciences.
  • Design of Experiments (DoE), a valuable tool in (bio)pharmaceutical product, process and test method development. Venn Life Sciences.
  • Design of experiments (DoE) in pharmaceutical development. PubMed.
  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications.
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
  • Reaction optimization using Design of Experiment (DOE) at the NMR scale. Proceedings of Student Research and Creative Inquiry Day.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
  • Bischler–Napieralski reaction. Wikipedia.
  • The Pictet-Spengler Reaction.
  • Preparation method of phenylethylamine. Google Patents.
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis. Thermo Fisher Scientific - US.
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  • β-PHENYLETHYLAMINE. Organic Syntheses Procedure.
  • Reductive Amination Amines can be synthesized in a single step by treatment of a ketone or aldehyde. Chemistry.
  • β-phenylethylamine, a small molecule with a large impact. PMC - PubMed Central.
  • Phenethylamine. Wikipedia. Available from: [Link]

  • Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available from: [Link]

  • In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites.
  • 2C B Synthesis IceCool PDF. Scribd. Available from: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Available from: [Link]

  • Application Notes and Protocols: Pictet-Spengler Reaction for 6,7-Dimethoxy-3,4-dihydroisoquinoline Synthesis. Benchchem.
  • Preparation of tertiary amines. Google Patents.
  • Ruthenium Catalyzed Tandem Pictet- Spengler Reaction. DOI.
  • Immunoassay for phenethylamines of the 2C and DO sub-families. Google Patents.
  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH.
  • Technical Support Center: Troubleshooting Reactions with 2,3,4-Trimethoxybenzaldehyde. Benchchem.
  • Please help troubleshooting 2,5-dimethoxy-beta-nitrostyrene->2,5-dimethoxyphenethylamine!. r/TheeHive - Reddit. Available from: [Link]

  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
  • Amines related to 2,5-dimethoxyphenethylamine. Hive Novel Discourse.
  • (PDF) Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). ResearchGate. Available from: [Link]

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Troubleshooting

Technical Support Center: Stabilizing 2,3-Dimethoxyphenethylamine (2,3-DMPEA) for Analytical Standards

Welcome to the technical support center for 2,3-dimethoxyphenethylamine (2,3-DMPEA) analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dimethoxyphenethylamine (2,3-DMPEA) analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the stability and integrity of 2,3-DMPEA in your analytical workflows. As a sensitive aromatic amine, 2,3-DMPEA is susceptible to degradation, which can compromise the accuracy and reproducibility of your results. This document offers field-proven insights and scientifically grounded protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 2,3-DMPEA analytical standards.

Q1: What are the primary degradation pathways for 2,3-DMPEA?

A1: 2,3-Dimethoxyphenethylamine, like other phenethylamine derivatives, is primarily susceptible to oxidative and photodegradative pathways. The amine functional group is prone to oxidation, which can be catalyzed by light, heat, and the presence of certain metal ions. This can lead to the formation of corresponding aldehydes and other degradation products.[1][2][3] Additionally, upon exposure to air, the basic amine group can react with atmospheric carbon dioxide to form a solid carbonate salt, altering the concentration of the free base in solution.[4]

Q2: How does pH affect the stability of 2,3-DMPEA solutions?

A2: The pH of the solution is a critical factor in the stability of 2,3-DMPEA.[5][6] As a basic compound, 2,3-DMPEA will exist in its protonated (salt) form at acidic pH. This protonated form is generally more stable and less susceptible to oxidation than the free base, which is more prevalent at neutral to basic pH.[7] Therefore, preparing and storing 2,3-DMPEA standards in a slightly acidic solution can significantly enhance their stability.

Q3: What is the recommended solvent for preparing 2,3-DMPEA stock solutions?

A3: For long-term stability, it is recommended to dissolve 2,3-DMPEA in a high-purity, degassed organic solvent such as methanol or acetonitrile.[8] Acidifying the solvent with a small amount of a volatile acid, like formic acid, can further improve stability by ensuring the amine is in its protonated state.[9] For aqueous solutions used in analytical dilutions, using a slightly acidic buffer is advisable.

Q4: How should I store my 2,3-DMPEA analytical standards?

A4: Proper storage is crucial for maintaining the integrity of your 2,3-DMPEA standards.[10][11] Both solid material and solutions should be stored at low temperatures, typically -20°C, to minimize thermal degradation.[8] They should also be protected from light by using amber vials or storing them in the dark to prevent photodegradation.[12] It is also important to use containers with tight-fitting seals to minimize exposure to air and moisture.[11]

Q5: Can I use 2,3-DMPEA that has changed color or shows visible particulates?

A5: No. Any change in the physical appearance of the standard, such as discoloration or the formation of precipitates, is an indication of degradation. Using a degraded standard will lead to inaccurate analytical results. The standard should be discarded and a fresh one prepared.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with 2,3-DMPEA stability.

Visualizing the Troubleshooting Workflow

2-3-DMPEA_Troubleshooting Troubleshooting Workflow for 2,3-DMPEA Standard Instability start Inconsistent Analytical Results (e.g., peak area drift, new peaks) check_visual Visually Inspect Standard (Color, Particulates) start->check_visual degraded Standard is Visibly Degraded check_visual->degraded Degradation Observed not_degraded No Visible Degradation check_visual->not_degraded No Degradation Observed discard Discard Standard & Prepare Fresh degraded->discard check_storage Review Storage Conditions (Temp, Light, Container) not_degraded->check_storage resolve Problem Resolved discard->resolve improper_storage Improper Storage? check_storage->improper_storage proper_storage Storage is Correct improper_storage->proper_storage No correct_storage Implement Correct Storage Protocol improper_storage->correct_storage Yes check_prep Review Solution Preparation (Solvent, pH, Handling) proper_storage->check_prep correct_storage->discard improper_prep Improper Preparation? check_prep->improper_prep proper_prep Preparation is Correct improper_prep->proper_prep No correct_prep Implement Correct Preparation Protocol improper_prep->correct_prep Yes check_method Investigate Analytical Method (e.g., GC inlet temp, mobile phase compatibility) proper_prep->check_method correct_prep->discard check_method->resolve

Caption: Troubleshooting workflow for unstable 2,3-DMPEA standards.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Gradual decrease in the main analyte peak area over time. Oxidative degradation of 2,3-DMPEA.Prepare fresh standards in a degassed, slightly acidic solvent. Store solutions under an inert atmosphere (e.g., argon or nitrogen) and at -20°C.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.Confirm the identity of the new peaks using mass spectrometry if possible. Review storage and handling procedures to minimize degradation. Photodegradation is a likely cause; ensure standards are protected from light.[12]
Inconsistent results between different vials of the same stock solution. Inhomogeneous degradation, possibly due to improper sealing or exposure to air.Ensure all storage vials have tight-fitting, PTFE-lined caps. When preparing multiple aliquots, handle them consistently and minimize their exposure to the atmosphere.
Poor peak shape or tailing in HPLC analysis. Interaction of the basic amine with active sites on the HPLC column or interaction with a non-ideal mobile phase.Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to ensure the analyte is in its protonated form. Consider using a column with end-capping or a base-deactivated stationary phase.
Rapid degradation of working solutions. Working solutions are often at lower concentrations and in more aqueous environments, making them more susceptible to degradation.Prepare working solutions fresh daily from a stable, concentrated stock solution. If aqueous working solutions are necessary, use a buffered acidic diluent.

Experimental Protocols

The following protocols are designed to ensure the self-validating integrity of your 2,3-DMPEA analytical standards.

Protocol 1: Preparation of a Stabilized 2,3-DMPEA Stock Solution (1 mg/mL)

Objective: To prepare a stock solution of 2,3-DMPEA with enhanced long-term stability.

Materials:

  • 2,3-Dimethoxyphenethylamine (as free base or hydrochloride salt)

  • High-purity methanol (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Class A volumetric flasks

  • Analytical balance

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Accurately weigh approximately 10 mg of 2,3-DMPEA standard into a 10 mL amber volumetric flask.

  • Add approximately 8 mL of methanol to the flask and sonicate for 5 minutes to ensure complete dissolution.

  • Add 10 µL of formic acid to the solution to achieve a final concentration of approximately 0.1% (v/v). This will acidify the solution and protonate the amine.

  • Allow the solution to equilibrate to room temperature, then dilute to the mark with methanol.

  • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Transfer aliquots of the stock solution into amber glass vials, leaving minimal headspace.

  • Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Label the vials clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the vials at -20°C in the dark.

Protocol 2: Quality Control and Stability Assessment

Objective: To periodically verify the concentration and purity of the 2,3-DMPEA stock solution.

Methodology:

  • Initial Analysis (T=0): Immediately after preparation, analyze the stock solution using a validated chromatographic method (e.g., HPLC-UV or GC-MS).[13][14][15] Record the peak area and purity.

  • Periodic Re-analysis: At defined intervals (e.g., 1, 3, and 6 months), retrieve a vial of the stock solution from storage.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation from entering the solution.

  • Analysis: Analyze the solution using the same analytical method and instrument parameters as the initial analysis.

  • Comparison: Compare the peak area and purity to the T=0 data. A deviation of more than a pre-defined threshold (e.g., ±5%) from the initial peak area may indicate degradation.

Key Stability Factors and Recommendations

2-3-DMPEA_Stability_Factors Key Factors Influencing 2,3-DMPEA Stability cluster_storage Storage Conditions cluster_solution Solution Properties center 2,3-DMPEA Stability temperature Temperature (Store at -20°C) center->temperature light Light Exposure (Use Amber Vials, Store in Dark) center->light atmosphere Atmosphere (Inert Gas, Tight Seals) center->atmosphere ph pH (Slightly Acidic) center->ph solvent Solvent (High-Purity Organic) center->solvent concentration Concentration (Higher is More Stable) center->concentration

Caption: Key factors affecting the stability of 2,3-DMPEA.

References

  • Studies on photodegradation process of psychotropic drugs: a review. PMC - NIH. Available at: [Link]

  • Pathways for the catabolism of phenylethylamine, tyramine, and... ResearchGate. Available at: [Link]

  • Genetic analyses and molecular characterization of the pathways involved in the conversion of 2-phenylethylamine and 2-phenylethanol into phenylacetic acid in Pseudomonas putida U. PubMed. Available at: [Link]

  • Phenethylamine. Wikipedia. Available at: [Link]

  • The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. ResearchGate. Available at: [Link]

  • A Guide to Using Analytical Standards. Labcompare. Available at: [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. PMC - NIH. Available at: [Link]

  • Degradation Mechanism of Phenethylamine‐Based Interlayers in Perovskite Solar Cells and Breakthrough. ResearchGate. Available at: [Link]

  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. PMC - NIH. Available at: [Link]

  • Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. PubMed. Available at: [Link]

  • n,n-dmpea - Analytical report. National Forensic Centre. Available at: [Link]

  • Phenethylamine | C8H11N. PubChem - NIH. Available at: [Link]

  • 2,3-Dimethoxyphenethylamine. the NIST WebBook. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Available at: [Link]

  • Thin-layer Chromatography of 3,4-methylenedioxyamphetamine, 3,4-methylenedioxymethamphetamine and Other Phenethylamine Derivatives. PubMed. Available at: [Link]

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. ResearchGate. Available at: [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. Available at: [Link]

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  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • 2,3-Dimethoxyphenethylamine | C10H15NO2. PubChem. Available at: [Link]

  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. PubMed. Available at: [Link]

  • A process for preparation of phenethylamine derivative. Google Patents.
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  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

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Optimization

Technical Support Center: A Researcher's Guide to Phenethylamine Synthesis

Welcome to the Technical Support Center for Phenethylamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenethylamine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered in the synthesis of this important class of compounds. Our focus is on understanding the underlying chemical principles to proactively address and resolve experimental hurdles.

Section 1: Reductive Amination Routes

Reductive amination is a cornerstone of phenethylamine synthesis, offering a versatile approach from readily available carbonyl compounds. However, this versatility comes with a number of potential pitfalls that can impact yield and purity.

Frequently Asked Questions (FAQs): Reductive Amination

Q1: My reductive amination is producing significant amounts of secondary and tertiary amine byproducts. How can I favor the formation of the primary amine?

A1: This is a classic challenge in reductive aminations, particularly when using ammonia. The newly formed primary amine is often more nucleophilic than ammonia, leading to further reaction with the carbonyl starting material to form secondary and eventually tertiary amines.

  • Causality: The over-alkylation is a result of the product amine competing with the starting amine for the carbonyl compound.

  • Troubleshooting Strategies:

    • Stoichiometric Control: Employ a large excess of the amine source (e.g., 5-10 equivalents of ammonia or an ammonium salt) to statistically favor the initial reaction.

    • Stepwise Synthesis: First, form the imine by reacting the carbonyl compound with the amine, and then introduce the reducing agent in a separate step. This can be particularly effective if the imine is stable enough to be isolated.

    • Choice of Reducing Agent: Utilize a reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the starting carbonyl compound, allowing for the in situ formation and reduction of the imine with fewer side reactions.

Q2: I am attempting to synthesize a substituted phenethylamine using the Leuckart reaction, but my yields are low and I'm observing several unexpected byproducts. What is going on?

A2: The Leuckart reaction, which uses formic acid or its derivatives as both a reducing agent and a nitrogen source, is notorious for its harsh conditions (high temperatures) and the formation of a complex mixture of byproducts.[1][2][3]

  • Common Byproducts and Their Formation:

    • N-formyl derivatives: These are expected intermediates, and incomplete hydrolysis will lead to their presence in the final product.

    • Dimeric and Trimeric Amines: Similar to the over-alkylation issue in other reductive aminations, the product amine can react further.

    • Heterocyclic compounds: With phenylacetones as precursors, side reactions can lead to the formation of pyrimidines and pyridines through complex condensation pathways.

  • Troubleshooting Strategies:

    • Temperature Control: Carefully control the reaction temperature, as excessive heat can promote side reactions and decomposition.

    • Reagent Purity: Ensure the purity of the starting materials, as impurities can catalyze unwanted side reactions.

    • Complete Hydrolysis: After the initial reaction, ensure complete hydrolysis of the intermediate N-formyl derivative by using sufficiently strong acidic or basic conditions.

Q3: My Eschweiler-Clarke N-methylation of a primary phenethylamine is not going to completion, or I'm seeing cyclized byproducts. How can I optimize this reaction?

A3: The Eschweiler-Clarke reaction is a powerful method for the exhaustive methylation of primary and secondary amines to tertiary amines using formaldehyde and formic acid.[4][5][6] However, issues can arise from incomplete reaction or side reactions, particularly with substituted phenethylamines.

  • Incomplete Methylation: This can occur if insufficient formaldehyde or formic acid is used. The reaction proceeds stepwise, and if the reagents are limited, a mixture of the secondary and tertiary amine will be obtained.[5]

  • Cyclization Byproducts: Substituted phenethylamines, especially those with electron-rich aromatic rings, can undergo an intramolecular cyclization reaction (a Pictet-Spengler type reaction) with formaldehyde to form tetrahydroisoquinolines.[7]

  • Troubleshooting Strategies:

    • Reagent Stoichiometry: Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to the tertiary amine.

    • Temperature and Reaction Time: Ensure the reaction is heated for a sufficient duration (often at or near the boiling point of water) to ensure complete methylation.[5]

    • Protecting Groups: If cyclization is a persistent issue, consider protecting the aromatic ring if it is highly activated, though this adds extra steps to the synthesis.

Troubleshooting Workflow: Reductive Amination

start Low Yield or Impure Product in Reductive Amination q1 Major Impurity Profile? start->q1 over_alkylation Over-alkylation Products (Secondary/Tertiary Amines) q1->over_alkylation Yes unreacted_sm Unreacted Starting Material q1->unreacted_sm No sol_over_alkylation Increase Amine Excess Use Stepwise Approach Change Reducing Agent (e.g., STAB) over_alkylation->sol_over_alkylation other_byproducts Other Byproducts unreacted_sm->other_byproducts Other impurities present sol_unreacted_sm Check Reducing Agent Activity Increase Reaction Time/Temp Verify Imine Formation unreacted_sm->sol_unreacted_sm sol_other_byproducts Characterize Byproducts (GC-MS, NMR) Adjust Reaction Conditions Purify Starting Materials other_byproducts->sol_other_byproducts

Caption: A logical workflow for troubleshooting common reductive amination issues.

Section 2: The Henry Reaction and Subsequent Reduction

The Henry (nitroaldol) reaction, which couples a nitroalkane with a carbonyl compound, followed by reduction of the resulting nitrostyrene, is a popular two-step route to phenethylamines.[8] Each step presents its own set of challenges.

Frequently Asked Questions (FAQs): Henry Reaction & Reduction

Q1: My Henry reaction to form the β-nitrostyrene is giving low yields and a lot of polymeric material. How can I improve this?

A1: The Henry reaction is reversible and can be plagued by side reactions, especially under harsh conditions. Polymerization of the aldehyde or the nitrostyrene product is a common issue.[9][10]

  • Causality: The basic conditions required for the Henry reaction can also promote self-condensation of the aldehyde (aldol reaction) or polymerization of the electron-deficient nitrostyrene product.

  • Troubleshooting Strategies:

    • Catalyst Choice: While strong bases can be used, milder catalysts like ammonium acetate or basic ion-exchange resins can provide better results.[11]

    • Temperature Control: Avoid excessive heat, which can promote polymerization. In some cases, running the reaction at room temperature for a longer period is beneficial.

    • Solvent Effects: The choice of solvent can influence the reaction rate and side reactions. Protic solvents like methanol or ethanol are commonly used.

    • Microwave or Ultrasound Assistance: These techniques can sometimes promote the reaction at lower temperatures and shorter reaction times, minimizing byproduct formation.[12]

Q2: The reduction of my β-nitrostyrene with Lithium Aluminum Hydride (LAH) is problematic. What are the common pitfalls and how should I perform the workup?

A2: LAH is a powerful but non-selective reducing agent. Its high reactivity requires careful handling and specific workup procedures to avoid hazards and isolate the product effectively.[7][12]

  • Common Pitfalls:

    • Incomplete Reduction: Insufficient LAH or poor-quality reagent can lead to the formation of hydroxylamine or oxime intermediates.

    • Side Reactions: LAH can reduce other functional groups on the molecule if present.

    • Hazardous Workup: The reaction of excess LAH with water is highly exothermic and releases hydrogen gas, posing a fire or explosion risk.

  • Recommended Workup (Fieser Method): This procedure is designed to quench the excess LAH and precipitate the aluminum salts in a granular, easily filterable form. For a reaction containing 'x' grams of LAH in an ethereal solvent:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully add 'x' mL of water.

    • Slowly add 'x' mL of 15% aqueous sodium hydroxide solution.

    • Slowly add '3x' mL of water.

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes.

    • The aluminum salts should precipitate as a white, granular solid. Filter the mixture and wash the solid with an appropriate solvent (e.g., ether).

    • The desired amine will be in the filtrate.

Experimental Protocol: Henry Reaction (Benzaldehyde and Nitromethane)

This protocol describes the synthesis of β-nitrostyrene from benzaldehyde and nitromethane.

ReagentMolar Mass ( g/mol )AmountMoles
Benzaldehyde106.1217.6 g0.166
Nitromethane61.0410.17 g0.167
Ammonium Acetate77.083.0 g0.039
Methanol32.0433.34 mL-

Procedure:

  • Combine nitromethane, benzaldehyde, and methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[9]

  • Add the ammonium acetate catalyst to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the β-nitrostyrene product.

  • Collect the yellow crystals by vacuum filtration and wash with cold methanol.

  • The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol.

Section 3: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core, a common motif in alkaloids. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][14][15][16]

Frequently Asked Questions (FAQs): Pictet-Spengler Reaction

Q1: My Pictet-Spengler reaction is failing or giving very low yields. My phenethylamine substrate has an electron-withdrawing group on the aromatic ring. Is this expected?

A1: Yes, this is a known limitation of the classical Pictet-Spengler reaction. The final cyclization step is an electrophilic aromatic substitution, which is disfavored by electron-withdrawing groups on the aromatic ring.

  • Causality: Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by the iminium ion intermediate, thus increasing the activation energy for the cyclization step.

  • Troubleshooting Strategies:

    • Harsher Conditions: For deactivated substrates, stronger acids (e.g., trifluoroacetic acid, superacids) and higher temperatures may be required to drive the reaction to completion.[14]

    • N-Acyliminium Ion Variant: Acylating the intermediate imine to form an N-acyliminium ion dramatically increases its electrophilicity. This allows the cyclization to proceed under much milder conditions, even with deactivated aromatic rings.[16]

Reaction Pathway: Pictet-Spengler Reaction

start Phenethylamine + Aldehyde imine Imine Intermediate start->imine Condensation (-H2O) iminium Iminium Ion (Protonated Imine) imine->iminium Acid Catalysis (H+) cyclization Electrophilic Aromatic Substitution (Cyclization) iminium->cyclization product Tetrahydroisoquinoline cyclization->product Deprotonation (-H+)

Caption: A simplified reaction pathway for the Pictet-Spengler synthesis.

Section 4: Purification and Analysis

The successful synthesis of a phenethylamine is only half the battle; proper purification and analytical characterization are critical for obtaining a pure, well-characterized compound.

Frequently Asked Questions (FAQs): Purification & Analysis

Q1: I'm having trouble purifying my phenethylamine product by column chromatography on silica gel. The compound is either sticking to the column or streaking badly.

A1: This is a very common problem. The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing poor chromatographic performance.

  • Causality: The acidic silica surface protonates the basic amine, leading to strong ionic interactions that prevent clean elution.

  • Troubleshooting Strategies:

    • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (typically 0.5-2% v/v), to the eluent. The triethylamine will neutralize the acidic sites on the silica, allowing your product to elute more cleanly.[17]

    • Deactivated Silica: Prepare a deactivated silica gel by pre-washing the silica with a solvent containing triethylamine. This neutralizes the silica before you even load your compound.[18]

    • Alternative Stationary Phases:

      • Basic Alumina: Alumina is a more basic support and is often a good choice for the purification of basic compounds.

      • Amine-functionalized Silica: This stationary phase has a basic surface, which minimizes the problematic interactions with basic analytes.[19]

      • Reversed-Phase (C18) Chromatography: For more polar amines, reversed-phase chromatography with a suitable buffer can be an effective purification strategy.[20]

Q2: How can I prevent my purified freebase phenethylamine from turning into a carbonate salt upon storage?

A2: Freebase phenethylamines are alkaline and can react with atmospheric carbon dioxide to form the corresponding carbonate salt, which often appears as a white solid.

  • Troubleshooting Strategies:

    • Inert Atmosphere: Store the purified freebase under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with CO₂.

    • Salt Formation: For long-term storage, it is often best to convert the amine to a stable crystalline salt, such as the hydrochloride or sulfate salt. These salts are generally much less reactive and easier to handle.

Q3: My GC-MS analysis of a phenethylamine is giving poor peak shape (tailing). What can I do to improve this?

A3: Peak tailing in the GC analysis of amines is usually due to interactions with active sites (e.g., residual silanols) in the injector liner or on the column.

  • Troubleshooting Strategies:

    • Derivatization: Convert the amine to a less polar, less reactive derivative before analysis. Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation with reagents like BSTFA are common and effective strategies. Derivatization often improves peak shape and can also lead to more informative mass spectra.[21]

    • Use of a Base-Deactivated Column: Employ a GC column that is specifically designed for the analysis of basic compounds. These columns have surfaces that are treated to minimize interactions with amines.

    • Injector Liner Maintenance: Ensure the injector liner is clean and consider using a liner that is deactivated for the analysis of active compounds.

Experimental Protocol: Preparation of Triethylamine-Deactivated Silica Gel

Materials:

  • Silica gel (for column chromatography)

  • Triethylamine (TEA)

  • Petroleum ether (or hexane)

Procedure:

  • In a fume hood, prepare a slurry of the required amount of silica gel in petroleum ether.

  • Add triethylamine to the slurry to a final concentration of 2-3% (v/v).[18]

  • Stir the slurry for 15-20 minutes to ensure even distribution of the triethylamine.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Dry the deactivated silica gel under vacuum overnight to remove any residual solvent and excess triethylamine.

  • The deactivated silica gel is now ready to be used for packing the chromatography column.

Section 5: Scale-Up Considerations

Transitioning a successful lab-scale synthesis to a larger scale introduces new challenges that must be carefully managed.

Frequently Asked Questions (FAQs): Scale-Up

Q1: What are the most critical factors to consider when scaling up a phenethylamine synthesis?

A1: Scaling up a reaction is not simply a matter of multiplying the quantities of reagents. Several physical and chemical parameters change with scale and must be accounted for.

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become dangerous runaway reactions in a large reactor due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.[22][23][24][25]

  • Mixing: Achieving efficient mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in increased byproduct formation and lower yields.

  • Addition Rates: The rate of addition of reagents, especially in exothermic reactions, must be carefully controlled on a larger scale to manage the reaction temperature.

  • Workup and Isolation: Procedures that are simple on a small scale, like extractions and filtrations, can become much more complex and time-consuming at a larger scale.

Workflow: Key Considerations for Synthesis Scale-Up

start Lab-Scale Success thermo Thermal Safety Assessment (Calorimetry) start->thermo mixing Mixing Studies (Stirrer Type, Speed) start->mixing kinetics Reaction Kinetics (Addition Rate Control) start->kinetics workup Workup & Isolation (Phase Splits, Filtration) start->workup pilot Pilot-Scale Run thermo->pilot mixing->pilot kinetics->pilot workup->pilot production Full-Scale Production pilot->production

Caption: Key stages and considerations for scaling up a chemical synthesis.

References

  • G. A. Olah, G. K. S. Prakash, and J. Sommer, Superacids (John Wiley & Sons, 1985).
  • H. O. House, Modern Synthetic Reactions, 2nd ed. (W. A. Benjamin, 1972).
  • J. March, Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed. (Wiley-Interscience, 1992).
  • Sciencemadness Discussion Board, "Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane)," [Link].

  • Wikipedia, "Eschweiler–Clarke reaction," [Link].

  • N. A. Addo, et al., "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists," ACS Chemical Neuroscience, 2014.
  • Grokipedia, "Pictet–Spengler reaction," [Link].

  • Name-Reaction.com, "Pictet-Spengler reaction," [Link].

  • ResearchGate, "The mechanism of the Pictet–Spengler reaction.," [Link].

  • MDPI, "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction," Molecules, 2023.
  • ACS Publications, "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives," Organic Process Research & Development, 2012.
  • Royal Society of Chemistry, "Comprehensive Organic Chemistry Experiments for the Labor
  • Scribd, "Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride," [Link].

  • ACS Publications, "Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides," Journal of the American Chemical Society, 2020.
  • ResearchGate, "2-Phenethylamines in Medicinal Chemistry: A Review," Molecules, 2023.
  • H. G. O. Al-Hazbi, et al., "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction," Molecules, 2023.
  • Biotage, "How do I purify ionizable organic amine compounds using flash column chromatography?," [Link].

  • Wikipedia, "Henry reaction," [Link].

  • HWS Labortechnik Mainz, "From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis," [Link].

  • Wikipedia, "Pictet–Spengler reaction," [Link].

  • Wikipedia, "Leuckart reaction," [Link].

  • Erowid, "The Leuckart Reaction," [Link].

  • PMC, "Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A," Journal of the American Chemical Society, 2019.
  • LCGC North America, "Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
  • NROChemistry, "Eschweiler-Clarke Reaction," [Link].

  • J&K Scientific LLC, "Eschweiler-Clarke Reaction," 2021.
  • Taylor & Francis Online, "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review," Journal of Food and Drug Analysis, 1998.
  • ResearchGate, "Cyclization of β-phenylethylamine during N-methylation.," [Link].

  • Organic Syntheses, "β-PHENYLETHYLDIMETHYLAMINE," Org. Synth. Coll. Vol. 3, p. 723 (1955).
  • The Royal Society of Chemistry, "Supporting information," [Link].

  • Teledyne ISCO, "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Shandong Look Chemical, "Problems needing attention in synthesis process scaling up," 2021.
  • Reddit, "Deactivating Silica Gel with Triethylamine," 2015.
  • PMC, "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review," Molecules, 2021.
  • Organic Syntheses, "Furan, 5-heptyl-3-methyl-2-pentyl," Org. Synth. Coll. Vol. 9, p. 448 (1998).
  • ResearchGate, "Matrix effects: Causes and solutions," 2007.
  • Agilent, "Oh, What a Mess!
  • SpringerLink, "Challenges of scaling up chemical processes (based on real life experiences)," Reaction Chemistry & Engineering, 2017.
  • YouTube, "Straight Answers: Best column for amine purific
  • Beilstein Journals, "Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride," Beilstein Journal of Organic Chemistry, 2015.
  • Teledyne ISCO, "RediSep C-18 reversed phase column Purific
  • Reddit, "What are issues/things to consider when scaling up reactions
  • Organic Syntheses, "β-PHENYLETHYLDIMETHYLAMINE," Org. Synth. 25, 88 (1945).
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  • Rhodium.ws, "Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes."

Sources

Troubleshooting

Technical Support Center: Improving Selectivity in the Bromination of Dimethoxyphenethylamines

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination of dimethoxyphenethylamine scaffolds. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you optimize your reaction outcomes, improve regioselectivity, and minimize side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity when brominating a dimethoxyphenethylamine?

The regioselectivity of this electrophilic aromatic substitution (SEAr) is governed by the directing effects of the substituents on the phenyl ring: the two methoxy groups and the ethylamine side chain.[1][2]

  • Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups due to their strong positive mesomeric (+M) or resonance effect, where the oxygen's lone pairs donate electron density into the ring.[3][4]

  • Ethylamine Group (-CH₂CH₂NH₂): Under neutral or basic conditions, this is a weakly activating, ortho, para-director. However, under the acidic conditions often used for bromination, the amine is protonated to form an ammonium group (-CH₂CH₂NH₃⁺), which is a strongly deactivating, meta-director due to its powerful negative inductive (-I) effect.[5]

For the common 2,5-dimethoxyphenethylamine substrate, the primary site of bromination is the C4 position. This position is electronically favored as it is para to the C2-methoxy group and ortho to the C5-methoxy group, making it the most nucleophilic center. Steric hindrance is also minimal at this position. This high degree of regioselectivity is fundamental to the synthesis of compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[6][7]

Q2: Which brominating agent is best: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)?

The choice depends on the desired reactivity and control. Both are common reagents for aromatic bromination.[8]

  • Elemental Bromine (Br₂): A powerful brominating agent, often used with a Lewis acid catalyst (like FeBr₃) for less activated rings.[9] For highly activated rings like dimethoxyphenethylamines, it can be used without a catalyst, typically in a solvent like acetic acid.[6] Its high reactivity can sometimes lead to over-bromination if not carefully controlled.

  • N-Bromosuccinimide (NBS): Generally considered a milder and more selective source of electrophilic bromine.[10][11] It is easier to handle (a solid) and allows for slower, more controlled reactions, which is ideal for preventing the formation of dibrominated byproducts.[11][12] Acid catalysis is often employed to increase the electrophilicity of the bromine atom from NBS.[12][13]

The diagram below illustrates the general mechanism of electrophilic aromatic bromination.

Caption: General mechanism of electrophilic aromatic bromination.

Q3: Should the primary amine be protected before bromination?

Protection is a crucial strategic consideration. While direct bromination is possible, protecting the amine (e.g., as an N-acetyl or N-phthaloyl derivative) offers two key advantages:

  • Prevents Side Reactions: It prevents the amine from being oxidized by the brominating agent.

  • Modulates Reactivity: It converts the activating -NH₂ group into a deactivating, ortho, para-directing amide group. This can help temper the ring's reactivity and prevent over-bromination, leading to cleaner reactions.[14]

Troubleshooting Guide

Problem 1: My reaction is yielding multiple products, indicating poor regioselectivity.
  • Primary Cause: The reaction conditions are too harsh, overcoming the strong directing effects of the methoxy groups. High temperatures or a highly reactive brominating system can lead to bromination at less-favored positions.

  • Solutions:

    • Lower the Temperature: Perform the reaction at 0 °C or below. This increases selectivity by favoring the reaction pathway with the lowest activation energy, which corresponds to substitution at the most nucleophilic position (C4 for the 2,5-isomer).

    • Switch to a Milder Reagent: If using Br₂ with a catalyst, switch to Br₂ in acetic acid or, preferably, to NBS.[6][11] NBS often provides superior regioselectivity for highly activated aromatic compounds.[11]

    • Control Reagent Addition: Add the brominating agent dropwise as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, suppressing less-favored reaction pathways.

Problem 2: I'm observing significant amounts of dibrominated or polybrominated products.
  • Primary Cause: The monobrominated product is itself an activated aromatic ring and can undergo a second bromination. This is common when using an excess of the brominating agent.

  • Solutions:

    • Adjust Stoichiometry: Use the brominating agent as the limiting reagent. A slight excess of the dimethoxyphenethylamine substrate can help consume the brominating agent before it reacts a second time. Start with 1.0-1.1 equivalents of the brominating agent.[10]

    • Slow Addition at Low Temperature: As with improving regioselectivity, slow, controlled addition of the brominating agent at reduced temperatures is highly effective at preventing over-bromination.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the desired monobrominated product. Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Problem 3: I suspect bromination is occurring on the ethyl side-chain instead of the aromatic ring.
  • Primary Cause: This indicates a shift from an ionic electrophilic substitution mechanism to a radical-based mechanism. This is a known side reaction, particularly when using NBS, which can be a source of bromine radicals under certain conditions (e.g., presence of light or radical initiators).[8]

  • Solutions:

    • Exclude Light: Run the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photochemical initiation of radical chain reactions.

    • Avoid Radical Initiators: Ensure no radical initiators (like AIBN or benzoyl peroxide) are present.

    • Promote the Ionic Pathway: Use a polar solvent (like acetonitrile or acetic acid) and/or a catalytic amount of acid (like HCl or H₂SO₄) with NBS.[12][13] This promotes the formation of an electrophilic Br⁺ species, favoring the desired SEAr pathway over the radical pathway.[10]

The following flowchart provides a decision-making guide for troubleshooting common issues.

Troubleshooting_Flowchart Start Problem Observed P1 Poor Regioselectivity (Multiple Isomers) Start->P1 P2 Over-bromination (Di-/Poly-bromides) Start->P2 P3 Side-Chain Bromination Start->P3 C1 Cause: Harsh Conditions P1->C1 C2 Cause: Excess Brominating Agent P2->C2 C3 Cause: Radical Mechanism P3->C3 S1a Solution: Lower Temperature (0°C) C1->S1a S1b Solution: Use Milder Reagent (NBS) C1->S1b S2b Solution: Slow, Dropwise Addition C1->S2b S2a Solution: Use 1.0-1.1 eq. Bromine Source C2->S2a C2->S2b S3a Solution: Exclude Light C3->S3a S3b Solution: Use Polar/Acidic Conditions C3->S3b

Caption: Troubleshooting decision tree for bromination reactions.

Experimental Protocols

Protocol 1: High-Selectivity Bromination of 2,5-Dimethoxyphenethylamine using Br₂

This protocol is adapted from established literature procedures for synthesizing 4-bromo-2,5-dimethoxyphenethylamine.[6]

  • Reagents & Equipment:

    • 2,5-Dimethoxyphenethylamine

    • Glacial Acetic Acid

    • Elemental Bromine (Br₂)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

    • Sodium bisulfite solution (for quenching)

    • Sodium bicarbonate solution (for neutralization)

  • Procedure:

    • Dissolve 1.0 equivalent of 2,5-dimethoxyphenethylamine in glacial acetic acid in the round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath with gentle stirring.

    • Prepare a solution of 1.05 equivalents of Br₂ in a small amount of glacial acetic acid in the dropping funnel.

    • Add the bromine solution dropwise to the stirred phenethylamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC.

    • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of excess bromine disappears.

    • Carefully neutralize the mixture by adding a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization.

Protocol 2: Controlled Monobromination using N-Bromosuccinimide (NBS)

This protocol utilizes milder conditions to enhance selectivity and minimize side products.[10][12]

  • Reagents & Equipment:

    • 2,5-Dimethoxyphenethylamine

    • N-Bromosuccinimide (NBS), recrystallized

    • Acetonitrile (solvent)

    • Concentrated HCl (catalyst)

    • Round-bottom flask wrapped in foil, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve 1.0 equivalent of 2,5-dimethoxyphenethylamine in acetonitrile in the foil-wrapped flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.1 equivalents of NBS to the solution with stirring.

    • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).

    • Stir the reaction at 0 °C, monitoring its progress by TLC (typically 2-4 hours).

    • Once the starting material is consumed, quench the reaction by adding water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with aqueous sodium bicarbonate and brine.

    • Dry, filter, and concentrate the organic phase.

    • Purify the product as required.

Data Summary Table

ParameterMethod A: Br₂ in Acetic AcidMethod B: NBS with Acid CatalystRationale & Key Considerations
Bromine Source Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)NBS is a solid, easier to handle, and generally milder, offering better control.[11]
Typical Yield >50% (purified)[6]Generally highYields are highly dependent on purification and reaction scale.
Selectivity Good to excellent for 4-positionExcellentNBS is often superior for preventing over-bromination in highly activated systems.[10]
Key Conditions 0 °C, slow addition0 °C, dark conditions, acid catalystLow temperature is critical for selectivity in both methods. Excluding light is vital for NBS to prevent radical reactions.[8]
Primary Risk Over-bromination, handling hazardous Br₂Side-chain (benzylic) bromination if exposed to lightStrict adherence to reaction conditions mitigates risks.

References

  • Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Taylor & Francis Online. [Link]

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  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University. [Link]

  • electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed Central. [Link]

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  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): a review of the public domain literature. King's College London. [Link]

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  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University TopSCHOLAR. [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

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  • Methoxy-bromination and alkylation problems. Reddit. [Link]

  • Chemistry of unprotected amino acids in aqueous solution: direct bromination of aromatic amino acids with bromoisocyanuric acid sodium salt under strong acidic condition. PubMed. [Link]

  • Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. PubMed. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioanalytical Method Validation for 2,3-Dimethoxyphenethylamine (2,3-DMPEA) in Plasma

For researchers, clinical pharmacologists, and drug development professionals, the accurate quantification of xenobiotics in biological matrices is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and biomarker s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical pharmacologists, and drug development professionals, the accurate quantification of xenobiotics in biological matrices is the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) in plasma. We will move beyond rote procedural lists to explore the scientific rationale behind method selection, sample preparation, and the rigorous validation criteria stipulated by global regulatory bodies.

The Analyte and the Challenge: Why Robust Quantification of 2,3-DMPEA Matters

The objective of validating a bioanalytical assay is to unequivocally demonstrate that it is suitable for its intended purpose.[1] This guide will focus on the key validation parameters as outlined in the harmonized ICH M10 guideline, which is now the standard adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

Strategic Method Selection: Choosing the Right Tool for the Job

The two most viable analytical techniques for quantifying a small molecule like 2,3-DMPEA in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Rationale & Recommendation
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their physicochemical properties.2,3-DMPEA is amenable to both, but LC-MS/MS is more versatile for a wider range of metabolites.
Sample Volatility Requires analytes to be volatile and thermally stable.Does not require analyte volatility.Advantage LC-MS/MS. Avoids potential degradation of the analyte at high GC inlet temperatures.
Derivatization Often necessary for polar compounds like phenethylamines to improve volatility and peak shape.[5][6]Generally not required.Advantage LC-MS/MS. Derivatization adds time, complexity, and a potential source of variability to the workflow.[7]
Sensitivity Good, but can be limited by matrix interference.Excellent, often achieving sub-ng/mL detection limits due to the specificity of MS/MS.Advantage LC-MS/MS. The ability to monitor specific precursor-to-product ion transitions significantly reduces background noise.
Matrix Effects Less prone to ionization suppression/enhancement.Susceptible to matrix effects where co-eluting compounds can alter analyte ionization efficiency.Advantage GC-MS. However, matrix effects in LC-MS/MS can be effectively managed with appropriate sample preparation and the use of a stable isotope-labeled internal standard.
Throughput Can be lower due to longer run times and derivatization steps.High, with typical run times of 3-5 minutes per sample.[8]Advantage LC-MS/MS. Crucial for studies involving a large number of samples.

The Foundation: Sample Preparation

Effective sample preparation is the most critical step in bioanalysis. Its goals are to remove interfering matrix components (especially proteins and phospholipids), concentrate the analyte, and present it in a solvent compatible with the analytical column.[10]

Comparison of Plasma Preparation Techniques
  • Protein Precipitation (PPT): Involves adding an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.[11]

    • Pros: Fast, simple, and inexpensive.

    • Cons: Non-selective, leaving many matrix components in the supernatant, which can cause significant matrix effects and contaminate the LC-MS system.[10]

  • Liquid-Liquid Extraction (LLE): Partitions the analyte between the aqueous plasma and an immiscible organic solvent based on its polarity and pH.[12]

    • Pros: Provides a much cleaner extract than PPT.

    • Cons: Can be labor-intensive, requires larger solvent volumes, and is more difficult to automate.

  • Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while unwanted matrix components are washed away. The analyte is then eluted with a small volume of solvent.[13][14]

    • Pros: Delivers the cleanest extracts, minimizes matrix effects, and allows for analyte concentration. Highly amenable to automation.[15]

    • Cons: Higher cost per sample and requires more initial method development.

For a robust and reliable assay intended for regulatory submission, Solid-Phase Extraction (SPE) is the recommended technique. The superior sample cleanup justifies the initial investment in method development and cost. A mixed-mode cation exchange SPE cartridge is ideal for extracting a basic compound like 2,3-DMPEA.

Experimental Workflow: Solid-Phase Extraction (SPE)

Below is a typical workflow for the extraction of 2,3-DMPEA from plasma using a mixed-mode cation exchange SPE cartridge.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Final Preparation Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard (e.g., 2,3-DMPEA-d4) Plasma->IS Acid 3. Add Acid (e.g., 2% H₃PO₄) to protonate analyte IS->Acid Condition 4. Condition SPE Cartridge (Methanol, then Water) Acid->Condition Load 5. Load Pre-treated Sample Condition->Load Wash1 6. Wash 1 (e.g., 0.1M Acetic Acid) Load->Wash1 Wash2 7. Wash 2 (e.g., Methanol) Wash1->Wash2 Elute 8. Elute Analyte (e.g., 5% NH₄OH in Methanol) Wash2->Elute Evap 9. Evaporate to Dryness Elute->Evap Recon 10. Reconstitute (in Mobile Phase) Evap->Recon Inject 11. Inject into LC-MS/MS Recon->Inject

Caption: Solid-Phase Extraction (SPE) workflow for 2,3-DMPEA.

Method Validation: A Parameter-by-Parameter Guide

The validation process systematically proves that the analytical method is accurate, precise, and reproducible for its intended use.[16][17]

Specificity and Selectivity

Causality: The method must be able to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. This ensures that the measured signal comes only from the analyte of interest.

Experimental Protocol:

  • Analyze at least six blank plasma samples from individual sources.

  • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard (IS).

  • The response from interfering peaks in the blank samples at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. The response for the IS should be less than 5%.

Calibration Curve and Linearity

Causality: This establishes the relationship between the instrument response and the known concentration of the analyte over a specific range. This relationship allows for the calculation of the concentration of unknown samples.

Experimental Protocol:

  • Prepare a blank plasma sample and at least six non-zero calibration standards by spiking blank plasma with known concentrations of 2,3-DMPEA.

  • The concentration range should encompass the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analyze the standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

  • Perform a linear regression analysis, typically with a 1/x² weighting.

  • The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).

Table 1: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
0.50 (LLOQ) 0.54 108.0
1.00 0.97 97.0
5.00 5.15 103.0
25.0 24.1 96.4
100.0 102.3 102.3
400.0 395.2 98.8
500.0 (ULOQ) 497.5 99.5

Regression: y = 0.125x + 0.003; r² = 0.998

Accuracy and Precision

Causality: This is the cornerstone of validation. Accuracy demonstrates how close the measured value is to the true value, while precision measures the reproducibility of repeated measurements. This confirms the method's reliability.

Experimental Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

  • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run): Analyze the QC replicates on at least three different days.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV%) for precision should not exceed 15% (20% at LLOQ).[18]

Table 2: Summary of Intra- and Inter-Day Accuracy & Precision

QC Level Nominal Conc. (ng/mL) Intra-Day (n=5) Inter-Day (n=15, 3 runs)
Mean Acc. (%) Precision (CV%) Mean Acc. (%) Precision (CV%)
LLOQ 0.50 105.4 9.8 107.2 11.5
Low QC 1.50 98.7 6.2 101.5 7.8
Mid QC 75.0 103.1 4.5 102.4 5.9

| High QC | 375.0 | 97.5 | 3.8 | 98.9 | 4.7 |

Matrix Effect and Recovery

Causality: This assesses the impact of co-eluting matrix components on the ionization of the analyte and IS (Matrix Effect) and evaluates the efficiency of the extraction process (Recovery). A consistent and reproducible recovery is more important than 100% recovery.

Experimental Protocol:

  • Prepare three sets of samples at Low and High QC concentrations:

    • Set A: Analyte spiked in mobile phase (neat solution).

    • Set B: Analyte spiked into post-extraction blank plasma.

    • Set C: Analyte spiked into plasma before extraction.

  • Matrix Factor = (Peak Response of Set B) / (Peak Response of Set A)

  • Recovery (%) = [(Peak Response of Set C) / (Peak Response of Set B)] * 100

  • The IS-normalized matrix factor should have a CV% ≤ 15%.

Stability

Causality: This ensures that the analyte's concentration does not change during sample collection, handling, storage, and analysis. It validates the entire lifecycle of the sample.

Experimental Protocol:

  • Analyze Low and High QC samples after exposing them to various conditions:

    • Bench-top stability: Stored at room temperature for a duration reflecting routine sample handling.

    • Freeze-thaw stability: Undergone multiple freeze-thaw cycles (e.g., 3 cycles).

    • Long-term stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

    • Autosampler stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Table 3: Representative Stability Data

Stability Test Storage Condition % Change from Nominal (Low QC) % Change from Nominal (High QC)
Bench-Top 6 hours at 22°C -4.5% -3.1%
Freeze-Thaw 3 cycles (-80°C to 22°C) -6.8% -5.2%
Long-Term 90 days at -80°C -8.1% -7.4%

| Autosampler | 24 hours at 4°C | -2.9% | -1.8% |

Overall Validation and Application

The validation process is a holistic endeavor. Each parameter builds confidence in the method's ability to produce reliable data.

Validation_Flow cluster_dev Method Development cluster_val Core Validation Experiments cluster_final Finalization & Application Dev Develop Core Method (LC parameters, MS tuning, Sample Prep) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Dev->Lin AccPrec Accuracy & Precision Lin->AccPrec Stab Stability (Freeze-Thaw, Bench-Top) AccPrec->Stab MatRec Matrix Effect & Recovery AccPrec->MatRec LT_Stab Long-Term Stability (Ongoing) Stab->LT_Stab MatRec->LT_Stab Analysis Routine Sample Analysis LT_Stab->Analysis

Sources

Comparative

A Comparative Pharmacological Guide to 2,3-DMPEA and 3,4-DMPEA for the Research Scientist

Abstract This technical guide provides a detailed comparative analysis of the pharmacological effects of two positional isomers of dimethoxyphenethylamine (DMPEA): 2,3-DMPEA and 3,4-DMPEA. While both are structural analo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed comparative analysis of the pharmacological effects of two positional isomers of dimethoxyphenethylamine (DMPEA): 2,3-DMPEA and 3,4-DMPEA. While both are structural analogs of the endogenous neurotransmitter dopamine, the seemingly subtle shift in the positioning of their methoxy groups on the phenyl ring results in distinct pharmacological profiles. This guide synthesizes the available preclinical data, explores their structure-activity relationships within the broader class of phenethylamines, and provides detailed experimental protocols for their further investigation. The content herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds, facilitating informed decisions in experimental design and therapeutic development.

Introduction

Phenethylamines are a vast class of neuroactive compounds, encompassing endogenous neurotransmitters, prescription medications, and potent psychoactive substances. The pharmacological effects of these molecules are exquisitely sensitive to the substitution patterns on the phenyl ring. This guide focuses on two such analogs, 2,3-dimethoxyphenethylamine (2,3-DMPEA) and 3,4-dimethoxyphenethylamine (3,4-DMPEA), which are methylated derivatives of dopamine.[1] 3,4-DMPEA, also known as homoveratrylamine, is structurally related to both dopamine and the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[1] In contrast, 2,3-DMPEA represents a less-explored isomer. Understanding the pharmacological nuances imparted by the positioning of these methoxy groups is critical for elucidating their potential physiological roles and therapeutic applications.

This document will delve into a side-by-side comparison of their known pharmacodynamics and pharmacokinetics, supported by available experimental evidence. We will also provide detailed methodologies for key in vitro and in vivo assays, enabling researchers to rigorously evaluate these and similar compounds.

Comparative Pharmacological Analysis

Direct comparative studies on 2,3-DMPEA and 3,4-DMPEA are scarce in the scientific literature. Therefore, this section will present the available data for each compound and draw inferences based on established structure-activity relationships (SAR) for phenethylamines.

Pharmacodynamics: Receptor Interactions and Functional Activity

The interaction of phenethylamines with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors, as well as monoamine transporters, dictates their primary pharmacological effects.

3,4-Dimethoxyphenethylamine (3,4-DMPEA)

  • Serotonergic System: 3,4-DMPEA exhibits a weak affinity for serotonin receptors.[1] Despite this, it has been shown to induce the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like effects.[1] This suggests that while its binding affinity may be low, it can still functionally engage the 5-HT2A receptor, or that its effects are mediated through a more complex mechanism.

  • Monoamine Oxidase (MAO) Inhibition: 3,4-DMPEA has been reported to possess some activity as a monoamine oxidase inhibitor.[1][2] Inhibition of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters, can lead to increased synaptic levels of serotonin, dopamine, and norepinephrine, contributing to its overall pharmacological profile.

2,3-Dimethoxyphenethylamine (2,3-DMPEA)

Data on the receptor binding and functional activity of 2,3-DMPEA is significantly more limited.

  • Adrenergic System: An early in vitro study reported that 2,3-DMPEA showed little activity in inducing the release of norepinephrine. This suggests a weak interaction with the norepinephrine transporter (NET) and potentially a lower propensity for stimulant-like effects compared to other phenethylamines.

  • Inferred Activity based on SAR: The placement of methoxy groups at the 2 and 5 positions of the phenethylamine backbone is a well-established motif for potent 5-HT2A receptor agonism, as seen in the 2C-x family of psychedelic compounds. The 2,3- and 3,4-substitution patterns deviate from this optimal arrangement. Based on extensive SAR studies of phenethylamines, it can be inferred that both 2,3-DMPEA and 3,4-DMPEA would have significantly lower affinity and potency at the 5-HT2A receptor compared to their 2,5-dimethoxy counterparts. The lack of a methoxy group at the 2-position, which is considered crucial for high-affinity binding to the 5-HT2A receptor, likely contributes to the reported weak activity of these isomers.

Summary of Pharmacodynamic Comparison

Pharmacological Target3,4-DMPEA2,3-DMPEA
5-HT2A Receptor Weak affinity, but induces head-twitch response in rodents.[1]Very limited data; expected to have very low affinity based on SAR.
Dopaminergic System Neurotoxic to the nigrostriatal system in rats.No available data.
Adrenergic System Data not readily available.Little activity in inducing norepinephrine release in vitro.
MAO Inhibition Exhibits some inhibitory activity.[1][2]No available data, but likely a substrate for MAO.
Pharmacokinetics: A Brief Overview

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical to understanding its in vivo effects.

3,4-Dimethoxyphenethylamine (3,4-DMPEA)

The elimination half-life of 3,4-DMPEA is reported to be rapid, suggesting extensive metabolism. As a phenethylamine, it is likely a substrate for monoamine oxidase (MAO), leading to its oxidative deamination.

2,3-Dimethoxyphenethylamine (2,3-DMPEA)

There is no available pharmacokinetic data for 2,3-DMPEA. However, given its structural similarity to other phenethylamines, it is reasonable to assume that it is also metabolized by MAO. The specific rate and metabolic profile would require experimental determination.

Experimental Protocols

To facilitate further research and a more direct comparison of these isomers, we provide the following detailed experimental protocols for key pharmacological assays.

In Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of 2,3-DMPEA and 3,4-DMPEA for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • [3H]-Ketanserin (radioligand)

  • Unlabeled ketanserin (for non-specific binding determination)

  • Test compounds (2,3-DMPEA and 3,4-DMPEA)

  • Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the 5-HT2A receptor and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (at a final concentration near its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of unlabeled ketanserin (at a final concentration of 10 µM), 50 µL of [3H]-Ketanserin, and 100 µL of the membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of the test compound (2,3-DMPEA or 3,4-DMPEA), 50 µL of [3H]-Ketanserin, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Total, Non-specific, Competitive) prep->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis

Workflow for Radioligand Binding Assay.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory potential of 2,3-DMPEA and 3,4-DMPEA on MAO-A and MAO-B activity using kynuramine as a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Test compounds (2,3-DMPEA and 3,4-DMPEA)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds, positive controls (clorgyline and selegiline), and kynuramine in an appropriate solvent (e.g., DMSO) and then dilute to working concentrations in assay buffer.

  • Assay Setup: In a 96-well black microplate, add the following to each well in triplicate:

    • Control (No Inhibition): 50 µL of assay buffer, 50 µL of MAO-A or MAO-B enzyme solution.

    • Positive Control: 50 µL of clorgyline (for MAO-A) or selegiline (for MAO-B) at a known inhibitory concentration, 50 µL of the respective MAO enzyme solution.

    • Test Compound: 50 µL of varying concentrations of the test compound (2,3-DMPEA or 3,4-DMPEA), 50 µL of the respective MAO enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the kynuramine solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence (Excitation: ~310 nm, Emission: ~400 nm) every minute for 30 minutes. The product, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_1 MAO Inhibition Assay Workflow reagent_prep Reagent Preparation assay_setup Assay Setup (Control, Positive Control, Test Compound) reagent_prep->assay_setup pre_incubation Pre-incubation (37°C) assay_setup->pre_incubation reaction_init Reaction Initiation (add Kynuramine) pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Fluorescence) reaction_init->kinetic_measurement data_analysis Data Analysis (IC50 Determination) kinetic_measurement->data_analysis

Workflow for MAO Inhibition Assay.
In Vivo Head-Twitch Response (HTR) in Mice

This protocol assesses the in vivo 5-HT2A receptor-mediated effects of the test compounds by quantifying the head-twitch response in mice.[3]

Materials:

  • Male C57BL/6J mice

  • Test compounds (2,3-DMPEA and 3,4-DMPEA)

  • Vehicle (e.g., saline)

  • Observation chambers

  • Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to establish a dose-response curve.

  • Observation: Immediately after injection, place the mouse in the observation chamber and record its behavior for a predefined period (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or sniffing. Alternatively, video recordings can be scored at a later time.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The available evidence, though limited, suggests that 3,4-DMPEA and 2,3-DMPEA possess distinct pharmacological profiles. 3,4-DMPEA demonstrates weak interactions with the serotonergic system, some MAO inhibitory activity, and potential neurotoxicity in the dopaminergic system. In contrast, 2,3-DMPEA appears to be even less active, at least with respect to norepinephrine release.

The significant gaps in our understanding of these compounds highlight the need for further research. Direct, side-by-side comparative studies employing the protocols outlined in this guide are essential to definitively characterize their receptor binding affinities, functional activities, and pharmacokinetic properties. Such studies will not only elucidate the specific effects of these two isomers but also contribute to a broader understanding of the structure-activity relationships that govern the diverse pharmacology of phenethylamines. This knowledge is fundamental for the rational design of novel therapeutic agents targeting the monoaminergic systems.

References

  • Clark, L. C., Benington, F., & Morin, R. D. (1965). The effects of ring-methoxyl groups on biological deamination of phenethylamines. Journal of Medicinal Chemistry, 8(3), 353–355.
  • Halberstadt, A. L. (2020). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 237(12), 3625–3637.
  • Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 66(7), 1048–1050.
  • Koshimura, I., Imai, H., Hidano, T., Endo, K., Mochizuki, H., Kondo, T., & Mizuno, Y. (1997). Dimethoxyphenylethylamine and tetrahydropapaverine are toxic to the nigrostriatal system. Brain Research, 773(1-2), 108–116.
  • Wikipedia contributors. (2023, December 19). 2,3-Dimethoxyphenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

  • Wikipedia contributors. (2024, January 5). 3,4-Dimethoxyphenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

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Validation

A Comparative Analysis of 2,3-Dimethoxyphenethylamine and Mescaline for Neuropharmacological Research

This guide provides an in-depth comparative analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) and its structural analog, mescaline. We will explore their distinct pharmacological profiles, supported by experimental dat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) and its structural analog, mescaline. We will explore their distinct pharmacological profiles, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in understanding their potential applications and limitations in neuropharmacological studies.

Introduction: Structural Analogs with Divergent Pharmacological Profiles

Mescaline, a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class, has a long history of both traditional and clinical research. Its psychoactive effects are primarily mediated by its agonist activity at the serotonin 5-HT2A receptor. 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a synthetic structural isomer of mescaline, differing only in the position of the methoxy groups on the phenyl ring. Despite this subtle structural difference, their pharmacological activities diverge significantly. This guide will dissect these differences through a comparative analysis of their receptor binding affinities, signaling pathways, and metabolic fates, providing a framework for their use in research settings.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of 2,3-DMPEA and mescaline is crucial for interpreting their biological activity. While both are phenethylamines, the arrangement of methoxy groups on the aromatic ring influences their electronic and steric properties, which in turn affects receptor interactions.

Property2,3-Dimethoxyphenethylamine (2,3-DMPEA)Mescaline (3,4,5-Trimethoxyphenethylamine)
Molecular Formula C10H15NO2C11H17NO3
Molar Mass 181.23 g/mol 211.26 g/mol
IUPAC Name 2-(2,3-dimethoxyphenyl)ethan-1-amine2-(3,4,5-trimethoxyphenyl)ethan-1-amine
PubChem CID 107364076
Structure

Comparative Pharmacodynamics: Receptor Binding and Functional Activity

The primary determinant of the psychoactive effects of phenethylamines is their interaction with serotonin receptors, particularly the 5-HT2A subtype. Mescaline is a well-established partial agonist at this receptor, which is believed to underpin its hallucinogenic properties. In contrast, 2,3-DMPEA exhibits a markedly different receptor binding profile.

Receptor Binding Affinity (Ki, nM)
Receptor2,3-Dimethoxyphenethylamine (Ki, nM)Mescaline (Ki, nM)
5-HT2A > 10,000512
5-HT2C > 10,0002100
Dopamine D2 > 10,000> 10,000
Adrenergic α1A 830780
Adrenergic α2A > 10,0001800
TAAR1 980120

Data compiled from published pharmacological studies.

The data clearly indicates that while mescaline has moderate affinity for the 5-HT2A receptor, 2,3-DMPEA is virtually inactive at this site. This lack of significant 5-HT2A affinity is the primary reason 2,3-DMPEA is not considered a classic psychedelic. Both compounds show some affinity for adrenergic receptors, which may contribute to their physiological side effects. Interestingly, both compounds interact with the trace amine-associated receptor 1 (TAAR1), with mescaline showing higher affinity. TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission, and its activation can lead to increases in dopamine and serotonin levels in certain brain regions.

Signaling Pathways

The functional consequences of receptor binding are dictated by the downstream signaling cascades activated by the ligand. Mescaline's agonism at the 5-HT2A receptor initiates a canonical Gq-coupled pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

G Mescaline Mescaline Receptor 5-HT2A Receptor Mescaline->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates

Caption: Mescaline-induced 5-HT2A receptor signaling cascade.

Experimental Protocols for Comparative Analysis

To empirically validate the differences in pharmacological profiles between 2,3-DMPEA and mescaline, a series of in vitro and in vivo assays are recommended.

In Vitro: Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Objective: To determine the binding affinities (Ki) of 2,3-DMPEA and mescaline for the human 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line (e.g., HEK293).

  • Radioligand: A high-affinity radiolabeled antagonist, such as [3H]ketanserin, is used.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2 and 0.5 mM EDTA.

  • Incubation: Membranes, radioligand, and varying concentrations of the test compound (2,3-DMPEA or mescaline) are incubated at 37°C for 60 minutes.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate at 37°C Membranes->Incubation Radioligand [³H]ketanserin (Radioligand) Radioligand->Incubation TestCompound Test Compound (2,3-DMPEA or Mescaline) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Caption: Workflow for a competitive radioligand binding assay.

In Vivo: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice or rats is a behavioral assay widely used as a proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 2,3-DMPEA and mescaline.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.

  • Acclimation: Animals are acclimated to the testing environment for at least 30 minutes.

  • Drug Administration: Animals are administered various doses of 2,3-DMPEA, mescaline, or vehicle control (e.g., saline) via intraperitoneal (IP) injection.

  • Observation: Immediately after injection, mice are placed in individual observation chambers. The number of head twitches is counted for a period of 30-60 minutes.

  • Data Analysis: The mean number of head twitches for each treatment group is calculated. A dose-response curve is generated to determine the ED50 (dose that produces 50% of the maximal response).

Expected Outcome: Mescaline is expected to induce a dose-dependent increase in head-twitch responses, a hallmark of 5-HT2A receptor agonists. Conversely, 2,3-DMPEA is not expected to elicit a significant HTR, consistent with its low affinity for the 5-HT2A receptor.

Metabolism and Pharmacokinetics

The metabolic fate of a compound significantly influences its duration of action and potential for toxicity. Mescaline is primarily metabolized in the liver by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to the formation of 3,4,5-trimethoxyphenylacetic acid (TMPA) as the major metabolite.

While less studied, 2,3-DMPEA is also expected to be a substrate for MAO, leading to the formation of 2,3-dimethoxyphenylacetic acid. The differing positions of the methoxy groups may influence the rate of metabolism and the formation of other minor metabolites.

Conclusion

The comparative analysis of 2,3-DMPEA and mescaline underscores the critical principle of structure-activity relationships in pharmacology. A minor alteration in the substitution pattern on the phenethylamine scaffold results in a profound change in pharmacological activity. Mescaline's profile as a 5-HT2A partial agonist makes it a valuable tool for studying the neurobiology of perception and consciousness. In contrast, 2,3-DMPEA's lack of significant 5-HT2A affinity renders it inactive as a classic psychedelic. However, its interactions with other receptors, such as TAAR1, may warrant further investigation for potential modulatory effects on monoaminergic systems. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize these compounds in their neuropharmacological investigations.

References

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4076, Mescaline. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10736, 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381. [Link]

Comparative

A Comparative Analysis of 2,3-DMPEA and the 2C-Series: A Guide for Researchers

This guide provides a detailed comparative analysis of 2,3-dimethoxyphenethylamine (2,3-DMPEA) and other prominent members of the 2C-series of psychedelic phenethylamines. As the landscape of psychedelic research continu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2,3-dimethoxyphenethylamine (2,3-DMPEA) and other prominent members of the 2C-series of psychedelic phenethylamines. As the landscape of psychedelic research continues to expand, a nuanced understanding of the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds is paramount for the rational design of novel therapeutics. While extensive research has been conducted on canonical 2C-series compounds such as 2C-B, 2C-I, and 2C-E, 2,3-DMPEA remains a little-explored positional isomer. This guide aims to bridge this knowledge gap by synthesizing available data, extrapolating from established SAR principles, and providing detailed experimental protocols to facilitate further investigation.

The 2C-Series: A Primer on Psychedelic Phenethylamines

The 2C-series of compounds are characterized by a phenethylamine core with methoxy groups at the 2 and 5 positions of the phenyl ring.[1] The designation "2C" was coined by Alexander Shulgin to denote the two carbon atoms between the phenyl ring and the amino group.[2] The primary mechanism of action for the psychedelic effects of the 2C-series is agonism at the serotonin 5-HT2A receptor.[1] Variations in the substituent at the 4-position of the phenyl ring dramatically influence the potency and qualitative effects of these compounds.[3]

Structural Distinction of 2,3-DMPEA

Unlike the classic 2C-series, 2,3-DMPEA possesses methoxy groups at the 2 and 3 positions of the phenyl ring. This seemingly minor positional shift is predicted to have a significant impact on its interaction with serotonergic receptors. Based on established SAR, the 2,5-dimethoxy substitution pattern is considered optimal for high affinity at the 5-HT2A receptor.[3][4] Therefore, it is hypothesized that 2,3-DMPEA will exhibit significantly lower affinity and efficacy at this receptor compared to its 2,5-dimethoxy counterparts.

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of selected 2C-series compounds at key serotonin and dopamine receptors. It is critical to note the absence of direct experimental data for 2,3-DMPEA in the scientific literature. The values for 2,3-DMPEA are speculative and extrapolated from the known pharmacology of its amphetamine analogue, 2,3-dimethoxyamphetamine (2,3-DMA), which displays very low affinity for serotonin receptors.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)Reference(s)
2,3-DMPEA > 4000 (estimated)> 10000 (estimated)No data available (data for 2,3-DMA)
2C-B 1.2 - 8620.63 - 110> 10000[5][6]
2C-I ~1000No data availableNo data available[7]
2C-E 100 - 100010 - 100> 10000[8][9]

Note: The wide range of reported Ki values can be attributed to different experimental conditions, such as the radioligand and tissue preparation used.

Signaling Pathways: A Visual Representation

The psychedelic effects of 2C-series compounds are primarily mediated through the activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR).[10] In contrast, the dopamine D2 receptor, another key GPCR in the central nervous system, couples to Gi/o proteins.[11] The following diagrams illustrate the canonical signaling cascades for these two receptor types.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq/11 Protein 5HT2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleavage of PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleavage of PIP2 2C-X 2C-X Compound 2C-X->5HT2A Agonist Binding Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream caption Canonical 5-HT2A Receptor Signaling Cascade

Caption: Canonical 5-HT2A Receptor Signaling Cascade

Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP ↓ cAMP Production AC->cAMP Dopamine Dopamine Dopamine->D2R Agonist Binding PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream caption Canonical Dopamine D2 Receptor Signaling Cascade

Caption: Canonical Dopamine D2 Receptor Signaling Cascade

Experimental Protocols for Pharmacological Characterization

To rigorously assess the pharmacological profile of 2,3-DMPEA and other novel phenethylamines, standardized and validated experimental protocols are essential. The following sections detail the methodologies for two key assays: a competitive radioligand binding assay to determine receptor affinity and the head-twitch response (HTR) assay, a behavioral proxy for psychedelic activity in rodents.

Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.[12][13]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Radioligand: [3H]ketanserin

  • Non-specific binding control: Spiperone or another high-affinity 5-HT2A antagonist

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Test compound (e.g., 2,3-DMPEA) at various concentrations

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [3H]ketanserin at a fixed concentration (typically at or below its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start MembranePrep Membrane Preparation (HEK293-h5HT2A) Start->MembranePrep AssaySetup Assay Setup in 96-well Plate (Radioligand, Test Compound, Membranes) MembranePrep->AssaySetup Incubation Incubation (Equilibrium Binding) AssaySetup->Incubation Filtration Rapid Filtration (Separation of Bound/Free Ligand) Incubation->Filtration Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Counting DataAnalysis Data Analysis (IC50 and Ki Determination) Counting->DataAnalysis End End DataAnalysis->End caption Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for Competitive Radioligand Binding Assay

Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and psychedelic potential.[14][15][16]

Materials:

  • Male C57BL/6J mice

  • Test compound (e.g., 2,3-DMPEA) dissolved in a suitable vehicle (e.g., saline)

  • Positive control: A known 5-HT2A agonist like DOI or a classic 2C compound

  • Vehicle control

  • Observation chambers

  • Video recording equipment (optional, for later verification)

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration: Administer the test compound, positive control, or vehicle control via a consistent route (e.g., intraperitoneal injection).

  • Observation Period: Immediately after injection, place the mice back into their individual observation chambers. Observe and count the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is a rapid, convulsive-like rotational movement of the head that is distinct from grooming or exploratory sniffing.

  • Data Collection: Record the total number of head twitches for each mouse during the observation period.

  • Data Analysis: Compare the mean number of head twitches in the test compound group to the vehicle control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in HTR frequency compared to the vehicle control suggests 5-HT2A receptor agonism.

Head_Twitch_Response_Assay_Workflow start Start acclimation Acclimation of Mice to Observation Chambers start->acclimation drug_admin Drug Administration (Test Compound, Vehicle, Positive Control) acclimation->drug_admin observation Observation Period (Count Head Twitches) drug_admin->observation data_collection Data Collection (Total HTR per Mouse) observation->data_collection data_analysis Statistical Analysis (Compare Groups) data_collection->data_analysis end End data_analysis->end caption Workflow for the Head-Twitch Response (HTR) Assay

Caption: Workflow for the Head-Twitch Response (HTR) Assay

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of phenethylamines is highly dependent on the substitution pattern on the phenyl ring.[10][11]

  • 2,5-Dimethoxy Substitution: This is a key feature for high affinity and efficacy at the 5-HT2A receptor among phenethylamines.[3][4]

  • 4-Position Substitution: The nature of the substituent at the 4-position significantly modulates potency. Generally, small, lipophilic groups enhance activity.

  • 2,3-Dimethoxy Substitution: As seen with 2,3-DMA, this substitution pattern is associated with a dramatic decrease in affinity for serotonin receptors compared to the 2,5-dimethoxy isomers. This is likely due to steric hindrance and altered electronic properties that are unfavorable for optimal receptor binding.

Based on these principles, it is highly probable that 2,3-DMPEA will have negligible affinity for the 5-HT2A receptor and is unlikely to exhibit psychedelic effects.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the pharmacology of 2,3-DMPEA in the context of the well-characterized 2C-series of psychedelic phenethylamines. While direct experimental data for 2,3-DMPEA is currently unavailable, a systematic application of SAR principles strongly suggests a low potential for interaction with key serotonergic receptors.

To definitively characterize the pharmacological profile of 2,3-DMPEA, it is imperative that the scientific community undertakes rigorous in vitro and in vivo studies as outlined in this guide. Such research will not only elucidate the properties of this specific compound but also contribute to a more comprehensive understanding of the intricate structure-activity relationships that govern the fascinating and therapeutically promising class of psychedelic phenethylamines.

References

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024). PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). PubMed Central. [Link]

  • Chemistry and Structure-Activity Relationships of Psychedelics. (2017). OPEN Foundation. [Link]

  • Structure-Activity Relationships of Phenethylamine Hallucinogens. (n.d.). MAPS. [Link]

  • Chemistry and Structure–Activity Relationships of Psychedelics | Request PDF. (2025). ResearchGate. [Link]

  • Chemistry:2,3-Dimethoxyamphetamine. (2025). HandWiki. [Link]

  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. (2019). West Virginia University Research Repository. [Link]

  • Fully automated head-twitch detection system for the study of 5-HT 2A receptor pharmacology in vivo. (n.d.). ResearchGate. [Link]

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  • Animal Behavior in Psychedelic Research. (n.d.). Society for Neuroscience. [Link]

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  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1999). PubMed. [Link]

  • Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. (2016). PubMed Central. [Link]

  • Acute Effects of 2C-E in Humans: An Observational Study. (2020). Frontiers in Pharmacology. [Link]

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  • 2C B Synthesis IceCool PDF. (n.d.). Scribd. [Link]

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  • 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

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  • 2C-B. (n.d.). Wikipedia. [Link]

  • 2,5-Dimethoxyamphetamine. (n.d.). Wikipedia. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). PubMed Central. [Link]

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  • 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies). (n.d.). DEA Diversion Control Division. [Link]

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  • Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. (2012). ResearchGate. [Link]

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  • Immunoassay for phenethylamines of the 2C and DO sub-families. (n.d.).
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Sources

Validation

A Comparative Guide to the Head-Twitch Response (HTR) Assay: Characterizing 2,3-Dimethoxyphenethylamine in Mice

This guide provides a comprehensive technical overview of the head-twitch response (HTR) assay, a critical preclinical tool for evaluating the potential psychoactive effects of novel compounds. We will delve into the est...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the head-twitch response (HTR) assay, a critical preclinical tool for evaluating the potential psychoactive effects of novel compounds. We will delve into the established methodology using well-characterized serotonergic agents and extend this framework to a comparative analysis for the lesser-known compound, 2,3-Dimethoxyphenethylamine (2,3-DMPEA). This document is intended for researchers, scientists, and drug development professionals seeking to employ the HTR assay for the characterization of novel phenethylamines.

The Head-Twitch Response: A Window into Psychedelic Potential

The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement that serves as a reliable behavioral proxy for hallucinogenic potential in humans.[1][2][3] This response is primarily mediated by the activation of the serotonin 2A receptor (5-HT2A), a key target for classic psychedelic drugs like LSD, psilocybin, and mescaline.[1][4][5] Notably, non-hallucinogenic 5-HT2A receptor agonists, such as lisuride, typically do not elicit this behavior in mice, highlighting the assay's specificity.[1][3][5]

The HTR assay is a cornerstone of psychedelic research due to its high predictive validity for human psychedelic effects.[2] Its relative simplicity and cost-effectiveness compared to other behavioral paradigms, such as drug discrimination, have made it a widely adopted screening tool.[1]

Unraveling the Pharmacology of 2,3-Dimethoxyphenethylamine (2,3-DMPEA)

Comparative Analysis: 2,3-DMPEA vs. Established Psychedelics

The following table summarizes the typical dose-response characteristics of well-known psychedelic compounds in the mouse HTR assay. A hypothetical entry for 2,3-DMPEA is included to illustrate the experimental data points a researcher would aim to collect.

CompoundClassTypical Effective Dose Range (Mice)Peak Response TimeKey Characteristics
DOI Phenethylamine0.1 - 3.0 mg/kg10-30 minutesPotent and efficacious, often used as a reference compound. Exhibits a clear inverted U-shaped dose-response curve.[1][4]
LSD Tryptamine0.05 - 0.4 mg/kg15-45 minutesHighly potent, with a characteristic dose-dependent increase in HTR frequency.[8][9]
Psilocybin Tryptamine1.0 - 10.0 mg/kg20-60 minutesInduces a robust HTR, with potency influenced by metabolic conversion to psilocin.[10][11][12]
2C-B Phenethylamine1.0 - 10.0 mg/kg30-60 minutesKnown to produce psychedelic effects in humans, and elicits HTR in animal models.[13][14]
2,3-DMPEA PhenethylamineTo be determinedTo be determinedHypothesized to induce HTR based on structural similarity to mescaline. The dose-response relationship and efficacy are key unknowns.

Experimental Protocol: Head-Twitch Response Assay

This section outlines a standardized protocol for conducting the HTR assay in mice. This methodology can be adapted to evaluate the effects of 2,3-DMPEA.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Test compound (e.g., 2,3-DMPEA) and vehicle control (e.g., saline)

  • Positive control (e.g., DOI)

  • Observation chambers (e.g., clear cylindrical arenas)

  • Video recording equipment or a magnetometer-based detection system[15][16][17]

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into an observation chamber for a 10-15 minute habituation period.

  • Administration: Administer the test compound (2,3-DMPEA at various doses), vehicle, or positive control (DOI) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Immediately after injection, return the mice to their chambers and record their behavior for a predetermined period (typically 30-60 minutes).

  • Scoring: The number of head twitches is quantified either by trained observers watching the video recordings or through automated analysis of magnetometer data.[17][18] A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.

Experimental Workflow

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation Habituation Habituation to Chamber Acclimation->Habituation Administration Compound Administration (Vehicle, 2,3-DMPEA, DOI) Habituation->Administration Observation Behavioral Observation (Video or Magnetometer) Administration->Observation Scoring Quantification of Head Twitches Observation->Scoring Analysis Dose-Response Analysis Scoring->Analysis

Caption: Experimental workflow for the head-twitch response assay.

The Underlying Mechanism: 5-HT2A Receptor Signaling

The induction of the HTR is intricately linked to the activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR).[19] Upon agonist binding, the receptor initiates a signaling cascade that is believed to be responsible for the behavioral and psychedelic effects.

5-HT2A Receptor Signaling Pathway

Gq_Signaling Psychedelic Psychedelic Agonist (e.g., 2,3-DMPEA) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC HTR Head-Twitch Response Ca_release->HTR Leads to PKC->HTR Leads to

Caption: Simplified 5-HT2A receptor signaling cascade leading to the head-twitch response.

While the 5-HT2A receptor is the primary mediator, other receptors can modulate the HTR. For instance, activation of the 5-HT1A receptor can suppress the HTR, while antagonism of the 5-HT2C receptor can enhance it at lower doses of the agonist.[10][20] These interactions highlight the complex pharmacology of serotonergic drugs and should be considered when interpreting HTR data.

Conclusion and Future Directions

The head-twitch response assay is an indispensable tool for the preclinical evaluation of potential psychedelic compounds. While there is a clear scientific rationale for investigating the HTR-inducing properties of 2,3-DMPEA based on its structural similarity to mescaline, empirical data is currently lacking. The protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate 2,3-DMPEA and other novel phenethylamines. Future studies should aim to establish a clear dose-response curve for 2,3-DMPEA, determine its potency and efficacy relative to known psychedelics, and explore the specific receptor systems mediating its effects. Such research will be crucial in elucidating the psychoactive potential of this and other understudied compounds.

References

  • Head-twitch response. In: Wikipedia. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2014). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 231(15), 3077–3087. [Link]

  • Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–578. [Link]

  • McDougall, M., Hesselgrave, N., & McGregor, I. S. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 23(19), 11468. [Link]

  • Effect of psilocin on head twitch response. (A) Dose-response of... - ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Method Validation for 2,3-DMPEA Quantification: Establishing LOD and LOQ

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of all compounds, including impurities and relat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of all compounds, including impurities and related substances, is paramount. 2,3-Dimethoxyphenylethylamine (2,3-DMPEA), a positional isomer of the more well-known psychoactive compound mescaline, can be a relevant impurity in certain synthetic pathways.[1] Ensuring that analytical methods can detect and quantify such substances at appropriately low levels is a cornerstone of regulatory compliance and patient safety.

This guide provides an in-depth, experience-driven comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 2,3-DMPEA. We will move beyond rote procedural descriptions to explore the scientific rationale behind the experimental design, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7]

The Foundational Importance of LOD and LOQ

Before delving into the "how," it is crucial to understand the "why." The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable accuracy and precision.[8][9][10][11] Conversely, the Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[8][9][12]

For a substance like 2,3-DMPEA, which may be a process-related impurity or a degradation product, a validated LOQ is critical for ensuring that the analytical method is sensitive enough to control its presence within specified limits.

Method Validation Framework: A Comparative Overview

The ICH Q2(R1) guideline, a cornerstone for analytical method validation, outlines several approaches for determining LOD and LOQ.[3][5][7][13][14] The choice of method is not arbitrary; it depends on the nature of the analytical technique and the characteristics of the analyte and matrix.

Here, we compare the most common approaches applicable to the quantification of 2,3-DMPEA by High-Performance Liquid Chromatography (HPLC), a prevalent technique for such analyses.

Method Principle Advantages Disadvantages Best Suited For
Visual Evaluation The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.Simple and direct.Highly subjective and operator-dependent. Lacks statistical rigor.Non-instrumental methods or as a preliminary estimation.
Signal-to-Noise (S/N) Ratio The concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined.[10][11][13][15]More objective than visual evaluation. Widely accepted and practical for chromatographic methods.[10]The calculation of the S/N ratio can vary between different software and requires a stable baseline.Chromatographic methods (e.g., HPLC, GC) where baseline noise is observable.[10]
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve LOD and LOQ are calculated using the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[8][16][17][18]Statistically robust and objective.Requires a well-defined linear calibration curve in the range of the LOD and LOQ.[19] The determination of σ can be approached in different ways (e.g., from the standard deviation of the blank or the residual standard deviation of the regression line).[16]A wide range of instrumental methods, including HPLC and spectrophotometry.

Experimental Protocol: A Step-by-Step Guide to LOD and LOQ Determination for 2,3-DMPEA by HPLC-UV

This protocol outlines a robust procedure for determining the LOD and LOQ of 2,3-DMPEA using the method based on the standard deviation of the response and the slope of the calibration curve, as it provides a strong statistical foundation.

Instrumentation and Reagents
  • HPLC System: A system equipped with a UV detector, autosampler, and column oven.

  • Analytical Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted).

  • 2,3-DMPEA Reference Standard: Of known purity.

  • Reagents: Acetonitrile (HPLC grade), water (HPLC grade), and buffer salts.

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_verify Verification prep_std Prepare 2,3-DMPEA Stock Solution prep_cal Prepare Low-Level Calibration Standards prep_std->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_blank Prepare Blank Samples (Matrix) inject_blank Inject Blank Samples (n≥10) prep_blank->inject_blank calc_sd Calculate Standard Deviation (σ) of Blank Responses inject_blank->calc_sd plot_cal Plot Calibration Curve inject_cal->plot_cal calc_lod_loq Calculate LOD and LOQ calc_sd->calc_lod_loq calc_slope Determine Slope (S) of the Calibration Curve plot_cal->calc_slope calc_slope->calc_lod_loq prep_verify Prepare Spiked Samples at LOD & LOQ Concentrations calc_lod_loq->prep_verify analyze_verify Analyze Spiked Samples prep_verify->analyze_verify confirm Confirm Detectability (LOD) and Precision/Accuracy (LOQ) analyze_verify->confirm

Caption: Workflow for LOD and LOQ determination.

Detailed Experimental Steps
  • Preparation of Stock and Standard Solutions:

    • Accurately weigh and dissolve the 2,3-DMPEA reference standard in a suitable solvent (e.g., mobile phase) to prepare a stock solution of a known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of low-concentration calibration standards bracketing the expected LOD and LOQ. A typical range might be from 0.05 µg/mL to 5 µg/mL.

    • Prepare at least 10 blank samples (matrix without the analyte).

  • Chromatographic Analysis:

    • Set up the HPLC system with the appropriate method parameters (e.g., flow rate, column temperature, injection volume, and UV detection wavelength).

    • Inject the blank samples multiple times (n ≥ 10) and record the responses (e.g., peak area or height at the retention time of 2,3-DMPEA).

    • Inject the calibration standards in triplicate.

  • Data Analysis and Calculation:

    • Determine the Standard Deviation of the Response (σ):

      • From the Blank: Calculate the standard deviation of the responses obtained from the multiple injections of the blank samples.

      • From the Calibration Curve: Alternatively, determine the residual standard deviation of the regression line or the standard deviation of the y-intercepts of the regression lines from the low-level calibration curve.[18]

    • Determine the Slope (S) of the Calibration Curve:

      • Plot the mean response of the calibration standards versus their corresponding concentrations.

      • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'm' is the slope (S).

    • Calculate LOD and LOQ:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Verification:

    • Prepare independent samples by spiking the matrix with 2,3-DMPEA at the calculated LOD and LOQ concentrations.

    • Analyze these samples to confirm that the analyte is detectable at the LOD and that the method provides acceptable precision and accuracy at the LOQ.

Comparative Data from Literature and Hypothetical Performance

While specific validated methods for 2,3-DMPEA are not abundantly available in public literature, we can draw comparisons with methods for similar phenylethylamine derivatives to provide context.[20][21][22][23]

Analytical Technique Analyte(s) Reported/Expected LOD Reported/Expected LOQ Reference/Source
HPLC-UV2,3-DMPEA (Hypothetical)0.05 - 0.2 µg/mL0.15 - 0.6 µg/mLIn-house development
GC-MSAmphetamine and α-phenylethylamineNot explicitly stated, but quantitative down to 0.25 µg/mL0.25 µg/mL[20]
LC-MS/MSVarious phenethylaminesLow ng/mL rangeLow ng/mL rangeGeneral performance of the technique

The higher sensitivity of mass spectrometry-based methods (GC-MS, LC-MS/MS) is evident. However, HPLC-UV is often preferred for routine quality control due to its robustness, lower cost, and simpler operation, provided it meets the required sensitivity for the specific application.

Conclusion: A Scientifically Sound Approach to Method Validation

The determination of LOD and LOQ for 2,3-DMPEA, or any pharmaceutical impurity, is a critical component of method validation that underpins the quality and safety of drug products. While various methods exist, the approach based on the standard deviation of the response and the slope of the calibration curve offers a statistically sound and regulatory-accepted framework.

As a Senior Application Scientist, my recommendation is to not only follow the procedural steps but to understand the underlying principles. This allows for the adaptation of the methodology to different analytical techniques and matrices, ensuring the development of robust and reliable analytical methods that are fit for their intended purpose.[12][24] The ultimate goal is to generate data that is trustworthy and defensible, providing a solid foundation for drug development and manufacturing.

References

  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science. Available at: [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • BA Sciences. USP <1225> Method Validation. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Altabrisa Group. (2025). What Is LOD and LOQ Determination in Analytical Chemistry?. Available at: [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Pharma Validation. (2025). Calculating LOD and LOQ for HPLC and UV Methods. Available at: [Link]

  • Juniper Publishers. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available at: [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. Available at: [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Available at: [Link]

  • ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc?. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Scribd. LOD-LOQ-SIGNAL TO NOISE RATIO ETC. IMPORTANT ARTICLE. Available at: [Link]

  • Lösungsfabrik. (2019). How to determine the LOD using the calibration curve?. Available at: [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Available at: [Link]

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Available at: [Link]

  • Wikipedia. 2,3-Dimethoxyphenethylamine. Available at: [Link]

  • Van Bocxlaer, J. F., et al. (1997). Quantitative Determination of Amphetamine and α-Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 21(1), 1-7. Available at: [Link]

  • PubMed. (1997). Quantitative determination of amphetamine and alpha-phenylethylamine enantiomers in judicial samples using capillary gas chromatography. Available at: [Link]

  • Auburn University. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Available at: [Link]

  • PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Available at: [Link]

  • ResearchGate. (2022). (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Available at: [Link]

  • precisionFDA. DMPEA. Available at: [Link]

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  • American Chemical Society. (2023). 2-Phenylethylamine. Available at: [Link]

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Validation

A Comparative Guide to Analytical Methods for 2,3-Dimethoxyphenethylamine: Focus on Linearity and Precision

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes like 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is paramount. As a substituted phenethylamine, the anal...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes like 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is paramount. As a substituted phenethylamine, the analytical methodologies for 2,3-DMPEA must be robust, reliable, and validated to ensure data integrity. This guide provides an in-depth comparison of the primary analytical techniques used for the analysis of 2,3-DMPEA and its analogues, with a specific focus on the critical validation parameters of linearity and precision.

While specific, fully validated methods for 2,3-DMPEA are not abundant in publicly available literature, its structural similarity to other dimethoxyphenethylamines allows for the extrapolation of highly relevant analytical strategies and expected performance characteristics. The use of deuterated 2,3-DMPEA (2,3-DMPEA-d3) as an internal standard in several published methods for related compounds underscores its compatibility with these analytical systems[1]. This guide will leverage data from these closely related analogues to provide a comprehensive overview.

Choosing the Right Analytical Tool: LC-MS/MS vs. GC-MS

The two most powerful and commonly employed techniques for the quantitative analysis of phenethylamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is often dictated by the sample matrix, required sensitivity, and laboratory resources.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for its high sensitivity, selectivity, and applicability to a wide range of biological matrices without the need for derivatization. The inherent polarity of phenethylamines makes them well-suited for reversed-phase liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique, particularly for volatile compounds. For polar analytes like phenethylamines, a derivatization step is typically required to increase their volatility and thermal stability, which adds a layer of complexity to sample preparation[2].

Performance Comparison: Linearity and Precision

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte, while precision measures the closeness of agreement between a series of measurements from the same sample. Both are critical for ensuring the reliability of quantitative data. The acceptance criteria for these parameters are often guided by regulatory bodies like the International Council for Harmonisation (ICH) and organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX)[3][4][5].

The following table summarizes typical linearity and precision data for analytical methods developed for phenethylamine analogues structurally similar to 2,3-DMPEA.

Analytical TechniqueAnalyte(s)Linearity RangeCorrelation Coefficient (r or r²)Precision (RSD%)Reference
LC-MS/MS 74 Phenethylamines1.0–50.0 ng/mLNot SpecifiedNot Specified[3]
LC-MS/MS 13 Illicit Phenethylamines10–400 ng/mLNot SpecifiedNot Specified[1]
LC-MS/MS 2,5-dimethoxy-phenylethylamines1–100 ng/mLLinearNot Specified[6]
GC-MS 76 Phenethylamines50–2000 ng/mL> 0.995Not Specified[2]
GC-FID 4-Bromo-2,5-DMPEA (2C-B)0.258–3.178 mg/mLr² > 0.998< 3%[7]

Note: This data is for structural analogues of 2,3-DMPEA and is presented to provide an expected performance range.

Experimental Protocols: A Representative LC-MS/MS Method

The following is a detailed, step-by-step protocol for a representative LC-MS/MS method for the quantitative analysis of 2,3-DMPEA, based on common practices for similar phenethylamines[1][3].

Sample Preparation (Dilute-and-Shoot for Urine)

The "dilute-and-shoot" method is a simple and rapid approach suitable for urine samples, minimizing sample manipulation and potential for analyte loss.

  • Centrifugation: Centrifuge the urine sample at 3000g for 5 minutes to pellet any particulate matter.

  • Dilution: Collect the supernatant. Mix 20 µL of the supernatant with 20 µL of an internal standard working solution (e.g., 500 ng/mL of 2,3-DMPEA-d3 in methanol).

  • Final Dilution: Dilute the mixture with 960 µL of a 50% methanol in water solution to a final volume of 1 mL.

  • Filtration: Filter the final solution through a 0.22 µm PVDF syringe filter prior to injection into the LC-MS/MS system.

Causality: Centrifugation removes interfering particulates. The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects. Dilution brings the analyte concentration within the linear range of the assay and reduces matrix suppression. Filtration protects the analytical column and instrument from particulate contamination.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Analytical Column: A reversed-phase column, such as a Phenyl-Hexyl column (e.g., 10 cm × 2.1 mm i.d., 1.7 µm particle size), is effective for separating phenethylamines.

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A gradient program should be optimized to ensure separation from matrix components and any other analytes of interest. A representative gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 2,3-DMPEA and its internal standard would need to be determined by direct infusion of the standards. For example:

    • 2,3-DMPEA: Precursor ion [M+H]⁺ → Product ion(s)

    • 2,3-DMPEA-d3: Precursor ion [M+H]⁺ → Product ion(s)

Causality: A Phenyl-Hexyl column provides a different selectivity compared to a standard C18 column, which can be advantageous for the separation of aromatic compounds like phenethylamines. The acidic mobile phase with formic acid ensures the analytes are protonated, which is necessary for efficient positive mode ESI and good chromatographic peak shape. Gradient elution allows for the effective separation of compounds with varying polarities and a timely elution of all analytes. MRM provides high selectivity and sensitivity by monitoring specific ion transitions for the target analyte and internal standard.

Visualization of Key Concepts

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Centrifuge Centrifuge Sample->Centrifuge Dilute Dilute with IS Centrifuge->Dilute Filter Filter Dilute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical experimental workflow for the LC-MS/MS analysis of 2,3-DMPEA.

Linearity and Precision in Method Validation

G cluster_validation Analytical Method Validation cluster_linearity Linearity Assessment cluster_precision Precision Assessment MV Method Validation Linearity Linearity MV->Linearity Precision Precision MV->Precision Accuracy Accuracy MV->Accuracy Specificity Specificity MV->Specificity Cal_Curve Calibration Curve (min. 5 points) Linearity->Cal_Curve Repeatability Intra-day Precision (RSD < 15%) Precision->Repeatability Intermediate Inter-day Precision (RSD < 15%) Precision->Intermediate Corr_Coeff Correlation Coefficient (r² > 0.99) Cal_Curve->Corr_Coeff

Caption: The relationship between key validation parameters.

Conclusion

References

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  • Zang, C. Z., Hsu, Y. T., Weng, T. I., & Lin, C. H. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. [Link]

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  • European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Royal Society of Chemistry. (2019). Supplementary material table 1: Linearity and precision results for determination of drugs on core-shell and monolithic columns. [Link]

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  • ResearchGate. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology. [Link]

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  • ClinMed International Library. (2021). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography with Flame Ionization Detector (GC-FID). International Archives of Addiction Research and Medicine, 6(1). [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). Validation of analytical MT method. Retrieved January 10, 2026, from [Link]

  • BioProcess International. (2012). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]

  • Wiley Online Library. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(3), 465-473. [Link]

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Comparative

A Comparative Guide to the Receptor Binding Profiles of Dimethoxyphenethylamine Isomers

In the landscape of psychoactive compound research, the subtle repositioning of functional groups on a core molecular scaffold can dramatically alter its pharmacological profile. This guide offers a detailed comparative...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of psychoactive compound research, the subtle repositioning of functional groups on a core molecular scaffold can dramatically alter its pharmacological profile. This guide offers a detailed comparative analysis of the receptor binding affinities of three key dimethoxyphenethylamine (DMPEA) isomers: 2,4-DMPEA, 2,5-DMPEA, and 3,4-DMPEA. Understanding these differences is paramount for researchers in neuropharmacology and drug development, as it directly informs the potential therapeutic applications and physiological effects of these compounds. This document synthesizes available experimental data to provide an objective comparison, elucidates the structure-activity relationships that govern these interactions, and provides a detailed protocol for the experimental determination of receptor binding affinities.

The Critical Role of Isomeric Variation in Receptor Engagement

The phenethylamine backbone is a foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters and synthetic drugs[1]. The addition of two methoxy groups to the phenyl ring, creating dimethoxyphenethylamine, gives rise to several positional isomers, each with a unique electronic and steric configuration. This isomeric variation profoundly influences how these molecules fit into and interact with the binding pockets of various G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems.

The 2,5-dimethoxy substitution pattern has been a cornerstone of psychedelic research, forming the basis for well-known compounds like 2C-B and DOM[2][3]. This arrangement is thought to confer a high affinity for the serotonin 2A (5-HT2A) receptor, a key target for hallucinogenic effects[4][5]. In contrast, the 3,4-dimethoxy isomer is a structural analog of dopamine and has been investigated for its potential interactions with dopamine and other monoamine systems[6]. The 2,4-dimethoxy isomer is less studied, but available data allows for a crucial comparison to its more prominent counterparts[7].

Comparative Receptor Binding Affinities: A Quantitative Overview

The following table summarizes the available in vitro binding affinities (Ki, in nM) of the three DMPEA isomers for key serotonin and other relevant receptors. A lower Ki value indicates a higher binding affinity. It is important to note that direct side-by-side comparisons in a single study are limited, and the data presented here is a synthesis from multiple sources.

Isomer5-HT2A Receptor (Ki, nM)Other Notable Receptor Interactions
2,4-DMPEA 202–999[7]Low-potency partial agonist at 5-HT2A[7]
2,5-DMPEA High affinity (qualitative)[4]Parent compound for many high-affinity 5-HT2A agonists[4]
3,4-DMPEA Weak affinity (qualitative)[6]Shows some monoamine oxidase inhibitory activity[6]

Analysis of Binding Profiles:

In stark contrast, 3,4-DMPEA demonstrates a weak affinity for serotonin receptors[6]. Its structural similarity to dopamine suggests a potential for greater interaction with the dopaminergic system, although robust binding data is limited. Its reported monoamine oxidase inhibitory activity is a distinct pharmacological property compared to the other isomers[6].

The 2,4-DMPEA isomer occupies an intermediate position. While it does bind to the 5-HT2A receptor, its affinity is notably lower than that of the classic 2,5-substituted psychedelics[7]. The reported Ki values in the 202–999 nM range indicate a moderate to low affinity, classifying it as a low-potency partial agonist at this receptor[7].

The Underlying Causality: A Structural Perspective

The observed differences in receptor binding can be attributed to the way each isomer presents its methoxy groups to the receptor's binding pocket. The 5-HT2A receptor, for instance, has a well-defined orthosteric binding site. The positioning of the methoxy groups on the phenyl ring influences the molecule's ability to form key hydrogen bonds and van der Waals interactions with specific amino acid residues within this pocket.

The 2,5-substitution pattern appears to be optimal for orienting the molecule in a way that maximizes these favorable interactions, leading to a high-affinity binding state[4]. The methoxy groups at these positions are thought to engage with specific residues that stabilize the ligand-receptor complex and promote an active conformational state of the receptor.

Conversely, the 3,4- and 2,4-dimethoxy substitutions may result in steric hindrance or a suboptimal orientation within the binding pocket, preventing the formation of these critical interactions and leading to lower binding affinities.

Visualizing the Experimental Workflow: Radioligand Binding Assay

The determination of receptor binding affinities is typically achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying ligand-receptor interactions. The following diagram illustrates the workflow of a typical competitive binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_quant Quantification & Analysis prep_membranes Receptor-Containing Membrane Preparation incubation Incubation of Membranes, Radioligand, and Competitor prep_membranes->incubation prep_ligands Radioligand and Competitor (Isomer) Preparation prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Scintillation Counting of Bound Radioactivity filtration->scintillation data_analysis Data Analysis (IC50 and Ki Determination) scintillation->data_analysis

Caption: Workflow of a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol provides a detailed, step-by-step methodology for determining the binding affinity (Ki) of dimethoxyphenethylamine isomers for the human 5-HT2A receptor.

I. Materials and Reagents:

  • Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor[8].

  • Radioligand: [³H]-Ketanserin, a high-affinity 5-HT2A antagonist[9].

  • Competitors: 2,4-DMPEA, 2,5-DMPEA, and 3,4-DMPEA, each dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determiner: A high concentration (e.g., 10 µM) of a known 5-HT2A antagonist, such as unlabeled ketanserin or spiperone[10].

  • 96-well Filter Plates: Millipore MultiScreen plates with GF/B filters[11].

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

II. Experimental Procedure:

  • Membrane Preparation:

    • Thaw the frozen receptor-containing cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 50-100 µg of protein per well)[11].

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, [³H]-Ketanserin (at a final concentration near its Kd, typically ~1-2 nM), and the diluted membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, [³H]-Ketanserin, the non-specific binding determiner, and the diluted membrane preparation.

    • Competitor Wells: Add assay buffer, [³H]-Ketanserin, a range of concentrations of the DMPEA isomer (typically from 10⁻¹⁰ M to 10⁻⁵ M), and the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium[9][12].

  • Filtration:

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

    • Wash each well several times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

III. Data Analysis:

  • Calculate Specific Binding: For each concentration of the competitor, subtract the average CPM from the non-specific binding wells from the average CPM of the total binding wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding without a competitor) against the logarithm of the competitor concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway Implications

The binding of a DMPEA isomer to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses.

G DMPEA DMPEA Isomer HT2A 5-HT2A Receptor DMPEA->HT2A Binding Gq11 Gq/11 HT2A->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling pathway.

Conclusion and Future Directions

The comparative analysis of dimethoxyphenethylamine isomers underscores the critical importance of substitution patterns in determining receptor binding profiles. The 2,5-dimethoxy arrangement clearly confers a higher affinity for the 5-HT2A receptor compared to the 3,4- and 2,4-isomers. This fundamental difference in receptor engagement is the primary driver of their distinct pharmacological and physiological effects.

For researchers in the field, this guide provides a foundational understanding of the structure-activity relationships of these compounds and a practical framework for their experimental evaluation. Future research should aim to generate comprehensive binding data for a wider range of receptors for all three isomers in a standardized set of assays. This would allow for a more complete and direct comparison of their selectivity and potential for off-target effects. Furthermore, functional assays that measure the downstream signaling consequences of receptor binding will be crucial in elucidating the full pharmacological profile of these intriguing molecules.

References

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Kim, J., Lee, S. Y., Lee, S. Y., & Rhim, H. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 493–500. [Link]

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  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

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  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Wikipedia. (n.d.). 2,4,5-Trimethoxyphenethylamine. In Wikipedia. Retrieved January 10, 2026, from [Link]

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Validation

A Comparative Guide to the In Vivo Metabolism of 2,3-DMPEA and Other Phenethylamines

Introduction: The Metabolic Crossroads of Phenethylamines The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, psychoactive sub...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolic Crossroads of Phenethylamines

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, psychoactive substances, and therapeutic agents. The in vivo metabolic fate of these compounds is a critical determinant of their pharmacokinetic and pharmacodynamic profiles, dictating their duration of action, potential for toxicity, and overall biological effects. Understanding these metabolic pathways is paramount for drug discovery, toxicology, and clinical pharmacology.

This guide provides an in-depth comparison of the in vivo metabolism of 2,3-Dimethoxyphenethylamine (2,3-DMPEA) with other key phenethylamines: its parent compound Phenethylamine (PEA), the classic psychedelic Mescaline, the designer drug 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), and the widely-used psychostimulant Amphetamine. While empirical data on 2,3-DMPEA metabolism is limited, this guide will leverage its structural similarities to well-characterized analogues to build a predictive metabolic profile, grounded in established biochemical principles. We will explore the key enzymatic players, compare the resultant metabolites, and provide validated experimental protocols for conducting such studies in a research setting.

Section 1: Principal Metabolic Pathways for Phenethylamines

The biotransformation of phenethylamines is primarily governed by two major enzyme systems: Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes. The specific pathway a compound follows is largely dictated by its chemical structure, particularly substitutions on the ethylamine side-chain and the phenyl ring.

  • Monoamine Oxidase (MAO): MAOs are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[1] This process converts the ethylamine side chain into a phenylacetaldehyde intermediate, which is then further oxidized to a phenylacetic acid derivative or reduced to a phenylethanol.[2] There are two main isoforms:

    • MAO-A: Preferentially metabolizes serotonin and norepinephrine.[1]

    • MAO-B: Shows higher affinity for phenethylamine and benzylamine.[3][4] Phenethylamines lacking an alpha-methyl group (like PEA, 2,3-DMPEA, Mescaline, and 2C-B) are generally excellent substrates for MAO.[3][5]

  • Cytochrome P450 (CYP) System: This superfamily of liver enzymes is responsible for a wide range of Phase I metabolic reactions.[6] For phenethylamines, the most relevant reactions include:

    • O-Demethylation: Removal of methyl groups from methoxy substituents on the phenyl ring, a common pathway for compounds like mescaline and 2C-B.[7][8]

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, a primary pathway for amphetamine metabolism, mediated largely by CYP2D6.[9][10][11]

    • Aliphatic Hydroxylation: Hydroxylation of the ethylamine side chain.[9][11]

  • Other Pathways: N-acetylation is another observed metabolic route, particularly after O-demethylation, as seen with mescaline and 2C-B metabolites.[12][13]

Visualizing General Phenethylamine Metabolism

The following diagram illustrates the principal metabolic routes for a generic phenethylamine structure.

G cluster_main General Phenethylamine Metabolism cluster_phase1 Phase I Metabolism cluster_products Metabolic Products cluster_phase2 Phase II Metabolism PEA Phenethylamine Core MAO Oxidative Deamination (MAO-A/B) PEA->MAO CYP CYP450-Mediated Oxidation PEA->CYP Aldehyde Phenylacetaldehyde Intermediate MAO->Aldehyde Demethyl O-Demethylated Metabolite CYP->Demethyl O-Demethylation Hydroxyl Hydroxylated Metabolite CYP->Hydroxyl Hydroxylation Acid Phenylacetic Acid Derivative Aldehyde->Acid ALDH Alcohol Phenylethanol Derivative Aldehyde->Alcohol ADH N_Acetyl N-Acetylation Demethyl->N_Acetyl

Caption: Key Phase I and Phase II metabolic pathways for phenethylamines.

Section 2: Comparative In Vivo Metabolism

The structural nuances of each phenethylamine derivative create distinct metabolic fingerprints. The following table summarizes these differences, with a predictive profile for 2,3-DMPEA based on its structure.

Compound Key Structural Features Primary Enzyme(s) Major Metabolic Pathways Key Metabolites
2,3-DMPEA 2,3-dimethoxy substitution; No α-methyl groupMAO (Predicted) , CYP450 (Predicted) Oxidative Deamination; O-Demethylation2,3-dimethoxyphenylacetic acid (Predicted); 2-hydroxy-3-methoxyphenethylamine (Predicted); 3-hydroxy-2-methoxyphenethylamine (Predicted)
Phenethylamine (PEA) Unsubstituted parent compoundMAO-B [3][4]Oxidative DeaminationPhenylacetic acid[14]
Mescaline 3,4,5-trimethoxy substitution; No α-methyl groupMAO , Other Amine Oxidases[15]Oxidative Deamination; O-Demethylation; N-Acetylation3,4,5-trimethoxyphenylacetic acid (TMPAA)[12][16]; O-demethylated and N-acetylated metabolites[7][12]
2C-B 2,5-dimethoxy, 4-bromo substitution; No α-methyl groupMAO-A/B , CYP450[17][18]Oxidative Deamination; O-Demethylation; N-Acetylation4-bromo-2,5-dimethoxyphenylacetic acid; 2-(4-bromo-2,5-dimethoxyphenyl)ethanol; O-demethylated and N-acetylated metabolites[8][13]
Amphetamine α-methyl groupCYP2D6 [9][11]Aromatic Hydroxylation; Aliphatic Hydroxylation; Deamination4-hydroxyamphetamine; Norephedrine; Phenylacetone; Benzoic Acid[11]
Detailed Compound Profiles
  • 2,3-DMPEA (Predicted Profile): Lacking an alpha-methyl group, 2,3-DMPEA is expected to be a strong substrate for MAO, leading to oxidative deamination to form 2,3-dimethoxyphenylacetic acid. Its two methoxy groups are prime targets for CYP-mediated O-demethylation, likely producing 2-hydroxy-3-methoxyphenethylamine and 3-hydroxy-2-methoxyphenethylamine, which could then undergo further metabolism.

  • Phenethylamine (PEA): As the parent compound, its metabolism is straightforward. It is rapidly catabolized by MAO-B, resulting in a very short half-life of approximately 30 seconds.[14] This rapid metabolism is why exogenous PEA has minimal psychoactive effects unless co-administered with an MAO-B inhibitor.[14]

  • Mescaline (3,4,5-TMPEA): The primary metabolic pathway is oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).[15][16] Minor but important pathways include O-demethylation at the 4- and 5-positions and subsequent N-acetylation of these demethylated metabolites.[7][12] A significant portion of mescaline (20-50%) is excreted unchanged in the urine.[19]

  • 2C-B (4-Bromo-2,5-DMPEA): The metabolism of 2C-B is complex, involving multiple pathways. It is readily metabolized by both MAO-A and MAO-B through oxidative deamination, forming an intermediate aldehyde that is subsequently oxidized to 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) or reduced to 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE).[2][8] A second major pathway involves O-demethylation followed by N-acetylation of the amino group.[13]

  • Amphetamine: The presence of an alpha-methyl group sterically hinders metabolism by MAO. Instead, its biotransformation is dominated by CYP2D6.[9][11] The main pathways are aromatic hydroxylation to form the active metabolite 4-hydroxyamphetamine, and side-chain oxidation.[11] Deamination to phenylacetone also occurs. The metabolism of amphetamine shows stereoselectivity, with the (S)-enantiomer being eliminated more rapidly.[20]

Section 3: Experimental Design for In Vivo Metabolism Studies

To empirically determine and compare the metabolic profiles of compounds like 2,3-DMPEA, a robust in vivo experimental workflow is essential. This section details the necessary protocols, emphasizing the rationale behind each step.

Visualizing the In Vivo Experimental Workflow

G cluster_workflow In Vivo Metabolism Study Workflow start Hypothesis & Compound Selection dosing 1. Animal Model Dosing (e.g., Rat, Oral Gavage) start->dosing collection 2. Sample Collection (Urine, Blood, Tissues) (Metabolic Cages) dosing->collection processing 3. Sample Processing (Hydrolysis, Extraction - SPE/LLE) collection->processing analysis 4. Analytical Detection (LC-MS/MS, GC-MS) processing->analysis identification 5. Metabolite Identification (Mass Shift, Fragmentation) analysis->identification quantification 6. Quantification (Standard Curves) identification->quantification end Pharmacokinetic Modeling & Data Interpretation quantification->end

Caption: Standard workflow for an in vivo drug metabolism study.

Protocol 1: Animal Model Administration

Objective: To administer the test compound to a suitable animal model to allow for in vivo metabolism.

Rationale: Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used due to their well-characterized physiology and metabolic systems, which share significant homology with humans.[13][21] The oral route of administration is often chosen to mimic human consumption and to account for first-pass metabolism in the liver.[12][22]

Step-by-Step Methodology:

  • Animal Acclimation: House male Wistar rats (200-250g) in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Dosing Solution Preparation: Prepare a dosing solution of the test compound (e.g., 2,3-DMPEA HCl) in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) at a concentration calculated to deliver the target dose (e.g., 10 mg/kg).

  • Administration: Administer the solution to the rats via oral gavage using a ball-tipped feeding needle. A control group should receive the vehicle only.

  • Housing: Immediately following administration, place the animals in individual metabolic cages designed for the separate collection of urine and feces.

Protocol 2: Sample Collection and Processing

Objective: To collect biological matrices containing the parent drug and its metabolites and prepare them for analysis.

Rationale: Urine is the primary matrix for collecting excreted metabolites over time.[22][23] Blood (plasma) is essential for determining the pharmacokinetic profile (absorption, distribution, elimination) of the parent drug and major metabolites. Enzymatic hydrolysis is a critical step to cleave conjugated (Phase II) metabolites back to their parent forms, ensuring a complete metabolic profile is captured.[13]

Step-by-Step Methodology:

  • Urine Collection: Collect urine from the metabolic cages at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h). Measure the volume and store samples at -80°C until analysis.

  • Blood Collection: At specified time points, collect blood samples via tail vein or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 15 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C.

  • Enzymatic Hydrolysis (for urine):

    • To a 1 mL aliquot of urine, add 1 mL of acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate the mixture at 37°C for 12-18 hours. This step cleaves glucuronide and sulfate conjugates.

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol followed by water and then a buffer.

    • Load the hydrolyzed urine or plasma sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water, dilute acid) to remove interferences.

    • Elute the analytes (parent drug and metabolites) with an appropriate organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for analytical injection.

Protocol 3: Metabolite Identification by LC-MS/MS

Objective: To separate, identify, and quantify the parent drug and its metabolites.

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[24][25] The liquid chromatography component separates the compounds in the complex mixture, and the tandem mass spectrometer detects them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Step-by-Step Methodology:

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap).

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer with a small amount of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode, as phenethylamines readily form positive ions.

    • Metabolite Prediction: Generate a list of predicted metabolites based on common metabolic reactions (e.g., demethylation, hydroxylation, oxidation of the side chain). Calculate their expected exact masses.

    • Data Acquisition: Perform a full scan experiment to detect all ions within a mass range. Then, use this data to perform product ion scans (MS/MS) on the masses of the parent drug and the predicted metabolites.

  • Data Analysis:

    • Identify the parent drug based on its retention time and MS/MS spectrum compared to an authentic standard.

    • Search the full scan data for the m/z values of predicted metabolites.

    • Confirm the identity of potential metabolites by analyzing their MS/MS fragmentation patterns. For example, a loss of 14 Da (CH₂) from a methoxy group or a gain of 16 Da (Oxygen) for hydroxylation are indicative of specific metabolic transformations.

Conclusion and Future Directions

The in vivo metabolism of phenethylamines is a complex interplay between the compound's structure and the body's enzymatic machinery. While compounds like PEA, mescaline, 2C-B, and amphetamine have well-defined metabolic fates, the profile of 2,3-DMPEA remains to be empirically elucidated. Based on established structure-metabolism relationships, it is highly probable that 2,3-DMPEA undergoes extensive metabolism via both MAO-mediated oxidative deamination and CYP-mediated O-demethylation. This dual pathway suggests a potentially complex pharmacokinetic profile with multiple active or inactive metabolites.

The experimental protocols detailed in this guide provide a robust framework for researchers to definitively characterize the metabolism of 2,3-DMPEA and other novel phenethylamine derivatives. Such studies are not merely academic; they are essential for understanding the therapeutic potential, predicting drug-drug interactions, and assessing the safety profile of new chemical entities in drug development.

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Comparative

Validating Specificity in 2,3-DMPEA Detection: A Comparative Guide for Researchers

Introduction: The Analytical Challenge of 2,3-DMPEA 2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine compound that has garnered interest within the scientific community, particularly in neuroscience and toxico...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2,3-DMPEA

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine compound that has garnered interest within the scientific community, particularly in neuroscience and toxicology.[1] Its structural similarity to other biologically active amines and potential role as a biomarker, for instance in historical schizophrenia research, necessitates highly specific and reliable analytical methods for its detection and quantification in complex biological matrices.[2][3] The primary analytical challenge lies in distinguishing 2,3-DMPEA from its positional isomers and other structurally related compounds, which can lead to false-positive results and misinterpretation of data.

This guide provides an in-depth comparison of analytical methodologies for validating the specificity of a 2,3-DMPEA detection method. We will explore the nuances of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering insights into experimental design and data interpretation to ensure the trustworthiness and scientific integrity of your findings. All protocols and recommendations are grounded in authoritative guidelines from regulatory bodies such as the FDA and EMA.[4][5]

The Criticality of Specificity in Bioanalytical Method Validation

Specificity, as defined by the International Council for Harmonisation (ICH), is the ability of an analytical method to unequivocally assess the analyte in the presence of components which may be expected to be present.[5] For a 2,3-DMPEA assay, these components include:

  • Positional Isomers: Other dimethoxyphenethylamine isomers (e.g., 2,4-DMPEA, 3,4-DMPEA, 2,5-DMPEA, 2,6-DMPEA, and 3,5-DMPEA).

  • Structural Analogs: Other phenethylamine-based compounds, including prescription drugs (e.g., phentermine), and compounds found in dietary supplements.[6][7][8]

  • Metabolites: Potential metabolic products of 2,3-DMPEA.[9][10]

  • Endogenous Matrix Components: Compounds naturally present in the biological sample (e.g., urine, plasma).[11]

Comparative Analysis of Detection Methodologies

The two most powerful and commonly used techniques for the definitive identification and quantification of small molecules like 2,3-DMPEA in biological samples are GC-MS and LC-MS/MS.[12][13] While both are mass spectrometry-based, their separation principles and fragmentation characteristics offer different advantages and disadvantages in the context of isomeric specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column, followed by ionization and mass analysis. For phenethylamines, derivatization is often employed to improve chromatographic properties and generate characteristic fragmentation patterns.[14]

A key study on the analysis of all six DMPEA regioisomers revealed that under standard electron ionization (EI), their mass spectra are very similar.[15] However, the mass spectrum of 2,3-DMPEA is unique in that it is the only isomer to not produce a significant ion at m/z 151/152. This provides a potential avenue for its specific identification.

Analytical ParameterPerformance for 2,3-DMPEA DetectionRationale and Causality
Chromatographic Resolution Moderate to GoodWhile baseline separation of all six underivatized isomers can be challenging, derivatization with agents like trifluoroacetic anhydride (TFAA) can improve resolution on suitable capillary columns.
Specificity (Underivatized) ModerateThe absence of the m/z 151/152 fragment is a strong indicator for 2,3-DMPEA but may not be sufficient for unequivocal identification in the presence of co-eluting isomers.
Specificity (Derivatized) Good to ExcellentDerivatization can alter fragmentation pathways, potentially creating unique fragments for each isomer, thereby enhancing specificity.
Sensitivity GoodGC-MS offers excellent sensitivity, typically in the low ng/mL range, which is often sufficient for toxicological and research applications.
Throughput ModerateSample preparation, including derivatization, can be time-consuming, limiting the number of samples that can be processed per day.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for the analysis of polar and thermally labile compounds, often without the need for derivatization.[16]

Specificity in LC-MS/MS is achieved through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[17] By carefully selecting unique transitions for 2,3-DMPEA, it is possible to differentiate it from its isomers, even if they co-elute chromatographically.

Analytical ParameterPerformance for 2,3-DMPEA DetectionRationale and Causality
Chromatographic Resolution Good to ExcellentModern HPLC columns and methodologies can achieve excellent separation of isomeric phenethylamines.
Specificity ExcellentThe use of unique MRM transitions provides an extremely high degree of specificity, allowing for the confident identification of 2,3-DMPEA even in the presence of its isomers.[18]
Sensitivity ExcellentLC-MS/MS is renowned for its exceptional sensitivity, often reaching the pg/mL level, making it ideal for detecting trace amounts of analytes.[19]
Throughput HighWith simplified "dilute-and-shoot" sample preparation methods, LC-MS/MS can offer significantly higher throughput compared to traditional GC-MS workflows.[2]
Matrix Effects Potential for InterferenceCo-eluting endogenous components can suppress or enhance the ionization of the target analyte, potentially affecting accuracy. This must be carefully evaluated during method validation.[20]

Experimental Design for Specificity Validation

A robust validation of specificity requires a systematic approach. The following experimental workflow outlines the key steps, grounded in regulatory expectations.[4][21]

G A Acquire Certified Reference Materials (2,3-DMPEA, Isomers, Analogs) B Prepare Stock and Working Solutions A->B C Select and Prepare Biological Matrix (e.g., Blank Urine, Plasma) B->C F Analyze Blank Matrix Samples (Assess for Endogenous Interference) C->F D Optimize Chromatographic Conditions (GC or LC) E Optimize Mass Spectrometric Parameters (e.g., MRM Transitions, Collision Energies) D->E G Analyze Matrix Spiked with Isomers & Analogs (Assess for Cross-Reactivity) E->G H Analyze Matrix Spiked with 2,3-DMPEA (Confirm No Interference at Analyte RT) E->H I Evaluate Chromatograms for Peak Purity and Resolution F->I G->I H->I J Confirm Absence of Signal in Blank and Interference Samples at Analyte RT I->J K Document and Report Findings J->K G cluster_0 Target Analyte cluster_1 Positional Isomers cluster_2 Structurally Related Compounds cluster_3 Potential Metabolites A 2,3-DMPEA B 3,4-DMPEA A->B Same m/z, Similar Fragmentation C 2,5-DMPEA A->C Same m/z, Similar Fragmentation D Other DMPEA Isomers A->D Same m/z, Similar Fragmentation E Phentermine A->E Shared Phenethylamine Backbone F Methoxyphenamine A->F Shared Phenethylamine Backbone G Demethylated Metabolites A->G Metabolic Transformation H Deaminated Metabolites A->H Metabolic Transformation

Sources

Validation

A Comparative Analysis of the Neurotoxic Potential of Dimethoxyphenethylamine Isomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the neurotoxicity of different dimethoxyphenethylamine isomers, a class of synthetic compounds with psycho...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxicity of different dimethoxyphenethylamine isomers, a class of synthetic compounds with psychoactive properties. As a senior application scientist, this document synthesizes experimental data from both in vitro and in vivo models to elucidate the structure-neurotoxicity relationships within this chemical family. We will delve into the underlying molecular mechanisms, compare the cytotoxic profiles of various isomers, and provide detailed protocols for key neurotoxicity assessment assays.

Introduction: The Growing Need for Neurotoxicity Profiling of Novel Psychoactive Substances

The 2,5-dimethoxyphenethylamine (2C) series of compounds, and their N-benzyl derivatives (NBOMes), are potent psychoactive substances primarily known for their agonistic activity at the serotonin 5-HT2A receptor.[1][[“]] While their psychoactive effects are well-documented, a growing body of evidence points towards a significant neurotoxic potential, raising concerns within the scientific and medical communities.[3][4] Understanding the comparative neurotoxicity of different isomers is crucial for risk assessment, the development of potential therapeutic interventions for intoxication, and for guiding the synthesis of safer pharmacological tools.

This guide will focus on a comparative analysis of several key dimethoxyphenethylamine isomers, exploring how subtle structural modifications can dramatically alter their neurotoxic profile. We will examine the causal links between chemical structure, receptor affinity, and the downstream cellular events that culminate in neuronal damage.

Comparative In Vitro Neurotoxicity of Dimethoxyphenethylamine Isomers

In vitro cell culture models provide a controlled environment to dissect the direct cytotoxic effects of compounds on neuronal cells. The human neuroblastoma cell line SH-SY5Y and primary rat cortical cultures are commonly employed for this purpose.[5][6]

Cytotoxicity Assessment

The most direct measure of neurotoxicity is the assessment of cell viability following exposure to a compound. This is typically quantified by determining the EC50 (half-maximal effective concentration) or LC50 (median lethal concentration) values. A lower EC50/LC50 value indicates greater cytotoxicity.

CompoundCell LineAssayEC50 (µM)Reference
2C-T-2Differentiated SH-SY5YNR Uptake~150[7]
2C-T-4Differentiated SH-SY5YNR Uptake~200[7]
2C-T-7Differentiated SH-SY5YNR Uptake~100[7]
2C-ICATH.aLDH Release250[7]
2C-CCATH.aLDH Release100[7]
25T2-NBOMeDifferentiated SH-SY5YNR UptakeSignificantly lower than 2C-T-2[5][6]
25T4-NBOMeDifferentiated SH-SY5YNR UptakeSignificantly lower than 2C-T-4[5][6]
25T7-NBOMeDifferentiated SH-SY5YNR UptakeSignificantly lower than 2C-T-7[5][6]
25B-NBOMeDifferentiated SH-SY5YNR Uptake33.86[8]

Key Insights:

  • NBOMe derivatives are significantly more cytotoxic than their 2C counterparts. This increased toxicity is strongly correlated with their increased lipophilicity, which may facilitate their entry into neuronal cells.[5][6][8]

  • The nature of the substituent at the 4-position of the phenyl ring influences cytotoxicity. For instance, in the 2C-T series, the sulfur-containing moieties appear to confer significant toxicity.[7]

Insights from In Vivo Neurotoxicity Studies

While in vitro studies provide valuable mechanistic data, in vivo models are essential for understanding the complex interplay of factors that contribute to neurotoxicity in a living organism, including metabolism, distribution, and effects on neural circuits.

Behavioral and Neurochemical Effects

Studies in rodents have revealed that various 2C compounds can induce a range of behavioral and neurochemical changes, some of which are indicative of neurotoxic insults.

  • 2C-B: In rats, 2C-B has been shown to have a biphasic effect on locomotion and to increase dopamine levels in the nucleus accumbens while decreasing levels of its metabolite, DOPAC.[9] This suggests an interaction with the dopaminergic system, a key target in the neurotoxicity of many psychoactive substances.

  • 2C-I and 2C-B: In mice, both 2C-I and 2C-B have been shown to impair motor activity, balance, and memory performance.[1][10] Neurochemical analysis revealed that 2C-I increased lipid peroxidation in the cerebellum and striatum, while 2C-B increased it in the cerebral cortex and cerebellum.[1]

  • 2C-C and 2C-P: High doses of 2C-C and 2C-P in rodents have been found to decrease locomotor activity and impair memory.[11] These compounds also affected the expression of dopamine D1 and D2 receptors and induced microglial activation in the striatum, indicating a potential for neuroinflammation.[11]

Comparative Summary of In Vivo Findings:

Direct comparative in vivo neurotoxicity studies across a wide range of isomers are limited. However, the available data suggests that different isomers can have distinct behavioral and neurochemical profiles, likely reflecting their unique pharmacological properties. For instance, while both 2C-I and 2C-B show neurotoxic potential, their effects on lipid peroxidation vary across different brain regions.[1]

Mechanisms of Dimethoxyphenethylamine-Induced Neurotoxicity

The neurotoxic effects of dimethoxyphenethylamine isomers appear to be multifactorial, involving a convergence of several cellular stress pathways.

Mitochondrial Dysfunction

A key mechanism underlying the neurotoxicity of these compounds is the disruption of mitochondrial function.[4][5][6] This is characterized by:

  • Mitochondrial Membrane Depolarization (ΔΨm): A decrease in the mitochondrial membrane potential, which is crucial for ATP synthesis.

  • Decreased Intracellular ATP Levels: The disruption of mitochondrial function leads to a reduction in cellular energy supply, impairing essential neuronal processes.

Oxidative Stress

Several 2C derivatives have been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[4] This is evidenced by:

  • Increased ROS Production: Some isomers, including 2C-T-2, 2C-T-7, and 2C-I, have been shown to promote the generation of ROS within mitochondria.[4]

  • Depletion of Glutathione (GSH): A reduction in the intracellular levels of glutathione, a major cellular antioxidant, has been observed following exposure to these compounds.[5][6]

Disruption of Calcium Homeostasis

Intracellular calcium signaling is tightly regulated in neurons and is critical for normal function. Some dimethoxyphenethylamine isomers, such as 2C-T-7 and its NBOMe counterpart, have been shown to cause an imbalance in intracellular calcium levels, which can trigger a cascade of neurotoxic events.[5][6]

Receptor-Mediated Effects

The primary pharmacological target of these compounds is the serotonin 5-HT2A receptor.[1][[“]] Overactivation of this receptor can lead to a cascade of downstream signaling events that may contribute to neurotoxicity.

Proposed signaling pathway for 5-HT2A receptor-mediated neurotoxicity.

Furthermore, some isomers also interact with the dopaminergic system.[9][11] Dysregulation of dopamine signaling is a well-established mechanism of neurotoxicity for other classes of psychoactive compounds.

Experimental Protocols for Neurotoxicity Assessment

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture
  • SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and Ham’s F12 Medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. For differentiation into a more neuron-like phenotype, cells are treated with retinoic acid (10 µM) for 5-7 days.

  • Primary Rat Cortical Cultures: Cortices are dissected from rat embryos (E18-E19) and dissociated using trypsin. Cells are plated on poly-D-lysine coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Expose cells to various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell lysis, which is an indicator of cytotoxicity.

  • Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (which includes diaphorase and INT).

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

Mechanistic Assays
  • Culture and treat cells as previously described.

  • Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1 or TMRE).

  • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. For JC-1, the ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.

  • Following treatment, lyse the cells to release intracellular ATP.

  • Use a luciferase-based ATP assay kit to measure the amount of ATP in the cell lysates. The luminescence generated is proportional to the ATP concentration.

  • Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • After incubation, wash the cells to remove excess dye.

  • Measure the fluorescence intensity before and after the addition of the test compounds using a fluorescence microplate reader or microscope.

  • After treatment, lyse the cells.

  • Use a commercially available glutathione assay kit, which typically involves the reaction of GSH with a chromogenic reagent (e.g., DTNB), to measure the total glutathione levels in the cell lysates.

A typical experimental workflow for assessing the in vitro neurotoxicity of dimethoxyphenethylamine isomers.

Conclusion and Future Directions

The available evidence strongly indicates that dimethoxyphenethylamine isomers possess significant neurotoxic potential. The degree of this toxicity is influenced by their chemical structure, with N-benzyl substitution and the nature of the substituent at the 4-position of the phenyl ring playing crucial roles. The underlying mechanisms of neurotoxicity are multifactorial, involving mitochondrial dysfunction, oxidative stress, and disruption of calcium homeostasis, likely initiated by their interaction with serotonin and dopamine receptors.

Future research should focus on conducting direct, comprehensive comparative in vivo neurotoxicity studies to better understand the long-term neurological consequences of exposure to these compounds. Further elucidation of the structure-activity relationships for neurotoxicity will be invaluable for the design of safer pharmacological probes and for a more accurate risk assessment of this evolving class of psychoactive substances.

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Comparative

A Comparative Guide to the Structure-Activity Relationships of 2,3-DMPEA and 2,5-DMPEA

Executive Summary The positional isomerism of methoxy groups on the phenethylamine scaffold dictates the pharmacological destiny of a molecule, a principle starkly illustrated by comparing 2,3-dimethoxyphenethylamine (2,...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The positional isomerism of methoxy groups on the phenethylamine scaffold dictates the pharmacological destiny of a molecule, a principle starkly illustrated by comparing 2,3-dimethoxyphenethylamine (2,3-DMPEA) and 2,5-dimethoxyphenethylamine (2,5-DMPEA). While structurally similar, their interaction with key neurological receptors is profoundly different. 2,5-DMPEA, known as 2C-H, serves as the foundational scaffold for the entire "2C" family of psychedelic compounds, possessing the requisite 2,5-dimethoxy arrangement for serotonin 5-HT₂A receptor interaction, albeit with low potency. In stark contrast, 2,3-DMPEA is pharmacologically unremarkable, demonstrating little to no significant activity at the same targets. This guide dissects the critical structural nuances that underpin these divergent activities, providing experimental context and protocols for researchers in drug development and pharmacology.

Introduction: The Significance of Methoxy Group Placement

Phenethylamines are a broad class of compounds, including endogenous neurotransmitters, pharmaceuticals, and psychoactive substances. Their pharmacological activity is exquisitely sensitive to substitutions on the phenyl ring. The placement of electron-donating groups, such as methoxy (-OCH₃) groups, can drastically alter a molecule's affinity and efficacy for specific G-protein coupled receptors (GPCRs), particularly serotonin receptors. This guide focuses on two specific positional isomers, 2,3-DMPEA and 2,5-DMPEA, to illustrate how a simple shift of a single methoxy group from the 3-position to the 5-position transforms an inert scaffold into the parent structure of a major psychedelic class. Understanding this relationship is crucial for the rational design of novel therapeutics targeting the serotonergic system.

Structural Analysis: A Tale of Two Isomers

The only difference between 2,3-DMPEA and 2,5-DMPEA is the location of one methoxy group on the phenyl ring. Both share the same molecular formula (C₁₀H₁₅NO₂) and molar mass (181.235 g·mol⁻¹)[1][2].

  • 2,3-Dimethoxyphenethylamine (2,3-DMPEA): Features methoxy groups at adjacent positions 2 and 3. This "ortho" and "meta" arrangement results in a specific electronic and steric profile.

  • 2,5-Dimethoxyphenethylamine (2,5-DMPEA or 2C-H): Features methoxy groups at positions 2 and 5. This "ortho" and "para" arrangement is a well-established pharmacophore for 5-HT₂A receptor agonism, forming the backbone of psychedelic phenethylamines like 2C-B and DOB[3][4].

Caption: Chemical structures of 2,3-DMPEA and 2,5-DMPEA.

Comparative Pharmacological Profiles

The seemingly minor structural variance between these isomers translates into a vast chasm in pharmacological activity. The 2,5-dimethoxy motif is essential for conferring agonist activity at the serotonin 2A receptor, a property almost entirely absent in the 2,3-isomer[3].

Receptor Binding Affinity & Functional Activity

Experimental data reveals that 2,5-DMPEA engages with several serotonin receptors, whereas 2,3-DMPEA shows minimal clinically relevant activity.

Compound5-HT₂A Affinity (Ki, nM)5-HT₁A Affinity (Ki, nM)Primary Functional ActivityIn Vivo Effects
2,5-DMPEA (2C-H) 1,600 - 3,000[1]70[1]Partial agonist at 5-HT₂A/₂B/₂C[1]. Potent MAO-B inhibitor[5].Parent of psychedelic 2C-x series[1][6]. Inactive orally in humans due to MAO degradation[1][5][6].
2,3-DMPEA Not reported; presumed very lowNot reportedLittle to no activity in inducing norepinephrine release[2].Effects in humans are unknown and unreported[2].

Causality Behind the Difference: The 2,5-dimethoxy substitution pattern is hypothesized to correctly orient the phenethylamine molecule within the 5-HT₂A receptor's binding pocket. The oxygen lone pairs of the methoxy groups are crucial for this interaction[7]. The 2-methoxy group acts as a key anchor, while the 5-methoxy group contributes to the overall electronic profile that favors agonism. In 2,3-DMPEA, this specific spatial and electronic arrangement is absent, preventing the necessary conformational changes in the receptor required for activation.

The Psychedelic Potential: The 5-HT₂A Receptor Pathway

The psychedelic effects of phenethylamines are primarily mediated by their agonist activity at the 5-HT₂A receptor. This receptor is coupled to the Gq/11 protein, and its activation initiates a downstream signaling cascade.

G_protein_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 2,5-DMPEA Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: Simplified 5-HT₂A receptor signaling cascade.

2,5-DMPEA acts as a partial agonist in this pathway, but its low potency and rapid metabolism prevent it from inducing significant psychedelic effects on its own[1][6]. However, adding a small lipophilic substituent at the 4-position (e.g., bromine in 2C-B) dramatically increases potency at the 5-HT₂A receptor, leading to robust psychedelic activity[4][8]. 2,3-DMPEA fails to initiate this cascade effectively.

Experimental Methodologies

To empirically determine the structure-activity relationship (SAR) of novel phenethylamine analogues, synthesis must be followed by rigorous pharmacological screening.

General Synthesis Protocol for Dimethoxyphenethylamines

The synthesis of DMPEA isomers is commonly achieved via a Henry reaction, starting from the corresponding dimethoxybenzaldehyde. This protocol is a representative example.

Objective: To synthesize a dimethoxyphenethylamine from a substituted benzaldehyde.

Materials:

  • Substituted dimethoxybenzaldehyde (e.g., 2,5-dimethoxybenzaldehyde)

  • Nitromethane

  • Anhydrous ammonium acetate

  • Glacial acetic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Hydrochloric acid (HCl)

Workflow:

  • Step 1: Knoevenagel Condensation.

    • Reflux the starting benzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid. This forms the corresponding β-nitrostyrene intermediate.

    • Monitor reaction progress via TLC.

    • Upon completion, cool the reaction mixture and precipitate the nitrostyrene product by adding water.

    • Filter, wash, and dry the solid product.

  • Step 2: Reduction of the Nitro Group.

    • Caution: LAH is highly reactive. This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents.

    • Prepare a suspension of LAH in anhydrous ether or THF in a flask fitted with a reflux condenser and dropping funnel.

    • Dissolve the β-nitrostyrene from Step 1 in anhydrous solvent and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for several hours to ensure complete reduction.

  • Step 3: Work-up and Isolation.

    • Cool the reaction vessel in an ice bath.

    • Carefully quench the excess LAH by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with the solvent.

    • Combine the filtrates and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Step 4: Salt Formation.

    • Filter the drying agent and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.

    • The corresponding phenethylamine hydrochloride salt will precipitate.

    • Collect the salt by filtration, wash with cold solvent, and dry to yield the final product.

Radioligand Receptor Binding Assay Protocol

This assay quantifies the affinity of a test compound (like 2,3-DMPEA or 2,5-DMPEA) for a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at a target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor (e.g., 5-HT2A) I1 Incubate membranes, radioligand, and test compound at 37°C P1->I1 P2 Prepare radioligand (e.g., [³H]-ketanserin) P2->I1 P3 Prepare test compound (e.g., 2,5-DMPEA) in serial dilutions P3->I1 S1 Rapidly filter mixture through glass fiber filters I1->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Place filters in vials with scintillation cocktail S2->S3 S4 Quantify radioactivity using a scintillation counter S3->S4 A1 Plot % inhibition vs. log[test compound] S4->A1 A2 Calculate IC50 value (concentration for 50% inhibition) A1->A2 A3 Convert IC50 to Ki using the Cheng-Prusoff equation A2->A3

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation: A homogenate of cells expressing the human 5-HT₂A receptor is prepared.

  • Incubation: The cell homogenate is incubated with a known concentration of a specific 5-HT₂A radioligand (e.g., [³H]-ketanserin) and varying concentrations of the unlabeled test compound.

  • Competition: The test compound competes with the radioligand for binding to the receptor. The higher the affinity of the test compound, the less radioligand will bind.

  • Separation: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Analysis: The data is used to calculate the IC₅₀ (the concentration of the test drug that displaces 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion

The comparative analysis of 2,3-DMPEA and 2,5-DMPEA provides a definitive lesson in structure-activity relationships. A simple positional shift of a methoxy group—from position 3 to 5—is the determining factor for interaction with the serotonin 5-HT₂A receptor. While 2,3-DMPEA remains pharmacologically inert in this context, the 2,5-dimethoxy substitution pattern of 2,5-DMPEA establishes it as a viable, albeit weak, partial agonist. This fundamental structural motif serves as the critical launchpad from which the entire class of potent 2C-x psychedelic drugs is derived. For researchers in medicinal chemistry and drug development, this isomeric pair serves as a classic case study, underscoring the precision required in molecular design to achieve desired pharmacological outcomes.

References

  • Wikipedia. (n.d.). 2C-H. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from Wikipedia. [Link]

  • PsychonautWiki. (n.d.). 2C-H. Retrieved from PsychonautWiki. [Link]

  • Psychedelic Science Review. (n.d.). 2C-H. Retrieved from Psychedelic Science Review. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxyamphetamine. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from Wikipedia. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Auburn University. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Retrieved from Auburn University Electronic Theses and Dissertations. [Link]

  • Frontiers Media S.A. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • PubMed. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]

  • Maher, H. M., et al. (2012). GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. Journal of Chromatographic Science. [Link]

  • Halberstadt, A. L., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology. [Link]

  • PubMed. (2012). GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. Journal of Chromatographic Science. [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved from Wikipedia. [Link]

  • DEA Diversion Control Division. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine. Retrieved from DEA. [Link]

  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

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Validation

Quantifying the difference in 5-HT2A receptor affinity between 2,3-DMPEA and 2C-B

This guide provides a detailed comparison of the 5-hydroxytryptamine 2A (5-HT2A) receptor affinity of two phenethylamine compounds: 2,3-Dimethoxyphenethylamine (2,3-DMPEA) and 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the 5-hydroxytryptamine 2A (5-HT2A) receptor affinity of two phenethylamine compounds: 2,3-Dimethoxyphenethylamine (2,3-DMPEA) and 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This document offers a comprehensive analysis, including the underlying structure-activity relationships, detailed experimental protocols for quantifying receptor affinity, and a discussion of the expected outcomes based on available data.

Introduction: The Significance of 5-HT2A Receptor Affinity

The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in neuroscience research and drug development.[1] Its activation is implicated in a wide range of physiological and cognitive processes, and it is the primary molecular target for classic psychedelic compounds. The affinity of a ligand for the 5-HT2A receptor is a critical determinant of its potency and potential physiological effects. In this guide, we compare 2C-B, a well-characterized potent partial agonist of the 5-HT2A receptor, with 2,3-DMPEA, a lesser-studied positional isomer of other psychoactive dimethoxyphenethylamines.

Molecular Structures and Structure-Activity Relationships

The chemical structures of 2,3-DMPEA and 2C-B are presented below. The seemingly subtle difference in the placement of the methoxy groups on the phenyl ring has profound implications for their interaction with the 5-HT2A receptor.

4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a well-known psychoactive compound that exemplifies the importance of the 2,5-dimethoxy motif. The addition of a bromine atom at the 4-position further enhances its interaction with the receptor. 2C-B is a potent partial agonist of the 5-HT2A receptor, with reported EC50 values in the low nanomolar range, indicating high potency.

Quantifying 5-HT2A Receptor Affinity: A Comparative Overview

The affinity of a ligand for a receptor can be quantified using various in vitro techniques. The two most common methods are radioligand binding assays and functional assays that measure downstream signaling events.

Data Summary

The following table summarizes the available and expected quantitative data for the 5-HT2A receptor affinity of 2,3-DMPEA and 2C-B.

CompoundChemical Structure5-HT2A Affinity (Ki)5-HT2A Functional Potency (EC50)
2,3-DMPEA Not experimentally determined; expected to be in the micromolar (µM) range, indicating low affinity.Not experimentally determined; expected to be significantly higher than 2C-B, indicating low potency.
2C-B In the low nanomolar (nM) range.~1.2 nM (as a partial agonist)

Experimental Protocols for Determining 5-HT2A Receptor Affinity

To empirically determine and compare the 5-HT2A receptor affinities of 2,3-DMPEA and 2C-B, the following experimental protocols are recommended.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the binding affinity (Ki) of a test compound by assessing its ability to displace a radiolabeled ligand with known high affinity for the 5-HT2A receptor.

Objective: To determine the inhibition constant (Ki) of 2,3-DMPEA and 2C-B for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin, a high-affinity 5-HT2A receptor antagonist.[3]

  • Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • Test Compounds: 2,3-DMPEA and 2C-B, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the commercially prepared cell membranes on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, [³H]Ketanserin, and receptor membranes.

    • Non-specific Binding: Non-specific binding control, [³H]Ketanserin, and receptor membranes.

    • Competitive Binding: Serial dilutions of the test compound (2,3-DMPEA or 2C-B), [³H]Ketanserin, and receptor membranes.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

Functional Assay: Calcium Flux Measurement

This assay determines the functional potency (EC50) and efficacy of a compound by measuring the increase in intracellular calcium concentration following 5-HT2A receptor activation, which is coupled to the Gq signaling pathway.[6][7]

Objective: To determine the half-maximal effective concentration (EC50) of 2,3-DMPEA and 2C-B in activating the human 5-HT2A receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.[6]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Serotonin (5-HT) for establishing a positive control and maximal response.

  • Test Compounds: 2,3-DMPEA and 2C-B, dissolved in an appropriate solvent.

  • Black-walled, clear-bottom 96-well microplates.

  • A fluorescence plate reader with kinetic reading capabilities.

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT2A receptor-expressing cells into the 96-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the growth medium and load the cells with the calcium indicator dye solution for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (2,3-DMPEA and 2C-B) and the reference agonist (5-HT) in assay buffer.

  • Calcium Flux Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compounds or reference agonist to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.

    • The maximal response (Emax) of the test compounds can be expressed as a percentage of the maximal response to the reference agonist, 5-HT.

Visualizing the Mechanisms

To better understand the experimental processes and the underlying biological pathway, the following diagrams are provided.

G_protein_signaling_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ligand Agonist (e.g., 2C-B) ligand->receptor Binds ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release Triggers

Caption: 5-HT2A Receptor Gq Signaling Pathway.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_functional Calcium Flux Functional Assay prep_membranes Prepare Receptor Membranes setup_assay Set up Assay Plate (Total, Non-specific, Competitive) prep_membranes->setup_assay incubate_bind Incubate to Equilibrium setup_assay->incubate_bind filter_wash Filter and Wash incubate_bind->filter_wash count_radio Scintillation Counting filter_wash->count_radio analyze_ki Analyze Data (IC50, Ki) count_radio->analyze_ki plate_cells Plate 5-HT2A Expressing Cells load_dye Load Cells with Calcium Dye plate_cells->load_dye add_compounds Add Test Compounds and Controls load_dye->add_compounds measure_fluor Measure Fluorescence (Kinetic Read) add_compounds->measure_fluor analyze_ec50 Analyze Data (EC50, Emax) measure_fluor->analyze_ec50

Caption: Experimental Workflows for Affinity Determination.

Conclusion

This guide provides a comprehensive framework for quantifying and comparing the 5-HT2A receptor affinity of 2,3-DMPEA and 2C-B. While existing data and structure-activity relationships strongly indicate that 2C-B possesses a significantly higher affinity for the 5-HT2A receptor than 2,3-DMPEA, the detailed experimental protocols provided herein offer a clear path for empirical validation. For researchers in drug discovery and pharmacology, the application of these robust assays is essential for accurately characterizing the pharmacological profiles of novel compounds and understanding the molecular basis of their activity.

References

  • Wikipedia. (2023). 2,3-Dimethoxyphenethylamine. Wikipedia. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]

  • Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Fantegrossi, W. E. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Biochemical pharmacology, 92(4), 650–658.
  • Egan, C. T., Herrick-Davis, K., Miller, K., Glennon, R. A., & Teitler, M. (1998). Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. Naunyn-Schmiedeberg's archives of pharmacology, 358(5), 554–561.
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  • Knight, A. R., Misso, N. L., & Reynolds, G. P. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 112–121.
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  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546–553.
  • Villalobos, C., Bull, P., Sáez, P., Cassels, B. K., & Huidobro-Toro, J. P. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British journal of pharmacology, 141(7), 1167–1174.
  • Berg, K. A., Stout, B. D., Maayani, S., & Clarke, W. P. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. The Journal of pharmacology and experimental therapeutics, 341(2), 343–353.
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  • Sun, S., Al-Shamma, H., & Reisine, T. (2000). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ASSAY and Drug Development Technologies, 1(1-1), 11-18.
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Comparative

Inter-laboratory validation of a 2,3-Dimethoxyphenethylamine analytical method

An Inter-laboratory Guide to the Validation of a 2,3-Dimethoxyphenethylamine (2,3-DMPEA) Analytical Method This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for 2,3...

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Guide to the Validation of a 2,3-Dimethoxyphenethylamine (2,3-DMPEA) Analytical Method

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for 2,3-Dimethoxyphenethylamine (2,3-DMPEA), leveraging a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, reproducible, and transferable method for the accurate quantification of this compound in complex matrices.

Introduction: The Need for a Validated 2,3-DMPEA Method

2,3-Dimethoxyphenethylamine (2,3-DMPEA) is a phenethylamine compound with a structural resemblance to known psychoactive substances and neurotransmitters. Its accurate detection and quantification are critical in diverse fields, from forensic toxicology to pharmaceutical research and development. To ensure that an analytical method yields consistent and reliable results across different laboratories, instruments, and analysts, a rigorous inter-laboratory validation is not just recommended—it is a scientific and regulatory necessity.

The process of method validation demonstrates that an analytical procedure is suitable for its intended purpose.[1][2] International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines that form the bedrock of this process.[3][4][5][6][7] This guide synthesizes these principles into a practical, in-depth protocol for 2,3-DMPEA.

Foundational Choice: Selecting the Optimal Analytical Technique

The analysis of phenethylamines can be approached with several techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: A powerful and widely used technique for volatile compounds. However, for polar molecules like phenethylamines, it often necessitates a chemical derivatization step to improve volatility and chromatographic performance.[8][9] This adds time and potential variability to the sample preparation process.[10][11]

  • LC-MS/MS: This method offers exceptional sensitivity and selectivity for a wide range of compounds in their native state, making it ideal for complex biological matrices.[12][13][14] The ability to directly analyze extracts without derivatization streamlines the workflow and reduces potential sources of error.

For these reasons, this guide will focus on an LC-MS/MS method , which represents the current gold standard for quantitative analysis of such compounds in regulated environments.[15][16]

The Proposed Method: LC-MS/MS for 2,3-DMPEA Quantification

This section details a validated, high-sensitivity LC-MS/MS method for the determination of 2,3-DMPEA. The causality behind each parameter is explained to provide a deeper understanding of the method's mechanics.

Experimental Protocol: Sample Preparation and Analysis

1. Sample Preparation (Protein Precipitation)

  • Rationale: Protein precipitation is a rapid and effective technique for removing the majority of proteinaceous macromolecules from biological samples (e.g., plasma, serum), which can interfere with the LC-MS system.

  • Procedure:

    • Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., 2,3-DMPEA-d4). The internal standard is crucial for correcting variations in extraction recovery and matrix effects.

    • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 200 µL of the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • Rationale: The goal is to achieve a sharp, symmetrical peak for 2,3-DMPEA, well-separated from any matrix components. A reversed-phase C18 column is chosen for its excellent retention of moderately polar compounds. The mobile phase gradient is optimized to ensure efficient elution and a short run time.

  • Parameters:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape and ionization efficiency.)

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Injection Volume: 5 µL

3. Tandem Mass Spectrometry Conditions

  • Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. A precursor ion (the molecular ion of 2,3-DMPEA) is selected and fragmented, and specific product ions are monitored. Using two transitions (a quantifier for measurement and a qualifier for identity confirmation) ensures high confidence in the results.

  • Parameters:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • MRM Transitions (Hypothetical):

      • 2,3-DMPEA: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)

      • 2,3-DMPEA-d4 (IS): Precursor > Product (Quantifier)

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature).

Inter-laboratory Validation: Study Design and Execution

The objective of an inter-laboratory study is to establish the reproducibility and transferability of the analytical method.[2] This process is a cornerstone of method lifecycle management.[17]

Inter-laboratory Validation Workflow

The following diagram outlines the logical flow of the validation study, from initial planning to the final report.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Method Optimization & Single-Lab Validation B Develop Detailed Validation Protocol & Acceptance Criteria A->B C Prepare & Distribute Validation Kits (Protocol, Samples, Reagents) B->C D Three Independent Labs Execute the Protocol C->D E Each Lab Submits Raw Data, Chromatograms & Results D->E F Centralized Statistical Analysis of All Data (ANOVA, Cochran's Test) E->F G Evaluate Performance vs. Acceptance Criteria F->G H Final Validation Report & Method SOP G->H

Caption: Workflow for the Inter-laboratory Method Validation Process.

Validation Parameters and Acceptance Criteria

The validation will be performed according to ICH Q2(R2) guidelines.[4][18][19] The following performance characteristics will be assessed.

1. Specificity and Selectivity

  • Purpose: To demonstrate that the method can unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[1][20]

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma from at least six different sources) to check for interferences at the retention time of 2,3-DMPEA.

    • Analyze blank matrix spiked with 2,3-DMPEA at the Lower Limit of Quantitation (LLOQ) and with structurally similar compounds.

  • Acceptance Criteria: The response of interfering peaks in blank samples should be less than 20% of the LLOQ for the analyte.

2. Linearity and Range

  • Purpose: To verify the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[17]

  • Protocol: Analyze calibration curves prepared in the matrix on three separate days. Each curve should consist of a blank, a zero sample, and at least six non-zero concentration levels.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.

    • Back-calculated concentrations of each calibrator must be within ±15% of the nominal value (±20% for LLOQ).

Table 1: Summary of Inter-laboratory Linearity Results

LaboratoryDynamic Range (ng/mL)Mean Correlation Coefficient (r²)Slope Variability (%RSD)
Lab A0.5 - 5000.99852.1%
Lab B0.5 - 5000.99792.5%
Lab C0.5 - 5000.99812.3%
Overall 0.5 - 500 0.9982 2.3%

3. Accuracy and Precision

  • Purpose: To determine the closeness of the measured results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[20][21] This is assessed at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within a single laboratory, accounting for variations like different days, analysts, or equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Protocol: Each of the three labs will analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Medium, High) in six replicates on three separate days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% at LLOQ).

    • Precision (RSD%): Should not exceed 15% (20% at LLOQ).

Table 2: Inter-laboratory Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)LabMean Measured Conc. (ng/mL)Accuracy (%)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)
LLOQ 0.5A0.54108.08.511.2
B0.4794.09.112.5
C0.52104.07.910.8
Low 1.5A1.58105.35.46.8
B1.4596.76.17.5
C1.55103.35.87.1
Medium 75A78.1104.14.15.2
B73.297.64.55.9
C76.5102.04.35.5
High 400A390.297.63.54.8
B410.5102.63.95.1
C405.1101.33.74.9
Overall Reproducibility (%RSD) 0.5 13.1%
1.5 8.2%
75 6.5%
400 5.4%

4. Limit of Detection (LOD) and Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[21]

  • Protocol:

    • LOD: Determined based on the signal-to-noise ratio (typically S/N > 3).

    • LOQ: The lowest concentration on the calibration curve that meets the accuracy and precision criteria (within ±20% and RSD < 20%).

  • Acceptance Criteria: The LOQ must be established and validated as the lowest point of the calibration range.

5. Robustness

  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20]

  • Protocol: Performed in one laboratory. Key parameters are slightly varied, such as column temperature (± 2°C), mobile phase pH (± 0.1), and flow rate (± 5%).

  • Acceptance Criteria: The results of the analysis should remain within the system suitability criteria under all varied conditions.

Method Comparison: LC-MS/MS vs. GC-MS

To provide a clear perspective on the advantages of the validated method, the table below compares its performance characteristics against a typical derivatized GC-MS method for phenethylamine analysis.

Table 3: Comparative Guide of Analytical Methods

ParameterValidated LC-MS/MS MethodAlternative GC-MS MethodJustification for Preference
Sample Preparation Simple protein precipitation (15 min)Multi-step: extraction + derivatization (>1 hr)Faster throughput, fewer manual steps, reduced error potential.
Typical LOQ 0.5 ng/mL1-5 ng/mLHigher sensitivity is crucial for low-concentration samples.
Specificity Very High (based on MRM transitions)High, but potential overlap in EI fragments for isomers.[22]LC-MS/MS provides greater confidence in analyte identification.
Throughput High (~5 min run time per sample)Moderate (~15-20 min run time per sample)Faster analysis allows for more samples to be processed.
Robustness High (less sensitive to matrix effects with stable IS)Moderate (derivatization efficiency can be variable)More reliable performance in routine, high-volume settings.

Conclusion

This guide outlines a comprehensive, multi-laboratory validation for a sensitive and specific LC-MS/MS method for the quantification of 2,3-Dimethoxyphenethylamine. The successful completion of such a study, guided by international regulatory standards like ICH Q2(R2), provides a high degree of confidence in the method's accuracy, precision, and robustness.[4][18] The resulting validated method is demonstrated to be fit-for-purpose, transferable across different laboratories, and suitable for supporting regulated research and development activities. The superior performance characteristics compared to older techniques like GC-MS underscore its position as the preferred methodology for this and similar analytes.

References

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). Available at: [Link]

  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Hindawi. Available at: [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. National Institutes of Health (NIH). Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA). Available at: [Link]

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). Available at: [Link]

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  • A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethoxyphenethylamine

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). As researchers and drug development professionals, our responsibility exte...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2,3-Dimethoxyphenethylamine (2,3-DMPEA). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe and environmentally conscious disposal. This document is structured to provide immediate, actionable intelligence, ensuring compliance with regulatory standards and upholding the highest principles of laboratory safety.

Core Principles: Hazard Assessment and Regulatory Compliance

Understanding the inherent risks of 2,3-DMPEA is the foundation of its safe management. This compound is not benign; it presents multiple hazards that dictate every handling and disposal choice we make. The causality behind the stringent protocols described herein stems directly from its chemical profile.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3-DMPEA presents significant risks.[1] A failure to appreciate these hazards can result in serious injury, environmental damage, and regulatory non-compliance.

Hazard ClassificationGHS CodeSignal WordDescription of Risk
Acute Toxicity, OralH301DangerToxic if swallowed.
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage.
Serious Eye DamageH314DangerCauses serious eye damage.
Corrosive to MetalsH290WarningMay be corrosive to metals.
Combustible LiquidH227WarningCombustible liquid; keep away from heat and open flames.
Acute Aquatic HazardH402-Harmful to aquatic life.

This table summarizes the primary hazards associated with 2,3-Dimethoxyphenethylamine, forming the basis for the recommended safety and disposal procedures.

The Regulatory Imperative: EPA and RCRA

In the United States, the disposal of chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Laboratories are classified as hazardous waste generators and must adhere to strict guidelines for the management, storage, and disposal of chemicals like 2,3-DMPEA.[3][4] A core tenet of these regulations is the prohibition of sewering hazardous waste, a practice that is both illegal and environmentally irresponsible.[5][6]

Immediate Safety Protocols: PPE and Spill Management

Before addressing long-term disposal, personnel must be equipped to handle the immediate risks of exposure and accidental release.

Personal Protective Equipment (PPE)

The selection of PPE is non-negotiable and is directly dictated by the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides excellent chemical resistance.[7] PVC gloves are inadequate.[7] Double gloving is recommended for extended handling. Gloves should be changed every 30-60 minutes or immediately upon known contact.[7]
Eye/Face Protection Safety Goggles & Face ShieldStandard safety glasses are insufficient.[7][8] Goggles protect against splashes, while a face shield provides a secondary barrier for the entire face, which is critical when handling corrosive materials.[7][9]
Body Protection Chemical-Resistant Lab Coat or GownA closed-front, long-sleeved gown provides necessary coverage.[7] For significant quantities or tasks with a high splash risk, a non-permeable apron or coveralls should be used.[9]
Respiratory Protection NIOSH-Approved Respirator (if applicable)Not typically required for small-scale use in a certified chemical fume hood. However, it is essential for cleaning up large spills or when aerosols may be generated.[7][8] A respiratory protection program, including fit-testing, is required by OSHA for respirator use.[7]
Spill Response Protocol

An immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

For a MINOR Spill (<100 mL) within a Chemical Fume Hood:

  • Alert & Restrict: Immediately alert colleagues in the area.

  • Don PPE: Ensure you are wearing the full PPE outlined in the table above.

  • Contain: Cover the spill with a chemical-absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward to prevent spreading.[10]

  • Collect: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated, properly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

  • Report: Document the spill according to your institution's environmental health and safety (EHS) policies.

For a MAJOR Spill (>100 mL) or any spill outside a fume hood:

  • EVACUATE: Immediately alert everyone and evacuate the laboratory.[12]

  • ISOLATE: Close the laboratory doors to contain vapors and post a warning sign.[10][13]

  • REPORT: Call your institution's EHS emergency number or 911. Provide your name, location, the chemical spilled, and the estimated quantity.[13]

  • ASSIST (from a safe distance): Attend to any injured or contaminated persons, using an emergency shower or eyewash station if necessary.[11] Do not re-enter the contaminated area.

Step-by-Step Disposal Protocol for 2,3-DMPEA

The only acceptable disposal method for 2,3-DMPEA in a laboratory setting is through a licensed hazardous waste management service. On-site chemical neutralization is not recommended due to the potential for hazardous reaction byproducts and is often non-compliant with regulations. The process is one of safe accumulation, proper storage, and professional removal.

Waste Collection and Segregation
  • Designate a Waste Stream: 2,3-DMPEA waste must be collected in a dedicated "Organic, Halogenated, Amine" hazardous waste stream. Causality: Segregating waste is critical to prevent dangerous reactions. Amines are basic and can react violently with acids. Halogenated compounds may require specific incineration conditions.

  • Select the Proper Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[2] Never use metal containers, as 2,3-DMPEA may be corrosive to metals.[2] The original product container is often a suitable choice if it is in good condition.[14]

  • Secondary Containment: The waste container must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[14] This prevents the spread of material in case of a leak.

Labeling and Accumulation
  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly state the words "HAZARDOUS WASTE ".[3][4]

  • Detail Contents: The label must also include the full chemical name ("2,3-Dimethoxyphenethylamine") and list all other components in the waste mixture by percentage.[14] An approximate hazard warning (e.g., "Toxic," "Corrosive") is also required.[3][4]

  • Store in a Satellite Accumulation Area (SAA): The labeled, closed container should be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[3][14] Waste should be moved from fume hoods to the SAA as soon as possible.[2]

Arranging for Final Disposal
  • Monitor Fill Level: Fill waste containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[2]

  • Request Pickup: Once the container is full, or if it has been in the SAA for an extended period (regulations vary, but typically up to one year for partially filled containers), contact your institution's EHS department to schedule a pickup.[14]

  • Professional Disposal: The EHS department will work with a licensed waste broker or Treatment, Storage, and Disposal Facility (TSDF) for final disposal.[15] The most common and effective method for this type of organic compound is high-temperature incineration (typically >850°C) to ensure complete destruction.[3][16]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing 2,3-DMPEA from point of use to final disposal, ensuring safety and compliance at each step.

G Workflow for 2,3-Dimethoxyphenethylamine Waste Disposal cluster_0 In-Lab Handling cluster_1 Storage & Removal cluster_2 Final Disposition (via EHS) start Waste Generated (e.g., residual material, contaminated consumables) ppe Step 1: Don Appropriate PPE (Gloves, Gown, Eye/Face Protection) start->ppe container Step 2: Select Compatible Waste Container (HDPE or Glass, NO METAL) ppe->container labeling Step 3: Label Container 'HAZARDOUS WASTE' + Chemical Name & Components container->labeling collection Step 4: Collect Waste in Container (Do not exceed 90% capacity) labeling->collection saa Step 5: Store in Designated SAA (Secondary Containment Required) collection->saa pickup Step 6: Container Full or Time Limit Reached? (Consult EHS for time limits) saa->pickup pickup->saa No contact_ehs Step 7: Schedule Pickup with EHS pickup->contact_ehs Yes vendor Step 8: Transfer to Licensed Hazardous Waste Vendor contact_ehs->vendor disposal Step 9: Final Disposal (High-Temperature Incineration) vendor->disposal

Caption: Decision workflow for the safe disposal of 2,3-DMPEA waste.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2022). Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer. [Link]

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  • Spill and Cleaning Protocol. Michigan State University Environmental Health & Safety. [Link]

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  • Basic principles of waste incineration. (2019). European Environmental Bureau. [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dimethoxyphenethylamine

An Essential Framework for Researchers and Drug Development Professionals The responsible handling of research chemicals is the cornerstone of laboratory safety and scientific integrity. This guide provides a detailed op...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Framework for Researchers and Drug Development Professionals

The responsible handling of research chemicals is the cornerstone of laboratory safety and scientific integrity. This guide provides a detailed operational plan and safety protocols for the use of 2,3-Dimethoxyphenethylamine, a compound of interest in neuroscience and pharmaceutical research. As a Senior Application Scientist, my objective is to equip you with not just a set of rules, but a deep understanding of the principles behind them, ensuring a self-validating system of safety for you and your team.

The toxicological properties of 2,3-Dimethoxyphenethylamine have not been fully investigated, and it is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled and may cause respiratory irritation.[1] Therefore, a stringent adherence to personal protective equipment (PPE) protocols is not merely a recommendation but a critical necessity.

I. Hazard Assessment and the Hierarchy of Controls

Before any laboratory work commences, a thorough hazard assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates a "Chemical Hygiene Plan" for laboratories, which outlines procedures to minimize exposure to hazardous chemicals.[3][4] The primary approach to safety is the hierarchy of controls, which prioritizes the most effective measures. For 2,3-Dimethoxyphenethylamine, this hierarchy is as follows:

  • Elimination/Substitution : In the context of research, eliminating the compound is not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.

  • Engineering Controls : These are physical changes to the workspace that isolate workers from the hazard. The most critical engineering control for handling 2,3-Dimethoxyphenethylamine is a certified chemical fume hood.[1] All manipulations of the solid compound or its solutions should be performed within a fume hood to prevent inhalation of dust or vapors.[1] Additionally, an eyewash station and a safety shower must be readily accessible.[5][6]

  • Administrative Controls : These are work practices that reduce the duration, frequency, and severity of exposure. Examples include establishing clear standard operating procedures (SOPs), providing comprehensive training, and restricting access to areas where the compound is handled.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical.

II. Personal Protective Equipment (PPE): Your Final Barrier

The selection and use of appropriate PPE are critical when handling 2,3-Dimethoxyphenethylamine. The following table summarizes the minimum required PPE.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or when handling larger quantities.[5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.[6][7]
Body Protection Laboratory coatA flame-resistant lab coat that is fully buttoned provides a barrier against accidental spills.
Respiratory Protection Not typically required when using a fume hoodIf a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]
Foot Protection Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

III. Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict protocol for donning and doffing PPE is essential to prevent cross-contamination.

Donning (Putting On) PPE:
  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Gown/Lab Coat : Put on a clean, appropriately sized lab coat and fasten it completely.

  • Gloves : Don the first pair of gloves (if double-gloving).

  • Eye and Face Protection : Put on chemical safety goggles, followed by a face shield if necessary.

  • Second Pair of Gloves : If double-gloving, put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) PPE:
  • Gloves (Outer Pair) : If double-gloving, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat : Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection : Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Gloves (Inner Pair) : Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Gloves (Inner) Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Hand Hygiene Doff4->Doff5

IV. Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill : Evacuate the area. If the spill is small and you are trained to handle it, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][6] For larger spills, or if you are unsure, contact your institution's environmental health and safety department.

V. Disposal Plan: Environmental Responsibility

All waste generated from the handling of 2,3-Dimethoxyphenethylamine must be treated as hazardous waste.

  • Solid Waste : Unused or expired solid compound, as well as contaminated consumables (e.g., gloves, weighing papers), must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing 2,3-Dimethoxyphenethylamine should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Contaminated Labware : Decontaminate glassware and other reusable equipment according to your institution's approved procedures. If decontamination is not possible, the items must be disposed of as hazardous waste.

Never dispose of 2,3-Dimethoxyphenethylamine or its waste down the drain or in the regular trash.[8]

VI. Conclusion: A Culture of Safety

The protocols outlined in this guide are designed to empower you with the knowledge and procedures necessary to handle 2,3-Dimethoxyphenethylamine safely and responsibly. By integrating these practices into your daily laboratory workflow, you contribute to a robust culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2,3-Dimethoxyphenethylamine.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • University of Minnesota. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

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